molecular formula C7H11NO B1315150 4-Hydroxycyclohexanecarbonitrile CAS No. 24056-34-6

4-Hydroxycyclohexanecarbonitrile

Cat. No.: B1315150
CAS No.: 24056-34-6
M. Wt: 125.17 g/mol
InChI Key: WXWQWXGBEHIOBL-UHFFFAOYSA-N
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Description

4-Hydroxycyclohexanecarbonitrile is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxycyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWQWXGBEHIOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504484
Record name 4-Hydroxycyclohexane-1-carbonitrile
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24056-34-6
Record name 4-Hydroxycyclohexanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24056-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxycyclohexane-1-carbonitrile
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Foundational & Exploratory

4-Hydroxycyclohexanecarbonitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydroxycyclohexanecarbonitrile: Structure, Properties, and Synthetic Utility

Authored by a Senior Application Scientist

Introduction: A Versatile Bifunctional Scaffold

This compound is a valuable bifunctional molecule featuring a cyclohexane ring substituted with both a hydroxyl (-OH) and a nitrile (-C≡N) group. This unique combination of functional groups, situated on a non-aromatic, three-dimensional scaffold, makes it a highly versatile building block in modern organic synthesis. Its ability to undergo a wide range of chemical transformations at two distinct reactive sites has positioned it as a key intermediate in the development of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This guide provides an in-depth exploration of its chemical structure, properties, spectroscopic signature, synthesis, and safe handling, tailored for researchers, chemists, and drug development professionals.

Key Identifiers:

  • CAS Number: 24056-34-6[1][2][3][4][5]

  • Molecular Formula: C₇H₁₁NO[1][2][3][4][5]

  • Molecular Weight: 125.17 g/mol [3][4]

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a six-membered carbocyclic ring. The hydroxyl and nitrile substituents at the 1 and 4 positions give rise to geometric isomerism.

Cis/Trans Isomerism

The relative spatial orientation of the hydroxyl and nitrile groups across the cyclohexane ring results in two distinct diastereomers: cis and trans.

  • cis-4-Hydroxycyclohexanecarbonitrile: Both the hydroxyl and nitrile groups are on the same face of the cyclohexane ring. In the most stable chair conformation, one substituent will be in an axial position while the other is equatorial.

  • trans-4-Hydroxycyclohexanecarbonitrile: The hydroxyl and nitrile groups are on opposite faces of the ring. The most stable chair conformation allows both bulky substituents to occupy equatorial positions, minimizing steric strain. This generally makes the trans isomer the more thermodynamically stable of the two.

The specific isomer used can have profound implications for the stereochemical outcome of subsequent reactions and the final conformation of target molecules, a critical consideration in drug design.

cluster_cis cis-Isomer cluster_trans trans-Isomer cis_structure Cis-4-Hydroxycyclohexanecarbonitrile (Axial/Equatorial) trans_structure Trans-4-Hydroxycyclohexanecarbonitrile (Diequatorial - More Stable) cis_structure->trans_structure Stereoisomers

Caption: Geometric isomers of this compound.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the effective use of any chemical intermediate. The following data provides a reference for the identification and quality control of this compound.

Chemical and Physical Properties

The properties of this compound are summarized in the table below, compiled from computed data and supplier information.

PropertyValueSource
IUPAC Name 4-hydroxycyclohexane-1-carbonitrile[3]
Appearance Colorless to light yellow oil[4]
Boiling Point 270.0 ± 33.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
pKa 14.69 ± 0.40 (Predicted)[4]
LogP -0.09[1]
Topological Polar Surface Area 44 Ų[3]
Refractive Index 1.484[1]
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides a definitive fingerprint for the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by two prominent absorption bands corresponding to its functional groups. A strong, broad band appears in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the alcohol, with the broadening caused by hydrogen bonding. A sharp, medium-intensity band appears around 2250-2240 cm⁻¹, which is characteristic of the C≡N nitrile stretch. Additional peaks for C-H and C-O stretching are also present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show complex multiplets for the cyclohexane ring protons between approximately 1.0-2.5 ppm. A distinct signal, often a broad singlet, corresponds to the hydroxyl proton (-OH). The proton on the carbon bearing the hydroxyl group (CH-OH) will appear as a multiplet, with its chemical shift and multiplicity being highly dependent on the cis/trans stereochemistry.

    • ¹³C NMR: The spectrum will display signals for the seven carbons. The nitrile carbon (C≡N) is typically found downfield around 120 ppm. The carbon attached to the hydroxyl group (CH-OH) appears in the 65-75 ppm range, while the remaining aliphatic carbons of the ring resonate between 20-40 ppm.

  • Mass Spectrometry (MS): In mass spectrometry, the compound will exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight (m/z = 125.17). Predicted collision cross-section (CCS) values can further aid in identification.[6] Common fragmentation patterns may include the loss of water [M-H₂O]⁺ and the loss of the nitrile group.

Synthesis, Reactivity, and Applications

A Standard Synthetic Protocol

A highly efficient and common method for synthesizing this compound is through the selective reduction of the corresponding ketone, 4-oxocyclohexanecarbonitrile.[4] The use of sodium borohydride (NaBH₄) in an alcoholic solvent is a field-proven choice due to its mild nature and high chemoselectivity for reducing ketones in the presence of nitriles.

Experimental Protocol: Reduction of 4-Oxocyclohexanecarbonitrile [4]
  • Reaction Setup: To a 250 mL round-bottomed flask, add 4-oxocyclohexanecarbonitrile (10 g, 81.20 mmol, 1.0 eq.) and methanol (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0 °C.

  • Reagent Addition: Slowly add sodium borohydride (1.52 g, 40.18 mmol, 0.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Causality Note: The slow, portion-wise addition is critical to control the exothermic reaction and prevent side reactions.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 20 mL of a saturated aqueous ammonium chloride solution while cooling in an ice bath. Trustworthiness Note: This step safely neutralizes any unreacted borohydride and hydrolyzes the borate-ester intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL).

  • Workup: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Product: The procedure affords this compound (yields up to 99%) as a colorless oil.[4]

start Start: 4-Oxocyclohexanecarbonitrile in Methanol cool Cool to 0°C (Ice Bath) start->cool add_nabh4 Slowly Add NaBH₄ (0.5 eq.) cool->add_nabh4 react Stir at Room Temp (1 hour) add_nabh4->react quench Quench with aq. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate product Product: This compound dry_concentrate->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in the orthogonal reactivity of its two functional groups.

  • Reactions at the Hydroxyl Group: The alcohol can be oxidized to the corresponding ketone, esterified with carboxylic acids or acyl chlorides, or converted into an ether. It can also act as a nucleophile or be transformed into a leaving group for substitution reactions.

  • Reactions at the Nitrile Group: The nitrile is a versatile precursor to other key functional groups. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-hydroxycyclohexanecarboxylic acid) or reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to form a primary amine (4-(aminomethyl)cyclohexan-1-ol).

This dual functionality allows for sequential or protected chemical modifications, enabling the construction of complex molecules with precise control over their architecture. It serves as an important scaffold for creating libraries of compounds in drug discovery programs, where the cyclohexane core provides a desirable three-dimensional, non-planar structure compared to flat aromatic rings.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Recommended Handling and Storage
  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1]

  • First Aid: In case of contact, wash skin with copious amounts of water.[2] For eye contact, rinse thoroughly with water for at least 15 minutes.[2] If inhaled, move to fresh air.[2] In all cases of significant exposure, seek immediate medical attention.[2]

  • Storage: Store in a tightly closed container in a dry, well-ventilated area at room temperature.[4] Keep away from heat, sparks, and open flames.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[1]

Conclusion

This compound is a deceptively simple yet powerful chemical intermediate. Its well-defined stereochemistry, predictable reactivity at two distinct functional groups, and straightforward synthesis make it an indispensable tool for synthetic chemists. Its utility as a non-aromatic scaffold is particularly relevant in the field of medicinal chemistry, where the introduction of three-dimensional character is a key strategy for optimizing drug-like properties. A thorough understanding of its properties, handling, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

  • This compound | CAS#:24056-34-6 | Chemsrc . Chemsrc. [Link]

  • This compound | C7H11NO | CID 12617272 . PubChem, National Center for Biotechnology Information. [Link]

  • 4-Hydroxy-1-methylcyclohexane-1-carbonitrile | C8H13NO | CID 21425080 . PubChem, National Center for Biotechnology Information. [Link]

  • 4-Hydroxy-1,4-dimethylcyclohexane-1-carbonitrile | C9H15NO | CID 59442551 . PubChem, National Center for Biotechnology Information. [Link]

  • This compound (C7H11NO) . PubChemLite. [Link]

Sources

An In-Depth Technical Guide to 4-Hydroxycyclohexanecarbonitrile: Synthesis, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxycyclohexanecarbonitrile, a versatile bifunctional molecule with significant potential in synthetic and medicinal chemistry. The guide delves into the compound's core characteristics, including its IUPAC name, CAS number, and critical stereochemical considerations. Detailed methodologies for its synthesis, with a focus on stereoselective approaches to the cis and trans isomers, are presented. Furthermore, this document explores the spectroscopic properties for isomer differentiation, its reactivity, and its emerging applications as a valuable building block in the development of novel therapeutics.

Introduction: A Molecule of Versatility

This compound, a molecule possessing both a hydroxyl and a nitrile functional group, represents a valuable scaffold for organic synthesis. Its cyclic structure provides a rigid framework, while the two functional groups offer orthogonal reactivity, making it an attractive starting material for the synthesis of more complex molecules, particularly in the realm of drug discovery. The presence of stereoisomers, namely cis and trans forms, adds another layer of complexity and opportunity, as the biological activity of derivative compounds can be highly dependent on their three-dimensional structure.

Core Identification:

IUPAC Name 4-hydroxycyclohexane-1-carbonitrile[1]
CAS Number 24056-34-6[1]
Molecular Formula C₇H₁₁NO[1]
Molecular Weight 125.17 g/mol [1]
Synonyms 4-cyanocyclohexanol, 4-hydroxycyclohexane-carbonitrile[1]

The cyclohexane ring in this compound exists predominantly in a chair conformation. The relative orientation of the hydroxyl and nitrile groups gives rise to two diastereomers: cis and trans. In the trans isomer, both substituents can occupy equatorial positions, leading to a more stable conformation. In the cis isomer, one substituent is axial while the other is equatorial. This seemingly subtle difference has profound implications for the molecule's physical, chemical, and biological properties.

Synthesis and Stereocontrol: Accessing the Isomers

The most common synthetic route to this compound is the reduction of 4-oxocyclohexanecarbonitrile. The choice of reducing agent and reaction conditions is paramount in controlling the stereochemical outcome of this transformation.

General Synthesis via Reduction

A non-stereoselective synthesis can be readily achieved using common reducing agents like sodium borohydride.

Experimental Protocol: Non-Stereoselective Reduction of 4-Oxocyclohexanecarbonitrile

  • Materials: 4-Oxocyclohexanecarbonitrile, Methanol, Sodium Borohydride, Ethyl Acetate, Saturated Aqueous Ammonium Chloride, Anhydrous Sodium Sulfate.

  • Procedure:

    • Dissolve 4-oxocyclohexanecarbonitrile in methanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride portion-wise while maintaining the temperature at 0-5 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a mixture of cis and trans isomers.

Stereoselective Synthesis: A Tale of Two Faces

Achieving a high diastereomeric excess of either the cis or trans isomer requires careful selection of the hydride source, as its steric bulk will dictate the facial selectivity of the attack on the carbonyl group.

  • Synthesis of trans-4-Hydroxycyclohexanecarbonitrile (Axial Attack): The thermodynamically more stable trans isomer is typically favored when using less sterically hindered reducing agents. The hydride attacks the carbonyl from the axial face, leading to the formation of the equatorial alcohol. Sodium borohydride, while not highly selective, often provides a majority of the trans product.

  • Synthesis of cis-4-Hydroxycyclohexanecarbonitrile (Equatorial Attack): To favor the formation of the cis isomer (axial alcohol), a more sterically demanding reducing agent is required. These bulky reagents preferentially attack the carbonyl from the less hindered equatorial face. L-Selectride® (lithium tri-sec-butylborohydride) is a prime example of a reagent used to achieve this outcome.[2]

Stereoselective_Reduction

Spectroscopic Characterization: Differentiating the Diastereomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound. The key lies in the chemical shift and coupling constants of the protons on C1 and C4.

¹H NMR Spectroscopy:

  • trans Isomer: In the more stable chair conformation, both the proton at C1 (methine proton adjacent to the hydroxyl group) and the proton at C4 (methine proton adjacent to the nitrile group) are in axial positions. This leads to large axial-axial couplings (J ≈ 10-13 Hz) with the adjacent axial protons, resulting in a signal that is a triplet of triplets or a multiplet with a large width. The chemical shift of the C1 proton is typically found at a lower ppm value (more shielded) compared to the cis isomer.

  • cis Isomer: In the cis isomer, one of the C1 or C4 protons is axial, and the other is equatorial. The equatorial proton will exhibit smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz), leading to a broader, less resolved multiplet. The chemical shift of the equatorial proton is generally at a higher ppm value (more deshielded) than its axial counterpart in the trans isomer. A similar principle applies to the proton on the carbon bearing the nitrile group.[3]

¹³C NMR Spectroscopy:

The carbon chemical shifts are also sensitive to the stereochemistry. The carbon bearing an axial substituent will be shielded (lower ppm value) compared to when it bears an equatorial substituent, a phenomenon known as the gamma-gauche effect. Therefore, the C1 and C4 signals in the ¹³C NMR spectrum can further aid in the assignment of the isomers.[3]

Infrared (IR) Spectroscopy:

Both isomers will show characteristic absorptions for the hydroxyl group (a broad peak around 3300-3500 cm⁻¹) and the nitrile group (a sharp peak around 2240 cm⁻¹). While subtle differences in the fingerprint region may exist, IR spectroscopy is generally less definitive than NMR for distinguishing between these diastereomers.

Mass Spectrometry (MS):

The mass spectra of the cis and trans isomers are expected to be very similar, showing a molecular ion peak and common fragmentation patterns. Therefore, mass spectrometry alone is not a suitable technique for isomer differentiation.

Reactivity and Chemical Transformations

The bifunctional nature of this compound allows for a wide range of chemical transformations.

  • Reactions of the Hydroxyl Group: The hydroxyl group can undergo oxidation to the corresponding ketone, etherification, esterification, and displacement reactions after conversion to a better leaving group (e.g., a tosylate or mesylate).

  • Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones.

Reactivity_Diagram

Applications in Drug Discovery and Development

The this compound scaffold is an emerging building block in medicinal chemistry. Its rigid cyclic nature can help in positioning functional groups in a well-defined spatial orientation, which is crucial for molecular recognition by biological targets.

While direct incorporation into marketed drugs is not yet widespread, its derivatives are of significant interest. For instance, the corresponding amine, 4-(aminomethyl)cyclohexanol, derived from the reduction of the nitrile group, is a valuable pharmacophore. Furthermore, the structural motif is being explored in the synthesis of inhibitors for various therapeutic targets.

Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is implicated in various autoimmune diseases. Small molecule inhibitors of JAKs are a major focus of drug discovery.[4][5] The cyclohexyl core of this compound can serve as a scaffold to present pharmacophoric elements that interact with the ATP-binding site of these kinases.[6][7][8]

Antiviral Agents: The development of novel antiviral therapies is a constant need. The synthesis of nucleoside and non-nucleoside inhibitors often involves carbocyclic scaffolds. The functional handles on this compound make it a potential starting material for the synthesis of such compounds.[9][10][11]

Safety, Handling, and Storage

Hazard Identification:

This compound is classified as harmful.

  • GHS Hazard Statements:

    • Harmful if swallowed.

    • Harmful in contact with skin.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • Harmful if inhaled.

    • May cause respiratory irritation.[1]

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapor or mist.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a molecule with significant untapped potential. Its straightforward synthesis, coupled with the ability to control its stereochemistry, makes it a valuable tool for synthetic and medicinal chemists. The distinct spectroscopic signatures of its cis and trans isomers allow for unambiguous characterization, a critical aspect in the development of stereochemically pure compounds. As the demand for novel, three-dimensionally complex scaffolds in drug discovery continues to grow, the utility of this compound as a versatile building block is poised to expand, paving the way for the development of new and improved therapeutics.

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A Senior Application Scientist's Guide to the Synthesis of 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the chemical synthesis of 4-hydroxycyclohexanecarbonitrile, a valuable building block in pharmaceutical and materials science. The primary focus is the reduction of the precursor, 4-oxocyclohexanecarbonitrile. This document navigates the critical aspects of various synthetic methodologies, including metal hydride reductions, catalytic hydrogenation, and transfer hydrogenation. A significant emphasis is placed on the principles of stereoselectivity, offering insights into controlling the formation of cis and trans isomers. The guide furnishes detailed experimental protocols, comparative analysis of different synthetic routes, and methods for product characterization and purification, designed to equip researchers and drug development professionals with the knowledge to execute this transformation efficiently and selectively.

Introduction: The Significance of this compound

This compound serves as a key intermediate in the synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing both a hydroxyl and a nitrile group on a cyclohexane scaffold, allows for diverse subsequent chemical modifications. The stereochemical relationship between these two functional groups (cis or trans) is often crucial for the biological activity and physical properties of the final product, making stereoselective synthesis a primary challenge and a topic of significant interest.[1][2] For instance, derivatives of this scaffold are explored as Janus Kinase (JAK) inhibitors and have been incorporated into antipsychotic drugs like cariprazine.[1][3] This guide focuses on the pivotal reduction step of 4-oxocyclohexanecarbonitrile, a common precursor, to yield the desired cis/trans isomers of this compound.[4]

Strategic Approaches to the Reduction of 4-Oxocyclohexanecarbonitrile

The conversion of 4-oxocyclohexanecarbonitrile to this compound is a classic ketone reduction. However, the presence of the nitrile group introduces the challenge of chemoselectivity. An ideal reagent must selectively reduce the ketone without affecting the nitrile. Furthermore, the stereochemical outcome—the ratio of cis to trans isomers—is governed by the method and reagents employed. The primary synthetic strategies revolve around three main classes of reduction.

Metal Hydride Reduction

Metal hydrides are the most common reagents for ketone reduction in a laboratory setting. The choice of hydride reagent is critical for both chemoselectivity and stereoselectivity.

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for this transformation.[5][6] It readily reduces aldehydes and ketones but does not typically reduce less reactive functional groups like nitriles or esters under standard conditions.[5][6] The stereoselectivity of NaBH₄ with substituted cyclohexanones is governed by a balance of steric and electronic factors. For small hydride reagents like NaBH₄, axial attack on the carbonyl is often favored to avoid torsional strain in the transition state, leading predominantly to the equatorial alcohol.[7] In this case, this would favor the formation of the trans-4-hydroxycyclohexanecarbonitrile isomer.

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, LiAlH₄ can reduce ketones, esters, carboxylic acids, and nitriles.[8][9] Its high reactivity makes it unsuitable for this specific transformation, as it would likely reduce both the ketone and the nitrile group, leading to the corresponding aminomethyl alcohol. While its stereoselectivity in cyclohexanone reductions is well-studied, its lack of chemoselectivity makes it a poor choice here.[9][10]

  • Bulky Hydride Reagents (e.g., L-Selectride®): Sterically hindered hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), exhibit opposite stereoselectivity to NaBH₄.[7] The large size of the reagent forces an equatorial attack on the carbonyl, leading to the formation of the axial alcohol as the major product.[7] This would be the preferred method for synthesizing the cis-4-hydroxycyclohexanecarbonitrile isomer.

Catalytic Hydrogenation

This method involves the use of hydrogen gas (H₂) and a metal catalyst. It is a powerful technique, particularly for large-scale industrial processes.

  • Catalysts and Conditions: Common catalysts include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel (Raney Ni). The reaction conditions (temperature, pressure, solvent, and catalyst choice) are critical. While catalytic hydrogenation can be highly effective for ketone reduction, harsher conditions (high pressure and temperature) can also lead to the reduction of the nitrile to a primary amine.[11] Therefore, careful optimization is required to achieve chemoselectivity. Specialized catalysts, like the Lindlar catalyst, are known for their ability to selectively hydrogenate certain functional groups while leaving others intact, though they are primarily used for alkyne to cis-alkene reductions.[12]

Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a highly chemoselective method for reducing aldehydes and ketones.[13][14]

  • Mechanism and Advantages: This reaction involves a hydrogen transfer from a sacrificial alcohol, typically isopropanol, to the ketone, catalyzed by a metal alkoxide like aluminum isopropoxide.[14][15] The reaction proceeds through a six-membered cyclic transition state.[15] A key advantage of the MPV reduction is its exceptional chemoselectivity; it leaves most other reducible functional groups, including nitriles, untouched.[16] This makes it an excellent candidate for the synthesis of this compound. The reaction is reversible, and driving it to completion often involves removing the acetone byproduct by distillation.[14] The stereoselectivity can be high, often favoring the thermodynamically more stable alcohol.[17]

Comparative Analysis of Reduction Methodologies

The choice of synthetic method depends on the desired stereoisomer, scale, available equipment, and safety considerations.

Method Reagent/Catalyst Typical Conditions Chemoselectivity Predominant Stereoisomer Advantages Disadvantages
Sodium Borohydride Reduction NaBH₄Methanol or Ethanol, 0 °C to RT[18]Excellent (Ketone > Nitrile)[5]trans (Equatorial OH)[7]Operationally simple, safe, inexpensive, high chemoselectivity.[6][19]Limited to producing the trans isomer as the major product.
Bulky Hydride Reduction L-Selectride®THF, -78 °CExcellent (Ketone > Nitrile)cis (Axial OH)[7]High stereoselectivity for the cis isomer.Reagent is more expensive, requires anhydrous/inert conditions, and lower temperatures.
Catalytic Hydrogenation Pd/C, H₂H₂ (1-50 atm), RT to 80 °C, Methanol/EthanolGood to PoorMixture, dependent on catalyst/conditionsScalable, "green" reagent (H₂), catalyst is recyclable.Potential over-reduction of nitrile, requires specialized pressure equipment, catalyst can be pyrophoric.[11]
MPV Reduction Al(Oi-Pr)₃Isopropanol (reflux)[14]Excellent (Ketone > Nitrile)[15][16]trans (Thermodynamic product)[17]Excellent chemoselectivity, mild conditions, inexpensive reagents.[15]Reversible reaction requires removal of acetone, can be slow.

Visualization of Synthesis and Workflow

Reaction Pathway

The diagram below illustrates the reduction of 4-oxocyclohexanecarbonitrile to its cis and trans isomers via hydride addition.

G Start 4-Oxocyclohexanecarbonitrile p1 Start->p1 p2 Start->p2 Cis cis-4-Hydroxycyclohexanecarbonitrile (Axial -OH) Trans trans-4-Hydroxycyclohexanecarbonitrile (Equatorial -OH) p1->Cis  1. Bulky Hydride (e.g., L-Selectride®)  (Equatorial Attack) 2. Workup p2->Trans  1. Small Hydride (e.g., NaBH₄)  (Axial Attack) 2. Workup

Caption: Stereoselective reduction pathways.

General Experimental Workflow

The following flowchart outlines the typical steps involved in the synthesis, workup, and purification process.

Caption: From reaction to pure product.

Detailed Experimental Protocols

Protocol 5.1: Synthesis of trans-4-Hydroxycyclohexanecarbonitrile via Sodium Borohydride Reduction

This protocol is adapted from standard procedures for the reduction of cyclohexanones and prioritizes safety and simplicity.[5][18]

Materials:

  • 4-Oxocyclohexanecarbonitrile (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 5% Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-oxocyclohexanecarbonitrile in methanol (approx. 10 mL per gram of ketone).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride in small portions over 15-20 minutes. Vigorous gas evolution (H₂) will be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture back to 0 °C and slowly quench the reaction by adding deionized water, followed by 5% HCl until the gas evolution ceases and the solution is slightly acidic (pH ~5-6).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as a mixture of isomers, predominantly the trans form.

Product Purification and Characterization

The crude product from the reduction is a mixture of cis and trans diastereomers. The separation and characterization of these isomers are critical for downstream applications.

Purification
  • Flash Column Chromatography: This is the most effective method for separating the cis and trans isomers.[2] A silica gel stationary phase with a gradient mobile phase of ethyl acetate in hexanes is typically effective. The two isomers will have different retention factors (Rf) and will elute separately.

  • Recrystallization: If the product is a solid and one isomer is significantly less soluble than the other in a particular solvent system, fractional crystallization can be an effective and scalable purification method.[20][21]

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for distinguishing between the cis and trans isomers. The proton attached to the carbon bearing the hydroxyl group (H-C-OH) will exhibit a different chemical shift and coupling constant (J-value) in each isomer due to its axial or equatorial orientation. Typically, an axial proton has a larger coupling constant (larger dihedral angle with neighboring axial protons) than an equatorial proton.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the ratio of the two isomers in the crude product and assess purity. While the isomers will have the same mass, they will typically have different retention times on the GC column.[22]

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of the key functional groups: a broad absorption around 3300 cm⁻¹ for the O-H stretch and a sharp absorption around 2240 cm⁻¹ for the C≡N stretch. It is less effective at distinguishing between the stereoisomers.

Conclusion

The synthesis of this compound from its keto-precursor is a versatile transformation that can be tailored to yield specific stereoisomers. For the synthesis of the thermodynamically favored trans isomer, sodium borohydride offers a safe, economical, and highly chemoselective method suitable for most laboratory scales. For targeted synthesis of the cis isomer, sterically demanding reagents like L-Selectride® are required, albeit with greater cost and stricter handling requirements. Catalytic methods like the Meerwein-Ponndorf-Verley reduction provide an excellent alternative with high chemoselectivity, while catalytic hydrogenation presents a scalable industrial option that requires careful optimization to prevent over-reduction. The appropriate choice of methodology is ultimately dictated by the specific stereochemical requirements, scale, and resources of the research or development program.

References

  • AIDIC. Meerwein-Ponndorf-Verley reduction of cyclohexanone catalysed by zirconium species-doped silica. Monolithic continuous–flow mi. Available from: [Link]

  • Ashby, E. C. METAL HYDRIDE REDUCTION OF KETONES: STEREOCHEMISTRY AND KINETICS. Georgia Institute of Technology; 1969. Available from: [Link]

  • Luibrand, R. T., Taigounov, I. R., & Taigounov, A. A. A Theoretical Study of the Reaction of Lithium Aluminum Hydride with Formaldehyde and Cyclohexanone. The Journal of Organic Chemistry. 2001;66(10):3457-3462. Available from: [Link]

  • ResearchGate. Meerwein–Ponndorf–Verley reduction of cyclohexanone catalyzed by partially crystalline zirconosilicate | Request PDF. Available from: [Link]

  • National Institutes of Health. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. PMC. Available from: [Link]

  • Royal Society of Chemistry. Meerwein–Ponndorf–Verley reduction of cycloalkanones over magnesium–aluminium oxide. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Organic Chemistry Portal. Meerwein-Ponndorf-Verley Reduction. Available from: [Link]

  • ResearchGate. A Theoretical Study of the Reaction of Lithium Aluminum Hydride with Formaldehyde and Cyclohexanone | Request PDF. Available from: [Link]

  • Chemistry Learner. Meerwein Ponndorf Verley (MPV Reduction): Easy mechanism, examples, applications. 2020. Available from: [Link]

  • Nace, H. R., & Smith, B. B. The Reduction of Cyclohexanone Cyanohydrin by Lithium Aluminum Hydride. Journal of the American Chemical Society. 1952;74(8):1861-1862. Available from: [Link]

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  • Chromatography Today. Easy purification of isomers with prepacked glass columns. Available from: [Link]

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  • ResearchGate. Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. Available from: [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. 2011. Available from: [Link]

  • ResearchGate. Reduction using sodium borohyride? Available from: [Link]

  • National Institutes of Health. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Available from: [Link]

  • PubChem. 4-Hydroxycyclohexanecarboxylic acid. Available from: [Link]

  • YouTube. Sodium borohydride reduction. 2018. Available from: [Link]

  • PubChem. 1-Cyano-1-hydroxycyclohexane. Available from: [Link]

  • PubChem. rac-(1R,2S)-2-hydroxycyclohexane-1-carbonitrile. Available from: [Link]

  • YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. 2016. Available from: [Link]

  • Chemsrc. This compound | CAS#:24056-34-6. Available from: [Link]

  • PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. 2024. Available from: [Link]

  • MDPI. Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. 2024. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Available from: [Link]

  • Google Patents. US3880925A - Separation and purification of cis and trans isomers.
  • Google Patents. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • ResearchGate. Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? Available from: [Link]

  • ChemRxiv. Stereoselective synthesis of spirocyclic-pyrrolo-quinolinones via cascade [4+2] annulation of indole-based chalcones and activated carbonyl compounds. Available from: [Link]

  • PubMed. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. Available from: [Link]

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A Technical Guide to the Physical Properties of 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycyclohexanecarbonitrile is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring both a hydroxyl and a nitrile group on a cyclohexane ring, allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of novel compounds. The stereochemistry of the hydroxyl group relative to the nitrile (cis or trans) can lead to different isomers with distinct physical and chemical properties, a critical consideration in drug design and development where specific three-dimensional arrangements are often paramount for biological activity.

This guide provides a focused overview of two key physical properties of this compound: its boiling point and density. Understanding these fundamental characteristics is essential for its purification, handling, and application in various synthetic protocols.

Core Physical Properties

The physical properties of this compound are crucial for its practical application in a laboratory setting. Below is a summary of the available data for its boiling point and density.

Physical PropertyValueConditionsSource
Boiling Point 153-154 °Cat 12 Torr[1]
Density 1.05 ± 0.1 g/cm³Predicted[1]

It is important to note that the boiling point is an experimentally determined value at reduced pressure, a common practice for compounds that may decompose at their atmospheric boiling point. The density, however, is a predicted value and should be treated as an estimation until experimentally verified. For comparison, the isomer 1-hydroxycyclohexanecarbonitrile has a reported experimental density of 1.031 g/mL.

Methodologies for Experimental Determination

To ensure the accuracy of physical data, standardized experimental procedures are imperative. The following sections detail established methods for determining the boiling point and density of a liquid organic compound like this compound.

Boiling Point Determination: The Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid. The unique shape of the Thiele tube allows for uniform heating of a heat-transfer fluid (such as mineral oil) by convection, ensuring a gradual and consistent temperature increase around the sample.

Experimental Protocol:

  • Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • Apparatus Assembly: The test tube is attached to a thermometer, with the bulb of the thermometer level with the sample. This assembly is then secured in a Thiele tube containing a heating oil, ensuring the sample is fully immersed.

  • Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

  • Observation: Upon further heating, the vapor pressure of the sample will increase. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.

  • Temperature Reading: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This occurs when the vapor pressure inside the capillary tube equals the atmospheric pressure.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Density Determination: Mass and Volume Measurement

The density of a liquid is its mass per unit volume. A straightforward and common method for determining density involves measuring the mass of a known volume of the liquid.

Experimental Protocol:

  • Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

  • Volume of Liquid: A specific volume of the liquid sample is carefully transferred into the graduated cylinder or pycnometer. The volume should be read from the bottom of the meniscus.

  • Mass of Container and Liquid: The mass of the container with the liquid is then measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.

  • Temperature: The temperature of the liquid should be recorded as density is temperature-dependent.

Caption: Workflow for Density Determination by Mass and Volume Measurement.

Conclusion

The physical properties of this compound, specifically its boiling point and density, are fundamental parameters for its use in research and development. This guide has provided the currently available data for these properties and detailed the standard experimental procedures for their verification. For researchers and drug development professionals, the accurate determination and application of these properties are essential for the successful synthesis and purification of novel chemical entities.

References

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An In-depth Technical Guide to 4-Hydroxycyclohexanecarbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxycyclohexanecarbonitrile, a bifunctional cycloaliphatic compound, represents a versatile scaffold of significant interest in synthetic organic chemistry and medicinal chemistry. Its unique combination of a hydroxyl group and a nitrile moiety on a cyclohexane ring offers multiple avenues for chemical modification, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical intermediates. This technical guide provides a comprehensive overview of the fundamental properties, detailed synthetic protocols, spectroscopic characterization, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.

Core Molecular Attributes

This compound is a cycloaliphatic nitrile with the molecular formula C₇H₁₁NO.[1] Its structure consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and a nitrile (-C≡N) group at the 1- and 4-positions, respectively. The presence of these two functional groups imparts both polar and reactive characteristics to the molecule.

Molecular Formula and Weight

The fundamental molecular attributes of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₁NOPubChem[1]
Molecular Weight 125.17 g/mol PubChem[1]
Exact Mass 125.084063974 DaPubChem[1]
IUPAC Name 4-hydroxycyclohexane-1-carbonitrilePubChem[1]
CAS Number 24056-34-6PubChem[1]
Stereoisomerism

This compound exists as two geometric isomers: cis and trans. The spatial arrangement of the hydroxyl and nitrile groups relative to the plane of the cyclohexane ring dictates the isomer. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. This stereoisomerism is a critical consideration in synthetic strategies and in the biological activity of its derivatives, as the three-dimensional structure of a molecule is paramount in its interaction with biological targets.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of 4-oxocyclohexanecarbonitrile. This method is favored for its high yield and the ready availability of the starting material.

Synthetic Pathway: Reduction of 4-Oxocyclohexanecarbonitrile

The synthesis proceeds via the reduction of the ketone functionality of 4-oxocyclohexanecarbonitrile using a mild reducing agent such as sodium borohydride (NaBH₄). The causality behind this choice of reagent lies in its chemoselectivity; NaBH₄ readily reduces ketones and aldehydes without affecting the more resistant nitrile group.

G 4-Oxocyclohexanecarbonitrile 4-Oxocyclohexanecarbonitrile Reaction_Mixture Reduction Reaction 4-Oxocyclohexanecarbonitrile->Reaction_Mixture Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4)->Reaction_Mixture Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Reaction_Mixture This compound This compound (cis/trans mixture) Reaction_Mixture->this compound

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system for the synthesis of this compound, adapted from established procedures.

Materials:

  • 4-Oxocyclohexanecarbonitrile

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 g (81.20 mmol) of 4-oxocyclohexanecarbonitrile in 100 mL of methanol under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add 1.52 g (40.18 mmol) of sodium borohydride to the stirred solution in portions. (Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas).

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution to decompose the excess sodium borohydride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to yield this compound as a colorless oil (expected yield: ~99%).

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups.

  • O-H Stretch: A broad band in the region of 3600-3200 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.

  • C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ range correspond to the C-H stretching vibrations of the cyclohexane ring.

  • C≡N Stretch: A sharp, medium-intensity peak around 2250-2200 cm⁻¹ is a characteristic signal for the nitrile group.

  • C-O Stretch: A band in the 1260-1000 cm⁻¹ region signifies the C-O stretching of the alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms. The signals for the cyclohexane ring protons will appear as complex multiplets in the upfield region (typically 1.0-2.5 ppm). The proton attached to the carbon bearing the hydroxyl group (CH-OH) will resonate further downfield, and its chemical shift will be dependent on the solvent and concentration. The proton on the carbon adjacent to the nitrile group will also be shifted downfield.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to appear in the 115-125 ppm range. The carbon attached to the hydroxyl group (C-OH) will resonate around 60-75 ppm. The remaining cyclohexane carbons will have signals in the 20-45 ppm region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) would be observed at an m/z of 125. Fragmentation patterns would likely involve the loss of water ([M-H₂O]⁺) from the molecular ion, as well as other characteristic cleavages of the cyclohexane ring.

Applications in Drug Discovery and Development

While this compound itself is not an active pharmaceutical ingredient, its structural motifs are present in various biologically active molecules, making it a valuable starting material for medicinal chemistry campaigns.

The Cyclohexane Scaffold

The cyclohexane ring is a common scaffold in drug design. It provides a three-dimensional framework that can orient functional groups in specific spatial arrangements to optimize interactions with biological targets. Its conformational flexibility, primarily through chair-boat interconversions, allows for the fine-tuning of ligand binding.

The Nitrile Group as a Pharmacophore

The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and a bioisostere for a carbonyl group. In some cases, the nitrile can form covalent bonds with enzymatic targets, leading to potent and irreversible inhibition.

Potential as a Synthetic Intermediate

The bifunctional nature of this compound allows for a wide range of chemical transformations.

  • The hydroxyl group can be oxidized to a ketone, esterified, or etherified to introduce new functionalities.

  • The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine.

This dual reactivity enables the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery programs. For instance, the conversion of the nitrile to an amine and the hydroxyl to other functionalities can lead to the creation of novel amino-alcohol structures, which are privileged motifs in many therapeutic agents.

G cluster_hydroxyl Hydroxyl Group Reactions cluster_nitrile Nitrile Group Reactions Start This compound Oxidation Oxidation Start->Oxidation Esterification Esterification Start->Esterification Etherification Etherification Start->Etherification Hydrolysis_Acid Hydrolysis (Acid) Start->Hydrolysis_Acid Hydrolysis_Amide Hydrolysis (Amide) Start->Hydrolysis_Amide Reduction Reduction Start->Reduction Ketone 4-Oxocyclohexanecarbonitrile Oxidation->Ketone Ester Ester Derivative Esterification->Ester Ether Ether Derivative Etherification->Ether Carboxylic_Acid 4-Hydroxycyclohexanecarboxylic Acid Hydrolysis_Acid->Carboxylic_Acid Amide 4-Hydroxycyclohexanecarboxamide Hydrolysis_Amide->Amide Amine 4-(Aminomethyl)cyclohexanol Reduction->Amine

Caption: Potential synthetic transformations of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Harmful in contact with skin (H312)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • Harmful if inhaled (H332)[1]

  • May cause respiratory irritation (H335)[1]

Recommended Handling Practices
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential for applications in organic synthesis and drug discovery. Its bifunctional nature, coupled with the desirable properties of the cyclohexane scaffold, makes it an attractive starting material for the generation of diverse molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists aiming to leverage this compound in their research and development endeavors. The protocols and data presented in this guide provide a solid foundation for the safe and effective use of this compound in the laboratory.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025, August 24). This compound. Retrieved from [Link]

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Spectroscopic Fingerprints of 4-Hydroxycyclohexanecarbonitrile: A Technical Guide to Isomer Differentiation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the cis and trans isomers of 4-Hydroxycyclohexanecarbonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the principles of stereochemistry and conformational analysis. Our focus is to elucidate the distinct spectroscopic signatures that enable the unambiguous differentiation of these two diastereomers, a critical step in synthesis, quality control, and the development of pharmacologically active molecules.

The Stereochemical Landscape of this compound

This compound possesses two stereogenic centers, giving rise to a pair of diastereomers: cis and trans. The relative orientation of the hydroxyl (-OH) and nitrile (-CN) groups on the cyclohexane ring dictates the isomer's three-dimensional structure and, consequently, its physical, chemical, and spectroscopic properties.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions. For 1,4-disubstituted cyclohexanes, the trans isomer typically exists in a more stable di-equatorial conformation, while the cis isomer has one axial and one equatorial substituent. This fundamental difference in spatial arrangement is the key to their distinct spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Assignment

NMR spectroscopy is the most powerful technique for distinguishing between the cis and trans isomers of this compound. The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the protons attached to the carbons bearing the hydroxyl and nitrile groups (C1 and C4), provide unambiguous structural information.

¹H NMR Spectroscopy: Probing the Proton Environment

The key to differentiating the isomers lies in the analysis of the signals for the methine protons at C1 (H-1, adjacent to -CN) and C4 (H-4, adjacent to -OH). The orientation of these protons (axial or equatorial) significantly influences their chemical shift and their coupling to adjacent protons.

  • Axial vs. Equatorial Protons: In a cyclohexane ring, axial protons are shielded by the electron clouds of the C-C bonds and typically resonate at a higher field (lower ppm value) compared to their equatorial counterparts.[1] Equatorial protons lie in the deshielding zone of the C-C single bonds and thus appear at a lower field (higher ppm value).[1]

  • Coupling Constants (J): The magnitude of the vicinal coupling constant (³J) between adjacent protons is highly dependent on the dihedral angle between them. Axial-axial couplings (Jaa) are typically large (10-13 Hz), while axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings are much smaller (2-5 Hz).

Interpreting the Spectra:

  • trans-4-Hydroxycyclohexanecarbonitrile: In its preferred di-equatorial conformation, both the -OH and -CN groups are equatorial. This places the H-1 and H-4 protons in axial positions. Consequently, their signals will appear as broad multiplets or triplets of triplets with large axial-axial coupling constants.

  • cis-4-Hydroxycyclohexanecarbonitrile: This isomer exists as a conformational equilibrium between two chair forms, where one substituent is axial and the other is equatorial. The observed NMR spectrum is a time-average of these two conformers. The H-1 and H-4 protons will exhibit both axial and equatorial character, resulting in signals with averaged and smaller coupling constants compared to the trans isomer.

Table 1: Expected ¹H NMR Characteristics of this compound Isomers

IsomerH-1 (CH-CN) PositionH-4 (CH-OH) PositionKey Differentiating Feature
trans AxialAxialLarge axial-axial coupling constants (10-13 Hz) for H-1 and H-4 signals.
cis Axial/Equatorial (averaged)Axial/Equatorial (averaged)Smaller, averaged coupling constants for H-1 and H-4 signals.
¹³C NMR Spectroscopy: A Complementary Perspective

¹³C NMR spectroscopy provides additional confirmation of the isomeric identity. The chemical shifts of the carbon atoms in the cyclohexane ring are influenced by the orientation of the substituents.

  • Gamma-Gauche Effect: An axial substituent will cause a shielding (upfield shift) of the carbons at the gamma position (C-3 and C-5 relative to the substituent at C-1). This effect is a hallmark of axial substitution.

Interpreting the Spectra:

  • trans-4-Hydroxycyclohexanecarbonitrile (di-equatorial): The carbon signals will be relatively downfield compared to the cis isomer due to the absence of significant gamma-gauche effects.

  • cis-4-Hydroxycyclohexanecarbonitrile (axial/equatorial): The presence of an axial substituent in the conformational equilibrium will lead to a shielding of the gamma carbons, causing their signals to appear at a higher field (lower ppm) compared to the trans isomer.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for confirming the presence of the key functional groups: the hydroxyl (-OH) and the nitrile (-CN).

  • Hydroxyl (-OH) Group: A broad and intense absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding.[4][5]

  • Nitrile (-CN) Group: A sharp, medium-intensity absorption band in the range of 2260-2240 cm⁻¹ is indicative of the C≡N stretching vibration for a saturated nitrile.[6][7]

  • C-H Stretching: Strong absorptions between 2960 and 2850 cm⁻¹ are due to the C-H stretching vibrations of the cyclohexane ring.[5]

While IR spectroscopy is less definitive than NMR for distinguishing between the cis and trans isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different overall molecular symmetry and vibrational modes of the two diastereomers. Patent data for derivatives of this compound shows the characteristic nitrile peak around 2234-2235 cm⁻¹.[1][2]

Table 2: Key IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H Stretch3600 - 3200Strong, Broad
C-H Stretch (sp³)2960 - 2850Strong
C≡N Stretch2260 - 2240Medium, Sharp

Mass Spectrometry (MS): Elucidating the Molecular Structure and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural confirmation. The molecular formula of this compound is C₇H₁₁NO, corresponding to a molecular weight of approximately 125.17 g/mol .

Expected Fragmentation Pathways:

  • Molecular Ion (M⁺): The molecular ion peak at m/z 125 may be observed, although it might be weak for cyclic alcohols.[8]

  • Loss of Water (M-18): A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a peak at m/z 107.

  • Loss of HCN (M-27): The nitrile group can be lost as hydrogen cyanide, leading to a peak at m/z 98.

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the hydroxyl or nitrile groups can lead to characteristic fragment ions. For instance, cleavage next to the hydroxyl group can result in a resonance-stabilized cation.

  • Ring Cleavage: The cyclohexane ring can undergo complex fragmentation, leading to a series of smaller fragment ions. A peak at m/z 57 is often observed for cyclic alcohols.[8]

The relative intensities of these fragment ions may differ between the cis and trans isomers due to the different stereochemistry influencing the stability of the fragment ions and the transition states for fragmentation.

MassSpec_Fragmentation M [C₇H₁₁NO]⁺˙ m/z = 125 M_H2O [C₇H₉N]⁺˙ m/z = 107 M->M_H2O - H₂O M_HCN [C₆H₁₀O]⁺˙ m/z = 98 M->M_HCN - HCN Fragment1 Further Fragments M_H2O->Fragment1 Fragment2 Further Fragments M_HCN->Fragment2

Caption: Plausible fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocols

Acquiring high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are generalized protocols for the spectroscopic analysis of this compound isomers.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.

  • IR Spectroscopy: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile for analysis by techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Data Acquisition

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of cis/trans mixture Separation Chromatographic Separation (e.g., HPLC, Column) Synthesis->Separation NMR NMR Spectroscopy (¹H, ¹³C) Separation->NMR IR FTIR Spectroscopy Separation->IR MS Mass Spectrometry Separation->MS Structure Isomer Identification & Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis, separation, and spectroscopic characterization of this compound isomers.

  • NMR Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion. For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.

  • FTIR Spectrometer: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Mass Spectrometer: The choice of ionization technique (e.g., EI, ESI) will depend on the sample's volatility and stability. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and molecular formula confirmation.

Conclusion

The differentiation of cis and trans isomers of this compound is readily achievable through a combination of modern spectroscopic techniques. ¹H NMR spectroscopy, with its ability to probe the stereochemical environment through chemical shifts and coupling constants, stands as the most definitive method for isomer assignment. ¹³C NMR, IR spectroscopy, and Mass Spectrometry provide complementary and confirmatory data, ensuring a comprehensive and robust structural elucidation. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently identify and characterize these important diastereomers in their scientific endeavors.

References

  • Google Patents. (n.d.). Therapeutically active compounds based on indazole bioisostere replacement of catechol in pde4 inhibitors. WO1999023076A1.
  • brainly.com. (2023, August 17). How does NMR distinguish between axial and equatorial protons?. Retrieved from [Link]

  • Google Patents. (n.d.). Indazole bioisostere replacement of catechol in therapeutically active compounds. WO1999023077A1.
  • Google Patents. (n.d.). Indazole bioisostere replacement of catechol in therapeutically active compounds. OA11354A.
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Fragmentation and Interpretation of Spectra. (n.d.).
  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2020, May 29). 1H NMR of cyclohexane. Retrieved from [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of.... Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.).

Sources

An In-Depth Technical Guide to the Stereoisomers of 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Hydroxycyclohexanecarbonitrile is a disubstituted cyclohexane derivative that serves as a valuable building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its stereochemistry, existing as two distinct diastereomers: cis and trans. These isomers exhibit unique three-dimensional arrangements and, consequently, different physicochemical and biological properties. This guide provides a comprehensive technical overview of the stereoisomers of this compound, detailing their conformational analysis, synthesis, separation, characterization, and comparative properties for researchers, chemists, and drug development professionals.

Introduction: The Significance of Stereoisomerism

In the realm of molecular science, the precise three-dimensional arrangement of atoms, or stereochemistry, is paramount. For a molecule like this compound, which features two substituents on a flexible cyclohexane ring, this arrangement gives rise to cis and trans diastereomers. In the cis isomer, the hydroxyl (-OH) and nitrile (-CN) groups reside on the same face of the ring, whereas in the trans isomer, they are on opposite faces.

This seemingly subtle difference has profound implications. The stability, reactivity, and biological interactions of each isomer are governed by its preferred conformation. In drug development, for instance, one stereoisomer may exhibit potent therapeutic activity while the other is inactive or even toxic. Therefore, the ability to selectively synthesize, separate, and characterize these isomers is a critical capability in modern chemistry.

Molecular Structure and Conformational Analysis

The cyclohexane ring is not a planar hexagon; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The chair conformation can undergo a "ring flip," interconverting axial and equatorial positions.

Generally, a substituent is more sterically stable in the equatorial position to avoid 1,3-diaxial interactions—unfavorable steric hindrance with other axial atoms. The stability of the cis and trans isomers of this compound is determined by the energetic cost of placing the -OH and -CN groups in axial versus equatorial positions.

  • trans-4-Hydroxycyclohexanecarbonitrile: The most stable conformation is the diequatorial form, where both the large cyano group and the hydroxyl group occupy equatorial positions. This arrangement minimizes steric strain, making the trans isomer generally the more thermodynamically stable of the two.

  • cis-4-Hydroxycyclohexanecarbonitrile: This isomer must have one substituent in an axial position and the other in an equatorial position. Through a ring flip, it can interconvert between two chair conformers. The preferred conformation will have the bulkier group (typically -CN) in the equatorial position to minimize steric hindrance.

The interplay of these conformational preferences dictates the isomers' physical properties and chemical reactivity.

Caption: Chair conformations of cis- and trans-4-hydroxycyclohexanecarbonitrile.

Synthesis and Stereocontrol

The primary route to a mixture of this compound stereoisomers is the reduction of the corresponding ketone, 4-oxocyclohexanecarbonitrile.[1] The choice of reducing agent and reaction conditions dictates the stereoselectivity of the reaction—the ratio of cis to trans product.

  • Non-Stereoselective Reduction: Small, unhindered reducing agents like sodium borohydride (NaBH₄) can attack the carbonyl from either the axial or equatorial face, typically resulting in a mixture of both stereoisomers. The axial attack leads to the cis product, while equatorial attack yields the trans product.

  • Stereoselective Reduction: Bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), exhibit greater steric hindrance. They preferentially attack from the less hindered equatorial face, leading to a higher proportion of the axial alcohol, which corresponds to the cis isomer. Conversely, catalysts can be employed to favor the formation of the more stable trans isomer.

The ability to control the stereochemical outcome is crucial for efficiently producing the desired isomer without resorting to tedious purification of isomer mixtures.

Separation and Characterization of Stereoisomers

When a mixture of stereoisomers is produced, they must be separated and their individual identities confirmed.

Separation by Column Chromatography

Due to differences in their polarity and conformational shape, the cis and trans isomers can be effectively separated using silica gel column chromatography. The cis isomer, with one axial and one equatorial group, often has a different dipole moment and interaction profile with the stationary phase compared to the more symmetrical diequatorial trans isomer. A carefully selected solvent system (e.g., a hexane/ethyl acetate gradient) will elute the isomers at different rates, allowing for their isolation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers.

  • ¹H NMR: The key diagnostic signal is the proton on the carbon bearing the hydroxyl group (the H-C-OH proton). In the more stable trans isomer, this proton is axial and exhibits large axial-axial couplings to its neighboring protons, resulting in a broad multiplet. In the cis isomer, this proton is equatorial and shows smaller equatorial-axial and equatorial-equatorial couplings, leading to a narrower multiplet.

  • ¹³C NMR: The chemical shifts of the ring carbons are also sensitive to the substituent orientation. The carbon bearing an axial substituent is typically shielded (shifted to a lower ppm value) compared to when it bears an equatorial substituent, an effect known as the gamma-gauche effect.

Infrared (IR) spectroscopy can also be used, as the C-O and O-H stretching frequencies can be influenced by the hydrogen bonding environment, which differs between the isomers.

G cluster_char Characterization start Synthesis Product: Mixture of cis/trans Isomers separation Separation: Silica Gel Column Chromatography start->separation isomer_cis Isolated cis-Isomer separation->isomer_cis Fraction 1 isomer_trans Isolated trans-Isomer separation->isomer_trans Fraction 2 nmr NMR Spectroscopy (¹H and ¹³C) isomer_cis->nmr ir IR Spectroscopy isomer_cis->ir ms Mass Spectrometry isomer_cis->ms isomer_trans->nmr isomer_trans->ir isomer_trans->ms confirm_cis Structure Confirmed: cis-4-hydroxycyclohexanecarbonitrile nmr->confirm_cis confirm_trans Structure Confirmed: trans-4-hydroxycyclohexanecarbonitrile nmr->confirm_trans ir->confirm_cis ir->confirm_trans ms->confirm_cis ms->confirm_trans

Caption: Workflow for the separation and characterization of stereoisomers.

Comparative Physicochemical Properties

The structural differences between the cis and trans isomers lead to distinct physical properties. While specific experimental values can vary, general trends can be summarized.

Propertycis-4-Hydroxycyclohexanecarbonitriletrans-4-HydroxycyclohexanecarbonitrileRationale for Difference
Thermodynamic Stability Less stableMore stableThe trans isomer can adopt a low-energy diequatorial conformation, minimizing steric strain.
Melting Point Generally lowerGenerally higherThe greater symmetry and more efficient crystal lattice packing of the trans isomer typically results in a higher melting point.
Boiling Point 153-154 °C (12 Torr) for mixture[1]153-154 °C (12 Torr) for mixture[1]Boiling points may be similar, but the more polar cis isomer might exhibit slightly stronger intermolecular forces.
Polarity / Dipole Moment HigherLowerThe vector sum of bond dipoles in the less symmetrical cis isomer results in a larger net molecular dipole moment.
Solubility More soluble in polar solventsLess soluble in polar solvents"Like dissolves like." The higher polarity of the cis isomer enhances its solubility in polar solvents.
¹H NMR (H-C-OH Signal) Narrow multipletBroad multipletReflects smaller eq-ax/eq-eq couplings for the equatorial proton in the cis isomer versus large ax-ax couplings for the axial proton in the trans isomer.

Note: Some properties like boiling point are listed for the mixture as isomer-specific data is not always readily available in common databases.

Experimental Protocols

Protocol: Synthesis via Reduction of 4-Oxocyclohexanecarbonitrile

Objective: To synthesize a mixture of cis- and trans-4-hydroxycyclohexanecarbonitrile.

Materials:

  • 4-Oxocyclohexanecarbonitrile (1.0 eq.)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄) (0.5 eq.)[1]

  • Round-bottomed flask, magnetic stirrer, ice bath

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve 4-oxocyclohexanecarbonitrile in anhydrous methanol in a round-bottomed flask under an inert atmosphere (e.g., nitrogen).[1]

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution. Causality: Adding NaBH₄ slowly at 0 °C controls the exothermic reaction and prevents side reactions.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quench the reaction by slowly adding water.

  • Reduce the volume of methanol using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, then with brine. Causality: The washes remove residual acid/base and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

Protocol: Separation by Column Chromatography

Objective: To separate the cis and trans isomers from the synthesized mixture.

Materials:

  • Crude product mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Solvent system: Hexane and Ethyl Acetate

  • Chromatography column, flasks for fraction collection

  • TLC plates and visualization system (e.g., UV lamp, potassium permanganate stain)

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the mobile phase (e.g., 10% ethyl acetate in hexane).

  • Load the dissolved sample onto the top of the silica bed.

  • Begin elution with a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexane).

  • Collect fractions and monitor the elution by TLC. Causality: The less polar trans isomer is expected to elute first, followed by the more polar cis isomer. The polarity of the solvent system is gradually increased (e.g., to 20%, 30% ethyl acetate) to elute the more strongly-adsorbed components.

  • Combine fractions containing the pure isomers, as determined by TLC.

  • Evaporate the solvent from the combined fractions to yield the purified cis and trans isomers.

  • Confirm the identity and purity of each isomer by NMR spectroscopy.

Conclusion

The stereoisomers of this compound represent a classic case study in the importance of stereochemistry. The cis and trans isomers, arising from the relative orientation of the hydroxyl and cyano groups, possess distinct conformational preferences that translate into different physical and spectroscopic properties. The trans isomer is generally the more thermodynamically stable due to its ability to adopt a diequatorial conformation. These differences allow for their separation by standard techniques like column chromatography and unambiguous characterization by NMR spectroscopy. For scientists in drug discovery and materials science, a thorough understanding and command of the synthesis, separation, and properties of these isomers are essential for the rational design of novel molecules and materials.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12617272, this compound. Retrieved from [Link]

  • Various Authors. (n.d.). Conformational Analysis of Cyclohexane Derivatives. Retrieved from various organic chemistry educational resources discussing A-values and 1,3-diaxial strain. (Conceptual reference, specific URL not cited for this general principle).

Sources

A Technical Guide to Investigating the Potential Biological Activity of 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxycyclohexanecarbonitrile is a small molecule characterized by a cyclohexane scaffold, a hydroxyl group, and a nitrile functional group. While specific biological data for this compound is not extensively documented in peer-reviewed literature, its structural motifs are present in numerous biologically active compounds and approved pharmaceuticals. The nitrile group, in particular, is a versatile pharmacophore known to enhance target binding, improve pharmacokinetic properties, and in some cases, act as a covalent "warhead".[1][2][3] This guide provides a comprehensive framework for the systematic evaluation of this compound's biological potential. It outlines hypothesized activities based on chemical structure, proposes detailed experimental workflows for screening and target identification, and offers insights into the interpretation of potential findings. This document serves as a technical prospectus for researchers aiming to explore the therapeutic possibilities of this and structurally related molecules.

Introduction and Rationale

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Small molecules containing a nitrile group have garnered significant attention, with over 30 nitrile-containing drugs approved by the FDA for a wide range of diseases.[1][2] The inclusion of a nitrile can confer significant advantages, including increased metabolic stability, enhanced solubility, and the ability to form key interactions—such as hydrogen bonds or covalent bonds—with biological targets.[3][4][5]

This compound (C7H11NO) presents an intriguing scaffold for investigation. It combines the metabolically robust cyclohexane ring with two key functional groups:

  • The Nitrile Group: A potent electron-withdrawing group and hydrogen bond acceptor, capable of acting as a bioisostere for carbonyls or halogens, and potentially forming reversible or irreversible covalent bonds with nucleophilic residues like cysteine on target proteins.[3][6]

  • The Hydroxyl Group: A classic hydrogen bond donor and acceptor, which can anchor the molecule in a binding pocket and improve aqueous solubility.

The combination of these features on a conformationally flexible cyclohexane ring suggests a molecule that could be tailored for various therapeutic targets. This guide will explore the logical progression from chemical characterization to a comprehensive biological evaluation.

Physicochemical Properties and Synthesis

A foundational understanding of a compound's chemical nature is critical before embarking on biological studies.

Chemical and Physical Properties

Key properties of this compound are summarized from public databases.[7]

PropertyValueSource
Molecular Formula C7H11NOPubChem[7]
Molecular Weight 125.17 g/mol PubChem[7]
CAS Number 24056-34-6PubChem[7]
XLogP3 0.5PubChem[7]
Hydrogen Bond Donors 1PubChem[7]
Hydrogen Bond Acceptors 2PubChem[7]
GHS Hazards Harmful if swallowed, Harmful in contact with skin, Causes skin/eye irritation, Harmful if inhaledPubChem[7][8]

The low XLogP3 value suggests good water solubility, a favorable property for bioavailability.[1]

Synthesis Pathway

A straightforward synthesis of this compound has been reported, involving the reduction of a ketone precursor.[9]

Synthesis start 4-Oxocyclohexanecarbonitrile reagent Sodium Borohydride (NaBH4) Methanol (MeOH) 0°C to Room Temp start->reagent product This compound reagent->product Reduction

Caption: Synthesis of this compound via ketone reduction.[9]

This accessible synthesis allows for the production of sufficient quantities for comprehensive biological screening.

Hypothesized Biological Activities and Potential Molecular Targets

Based on the compound's structure and the known activities of related molecules, we can formulate several primary hypotheses for its biological function.

Covalent Inhibition of Cysteine Proteases

The electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack by the thiol group of cysteine residues in enzyme active sites.[6] This can lead to the formation of a reversible or irreversible thioimidate adduct, effectively inhibiting enzyme activity. This mechanism is a key feature of several drugs targeting cysteine proteases.[5]

  • Potential Targets: Cathepsins (implicated in osteoporosis and cancer), Caspases (involved in apoptosis), Rhodesain (a protease from the parasite Trypanosoma brucei, the causative agent of sleeping sickness).[5]

Anti-proliferative and Anti-inflammatory Activity

Derivatives containing the cyclohexane ring are known to possess a range of biological activities.

  • Cyclohexanone derivatives have been explored for anticancer and anti-inflammatory properties.[10]

  • Cyclohex-1-ene-1-carboxylic acid derivatives have demonstrated antiproliferative activity and inhibition of inflammatory cytokines like TNF-α and IL-6.[11]

The rigid, yet conformationally complex, cyclohexane scaffold can present the nitrile and hydroxyl groups in specific spatial orientations to interact with kinase, cyclooxygenase (COX), or other enzyme active sites.

Central Nervous System (CNS) Activity

While a more speculative area, some cyclohexyl-containing compounds have shown psychoactive properties. For instance, 1-cyclohexyl-x-methoxybenzene derivatives, which share the cyclohexane core, have been shown to induce analgesia and alter body temperature in mice, suggesting CNS penetration and activity.[12] The polarity and size of this compound may allow it to cross the blood-brain barrier.

Proposed Experimental Workflows for Biological Evaluation

A tiered approach to screening, starting with broad safety and activity assays and progressing to more specific, target-based investigations, is recommended.

Tier 1: Initial Safety and Broad-Based Activity Screening

Objective: To assess general toxicity and identify any significant anti-proliferative or antimicrobial effects.

This assay serves as a preliminary screen for potential toxicity arising from covalent interactions.[6][13]

  • Preparation: Prepare stock solutions of this compound in DMSO. Prepare solutions of glutathione (GSH) and N-acetyl-cysteine in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Mix the test compound with GSH or N-acetyl-cysteine at a defined concentration (e.g., 1 mM) and incubate at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 1, 4, 24 hours).

  • Analysis: Quench the reaction and analyze the samples using LC-MS (Liquid Chromatography-Mass Spectrometry) to monitor for the disappearance of the parent compound and the appearance of the adduct (parent + GSH or parent + cysteine).

  • Interpretation: Rapid reaction rates may indicate a higher potential for off-target covalent binding and associated toxicity.

  • Cell Lines: Utilize a broad panel of human cancer cell lines, such as the NCI-60 panel, representing various cancer types (leukemia, lung, colon, CNS, etc.).

  • Treatment: Plate cells in 96-well plates and treat with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the Sulforhodamine B (SRB) assay, which measures cellular protein content.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill) for each cell line.

  • Interpretation: Potent activity (low GI50) against all cell lines suggests general cytotoxicity. Selective activity against specific cell lines or cancer types can guide further investigation into specific pathways.

Tier1_Workflow cluster_0 Tier 1 Screening cluster_1 Outputs Compound This compound Reactivity Protocol 1: Nitrile Reactivity Assay (vs. GSH/Cysteine) Compound->Reactivity Antiproliferative Protocol 2: Anti-Proliferative Screen (e.g., NCI-60 Panel) Compound->Antiproliferative Tox Toxicity Potential (Covalent Reactivity) Reactivity->Tox Activity Broad Anti-Cancer Activity Profile (GI50) Antiproliferative->Activity

Sources

A Senior Application Scientist's Guide to Sourcing and Qualifying 4-Hydroxycyclohexanecarbonitrile for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxycyclohexanecarbonitrile (CAS No. 24056-34-6) is a versatile bifunctional molecule increasingly utilized as a key building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its rigid cyclohexyl scaffold, combined with the reactive hydroxyl and nitrile functionalities, offers a unique entry point for constructing diverse molecular architectures. This guide provides an in-depth analysis for researchers, chemists, and drug development professionals on navigating the commercial supplier landscape for this critical reagent. We will delve into supplier evaluation, essential quality control methodologies, the critical implications of its stereoisomerism, and its synthetic utility, ensuring that scientists can confidently source and qualify this compound for their research endeavors.

Introduction: The Strategic Value of this compound in Synthesis

This compound is a disubstituted cyclohexane derivative featuring a hydroxyl (-OH) group and a nitrile (-C≡N) group at the 1 and 4 positions. The nitrile group is a particularly valuable pharmacophore in medicinal chemistry. While robust and generally not susceptible to metabolism, it can act as a bioisostere for a carbonyl group, engage in hydrogen bonding, or serve as a synthetic handle for conversion into amines, amides, or carboxylic acids.[1] The cyclohexane core provides a non-aromatic, three-dimensional scaffold that is prevalent in many drug molecules, influencing properties like solubility, lipophilicity, and metabolic stability.[2]

The compound exists as two distinct geometric isomers: cis and trans.[3] In the cis isomer, the hydroxyl and nitrile groups are on the same side of the cyclohexane ring's plane, while in the trans isomer, they are on opposite sides. This stereochemical difference is not trivial; the spatial arrangement of these functional groups can profoundly impact a molecule's ability to bind to a biological target, making isomeric purity a critical parameter in drug discovery.[3]

Commercial Supplier Landscape: A Comparative Analysis

Sourcing this compound requires careful evaluation of potential suppliers. The quality, purity, and isomeric composition of the starting material can significantly affect the outcome, reproducibility, and scalability of a synthetic campaign. A survey of the market reveals several key suppliers catering to research and development needs.

Supplier Reported Purity Levels Isomeric Form Typically Offered Available Analytical Data Common Packaging Sizes
Capot Chemical Co., Ltd. 98%[4]Not explicitly specified (likely mixture)Inquire with supplier1g, 5g, 10g, 25g[4]
Fluorochem Not specified, product available[5]Not explicitly specified (likely mixture)SDS available, inquire for CoAInquire with supplier
Dtchem Laboratories, (Gan Su) Co.,Ltd. 95%[4]Not explicitly specified (likely mixture)HPLC[4]10g, 25g, 50g, 100g, 1kg, 5kg[4]
Chengdu AstaTech Trading Co., Ltd. 97%[4]Not explicitly specified (likely mixture)HPLC/GC[4]1g, 5g, 100g[4]
NovoChemy Ltd. 95% min[4]Not explicitly specified (likely mixture)Inquire with supplier500mg - 1000g[4]

Note: The information in this table is based on publicly available data and may vary. Researchers are strongly advised to request a Certificate of Analysis (CoA) for each specific batch.

Quality Control and In-House Verification: A Protocol for Trust

Upon receiving a commercial batch of this compound, it is imperative to perform in-house analytical verification to confirm its identity, purity, and isomeric ratio. A multi-technique approach ensures the highest confidence in the material's quality.

Recommended Analytical Workflow

The following workflow provides a robust system for qualifying incoming material.

QC_Workflow A Sample Receipt B Visual & Solubility Check A->B Log Batch C Structural Confirmation (¹H NMR, ¹³C NMR) B->C Passes Initial D Purity Assessment (GC-MS or HPLC-UV) C->D Structure OK E Isomeric Ratio Determination (¹H NMR) D->E Purity ≥ 95% F Data Review & Batch Acceptance E->F Ratio OK G Quarantine/ Reject Batch F->G Does Not Meet Spec

Caption: Recommended workflow for incoming quality control of this compound.

Experimental Protocol: Purity Determination by GC-MS

Causality: Gas Chromatography (GC) is an excellent method for separating volatile and semi-volatile compounds. Coupling it with Mass Spectrometry (MS) allows for both the quantification of purity (based on peak area) and the confirmation of identity (based on the mass-to-charge ratio of the parent ion and its fragmentation pattern).

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup (Typical Conditions):

    • GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL, with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes.

  • MS Detector Setup:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis:

    • Confirm the retention time of the main peak against a reference standard, if available.

    • Verify the mass spectrum of the main peak. The molecular ion [M]+ should be observed at m/z 125.

    • Calculate purity by the area percent method, assuming all components have a similar response factor.

Experimental Protocol: Isomeric Ratio by ¹H NMR Spectroscopy

Causality: The chemical environment of protons in the cis and trans isomers is different, leading to distinct chemical shifts in the NMR spectrum. Specifically, the proton at C1 (adjacent to the nitrile) and C4 (adjacent to the hydroxyl group) will appear at different frequencies, allowing for integration and quantification of each isomer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the signals corresponding to the C1-H and C4-H protons for both the cis and trans isomers. These are often complex multiplets but will be chemically distinct.

    • Carefully integrate the area under the well-resolved peaks corresponding to each isomer.

    • Calculate the isomeric ratio from the integration values.

Synthetic Considerations: From Precursor to Product

Understanding the synthesis of this compound provides insight into potential impurities and the likely isomeric distribution. A common and straightforward laboratory synthesis involves the reduction of a ketone precursor.[6]

Common Synthetic Pathway: Reduction of 4-Oxocyclohexanecarbonitrile

The most direct route is the reduction of 4-Oxocyclohexanecarbonitrile using a hydride-based reducing agent like sodium borohydride (NaBH₄).[6]

Synthesis_Pathway Reactant 4-Oxocyclohexanecarbonitrile C₇H₉NO Product This compound (cis/trans mixture) C₇H₁₁NO Reactant->Product Reduction Reagent 1. NaBH₄, Methanol, 0°C to RT 2. Aqueous Workup Reagent->Reactant:e

Caption: A typical synthetic route to this compound via ketone reduction.

Mechanism Insight: Sodium borohydride is a mild reducing agent. The hydride ion can attack the carbonyl carbon from either the axial or equatorial face of the cyclohexane ring. This leads to a mixture of cis and trans alcohol products. The final ratio is influenced by steric hindrance and torsional strain in the transition state, often favoring the formation of the thermodynamically more stable trans isomer where both substituents can occupy equatorial positions. The presence of the ketone precursor or residual solvent (e.g., methanol) are potential impurities to monitor in the final product.

Conclusion for the Practicing Scientist

This compound is a valuable reagent for modern drug discovery. However, its utility is directly linked to its quality. For the researcher, this means treating the procurement of this chemical not as a simple purchase, but as the first critical step in an experimental plan. Key takeaways are:

  • Supplier Scrutiny is Non-Negotiable: Always request a batch-specific Certificate of Analysis and inquire about the analytical techniques used to generate the data.

  • Trust, but Verify: Implement a robust in-house QC workflow to confirm identity, purity, and, most importantly, the isomeric ratio. The protocols provided herein offer a solid foundation.

  • Understand the Isomerism: The cis/trans ratio is a critical quality attribute. Be aware of which isomer your synthesis requires and how the ratio in your starting material might affect your reaction's outcome and the final product's properties.

By applying these principles of chemical sourcing and analytical diligence, researchers can ensure the integrity and reproducibility of their work, accelerating the path from a synthetic concept to a potential therapeutic agent.

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A Comprehensive Technical Guide to the Safe Handling of 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety protocols and handling precautions for 4-Hydroxycyclohexanecarbonitrile, tailored for researchers, scientists, and professionals in the field of drug development. Our focus extends beyond mere procedural steps to elucidate the underlying scientific principles that govern safe laboratory practices with this compound.

Compound Identification and Physicochemical Properties

This compound is a bifunctional molecule containing both a hydroxyl and a nitrile group. Understanding its physical and chemical properties is foundational to its safe handling.

PropertyValueSource
Molecular Formula C₇H₁₁NO[1][2]
Molecular Weight 125.17 g/mol [1][2]
CAS Number 24056-34-6[1][2][3]
Boiling Point 270.0 ± 33.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 117.1 ± 25.4 °C[1]
Storage Temperature 2-8°C[1]

Hazard Identification and Toxicological Profile

This compound is classified as harmful and an irritant.[2] The primary hazards are associated with its potential toxicity through various routes of exposure.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.[2]

The toxicity of nitriles is a significant concern in a laboratory setting. While not all nitriles are acutely toxic, many can release cyanide in vivo. This metabolic release of cyanide is the primary mechanism of toxicity for many aliphatic nitriles. Cyanide, in turn, is a potent inhibitor of cellular respiration. Therefore, it is prudent to handle all nitriles, including this compound, with a high degree of caution.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1]

  • Ventilation: Ensure adequate ventilation in the laboratory to minimize the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1] In situations where splashing is a significant risk, the use of a face shield in addition to goggles is strongly recommended.

  • Hand Protection: Chemical-resistant gloves are required.[1] Nitrile gloves are a suitable choice for incidental contact.[4][5][6] For prolonged handling or in the event of a spill, heavier-duty gloves should be considered. It is critical to change gloves immediately if they become contaminated.[7]

  • Skin and Body Protection: A laboratory coat or gown should be worn at all times.[1] For procedures with a higher risk of splashing, a chemically resistant apron is advisable.[8]

  • Respiratory Protection: In normal laboratory use within a fume hood, respiratory protection is not typically required. However, in the case of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be available.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring a safe working environment.

General Handling Practices
  • Avoid Contact: Minimize all contact with the chemical.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][9]

  • No Food or Drink: Do not consume food or beverages in the laboratory.[9]

  • Mouth Pipetting: Never use mouth pipetting.[8]

Storage
  • Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][10][11][12]

  • Incompatibilities: Keep away from strong oxidizing agents, heat, sparks, and open flames.[1]

  • Temperature: Store at the recommended temperature of 2-8°C.[1]

Emergency Procedures

Preparedness for potential emergencies is a critical component of laboratory safety.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air.[1][9][10] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[10][13]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: If the chemical enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][13] Seek immediate medical attention.

  • Ingestion: If swallowed, do not induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[1][3][14]

Accidental Release Measures
  • Small Spills: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[1] Place the contaminated material in a sealed container for proper disposal.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and follow the procedure for small spills.

  • Environmental Precautions: Do not allow the material to enter drains or waterways.[1]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's environmental health and safety department for specific guidance on proper disposal procedures.

Experimental Workflow: Risk Assessment and Mitigation

The following diagram illustrates a systematic approach to risk assessment and mitigation when planning experiments involving this compound.

RiskAssessmentWorkflow Workflow for Risk Assessment and Mitigation cluster_planning Planning Phase cluster_control Control Measures cluster_execution Execution Phase cluster_response Response and Review start Identify Experimental Need for This compound assess_hazards Assess Hazards: - Review SDS - Consult Literature - Understand Nitrile Toxicology start->assess_hazards evaluate_exposure Evaluate Potential Exposure Routes: - Inhalation - Dermal Contact - Ingestion - Injection assess_hazards->evaluate_exposure select_controls Select Control Measures evaluate_exposure->select_controls Define necessary precautions eng_controls Engineering Controls: - Fume Hood - Ventilation select_controls->eng_controls ppe_selection PPE Selection: - Gloves - Goggles/Face Shield - Lab Coat/Apron select_controls->ppe_selection admin_controls Administrative Controls: - SOPs - Training - Restricted Access select_controls->admin_controls conduct_experiment Conduct Experiment Following SOPs select_controls->conduct_experiment Implement controls before starting monitor Monitor for Deviations and Unexpected Events conduct_experiment->monitor post_experiment Post-Experiment Review: - Decontamination - Proper Waste Disposal - Document Lessons Learned conduct_experiment->post_experiment Upon completion emergency_prep Emergency Preparedness: - Spill Kit Ready - First Aid Accessible - Emergency Contacts Posted monitor->emergency_prep In case of incident emergency_prep->post_experiment

Caption: A flowchart illustrating the key stages of risk assessment and mitigation for experiments involving this compound.

Detailed Experimental Protocol: Preparation of a Stock Solution

This protocol provides a step-by-step methodology for the safe preparation of a stock solution of this compound.

  • Preparation and Pre-checks:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary materials: this compound, solvent, volumetric flask, balance, spatula, and appropriate waste containers.

    • Don the required PPE: safety goggles, nitrile gloves, and a lab coat.

  • Weighing the Compound:

    • Place a weigh boat on the analytical balance inside the fume hood.

    • Tare the balance.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid generating dust or aerosols.

  • Dissolution:

    • Carefully add the weighed compound to the volumetric flask.

    • Add a portion of the desired solvent to the flask, ensuring not to fill to the mark.

    • Swirl the flask gently to dissolve the compound. If necessary, use a sonicator, ensuring the flask is capped.

  • Final Dilution and Storage:

    • Once the compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Label the flask clearly with the compound name, concentration, solvent, date, and your initials.

    • Store the solution in a properly designated and secondary-contained location.

  • Decontamination and Waste Disposal:

    • Clean all glassware and equipment that came into contact with the chemical.

    • Dispose of any contaminated weigh boats, gloves, and other disposable materials in the appropriate solid hazardous waste container.

Conclusion

The safe handling of this compound in a research and development setting is achievable through a comprehensive understanding of its hazards, the implementation of robust engineering and administrative controls, and the consistent use of appropriate personal protective equipment. By fostering a culture of safety and adhering to the principles outlined in this guide, researchers can minimize their risk of exposure and conduct their work with confidence.

References

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4-Hydroxycyclohexanecarbonitrile material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Hydroxycyclohexanecarbonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the material safety properties of this compound (CAS No: 24056-34-6), tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes critical safety data with practical, field-proven insights to ensure the safe handling and application of this compound in a laboratory setting.

A Molecule of Interest: Chemical Identity and Properties

This compound is a bifunctional molecule featuring both a hydroxyl (-OH) and a nitrile (-C≡N) group on a cyclohexane ring. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents where these functional groups can be elaborated into more complex pharmacophores. However, the presence of the α-hydroxy nitrile (cyanohydrin) moiety necessitates a thorough understanding of its potential hazards.

Physicochemical Data

A clear understanding of a compound's physical properties is the foundation of its safe handling and use in experimental design. Key data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₁NOPubChem[1]
Molecular Weight 125.17 g/mol PubChem[1]
CAS Number 24056-34-6PubChem[1]
Boiling Point 270.0 ± 33.0 °C at 760 mmHgChemsrc[2]
Flash Point 117.1 ± 25.4 °CChemsrc
Density 1.1 ± 0.1 g/cm³Chemsrc[2]
Appearance Colorless to light yellow oilChemicalBook[3]

Hazard Identification and GHS Classification: A Risk-Based Perspective

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards stem from its acute toxicity and irritant properties. From a mechanistic standpoint, the toxicity is largely associated with the cyanohydrin functional group, which can be a source of cyanide ions (CN⁻). Cyanide is a potent cellular toxin that inhibits cytochrome c oxidase, a critical enzyme in the electron transport chain, thereby disrupting cellular respiration.[4]

GHS Hazard Summary
Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation
Source: PubChem[1]

The "Warning" signal word associated with these classifications underscores the need for stringent safety protocols.[1]

The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach combining engineering controls and appropriate PPE is mandatory. This self-validating system ensures that potential exposure is minimized at every step.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[2][4] This is non-negotiable. The rationale is to contain any potential release of volatile compound or, more critically, hydrogen cyanide (HCN) gas, which can be liberated if the cyanohydrin comes into contact with acids or bases.[4][5]

G cluster_0 Primary Containment cluster_1 Secondary Containment & PPE FumeHood Chemical Fume Hood User Researcher LabCoat Lab Coat Gloves Nitrile Gloves (Double-gloving recommended) Goggles Safety Goggles User->FumeHood Handles Compound Inside User->LabCoat Wears User->Gloves Wears User->Goggles Wears

Figure 1. Hierarchy of safety controls for handling this compound.
Personal Protective Equipment (PPE): The Essential Barrier

Even within a fume hood, a full complement of PPE is required to protect against accidental splashes or contact.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves.[4] Given the dermal toxicity, double-gloving is a prudent measure, especially when handling larger quantities or for prolonged periods.

  • Eye Protection : Chemical safety goggles are mandatory to protect against splashes that could cause serious eye irritation.[2]

  • Skin and Body Protection : A laboratory coat must be worn to protect against skin contact.[2] Ensure it is fully buttoned. Closed-toe shoes are also required.[4]

Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol
  • Preparation : Before starting, ensure a chemical-specific Safety Data Sheet (SDS) is available and has been reviewed.[6] Confirm the chemical fume hood is operational.

  • Designated Area : Establish a designated work area within the fume hood. Clearly label this area to warn others that a cyanide-containing compound is in use.[7]

  • Avoid Incompatibles : Keep acids, strong oxidizing agents, and bases away from the work area unless required for a specific reaction step.[2][4][5] Contact with these can lead to the rapid evolution of toxic HCN gas or violent reactions.[4][5]

  • Weighing : If possible, weigh the compound inside the fume hood. If a balance must be used outside, tare a sealed container, add the compound inside the hood, seal the container, and then weigh it.[4]

  • Post-Handling : After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[2]

Storage Requirements

Proper storage is critical to prevent degradation and accidental release.

  • Store in a tightly closed container.[2]

  • Keep in a cool, dry, and well-ventilated area.[8]

  • Crucially, store separately from acids and oxidizing agents.[4][8] Storage in a locked cabinet is recommended to restrict access.[7]

Decontamination and Waste Disposal

All materials contaminated with this compound are considered hazardous waste.

  • Waste Segregation : Collect all liquid and solid waste (including contaminated gloves and paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[6] The label must indicate "Cyanide Waste" and "No Acids".[4]

  • Glassware Decontamination : Glassware should be decontaminated within a fume hood. A common procedure involves rinsing with a basic solution (pH > 10) to hydrolyze the cyanohydrin, followed by treatment with a 10% bleach solution to oxidize the resulting cyanide to the less toxic cyanate. All rinsates must be collected as hazardous waste.[4]

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a rapid and correct response is critical.

G cluster_routes cluster_actions Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to fresh air. If not breathing, give artificial respiration. Inhalation->Action_Inhale Action_Skin Immediately wash skin with copious amounts of water for at least 15 mins. Remove contaminated clothing. Skin->Action_Skin Action_Eye Immediately flush eyes with copious amounts of water for at least 15 mins. Eye->Action_Eye Action_Ingest Wash out mouth with water. Do NOT induce vomiting. Ingestion->Action_Ingest End Seek Immediate Medical Attention Action_Inhale->End Action_Skin->End Action_Eye->End Action_Ingest->End

Figure 2. First aid workflow following an exposure event.
First Aid Measures
  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek urgent medical attention.[2]

  • Skin Contact : Immediately wash the affected area with large amounts of soap and water for at least 15 minutes.[2] Remove all contaminated clothing.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2]

  • Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Accidental Release Measures
  • Small Spill (Contained in Fume Hood) : Absorb the spill with an inert material like sand or vermiculite.[2] Scoop the material into a sealed container for hazardous waste disposal.[2]

  • Large Spill (or any spill outside a fume hood) : Evacuate the immediate area and alert colleagues.[4][8] Close the laboratory door and prevent entry. Contact your institution's emergency response team (e.g., Environmental Health & Safety).[8]

Toxicological and Ecological Insights

Toxicological Profile
Ecological Information

Specific ecotoxicity data for this compound is largely unavailable.[2] However, given the known toxicity of cyanides to aquatic life, it must be assumed that this compound is harmful to the environment. Therefore, under no circumstances should this material or its waste be allowed to enter drains or waterways.[2][4]

Stability and Reactivity

  • Chemical Stability : The compound is stable under recommended storage conditions.[2]

  • Conditions to Avoid : Avoid heat, flames, and sparks.[2]

  • Incompatible Materials : Strong oxidizing agents, acids, and bases are the primary incompatibilities.[2][4][5]

  • Hazardous Decomposition Products : Combustion will produce carbon monoxide, carbon dioxide, and nitrogen oxides.[2] Contact with acid or base can liberate highly toxic hydrogen cyanide gas.[4]

References

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  • University of Illinois Division of Research Safety. (2014). Cyanides. [Link]

  • LSU Health Shreveport Environmental Health & Safety. (2018). SOP for the safe use of cyanide compounds. [Link]

  • Columbia University Research. Cyanide Safe Use Guidelines. [Link]

  • University of St Andrews. Cyanides and nitriles, use and disposal. [Link]

  • University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]

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  • PubChem. 1-Cyano-1-hydroxycyclohexane. National Center for Biotechnology Information. [Link]

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Thermochemical data of 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Thermochemical Landscape of 4-Hydroxycyclohexanecarbonitrile: A Methodological and Application-Focused Analysis

Abstract

This technical guide provides a comprehensive framework for the determination and application of the thermochemical data for this compound. Recognizing the current scarcity of published experimental data for this specific molecule, this document serves as a methodological roadmap for researchers, scientists, and drug development professionals. It details both state-of-the-art experimental techniques and robust computational protocols necessary for acquiring critical thermochemical parameters, including enthalpy of formation, heat capacity, and entropy. By leveraging data from structurally analogous compounds—cyclohexanol and cyclohexanecarbonitrile—we provide context and benchmark values. The guide culminates in a discussion of how these data points are synthesized to inform reaction thermodynamics, process safety, and, crucially, the optimization of ligand-target interactions in drug discovery.

Introduction: The Significance of this compound

This compound is a bifunctional molecule incorporating a hydroxyl group and a nitrile group on a cyclohexane scaffold. This combination of features makes it a molecule of significant interest, particularly in the pharmaceutical sciences. The nitrile group is a versatile pharmacophore found in over 30 approved drugs, where it can act as a bioisostere for carbonyl or hydroxyl groups, a hydrogen bond acceptor, or a modulator of metabolic stability and pharmacokinetic profiles.[1][2] The hydroxyl group further enhances its potential for specific hydrogen bonding interactions within a biological target's active site.

A thorough understanding of a molecule's thermochemical properties is fundamental to its development from a laboratory curiosity to a viable product.[3] Thermodynamic data governs the energy balance of synthetic routes, dictates chemical stability, and provides deep insights into the molecular forces that drive biological activity.[4] For instance, the enthalpy (ΔH) and entropy (ΔS) of binding are critical parameters in lead optimization, with enthalpically driven interactions often correlating with higher ligand efficiency and specificity.[5]

Given the absence of a comprehensive, publicly available thermochemical dataset for this compound, this guide provides the necessary theoretical and practical foundation for researchers to generate this vital information.

PART 1: EXPERIMENTAL DETERMINATION OF THERMOCHEMICAL PROPERTIES

Acquiring high-fidelity experimental data is the cornerstone of thermochemistry. The following sections detail the primary techniques for measuring the key thermodynamic properties of an organic solid like this compound.

Enthalpy of Formation via Static Bomb Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is the most critical single piece of thermochemical data, representing the energy change upon forming one mole of the compound from its constituent elements in their standard states. The gold standard for its determination in organic compounds is oxygen bomb calorimetry.[6][7]

Causality of Experimental Choices: The core principle is the complete combustion of the sample in a sealed, constant-volume container (the "bomb") filled with high-pressure oxygen. The heat released by this exothermic reaction is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured. By calibrating the calorimeter with a standard substance of known combustion energy (e.g., benzoic acid), the heat of combustion of the sample can be precisely determined.[6] This value is then used, via Hess's Law, to calculate the enthalpy of formation.

Self-Validating Protocol:

  • Sample Preparation: A pellet of this compound of known mass (typically 0.5-1.0 g) is prepared. The sample must be of high purity (>99.5%), as impurities will lead to erroneous results.

  • Calorimeter Setup: The pellet is placed in a crucible inside the combustion bomb. A platinum ignition wire is positioned to be in contact with the sample. A small, known amount of water (e.g., 1.0 cm³) is added to the bomb to ensure the final water product is in the liquid state.

  • Combustion: The bomb is sealed and pressurized with high-purity oxygen (to ~3 MPa). It is then submerged in a precisely known mass of water in the calorimeter's insulated jacket. The sample is ignited electrically.

  • Temperature Measurement: The temperature of the water bath is monitored with high precision (±10⁻⁴ K) before, during, and after combustion to determine the adiabatic temperature change (ΔT).[6]

  • Product Analysis: After combustion, the gaseous products are analyzed for CO₂ to confirm complete combustion. The liquid phase in the bomb is titrated to quantify the formation of nitric acid from any atmospheric nitrogen, allowing for a correction to the total energy released.

  • Washburn Corrections: The raw data from the constant-volume combustion must be corrected to standard state conditions (p° = 0.1 MPa, T = 298.15 K). This complex but critical procedure accounts for the non-standard initial and final states of the reactants and products.[8]

  • Calculation: The standard internal energy of combustion (ΔcU°) is calculated, which is then converted to the standard enthalpy of combustion (ΔcH°). Finally, the standard enthalpy of formation is calculated using the known enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).

Experimental Workflow: Combustion Calorimetry

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare high-purity sample pellet (known mass) E1 Seal sample in bomb with O₂ at 3 MPa P1->E1 P2 Calibrate calorimeter with benzoic acid standard A3 Calculate ΔcU° and ΔcH° P2->A3 Provides ε(calor) E2 Submerge bomb in water bath E1->E2 E3 Ignite sample E2->E3 E4 Record temperature change (ΔT) E3->E4 A1 Analyze combustion products (CO₂, acid titration) E4->A1 A2 Apply Washburn corrections to standard state A1->A2 A2->A3 A4 Derive ΔfH° using Hess's Law A3->A4

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring a material's heat capacity (Cₚ) and observing the thermal signatures of phase transitions (e.g., melting, glass transitions).[9][10]

Causality of Experimental Choices: DSC operates by measuring the difference in heat flow required to increase the temperature of a sample and an inert reference at the same rate.[11] This differential heat flow is recorded as a function of temperature. A step change in the heat flow baseline corresponds to a change in heat capacity (a glass transition), while endothermic or exothermic peaks indicate phase transitions like melting or crystallization, respectively.

Self-Validating Protocol:

  • Instrument Calibration: The DSC instrument's temperature and enthalpy scales are calibrated using certified reference materials (e.g., indium, tin) with known melting points and enthalpies of fusion.

  • Sample Preparation: A small, known mass of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as the reference.

  • Thermal Program: The sample and reference are placed in the DSC cell. A defined temperature program is executed, for example:

    • Equilibrate at a sub-ambient temperature (e.g., -50 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting point.

    • Hold isothermally for a few minutes.

    • Cool at a controlled rate back to the starting temperature.

  • Data Acquisition: The differential heat flow between the sample and reference is recorded throughout the temperature program, generating a DSC thermogram.

  • Data Analysis:

    • Heat Capacity (Cₚ): The Cₚ is determined from the displacement of the heat flow baseline relative to a baseline run with two empty pans.

    • Melting Point (Tₘ): The melting temperature is determined from the onset or peak of the endothermic melting peak.

    • Enthalpy of Fusion (ΔfusH): This is calculated by integrating the area of the melting peak.

    • Glass Transition (T₉): A glass transition appears as a step-like change in the baseline of the thermogram.

Experimental Workflow: Differential Scanning Calorimetry

G cluster_setup Setup cluster_run Measurement cluster_analysis Analysis S1 Calibrate DSC with Indium standard S2 Seal known mass of sample in Al pan S1->S2 S3 Place sample and empty reference pan in cell S2->S3 R1 Execute thermal program (heat-cool-heat cycle) S3->R1 R2 Record differential heat flow vs. T R1->R2 A1 Identify transitions (Melting, Tg) R2->A1 A3 Determine Cp from baseline shift R2->A3 A2 Integrate peak area for ΔfusH A1->A2

Caption: Workflow for thermal characterization using DSC.

PART 2: COMPUTATIONAL PREDICTION OF THERMOCHEMICAL PROPERTIES

While experimental methods provide definitive data, computational chemistry offers a powerful, complementary approach for predicting thermochemical properties. High-level quantum mechanical calculations can yield results with near-chemical accuracy (<4 kJ/mol).[12]

Causality of Experimental Choices: The goal is to solve the electronic Schrödinger equation to find the minimum energy structure of the molecule and its vibrational frequencies. From these fundamental properties, all thermodynamic functions (enthalpy, entropy, heat capacity, Gibbs free energy) can be derived using statistical mechanics. For flexible molecules like this compound, it is critical to account for multiple low-energy conformers (e.g., chair conformations with axial/equatorial substituents), as the final thermodynamic properties are a Boltzmann-weighted average over the conformational ensemble.[13]

Self-Validating Protocol:

  • Conformational Search: A thorough search for all possible low-energy conformers is performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94).[14] This step is crucial to identify all relevant structures, including different chair conformations and rotamers of the hydroxyl group.

  • Geometry Optimization: The geometries of all identified unique conformers are then optimized at a higher level of theory, typically Density Functional Theory (DFT). The M06-2X functional with a basis set like 6-311+G(d,p) is a well-regarded choice for organic thermochemistry.[14][15]

  • Frequency Calculation: A vibrational frequency calculation is performed for each optimized conformer at the same level of theory. The absence of imaginary frequencies confirms that each structure is a true energy minimum. These frequencies are used to calculate the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.

  • Single-Point Energy Refinement: To achieve higher accuracy, the electronic energy of each optimized geometry is recalculated using a more robust and computationally expensive method, such as a composite method (e.g., G3, G4, W1) or a coupled-cluster method (e.g., CCSD(T)) with a larger basis set.[12]

  • Thermochemical Calculation:

    • Enthalpy of Formation: This is typically calculated using the atomization energy method, where the computed energy of the molecule is compared to the sum of the computed energies of its constituent atoms. Empirical corrections, such as Bond Additivity Corrections (BACs), may be applied to reduce systematic errors.[13]

    • Entropy and Heat Capacity: These are calculated from the vibrational, translational, and rotational partition functions derived from the frequency calculations. The conformational entropy, arising from the mixture of multiple conformers, must be added.

  • Boltzmann Averaging: The final thermochemical properties for the molecule are obtained by calculating the Boltzmann-weighted average over the properties of all stable conformers.

Computational Workflow: Ab Initio Thermochemistry

G cluster_struct Structure Generation cluster_qm Quantum Mechanics Calculation cluster_therm Thermochemistry Synthesis S1 Perform conformational search (Molecular Mechanics) S2 Select unique low-energy conformers S1->S2 Q1 Optimize geometry for each conformer (DFT, e.g., M06-2X) S2->Q1 Q2 Perform frequency calculation (confirm minima, get ZPVE) Q1->Q2 Q3 Refine energy with high-level single-point calculation (e.g., G4) Q2->Q3 T2 Calculate S° and Cp for each conformer (statistical mechanics) Q2->T2 T1 Calculate ΔfH° for each conformer (atomization method) Q3->T1 T3 Compute Boltzmann-weighted average of all properties T1->T3 T2->T3 T4 Final Thermochemical Data T3->T4

Caption: Workflow for computational prediction of thermochemical data.

PART 3: REFERENCE DATA & APPLICATION

Thermochemical Data for Analogous Compounds

To provide a practical context for the expected values for this compound, the following tables summarize experimental data for its constituent structural analogues, cyclohexanol and cyclohexanecarbonitrile, as sourced from the NIST Chemistry WebBook.[16][17]

Table 1: Standard Enthalpies of Formation and Combustion at 298.15 K

Compound Formula Phase ΔfH° (kJ/mol) ΔcH° (kJ/mol) Source
Cyclohexanol C₆H₁₂O liquid -350 ± 2 -3726 ± 2
Cyclohexanecarbonitrile C₇H₁₁N liquid -3.7 ± 2.5 -4341.2 ± 2.5 [16]

| Cyclohexanecarbonitrile | C₇H₁₁N | gas | 49.3 ± 2.5 | - |[17] |

Table 2: Thermal Properties and Phase Change Enthalpies

Compound Property Value Units Source
Cyclohexanol Cₚ (liquid, 298.15 K) 212 J/mol·K [18]
ΔvapH° (298.15 K) 61.1 kJ/mol [18]
Cyclohexanecarbonitrile Cₚ (liquid, 297 K) 185.7 J/mol·K [16]

| | ΔvapH° (298.15 K) | 53.0 | kJ/mol |[19] |

Application in Drug Development and Process Chemistry

The comprehensive dataset generated through the methods described above is not merely an academic exercise; it is critical for practical applications.

  • Process Safety and Design: The enthalpy of formation is used to calculate the enthalpy of reaction (ΔᵣH°) for any synthetic step. This is vital for assessing thermal hazards, designing cooling systems for reactors, and preventing runaway reactions.

  • Reaction Optimization: By calculating the Gibbs free energy of reaction (ΔᵣG° = ΔᵣH° - TΔᵣS°), chemists can predict the spontaneity and equilibrium position of reactions, guiding the choice of conditions to maximize yield.

  • Understanding Ligand Binding: In drug discovery, the thermodynamics of a ligand binding to its protein target provides invaluable information.[3] While direct measurement of binding thermodynamics is done via techniques like Isothermal Titration Calorimetry (ITC), the intrinsic thermochemical properties of the ligand contribute to the overall energy balance. A compound's stability (related to ΔfH°) and conformational entropy are key factors in its "pre-organization" for binding, influencing the energetic cost of adopting the correct conformation to fit in the active site.[4]

Table 3: Target Thermochemical Data for this compound

The ultimate goal of applying the methodologies in this guide is to populate a comprehensive data table for the target molecule. This table represents the complete thermochemical profile necessary for advanced chemical and pharmaceutical development.

PropertySymbolPhaseExpected Value (Target for Determination)Units
Standard Enthalpy of FormationΔfH°solidTo be determinedkJ/mol
Standard Molar EntropysolidTo be determinedJ/mol·K
Heat Capacity (at 298.15 K)CₚsolidTo be determinedJ/mol·K
Enthalpy of FusionΔfusHTo be determinedkJ/mol
Enthalpy of VaporizationΔvapH°To be determinedkJ/mol

Conclusion

While direct experimental thermochemical data for this compound remains to be published, this guide demonstrates that a complete and accurate characterization is well within the reach of modern research laboratories. By adopting a synergistic approach that combines the precision of experimental techniques like bomb calorimetry and DSC with the detailed insight of high-level computational chemistry, a full thermochemical profile can be established. This data is not merely descriptive; it is predictive and essential for accelerating the development of new chemical entities. It enables safer and more efficient chemical synthesis and provides a deeper, quantitative understanding of the molecular interactions that are fundamental to rational drug design.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Zhang, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1434-1451. [Link]

  • Di, L., & Kerns, E. H. (2011). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery Today, 16(15-16), 725–733. [Link]

  • Kabo, G. J., et al. (1988). Thermodynamic properties of cyclohexanol and cyclohexanone. The Journal of Chemical Thermodynamics, 20(4), 429-437. [Link]

  • NIST. (n.d.). Cyclohexanol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 7, 2024, from [Link]

  • NIST. (n.d.). Cyclohexanecarbonitrile (Condensed phase thermochemistry data). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 7, 2024, from [Link]

  • NIST. (n.d.). Cyclohexanecarbonitrile (Phase change data). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 7, 2024, from [Link]

  • NIST. (n.d.). Cyclohexanecarbonitrile (Gas phase thermochemistry data). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 7, 2024, from [Link]

  • NIST. (n.d.). Cyclohexanol (Condensed phase thermochemistry data). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 7, 2024, from [Link]

  • Ribeiro da Silva, M. A. V., et al. (2012). Calorimetric and Computational Study of the Thermochemistry of Phenoxyphenols. The Journal of Organic Chemistry, 77(1), 239-246. [Link]

  • Sim, H., et al. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Journal of Chemical Theory and Computation, 19(13), 3968-3978. [Link]

  • Karton, A. (2016). A computational chemist's guide to accurate thermochemistry for organic molecules. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(3), 292-310. [Link]

  • Chaires, J. B. (2008). Calorimetry and thermodynamics in drug design. Annual Review of Biophysics, 37, 135-151. [Link]

  • Watson, E. S., O'Neill, M. J., Justin, J., & Brenner, N. (1964). A Differential Scanning Calorimeter for Quantitative Differential Thermal Analysis. Analytical Chemistry, 36(7), 1233–1238. [Link]

  • Holdgate, G. (2007). Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream! European Pharmaceutical Review. [Link]

  • Ruzicka, V., & Majer, V. (1994). Vapor Pressures of Organic Compounds. Measurement and Correlation. Journal of Chemical & Engineering Data, 39(4), 719-858. [Link]

  • Verevkin, S. P., & Emel’yanenko, V. N. (2010). Corrections to standard state in combustion calorimetry: an update and a web-based tool. Journal of Mathematical Chemistry, 47(4), 1335-1352. [Link]

  • Du, X., et al. (2020). Density Functional Theory Calculations of the thermochemistry of the dehydration of 2-propanol. arXiv preprint arXiv:2006.01138. [Link]

  • Tarekegn, M. M., et al. (2022). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. American Journal of Analytical Chemistry, 13(10), 405-422. [Link]

Sources

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

The searches for "4-hydroxycyclohexanecarbonitrile crystallographic data" and in the "Cambridge Structural Database" did not return any existing crystal structure information for this specific molecule. This confirms that the crystal structure is not publicly available and will need to be determined experimentally. However, the searches provided extensive information on the general procedures for crystallizing small organic molecules and determining their structures using single-crystal X-ray diffraction. This information will be crucial for constructing the experimental protocol section of the guide. The next logical step is to outline a detailed, best-practice experimental workflow based on the gathered literature, and then complement this with a discussion of computational approaches that can be used to predict and analyze the crystal structure. This will allow for the creation of a comprehensive technical guide as requested, even without pre-existing data for the specific target molecule. I have sufficient information to proceed with generating the in-depth technical guide.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and considerations for determining the crystal structure of this compound. As a molecule of interest in medicinal chemistry and materials science, understanding its three-dimensional arrangement is paramount for predicting its physicochemical properties, designing derivatives, and elucidating its mechanism of action in various applications. This document outlines a robust experimental workflow for single-crystal X-ray diffraction, supplemented by computational approaches for structural prediction and analysis.

Introduction: The Significance of Crystalline Architecture

This compound (C₇H₁₁NO) is a bifunctional alicyclic compound featuring both a hydroxyl and a nitrile group.[1][2] This combination of functional groups imparts the potential for a rich variety of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which are critical in dictating the packing of molecules in the solid state. The precise arrangement of these molecules, or the crystal structure, governs key bulk properties such as melting point, solubility, stability, and bioavailability. For drug development professionals, a detailed understanding of the crystal structure is a prerequisite for polymorph screening, formulation development, and intellectual property protection.

While the fundamental chemical and physical properties of this compound are documented, its crystal structure has not been publicly reported. This guide, therefore, serves as a foundational blueprint for researchers seeking to elucidate this crucial structural information.

Part 1: Experimental Determination of Crystal Structure via Single-Crystal X-ray Diffraction

The gold standard for determining the atomic-level three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction (SCXRD).[3][4][5] This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.[5] The resulting diffraction pattern provides the necessary information to calculate the electron density distribution and, consequently, the precise positions of the atoms in the crystal lattice.

The Crucial First Step: Growing High-Quality Single Crystals

The success of an SCXRD experiment is critically dependent on the quality of the single crystal.[5][6] The ideal crystal for diffraction should be of sufficient size (typically >0.1 mm in all dimensions), possess a well-defined shape, and be free from significant internal defects like cracks or twinning.[5] Given that this compound is a small organic molecule, several solution-based crystallization methods can be employed.[7][8]

  • Solvent Selection: The initial and most critical step is the selection of an appropriate solvent or solvent system. The ideal solvent should dissolve the compound at an elevated temperature and allow for slow precipitation of the crystalline solid upon cooling or evaporation. A preliminary screening of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexane) is recommended. The presence of both a polar hydroxyl group and a moderately polar nitrile group suggests that a solvent of intermediate polarity or a mixture of a polar and a non-polar solvent may be effective.

  • Slow Evaporation Method:

    • Prepare a saturated or near-saturated solution of this compound in a suitable solvent at room temperature in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the size of the opening.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.[9]

  • Slow Cooling Method:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).

    • Ensure all the solid has dissolved.

    • Allow the solution to cool slowly to room temperature. A Dewar flask filled with warm water can be used to achieve a very slow cooling rate.

    • Once at room temperature, the solution can be transferred to a refrigerator or freezer for further slow cooling to induce crystallization.

  • Vapor Diffusion Method:

    • Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a "poor" solvent (one in which the compound is sparingly soluble). The poor solvent should be more volatile than the good solvent.

    • Over time, the vapor of the poor solvent will diffuse into the good solvent, gradually reducing the solubility of the compound and promoting the growth of single crystals.[7][9]

Diagram: Experimental Workflow for Single-Crystal Growth

G cluster_prep Sample Preparation cluster_methods Crystallization Methods cluster_analysis Crystal Analysis Compound This compound Solvent_Screen Solvent Screening Compound->Solvent_Screen Slow_Evap Slow Evaporation Solvent_Screen->Slow_Evap Select Solvent(s) Slow_Cool Slow Cooling Solvent_Screen->Slow_Cool Select Solvent(s) Vapor_Diff Vapor Diffusion Solvent_Screen->Vapor_Diff Select Good/ Poor Solvents Harvest Harvest Crystal Slow_Evap->Harvest Slow_Cool->Harvest Vapor_Diff->Harvest Microscopy Microscopic Examination Harvest->Microscopy SCXRD Single-Crystal X-ray Diffraction Microscopy->SCXRD Select Suitable Crystal

Caption: Workflow for growing single crystals of this compound.

Data Collection and Structure Solution

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected by a detector.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a loop (e.g., a MiTeGen MicroMount) with a cryoprotectant (if data is to be collected at low temperatures) to prevent ice formation.

  • Data Collection:

    • The mounted crystal is placed in the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

    • The diffractometer rotates the crystal while irradiating it with X-rays. A series of diffraction images are collected at different crystal orientations.

  • Data Processing:

    • The collected images are processed to determine the unit cell dimensions, Bravais lattice, and space group of the crystal.

    • The intensities of the diffraction spots are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement:

    • The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure. This process minimizes the difference between the observed and calculated structure factors.

Part 2: Computational Prediction and Analysis of Crystal Structure

In the absence of experimental data or to complement it, computational methods can provide valuable insights into the potential crystal structures of a molecule.

Crystal Structure Prediction (CSP)

CSP algorithms aim to predict the most stable crystal packing arrangements of a molecule based on its chemical diagram. These methods typically involve:

  • Conformational Analysis: Identifying the low-energy conformations of the this compound molecule. The flexibility of the cyclohexane ring (chair, boat, and twist-boat conformations) and the orientation of the hydroxyl and nitrile substituents must be considered.

  • Crystal Packing Generation: Generating a large number of plausible crystal packing arrangements for the low-energy conformers in various common space groups.

  • Lattice Energy Calculation: Calculating the lattice energy of each generated crystal structure using force fields or more accurate quantum mechanical methods. The structures with the lowest lattice energies are considered the most likely to be observed experimentally.

Density Functional Theory (DFT) Calculations

Once an experimental or predicted crystal structure is obtained, DFT calculations can be used to:

  • Optimize the Geometry: Fine-tune the atomic positions and unit cell parameters.

  • Calculate Properties: Predict spectroscopic properties (e.g., vibrational frequencies), which can be compared with experimental data for validation.

  • Analyze Intermolecular Interactions: Quantify the strength and nature of the hydrogen bonds and other non-covalent interactions that stabilize the crystal packing.

Diagram: Computational Analysis Workflow

G cluster_csp Crystal Structure Prediction (CSP) cluster_dft Density Functional Theory (DFT) Analysis Molecule This compound 2D Structure Conformers Generate Low-Energy Conformers Molecule->Conformers Packing Generate Crystal Packings Conformers->Packing Energy Calculate Lattice Energies Packing->Energy Predicted Rank-Ordered Predicted Structures Energy->Predicted Input Experimental or Predicted Crystal Structure Predicted->Input Select Candidate Optimize Geometry Optimization Input->Optimize Properties Calculate Properties (e.g., Vibrational Frequencies) Optimize->Properties Interactions Analyze Intermolecular Interactions Optimize->Interactions

Caption: Workflow for computational prediction and analysis of the crystal structure.

Data Presentation: Expected Crystallographic Data

Upon successful structure determination, the following crystallographic data for this compound would be expected. The table below presents a template for the reporting of such data.

Parameter Description Example Value
Chemical FormulaThe elemental composition of the molecule.C₇H₁₁NO
Formula WeightThe molecular weight of the compound.125.17 g/mol
Crystal SystemThe crystal system to which the unit cell belongs.e.g., Monoclinic
Space GroupThe symmetry group of the crystal.e.g., P2₁/c
a, b, c (Å)The lengths of the unit cell axes.e.g., a = 10.123 Å, b = 5.432 Å, c = 12.789 Å
α, β, γ (°)The angles between the unit cell axes.e.g., α = 90°, β = 109.87°, γ = 90°
Volume (ų)The volume of the unit cell.e.g., 654.3 ų
ZThe number of molecules per unit cell.e.g., 4
Density (calculated)The calculated density of the crystal.e.g., 1.27 g/cm³
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.e.g., R₁ = 0.045

Conclusion

The determination of the crystal structure of this compound is a critical step in fully characterizing this molecule for its potential applications in drug development and materials science. This guide has provided a detailed, technically grounded framework for achieving this goal. By following the outlined experimental protocols for single-crystal growth and X-ray diffraction, researchers can obtain the precise three-dimensional atomic arrangement. Furthermore, the integration of computational methods such as Crystal Structure Prediction and Density Functional Theory will provide deeper insights into the solid-state properties and intermolecular interactions of this compound. The successful elucidation of this crystal structure will undoubtedly pave the way for more informed and targeted research and development efforts.

References

  • PubChem. This compound. [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1443–1450. [Link]

  • Jiang, H., & Kloc, C. (2013). Single-crystal growth of organic semiconductors. MRS Bulletin, 38(1), 28-33. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Jiang, H., & Kloc, C. (2013). Single-crystal growth of organic semiconductors. DR-NTU. [Link]

  • Wikipedia. Single crystal. [Link]

  • Flack, H. D. (2015). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • PubChemLite. This compound (C7H11NO). [Link]

  • Wikipedia. Cambridge Structural Database. [Link]

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  • PubChem. Cyclohexanecarbonitrile, 4-(1,1-dimethylethyl)-1-hydroxy-. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]

  • Drake, E. J., & Vavricka, C. J. (2010). X-Ray Crystallography of Chemical Compounds. The FASEB Journal, 24(S1), lb385-lb385. [Link]

  • Tshimangadzo, S., et al. (2016). Purification, crystallization and preliminary X-ray diffraction analysis of thermostable nitrile hydratase. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 72(Pt 3), 227–230. [Link]

  • Cedervall, P. E., Hooper, A. B., & Wilmot, C. M. (2009). Crystallization and preliminary X-ray crystallographic analysis of a new crystal form of hydroxylamine oxidoreductase from Nitrosomonas europaea. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 12), 1296–1298. [Link]

  • Wang, Y., et al. (2017). Crystal structure of nitrile hydratases: possible industrial usage. Applied Microbiology and Biotechnology, 101(1), 79-91. [Link]

  • PubChem. 1-Cyano-1-hydroxycyclohexane. [Link]

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Reactivity of the nitrile group in 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 4-Hydroxycyclohexanecarbonitrile

Abstract

This compound is a bifunctional molecule of significant interest in the synthesis of pharmaceutical intermediates and complex organic structures. Its cyclohexane scaffold holds both a hydroxyl (-OH) and a nitrile (-C≡N) group, presenting unique challenges and opportunities in chemical transformations. The reactivity of the nitrile group is profoundly influenced by the presence of the hydroxyl moiety, dictating reagent choice, reaction conditions, and strategic considerations such as protecting group chemistry. This guide provides an in-depth analysis of the principal reactions of the nitrile group—hydrolysis, reduction, and addition of organometallic reagents—within the context of this specific molecular framework. We will explore the underlying mechanisms, provide validated experimental protocols, and explain the causal relationships that govern these transformations, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile building block.

Introduction: The Structural and Chemical Landscape

This compound (C₇H₁₁NO) is characterized by a cyclohexane ring substituted at the 1- and 4-positions.[1] This arrangement exists as two distinct stereoisomers: cis and trans. While the stereochemistry can be critical for the biological activity of the final product, the fundamental reactivity of the nitrile group is largely governed by its electronic properties and the presence of the neighboring hydroxyl group.

The nitrile group features a carbon-nitrogen triple bond, which is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[2][3] This inherent electrophilicity is the cornerstone of its reactivity. However, the hydroxyl group is a protic, nucleophilic, and weakly acidic functional group. This duality necessitates a careful and strategic approach to synthesis, as reagents targeting the nitrile may react undesirably with the hydroxyl group. This guide dissects these interactions to provide a clear path for predictable and high-yield synthesis.

Reaction Pathway I: Hydrolysis to Carboxylic Acids

One of the most fundamental transformations of nitriles is their hydrolysis to carboxylic acids, a reaction that proceeds through an amide intermediate.[3][4][5] This conversion can be effectively achieved under either acidic or basic conditions, with distinct mechanistic pathways.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, activating it for attack by a weak nucleophile like water.[4][6][7][8] The reaction proceeds through a protonated amide, which is then further hydrolyzed under forcing conditions (e.g., heat) to yield the final carboxylic acid and an ammonium salt.[4][5][9]

Mechanism: Acid-Catalyzed Nitrile Hydrolysis

nitrile R-C≡N anion R-C(O⁻)=N⁻ nitrile->anion + OH⁻ oh OH⁻ imidic_acid R-C(OH)=NH anion->imidic_acid + H₂O h2o H₂O amide R-C(=O)NH₂ imidic_acid->amide Tautomerization carboxylate R-COO⁻ + NH₃ amide->carboxylate + OH⁻, Δ oh_2 OH⁻ (Heat) carboxylic_acid R-COOH carboxylate->carboxylic_acid + H₃O⁺ h3o H₃O⁺

Caption: Base-catalyzed hydrolysis of a nitrile to a carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • In a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (NaOH).

  • Heat the solution to reflux for 4-8 hours. The evolution of ammonia gas indicates the reaction is proceeding.

  • After cooling to room temperature, transfer the solution to an ice bath.

  • Carefully acidify the mixture to a pH of ~2 using cold 6 M HCl.

  • Collect the resulting precipitate of 4-hydroxycyclohexanecarboxylic acid by vacuum filtration, wash with cold water, and dry.

Causality Behind the Protocol: The hydroxide ion is a potent nucleophile, enabling the reaction to proceed without the need for electrophilic activation of the nitrile. The final acidification step is crucial because, under basic conditions, the product exists as the water-soluble carboxylate salt. Protonation renders it neutral and often causes it to precipitate from the aqueous solution, simplifying isolation. [5] Table 1: Comparison of Hydrolysis Methods

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst/Reagent Strong Acid (H₃O⁺)Strong Base (OH⁻)
Mechanism Protonation-activation followed by H₂O attackDirect nucleophilic attack by OH⁻
Intermediate Protonated AmideAmide
Initial Product Carboxylic Acid + Ammonium SaltCarboxylate Salt + Ammonia
Work-up Extraction or filtrationRequired acidification to obtain free acid
Considerations Can be slower; corrosive conditionsOften faster; requires final acidification step

Reaction Pathway II: Reduction to Primary Amines

The reduction of the nitrile group to a primary amine (R-CH₂NH₂) is a cornerstone of synthetic chemistry, providing access to a class of compounds vital to the pharmaceutical industry. [10]This transformation is typically accomplished with powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent source of hydride ions (H⁻) and is highly effective for nitrile reduction. [11]The mechanism involves two sequential nucleophilic additions of hydride to the nitrile carbon. [8][12][13]The first addition forms an imine anion, which is then attacked by a second hydride to generate a dianion. [13][14]A final aqueous workup quenches the reactive intermediates and protonates the nitrogen to yield the primary amine. [12][13] Mechanism: LiAlH₄ Reduction of a Nitrile

nitrile R-C≡N imine_anion [R-CH=N⁻] Li⁺ nitrile->imine_anion 1. Hydride addition LiAlH4_1 LiAlH₄ dianion [R-CH₂-N²⁻] imine_anion->dianion 2. Hydride addition LiAlH4_2 AlH₃ amine R-CH₂NH₂ dianion->amine Protonation workup H₂O Workup

Caption: Mechanism for the reduction of a nitrile with LiAlH₄.

Field-Proven Insight & Causality: The hydroxyl group of this compound possesses an acidic proton that will react irreversibly with LiAlH₄. This necessitates the use of at least two equivalents of the reducing agent: one to deprotonate the alcohol, forming a lithium alkoxide and hydrogen gas, and a second to perform the nitrile reduction. All operations must be conducted under strictly anhydrous conditions until the final aqueous workup.

Experimental Protocol: LiAlH₄ Reduction

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel and a condenser.

  • Add a suspension of LiAlH₄ (2.5 eq) in anhydrous tetrahydrofuran (THF) to the flask and cool to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours.

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then remove it by filtration.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield (4-aminomethyl)cyclohexanol.

Catalytic Hydrogenation

Catalytic hydrogenation offers an alternative, often milder, route to primary amines. The reaction is typically performed using hydrogen gas over a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C). A key consideration is the potential for over-alkylation, where the newly formed primary amine reacts with an imine intermediate to form secondary and tertiary amines. This side reaction is often suppressed by adding ammonia to the reaction mixture. [11] Table 2: Comparison of Reduction Methods

FeatureLiAlH₄ ReductionCatalytic Hydrogenation
Reagents Lithium Aluminum Hydride (LiAlH₄)H₂, Raney Ni (or Pd/C), often with NH₃
Conditions Anhydrous ether solvent (THF); 0 °C to refluxHydrogen pressure; various solvents
Selectivity Highly reactive; reduces many functional groupsCan be more selective; sensitive to catalyst poisoning
Work-up Careful quenching of excess hydrideSimple filtration to remove catalyst
Safety Pyrophoric reagent; reacts violently with waterFlammable H₂ gas; catalyst can be pyrophoric

Reaction Pathway III: Addition of Organometallic Reagents

The reaction of nitriles with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) compounds, is a powerful method for C-C bond formation, leading to the synthesis of ketones after a hydrolysis step. [6][15] The mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic nitrile carbon. [6]This forms a stable imine salt intermediate. [16]Crucially, this intermediate bears a negative charge on the nitrogen, which prevents a second addition of the organometallic reagent. [15]Subsequent hydrolysis with aqueous acid protonates and then cleaves the C=N bond to furnish the ketone. [6][17] The Critical Challenge: The Acidic Hydroxyl Proton Grignard and organolithium reagents are exceptionally strong bases. [18][19]They will react preferentially with the acidic proton of the hydroxyl group in this compound, quenching the reagent. This presents a significant synthetic challenge that must be addressed through one of two primary strategies:

  • Excess Reagent Strategy: Use more than two equivalents of the organometallic reagent. The first equivalent is sacrificed to deprotonate the alcohol, while the second performs the desired nucleophilic addition to the nitrile.

  • Protecting Group Strategy: The hydroxyl group is first "protected" by converting it into a non-acidic functional group (e.g., a silyl ether like TBDMS-ether). The organometallic addition is then performed, followed by a "deprotection" step to regenerate the hydroxyl group. This is often the more efficient and cleaner method.

Workflow: Grignard Reaction with this compound

cluster_0 Strategy 1: Excess Reagent cluster_1 Strategy 2: Protecting Group start1 This compound react1 Add >2 eq. R-MgX (e.g., MeMgBr) start1->react1 workup1 Aqueous Acid Workup (H₃O⁺) react1->workup1 product1 1-(4-hydroxycyclohexyl)ethan-1-one workup1->product1 start2 This compound protect 1. Protect OH (e.g., TBDMSCl, Imidazole) start2->protect protected_nitrile Protected Nitrile protect->protected_nitrile react2 2. Add 1 eq. R-MgX protected_nitrile->react2 workup2 3. H₃O⁺ Workup react2->workup2 protected_ketone Protected Ketone workup2->protected_ketone deprotect 4. Deprotect (e.g., TBAF or H⁺) protected_ketone->deprotect product2 1-(4-hydroxycyclohexyl)ethan-1-one deprotect->product2

Caption: Alternative strategies for Grignard addition to this compound.

Experimental Protocol: Grignard Addition (Protecting Group Strategy)

  • Protection: Dissolve this compound (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF. Add TBDMSCl (1.2 eq) and stir at room temperature until the reaction is complete (TLC monitoring). Work up by adding water and extracting with ether. Purify the resulting silyl ether.

  • Grignard Reaction: To a flame-dried flask under an inert atmosphere, add the protected nitrile dissolved in anhydrous ether. Cool to 0 °C and add the Grignard reagent (e.g., MeMgBr, 1.1 eq) dropwise. Stir for 1-2 hours.

  • Hydrolysis: Quench the reaction by slowly adding saturated aqueous NH₄Cl, followed by dilute HCl until the imine is fully hydrolyzed to the ketone. Extract, dry, and purify the protected ketone.

  • Deprotection: Dissolve the protected ketone in THF and add a solution of tetrabutylammonium fluoride (TBAF, 1.2 eq). Stir until deprotection is complete. Work up and purify to obtain the final product, 1-(4-hydroxycyclohexyl)ethan-1-one.

Conclusion

The nitrile group in this compound offers a gateway to three crucial functional groups: carboxylic acids, primary amines, and ketones. The choice of transformation dictates the reaction conditions, but in every case, the presence of the hydroxyl group is a paramount consideration.

  • Hydrolysis proceeds smoothly under standard acidic or basic conditions, as the hydroxyl group is largely unreactive.

  • Reduction with powerful hydrides like LiAlH₄ is highly effective but demands an excess of the reagent to account for the reaction with the acidic alcohol proton.

  • Carbon-carbon bond formation using strongly basic organometallic reagents is the most challenging transformation, typically requiring a protect-react-deprotect strategy to achieve high yields and avoid reagent quenching.

A thorough understanding of these reaction pathways and the interplay between the two functional groups empowers chemists to utilize this compound as a versatile and valuable scaffold in the complex landscape of modern organic synthesis and drug development.

References

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde . Chemistry Steps. [Link]

  • Chemistry of Nitriles . LibreTexts Chemistry. [Link]

  • RLi or RMgX with Nitriles to Ketones . University of Calgary. [Link]

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles . Chemistry Steps. [Link]

  • Nitriles to Amines: LiAlH4 Reduction . JoVE. [Link]

  • Nitriles to Carboxylic Acids: Hydrolysis . JoVE. [Link]

  • Nitrile to Amine - Common Conditions . Organic Chemistry Data. [Link]

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  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis) . Master Organic Chemistry. [Link]

  • Acidic Hydrolysis of Nitriles . BYJU'S. [Link]

  • Reduction of Imines and Nitriles with LiAlH4 . YouTube. [Link]

  • Proton-Driven Click Reactions of Nitrile Imines with Serine and Threonine in Gas-Phase Peptide Ions . ACS Publications. [Link]

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  • Isomerization of cis-1, 4-cyclohexanedi-carbonitrile to its trans isomer.
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  • Grignard Reagent Reaction Mechanism . YouTube. [Link]

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers . ResearchGate. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones . Master Organic Chemistry. [Link]

  • C–N Bond-Forming Reactions: Reductive Amination . Harvard University. [Link]

  • Alcohols from Carbonyl Compounds - Grignard Reagents . LibreTexts Chemistry. [Link]

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Methodological & Application

Application Note: Quantitative Analysis of 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical quantification of 4-Hydroxycyclohexanecarbonitrile, a key intermediate in pharmaceutical synthesis. Given its polar nature and lack of a strong UV chromophore, direct analysis presents challenges. This note details two robust analytical strategies: Gas Chromatography with Flame Ionization Detection (GC-FID) following silylation, and High-Performance Liquid Chromatography (HPLC) coupled with universal detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). We provide detailed, step-by-step protocols, discuss the rationale behind methodological choices, and present typical validation parameters to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group on a cyclohexane ring.[1] Its structural features make it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification of this intermediate is critical for process monitoring, quality control, and ensuring the purity of final drug substances.

The primary analytical challenges associated with this compound are its high polarity and the absence of a significant ultraviolet (UV) absorbing moiety, rendering standard reversed-phase HPLC with UV detection ineffective without derivatization.[2][3] This application note addresses these challenges by presenting two validated methods suitable for its precise and reliable quantification.

Method Selection Rationale:

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[4] The hydroxyl group in this compound imparts polarity and can lead to poor peak shape and thermal degradation.[5] Chemical derivatization, specifically silylation, is employed to mask the polar hydroxyl group, thereby increasing volatility and improving chromatographic performance.[6]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for non-volatile or thermally labile compounds. To overcome the lack of a chromophore, this guide focuses on universal detection methods such as Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD). These detectors do not rely on the optical properties of the analyte and provide a response proportional to the mass of the non-volatile analyte, making them ideal for compounds like this compound.[7][8][9]

Overall Analytical Workflow

The quantification process, regardless of the chosen technique, follows a structured workflow designed to ensure accuracy and reproducibility from sample acquisition to final data reporting.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt & Logging StdPrep Standard & QC Preparation SamplePrep Sample Preparation (Extraction/Dilution) Sample->SamplePrep Integration Peak Integration & Calibration StdPrep->Integration Deriv Derivatization (GC Method Only) SamplePrep->Deriv Instrument GC-FID or HPLC-CAD/ELSD Analysis SamplePrep->Instrument HPLC Path Deriv->Instrument Instrument->Integration Quant Quantification & Review Integration->Quant Report Final Report Generation Quant->Report

Figure 1: General workflow for the quantification of this compound.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method leverages the high efficiency of capillary GC and the robustness of FID. A critical step is the derivatization of the analyte's hydroxyl group to a less polar, more volatile silyl ether.

Principle of Derivatization

Silylation replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[6] This chemical modification reduces intermolecular hydrogen bonding, which in turn decreases the boiling point and minimizes analyte interaction with active sites in the GC system, resulting in improved peak shape and thermal stability.[5][10] A common and effective reagent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Protocol

A. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (Anhydrous, GC grade)

  • Methanol (HPLC grade, for standard preparation)

  • Class A volumetric flasks and pipettes

  • Autosampler vials with inserts and PTFE-lined caps

B. Standard and Sample Preparation Workflow

GC_Prep_Workflow cluster_standards Standard Preparation cluster_samples Sample Preparation cluster_derivatization Derivatization (All Vials) Stock 1. Prepare 1 mg/mL Stock in Methanol Working 2. Create Calibration Standards (e.g., 1-100 µg/mL) via serial dilution in Acetonitrile Stock->Working Aliquot 3. Transfer 100 µL of standard or sample to autosampler vial Working->Aliquot Sample 1. Accurately weigh sample and dissolve in Methanol Dilute 2. Dilute to fall within calibration range Sample->Dilute Dilute->Aliquot Evap 4. Evaporate to dryness under gentle N2 stream Aliquot->Evap Reagent 5. Add 100 µL Pyridine and 100 µL BSTFA + 1% TMCS Evap->Reagent React 6. Cap tightly and heat at 70°C for 30 minutes Reagent->React Inject 7. Cool to room temp and inject 1 µL React->Inject

Figure 2: Step-by-step workflow for GC sample and standard preparation.

C. GC-FID Instrumental Conditions

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalent with FIDStandard, robust configuration for routine quantitative analysis.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar (5% phenyl)-methylpolysiloxane phase provides good separation for a wide range of analytes.
Carrier Gas Helium or HydrogenHydrogen provides faster analysis and higher efficiency; Helium is a safe alternative.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column, balancing resolution and analysis time.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the derivatized analyte.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peaks for quantitative analysis.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 80°C (hold 1 min)Starts below the solvent boiling point.
Ramp: 15°C/min to 280°C (hold 5 min)A moderate ramp ensures good separation from potential impurities. Final hold ensures elution of all components.
Detector Flame Ionization Detector (FID)Universal detector for organic compounds, providing excellent linearity and sensitivity.
Detector Temp 300 °CPrevents condensation of analytes in the detector.
Makeup Gas (N2) 25 mL/minOptimizes detector response.
H2 Flow 30 mL/minFuel for the FID flame.
Air Flow 300 mL/minOxidant for the FID flame.
Data Analysis and Validation
  • Identification: The retention time of the derivatized this compound peak in the sample chromatogram must match that of the reference standard.[4]

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the prepared standards. Perform a linear regression to determine the concentration of the analyte in unknown samples. The peak area is generally proportional to the mass of the analyte.[11]

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines.[12][13][14]

Table 1: Typical GC-FID Method Performance Characteristics

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.995
Range 1 – 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 98.0% – 102.0%
Precision (%RSD) ≤ 2.0%

Method 2: HPLC with Universal Detection

This approach is ideal for direct analysis without derivatization, particularly in matrices where GC is not suitable. The choice between CAD and ELSD depends on laboratory availability and specific sensitivity requirements. Both are aerosol-based detectors that are compatible with gradient elution, unlike refractive index (RI) detectors.[9]

Principle of Universal Detectors
  • Evaporative Light Scattering Detector (ELSD): The HPLC eluent is nebulized into a fine aerosol. The mobile phase is then evaporated in a heated drift tube, leaving behind solid particles of the non-volatile analyte. These particles pass through a light beam, and the scattered light is measured by a photodiode. The signal is proportional to the analyte mass.[2]

  • Charged Aerosol Detector (CAD): Similar to ELSD, the eluent is nebulized and the solvent evaporated. The resulting analyte particles are then charged by collision with a positively charged stream of nitrogen gas. The total charge is measured by an electrometer, which correlates to the quantity of the analyte.[7][15] CAD generally offers higher sensitivity and a more consistent response across different compounds compared to ELSD.[3][7]

Experimental Protocol

A. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (Optional, LC-MS grade)

  • Class A volumetric flasks and pipettes

  • Autosampler vials with PTFE-lined caps

B. Standard and Sample Preparation

  • Stock Standard: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of Methanol and Water.

  • Working Standards: Serially dilute the stock solution with the mobile phase initial conditions (e.g., 95:5 Water:Acetonitrile) to prepare calibration standards ranging from approximately 5 to 200 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the stock solution solvent, and dilute as necessary with the mobile phase to ensure the final concentration falls within the linear range of the calibration curve.

  • Filtration: Filter all standards and samples through a 0.45 µm PTFE or nylon syringe filter before placing them in autosampler vials.

C. HPLC Instrumental Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard systems providing reliable solvent delivery and sample injection.
Column C18 Column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm)Reversed-phase C18 provides good retention for moderately polar compounds.[16]
Mobile Phase A Water + 0.1% Formic AcidFormic acid can improve peak shape for polar compounds. Use non-buffered mobile phases for ELSD/CAD.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient 5% B to 95% B over 10 min; hold at 95% B for 2 min; return to 5% B over 1 min; equilibrate for 5 min.A gradient elution is necessary to elute the analyte with good peak shape and clean the column.[16]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves reproducibility.
Injection Vol. 10 µLA typical injection volume; can be adjusted to meet sensitivity needs.
Detector CAD: Corona Veo or equivalent ELSD: Agilent 1290 Infinity II or equivalentUniversal detectors for non-chromophoric analytes.[8][17]
CAD Settings Evaporation Temp: 35°C; Data Rate: 10 HzSettings should be optimized based on the specific instrument and mobile phase volatility.
ELSD Settings Nebulizer Temp: 40°C; Evaporator Temp: 40°C; Gas Flow: 1.5 SLMSettings must be optimized to ensure complete solvent evaporation without losing the analyte.
Data Analysis and Validation
  • Quantification: Unlike UV detectors, the response from CAD and ELSD can be non-linear. A quadratic fit or power function may be required for the calibration curve. Modern chromatography data systems (CDS) can handle these non-linear calibrations.

  • Method Validation: As with the GC method, validation should follow ICH Q2(R1) guidelines.[12][18]

Table 2: Typical HPLC-CAD/ELSD Method Performance Characteristics

Validation ParameterTypical Acceptance Criteria
Calibration Fit (R²) ≥ 0.99 (using appropriate fit)
Range 5 – 200 µg/mL
Limit of Detection (LOD) ~1-2 µg/mL
Limit of Quantitation (LOQ) ~5 µg/mL
Accuracy (% Recovery) 98.0% – 102.0%
Precision (%RSD) ≤ 3.0%

Conclusion

This application note presents two effective and robust methods for the quantification of this compound.

  • The GC-FID method with silylation is highly sensitive and specific, leveraging a well-established derivatization technique to overcome the analyte's polarity. It is best suited for volatile matrices and when high throughput is required.

  • The HPLC method with universal detection (CAD or ELSD) offers the advantage of direct analysis without derivatization. It is particularly valuable for non-volatile sample matrices or for thermally sensitive compounds and aligns well with modern pharmaceutical analysis workflows that prioritize direct measurement.[19]

The choice of method will depend on the specific sample matrix, available instrumentation, and the required sensitivity. Both protocols, when properly validated, will provide accurate and reliable data essential for quality control and process development in the pharmaceutical industry.

References

  • Vertex AI Search. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved January 11, 2026.
  • LCGC International. (n.d.). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved January 11, 2026.
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  • PubMed. (n.d.). Charged aerosol detection in pharmaceutical analysis. Retrieved January 11, 2026.
  • PubMed. (2006, August). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Pharmeur Sci Notes, 2006(1), 9-15.
  • ResearchGate. (2025, August 10). (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Retrieved January 11, 2026.
  • Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 11, 2026.
  • Thermo Fisher Scientific. (2025, March 19). Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). Retrieved January 11, 2026.
  • Wiley Analytical Science. (2023, July 20). How charged aerosol detection is revolutionizing HPLC analysis. Retrieved January 11, 2026.
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Sources

HPLC and LC-MS methods for analyzing 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the chromatographic analysis of 4-Hydroxycyclohexanecarbonitrile, presenting detailed methodologies for both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, analytical scientists, and professionals in drug development who require robust and reliable methods for the quantification and purification of this polar analyte.

Introduction

This compound is a polar molecule incorporating both a hydroxyl and a nitrile functional group. Its molecular structure presents a significant challenge for traditional reversed-phase high-performance liquid chromatography (RP-HPLC), where polar compounds often exhibit poor retention and elute near the solvent front, compromising resolution and sensitivity[1][2]. The development of robust analytical methods is crucial for its use as an intermediate in pharmaceutical synthesis and for quality control purposes.

This application note provides two comprehensive protocols designed to overcome these challenges. The first is an HPLC-UV method based on Hydrophilic Interaction Liquid Chromatography (HILIC), a technique ideal for retaining and separating highly polar analytes[3][4][5]. The second is a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₇H₁₁NOPubChem[6]
Molecular Weight 125.17 g/mol PubChem[6]
XLogP3 0.5PubChem[6]
Structure

PubChem[6]

The low XLogP3 value of 0.5 quantitatively confirms the hydrophilic nature of the molecule, making HILIC a more suitable chromatographic approach than conventional reversed-phase methods[4].

Application Protocol 1: HPLC-UV Analysis using HILIC

This protocol details a method for the reliable quantification of this compound using HPLC with UV detection. The choice of HILIC is predicated on its ability to retain polar compounds that are typically unretained in reversed-phase chromatography[7].

Causality in Method Design
  • Stationary Phase: A polar stationary phase (e.g., bare silica, amide, or diol) is used to establish a water-enriched layer on its surface. The polar analyte partitions into this layer, resulting in retention[3].

  • Mobile Phase: The mobile phase consists of a high percentage of a non-polar organic solvent (acetonitrile) and a small percentage of an aqueous buffer. Water acts as the strong, eluting solvent in HILIC, which is the inverse of reversed-phase chromatography[4][7].

  • Detection: The nitrile chromophore does not absorb strongly at higher wavelengths. Therefore, UV detection at a low wavelength (e.g., 205-215 nm) is necessary. Mobile phase purity is critical to minimize baseline noise at these wavelengths[8].

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HILIC-HPLC Analysis cluster_data Data Processing Sample Crude or Pure Sample Dissolve Dissolve in Initial Mobile Phase (e.g., 90:10 ACN:H₂O) Sample->Dissolve ~1 mg/mL Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Inject Inject Sample (5-10 µL) Filter->Inject Separate HILIC Column Separation (Gradient Elution) Detect UV Detection (210 nm) Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 90:10 (v/v) Acetonitrile/Water + 0.1% Formic Acid.

    • Mobile Phase B: 10:90 (v/v) Acetonitrile/Water + 0.1% Formic Acid.

    • Use HPLC-grade solvents and degas the mobile phases before use[8].

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in Mobile Phase A to a final concentration of approximately 1 mg/mL[9].

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates that could damage the column[10].

  • Chromatographic Conditions:

    • Equilibrate the HILIC column with the initial mobile phase composition for at least 30-60 minutes to ensure a stable baseline and reproducible retention times.

ParameterRecommended Condition
HPLC System Standard HPLC or UHPLC system
Column HILIC Column (e.g., Silica, Amide phase), 2.1/4.6 x 100/150 mm, 3-5 µm
Mobile Phase A 90% Acetonitrile, 10% Water, 0.1% Formic Acid
Mobile Phase B 10% Acetonitrile, 90% Water, 0.1% Formic Acid
Gradient 0-1 min (100% A), 1-10 min (to 50% B), 10-12 min (to 50% B), 12-12.1 min (to 100% A), 12.1-20 min (re-equilibration)
Flow Rate 0.5 mL/min (for 4.6 mm ID) or 0.2 mL/min (for 2.1 mm ID)
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 210 nm
  • System Suitability:

    • Perform five replicate injections of a standard solution.

    • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Prepare a calibration curve using a series of known standards to quantify the analyte in unknown samples.

Application Protocol 2: LC-MS/MS Analysis for High-Sensitivity Quantitation

For applications requiring higher sensitivity and selectivity, such as bioanalysis or impurity profiling, LC-MS/MS is the preferred technique. This method couples the HILIC separation described previously with a tandem mass spectrometer for definitive identification and trace-level quantification.

Causality in Method Design
  • Ionization: Electrospray Ionization (ESI) is highly effective for polar molecules and is compatible with the volatile mobile phases used in HILIC, which can enhance ionization efficiency[7].

  • Ionization Mode (Positive): The molecule is expected to readily form a protonated molecule [M+H]⁺ in the presence of an acidic mobile phase modifier like formic acid. This ion (m/z 126.09) serves as the precursor ion for MS/MS analysis.

  • Potential In-Source Reaction: It is important to be aware that nitriles can sometimes undergo reduction to their corresponding primary amines in the ESI source, particularly when using acetonitrile as a solvent[11][12]. This could result in the observation of an ion corresponding to 4-aminomethyl-cyclohexanol. Monitoring for this species can be a useful diagnostic.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pathway from a precursor ion to a product ion.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms HILIC-MS/MS Analysis cluster_data Data Processing Sample Matrix Sample (e.g., Plasma, Reaction Mixture) Extract Isolate Analyte (e.g., Protein Precipitation, Liquid-Liquid Extraction) Sample->Extract Dilute Dilute in Initial Mobile Phase Extract->Dilute Inject Inject Sample Dilute->Inject Separate HILIC Separation Ionize Electrospray Ionization (ESI+) Analyze MS/MS Analysis (MRM Mode) Integrate Integrate MRM Transition Analyze->Integrate Quantify Quantify using Internal Standard Integrate->Quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare stock solutions of this compound and an appropriate internal standard (e.g., a stable isotope-labeled version) in methanol or acetonitrile.

    • For analysis in a biological matrix like plasma, perform protein precipitation by adding 3 volumes of cold acetonitrile (containing the internal standard) to 1 volume of plasma.

    • Vortex vigorously, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase (e.g., 90:10 ACN:Water)[13].

  • LC-MS/MS System and Conditions:

    • The LC conditions can be adapted from the HILIC-UV method, often with faster gradients and smaller column inner diameters (e.g., 1.0 or 2.1 mm) to enhance MS sensitivity[14].

ParameterRecommended Condition
LC System UHPLC system coupled to a tandem mass spectrometer
Column HILIC UHPLC Column (e.g., Silica), 2.1 x 50/100 mm, <2 µm
Mobile Phase A 90% Acetonitrile, 10% Water, 0.1% Formic Acid
Mobile Phase B 10% Acetonitrile, 90% Water, 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient A rapid gradient optimized for speed and resolution
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Scan Mode Multiple Reaction Monitoring (MRM)
  • Mass Spectrometer Parameters (Example):

    • The following parameters are typical starting points and must be optimized for the specific instrument used.

ParameterValueRationale
Precursor Ion (Q1) m/z 126.1[M+H]⁺ for C₇H₁₁NO
Product Ion (Q3) - Quantifier m/z 108.1Corresponds to the loss of water [M+H-H₂O]⁺
Product Ion (Q3) - Qualifier m/z 98.1Corresponds to the loss of HCN [M+H-HCN]⁺
Collision Energy (CE) Instrument DependentOptimize for maximum product ion signal
Dwell Time 50-100 msBalances sensitivity with the number of points across the peak
Capillary Voltage 3-4 kVOptimize for stable spray and maximum signal
Source Temperature 120-150 °C
Desolvation Gas Temp. 350-500 °C
  • Data Analysis:

    • The analyte is quantified by calculating the ratio of the peak area of the analyte's MRM transition to the peak area of the internal standard's MRM transition.

    • A calibration curve, constructed by plotting these area ratios against the known concentrations of prepared standards, is used for quantification.

References

  • Deng, Y., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Retrieved from [Link]

  • LCGC International. (2011). HILIC: An Alternative Approach for Separating Highly Polar Analytes. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Wiley Online Library. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Shimadzu. (n.d.). Tips for practical HPLC analysis. Retrieved from [Link]

  • NIH National Library of Medicine. (2016). A Sensitive and Rapid Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometric Assay for the Simultaneous Quantitation of Cyclophosphamide and the 4-Hydroxycyclophosphamide Metabolite in Human Plasma. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-Hydroxycyclohexanecarbonitrile as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-hydroxycyclohexanecarbonitrile as a versatile and strategic precursor in modern organic synthesis. Its bifunctional nature, combining a reactive hydroxyl group and a transformable nitrile on a cyclohexane scaffold, offers a powerful platform for constructing complex molecular architectures. This document details the physicochemical properties, preparation, key synthetic transformations, and specific applications in the synthesis of high-value targets, including pharmaceutical and agrochemical intermediates. The protocols herein are designed to be robust and self-validating, with a focus on the causal reasoning behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of drug discovery and fine chemical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, cost, and novelty of a synthetic route.[1][2] this compound emerges as a precursor of significant interest due to its stereochemical potential and the orthogonal reactivity of its two functional groups. The cyclohexane ring provides a three-dimensional framework common in many bioactive molecules, while the hydroxyl and nitrile moieties serve as versatile handles for a wide array of chemical manipulations. The nitrile group, in particular, is a valuable pharmacophore found in numerous approved drugs and can act as a bioisostere for halogens or a precursor to amines and carboxylic acids.[3] This guide will explore the practical applications of this powerful building block.

Precursor Characterization and Preparation

A thorough understanding of the precursor's properties is fundamental for its safe and effective use.

Physicochemical and Safety Data

The essential properties of this compound are summarized below.[4][5][6]

PropertyValueSource
IUPAC Name 4-hydroxycyclohexane-1-carbonitrile[5]
CAS Number 24056-34-6[5][6]
Molecular Formula C₇H₁₁NO[4][5]
Molecular Weight 125.17 g/mol [5][6]
Appearance Colorless to light yellow oil[6]
Boiling Point 153-154 °C (at 12 Torr)[6]
GHS Hazard H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)[5]
Protocol: Synthesis of this compound

The most direct route to this precursor is the selective reduction of the corresponding ketone, 4-oxocyclohexanecarbonitrile. The choice of sodium borohydride (NaBH₄) is strategic; it is a mild reducing agent highly selective for aldehydes and ketones over less reactive functional groups like nitriles, thus preventing over-reduction.[6]

Safety Precaution: This procedure should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Experimental Protocol:

  • To a 250 mL round-bottomed flask under a nitrogen atmosphere, add 4-oxocyclohexanecarbonitrile (10.0 g, 81.2 mmol, 1.0 eq.) and methanol (100 mL).

  • Stir the mixture in an ice-water bath to cool to 0 °C.

  • Slowly add sodium borohydride (1.52 g, 40.2 mmol, 0.5 eq.) portion-wise over 15 minutes. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of 20 mL of a saturated aqueous ammonium chloride solution to neutralize excess borohydride.

  • Extract the aqueous mixture with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to yield this compound as a colorless oil (Expected yield: ~10 g, 99%).[6]

G cluster_workflow Workflow: Preparation of this compound start 1. Dissolve 4-oxocyclohexanecarbonitrile in Methanol reductant 2. Add NaBH4 at 0 °C start->reductant N2 atmosphere react 3. Stir at Room Temp (1 hour) reductant->react quench 4. Quench with aq. NH4Cl react->quench extract 5. Extract with Ethyl Acetate quench->extract dry 6. Dry & Concentrate extract->dry product Product: This compound dry->product G A This compound B Cyclohex-3-ene-1-carbonitrile A->B 1. Tosylation 2. E2 Elimination (e.g., DBU) C Epoxycyclohexanecarbonitrile B->C Epoxidation (e.g., m-CPBA) D 4-(Aminomethyl)cyclohex-3-enol C->D 1. Nitrile Reduction (LiAlH4) 2. Epoxide Ring Opening    (e.g., with an amine) E Key Oseltamivir Intermediate (Protected Diamino Ether) D->E Further Functionalization (Etherification, Protection)

Caption: Proposed synthetic pathway from this compound to a key oseltamivir intermediate.

Application in Agrochemical Synthesis

The structural motifs derived from this compound are also valuable in the agrochemical sector. Pyridine and nicotinonitrile derivatives, for instance, are prominent scaffolds in herbicides and safeners. [7][8]The functional handles of our precursor allow for ring-forming or ring-cleavage reactions that can be used to construct complex heterocyclic systems. For example, the oxidation of the alcohol and subsequent reactions involving the nitrile could initiate cyclization or rearrangement pathways to build substituted pyridines or other nitrogen-containing heterocycles relevant to agrochemical discovery. [8]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the synthetic chemist. Its commercial availability, straightforward preparation, and the versatile reactivity of its hydroxyl and nitrile groups provide efficient and convergent pathways to complex molecules. From the stereochemically dense core of antiviral drugs like oseltamivir to the heterocyclic systems found in modern agrochemicals, this precursor offers a reliable and adaptable foundation for innovation in chemical synthesis. The protocols and strategies outlined in this guide serve as a validated starting point for researchers looking to leverage the full potential of this powerful building block.

References

  • Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). NIH Public Access. Available at: [Link]

  • Satoh, N., Akiba, T., Yokoshima, S., & Fukuyama, T. (n.d.). Oseltamivir Synthesis for Chemists. Sourced from Scribd. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Available at: [Link]

  • Trost, B. M., & Zhang, T. (2008). Synthesis of (-)-Oseltamivir. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia. (n.d.). Oseltamivir total synthesis. Available at: [Link]

  • Google Patents. (n.d.). WO2013061340A1 - Process for the preparation of oseltamivir and methyl 3-epi-shikimate.
  • Shestakova, A. K., et al. (2022). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. PubMed. Available at: [Link]

  • PubChem. (n.d.). 1-Cyano-1-hydroxycyclohexane. National Center for Biotechnology Information. Available at: [Link]

  • Parladar, V., Gültekin, M. S., & Çelik, M. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. ResearchGate. Available at: [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Magdziarczyk, E. J., & Dudley, G. B. (2008). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. NIH Public Access. Available at: [Link]

  • Shestakova, A. K., et al. (2022). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. Available at: [Link]

  • Chemsrc. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (n.d.). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. Available at: [Link]

  • Ciaffo, G. M., et al. (2022). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules. Available at: [Link]

  • Brown, D. G., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: 4-Hydroxycyclohexanecarbonitrile as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclohexane Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the cyclohexane ring represents a privileged scaffold. Its three-dimensional, conformationally rich structure allows for the precise spatial orientation of functional groups, enabling optimal interactions with biological targets. 4-Hydroxycyclohexanecarbonitrile, a bifunctional molecule, emerges as a particularly valuable building block. It offers two distinct and chemically versatile handles—a hydroxyl group and a nitrile moiety—on a well-defined carbocyclic framework. This unique combination allows for the divergent synthesis of a variety of pharmaceutical intermediates, including key precursors for kinase inhibitors, antivirals, and other therapeutic agents.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical utilization of this compound. We will explore its transformation into two pivotal intermediates: 4-(aminomethyl)cyclohexanol and 4-hydroxycyclohexanecarboxylic acid . The protocols provided are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin the experimental choices.

Core Transformations and Their Pharmaceutical Relevance

This compound serves as a strategic starting point for accessing two key classes of pharmaceutical intermediates. The nitrile group can be either reduced to a primary amine or hydrolyzed to a carboxylic acid, each transformation yielding a product with significant potential in drug design.

logical_relationship start This compound intermediate1 4-(Aminomethyl)cyclohexanol start->intermediate1 Reduction intermediate2 4-Hydroxycyclohexanecarboxylic Acid start->intermediate2 Hydrolysis pharma_app1 Pharmaceutical Scaffolds (e.g., for antivirals, kinase inhibitors) intermediate1->pharma_app1 Further Functionalization pharma_app2 Amide/Ester Derivatives (e.g., for enzyme inhibitors) intermediate2->pharma_app2 Coupling Reactions

Caption: Divergent synthetic pathways from this compound.

Application 1: Synthesis of 4-(Aminomethyl)cyclohexanol - A Key Bifunctional Scaffold

The reduction of the nitrile group in this compound to a primary amine yields 4-(aminomethyl)cyclohexanol. This intermediate is particularly valuable as it contains both a nucleophilic amine and a hydroxyl group, allowing for subsequent derivatization at two distinct points. This scaffold is found in a number of biologically active molecules. For instance, the closely related derivative, trans-4-(aminomethyl)cyclohexanecarboxylic acid, is a component of the recently approved therapeutic Lutetium (177Lu) vipivotide tetraxetan[1].

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol details a safe and efficient method for the reduction of the nitrile using Raney® Nickel as a catalyst and potassium borohydride as the in-situ source of hydrogen. This method avoids the use of high-pressure hydrogen gas and pyrophoric reagents like lithium aluminum hydride, making it more amenable to standard laboratory settings.

Rationale: Raney® Nickel is a highly active catalyst for the hydrogenation of nitriles. The use of potassium borohydride in ethanol provides a mild and controlled generation of hydrogen on the catalyst surface, leading to the selective reduction of the nitrile to the primary amine with minimal side reactions[2][3][4]. The presence of ammonia or ammonium hydroxide in similar catalytic hydrogenations can help to suppress the formation of secondary and tertiary amine byproducts[5].

Experimental Workflow:

workflow1 cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification start Dissolve 4-Hydroxycyclohexane- carbonitrile in Ethanol add_catalyst Add Raney® Nickel Slurry start->add_catalyst cool Cool to 0°C add_catalyst->cool add_kbh4 Portion-wise addition of KBH4 cool->add_kbh4 stir Stir at Room Temperature add_kbh4->stir filter Filter through Celite® stir->filter concentrate Concentrate the Filtrate filter->concentrate extract Aqueous Work-up & Extraction concentrate->extract purify Column Chromatography extract->purify final_product 4-(Aminomethyl)cyclohexanol purify->final_product workflow2 cluster_prep Reaction Setup cluster_reaction Hydrolysis cluster_workup Work-up & Purification start Add 4-Hydroxycyclohexane- carbonitrile to a flask add_h2so4 Slowly add concentrated H₂SO₄ start->add_h2so4 heat Heat the mixture add_h2so4->heat add_water Add water and reflux heat->add_water cool Cool the reaction mixture add_water->cool neutralize Neutralize with a base cool->neutralize extract Extract with an organic solvent neutralize->extract crystallize Crystallization extract->crystallize final_product 4-Hydroxycyclohexanecarboxylic Acid crystallize->final_product

Sources

Protocol for the reduction of the nitrile in 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chemoselective Reduction of 4-Hydroxycyclohexanecarbonitrile to (4-Aminomethyl)cyclohexanol

Abstract

This document provides a detailed technical guide for the chemoselective reduction of the nitrile functional group in this compound to yield the primary amine, (4-aminomethyl)cyclohexanol. This transformation is critical for the synthesis of various pharmaceutical intermediates and specialty chemicals. The core challenge lies in selectively reducing the nitrile without affecting the hydroxyl group present in the molecule. This guide presents two robust and well-established protocols: reduction using Lithium Aluminum Hydride (LAH) for high reactivity and catalytic hydrogenation with Raney® Nickel for scalability and industrial relevance. The causality behind experimental choices, safety protocols, and troubleshooting are discussed in depth to ensure reliable and reproducible outcomes for researchers in drug development and chemical synthesis.

Introduction and Strategic Considerations

The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis.[1][2] The target molecule, (4-aminomethyl)cyclohexanol, incorporates both a primary amine and a hydroxyl group, making it a valuable bifunctional building block. The primary challenge in its synthesis from this compound is the chemoselective reduction of the cyano group. The chosen reducing agent must be potent enough to reduce the nitrile but selective enough to leave the alcohol moiety untouched.

Two primary pathways are considered authoritative for this transformation:

  • Hydride Reduction: Utilizes powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄). This method is known for its high efficiency and broad applicability but requires stringent anhydrous conditions and careful handling due to its reactivity.[3][4][5][6]

  • Catalytic Hydrogenation: Employs hydrogen gas in the presence of a metal catalyst, such as Raney® Nickel or Palladium on Carbon (Pd/C).[1][4] This method is highly atom-economical and is the preferred route in industrial applications. Controlling the formation of secondary and tertiary amine byproducts is a key consideration, often mitigated by the addition of ammonia.[1][4]

This guide will provide detailed protocols for both approaches, allowing researchers to select the method best suited to their laboratory scale and equipment capabilities.

Hazard and Safety Assessment

A thorough understanding of the hazards associated with all chemicals is paramount. The following assessment is critical before any experimental work begins.

Starting Material: this compound

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7][8]

  • Precautions: Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9]

Reagents for Protocol A (LAH Reduction)

  • Lithium Aluminum Hydride (LiAlH₄): Extremely flammable solid. Reacts violently with water, releasing flammable hydrogen gas. Causes severe skin burns and eye damage.

  • Anhydrous Solvents (e.g., THF, Diethyl Ether): Highly flammable liquids. Can form explosive peroxides upon storage.

  • Precautions: All manipulations must be performed under an inert atmosphere (Nitrogen or Argon). Use only anhydrous solvents and glassware. A blast shield is recommended. Have a Class D fire extinguisher readily available.

Reagents for Protocol B (Catalytic Hydrogenation)

  • Hydrogen Gas (H₂): Extremely flammable gas. Forms explosive mixtures with air.

  • Raney® Nickel (as a slurry): Pyrophoric catalyst. May ignite spontaneously in air if allowed to dry.[10]

  • Ammonia (NH₃): Toxic and corrosive gas/solution.

  • Precautions: Use a specialized, properly maintained high-pressure reactor (e.g., Parr apparatus). Ensure the system is leak-proof. Never allow the Raney® Nickel catalyst to become dry and exposed to air.[10] All operations should be conducted in a well-ventilated area or fume hood.

Reaction Scheme and Workflow Visualization

The overall chemical transformation is depicted below.

Reaction_Scheme start This compound (C₇H₁₁NO) end (4-Aminomethyl)cyclohexanol (C₇H₁₅NO) start->end [H] Reduction

Caption: General scheme for the reduction of this compound.

The following diagram illustrates the generalized workflow for a successful reduction protocol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Reagent & Glassware Preparation (Anhydrous/Inert Atmosphere) setup Reaction Setup (Cooling, Inert Gas Purge) prep_reagents->setup safety_check Safety Protocol Review (PPE, Fume Hood, Quench Station) safety_check->prep_reagents addition Slow Addition of Starting Material setup->addition monitor Reaction Monitoring (TLC, GC, or LCMS) addition->monitor quench Controlled Quenching of Excess Reagent monitor->quench filter Filtration of Salts or Catalyst quench->filter extract Aqueous Extraction & Phase Separation filter->extract dry Drying & Solvent Removal extract->dry purify Purification (Distillation/Chromatography) dry->purify

Caption: Generalized workflow for the nitrile reduction protocol.

Detailed Experimental Protocols

Protocol A: Reduction with Lithium Aluminum Hydride (LAH)

This protocol is highly effective for small to medium-scale synthesis where high reactivity is desired.

Principle: The powerful nucleophilic hydride (H⁻) from LAH attacks the electrophilic carbon of the nitrile. Two successive hydride additions occur. The resulting aluminum-amine complex is then hydrolyzed during the workup to liberate the primary amine.[3][5][6]

Materials and Reagents:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, nitrogen/argon inlet, and an ice bath.

Step-by-Step Methodology:

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere.

  • Reagent Preparation: In the flask, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (approx. 10 mL per gram of LAH). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF (approx. 5-10 mL per gram). Add this solution dropwise to the stirred LAH suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, careful, and sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the number of grams of LAH used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.[11]

  • Isolation: Stir the resulting mixture for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (4-aminomethyl)cyclohexanol. The product can be further purified by vacuum distillation or column chromatography.

Protocol B: Catalytic Hydrogenation with Raney® Nickel

This protocol is highly selective for the primary amine and is suitable for larger-scale synthesis.

Principle: Catalytic hydrogenation involves the addition of molecular hydrogen across the carbon-nitrogen triple bond, mediated by a metal catalyst.[1] The reaction proceeds through an imine intermediate. The presence of ammonia in the solvent helps to suppress the formation of secondary and tertiary amine byproducts by competing for reaction with the intermediate imine.[4]

Materials and Reagents:

  • This compound

  • Raney® Nickel 2800 (slurry in water)

  • Ethanol or Methanol

  • Ammonia (as a 7N solution in methanol or aqueous ammonium hydroxide)

  • Hydrogen gas (high purity)

  • A high-pressure hydrogenation apparatus (e.g., Parr shaker)

Step-by-Step Methodology:

  • Catalyst Preparation: In the hydrogenation vessel, carefully wash the Raney® Nickel slurry several times with the chosen alcohol solvent (e.g., ethanol) to remove the water. Caution: Do not allow the catalyst to become dry.

  • Charging the Reactor: To the reactor containing the washed Raney® Nickel (approx. 5-10% by weight relative to the nitrile), add a solution of this compound in ethanolic ammonia (or methanol/NH₄OH).

  • Reaction Setup: Seal the reactor. Purge the system first with nitrogen to remove air, and then with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (typically 100-500 psi).[12] Begin vigorous stirring and heat the reaction to 50-80 °C.

  • Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake from the gas reservoir.

  • Shutdown: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure and purge the system with nitrogen.

  • Catalyst Removal: Open the reactor in a well-ventilated fume hood. The pyrophoric Raney® Nickel catalyst must be filtered off carefully. A common method is to filter the mixture through a pad of Celite®. The filter cake must be kept wet with solvent at all times and disposed of according to safety guidelines (e.g., quenching with dilute acid).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and ammonia. The resulting crude product can be purified by vacuum distillation or crystallization.

Data Summary and Troubleshooting

ParameterProtocol A: LAH ReductionProtocol B: Catalytic Hydrogenation
Primary Reagent Lithium Aluminum Hydride (LiAlH₄)Hydrogen (H₂)
Catalyst NoneRaney® Nickel
Solvent Anhydrous THF or Et₂OEthanol or Methanol with Ammonia
Temperature 0 °C to Room Temperature50 - 80 °C
Pressure Atmospheric100 - 500 psi
Key Advantage High reactivity, fast reaction timesHigh selectivity, scalability, atom economy
Key Disadvantage Hazardous reagent, strict anhydrous needsRequires specialized pressure equipment
Typical Yields 75-90%80-95%

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reducing agent/catalyst; low temperature/pressure; deactivated catalyst.Increase reagent/catalyst loading. Increase temperature or H₂ pressure. For hydrogenation, ensure catalyst is active and not poisoned.
Low Yield Mechanical losses during workup; product volatility during solvent removal.Ensure efficient extraction and careful filtration. Use moderate temperatures for solvent evaporation.
Formation of Secondary/Tertiary Amines (in Protocol B) Insufficient ammonia concentration; high reaction temperature.Increase the concentration of ammonia in the solvent system.[4] Lower the reaction temperature.
Difficult Filtration of Aluminum Salts (in Protocol A) Improper quenching procedure.Strictly follow the Fieser workup ratios (1:1:3 of H₂O:NaOH:H₂O relative to LAH weight) to ensure granular precipitate formation.[11]

References

  • Vertex AI Search Result[3], Sourced from Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available from: [Link]

  • Vertex AI Search Result[1], Sourced from Wikipedia. Nitrile reduction. Available from: [Link]

  • Vertex AI Search Result[13], Sourced from Arkivoc. Wu, B., et al. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Available from: [Link]

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  • Vertex AI Search Result[14], Sourced from ACS Publications. Exhaustive Chemoselective Reduction of Nitriles by Catalytic Hydrosilylation Involving Cooperative Si–H Bond Activation. Available from: [Link]

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  • Vertex AI Search Result[12], Sourced from Google Patents. Method for the hydrogenation of nitriles to primary amines. Available from:

  • Vertex AI Search Result[10], Sourced from ResearchGate. The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Available from: [Link]

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Application Notes and Protocols: Esterification of the Hydroxyl Group in 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the esterification of the hydroxyl group in 4-hydroxycyclohexanecarbonitrile. This key chemical transformation is pivotal in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will delve into the mechanistic underpinnings of various esterification strategies, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices to ensure procedural success and reproducibility.

Introduction: The Strategic Importance of this compound Esters

This compound is a versatile bifunctional molecule featuring both a hydroxyl and a nitrile group. The ability to selectively esterify the hydroxyl group without affecting the nitrile moiety is a critical step in the synthesis of complex molecules. Esters derived from this scaffold are prevalent in medicinal chemistry, serving as key building blocks for compounds with diverse therapeutic applications. The modification of the hydroxyl group into an ester can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, including its solubility, stability, and biological activity.[1] Therefore, robust and efficient esterification protocols are of paramount importance.

This guide will explore three primary methodologies for the esterification of this compound:

  • Fischer-Speier Esterification: A classic acid-catalyzed method.

  • Acylation with Acid Chlorides and Anhydrides: A highly efficient method for forming esters.

  • Steglich Esterification: A mild and versatile carbodiimide-mediated coupling.

For each method, we will discuss the reaction mechanism, advantages, limitations, and provide a detailed experimental protocol.

Methodologies and Protocols

Fischer-Speier Esterification: The Acid-Catalyzed Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[2][3][4] This equilibrium-driven process necessitates strategies to shift the reaction towards the product, typically by using an excess of one reactant or by removing the water byproduct.[3][4][5]

Causality of Experimental Choices:

  • Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[3][6]

  • Reaction Conditions: Refluxing the reaction mixture is standard practice to achieve a reasonable reaction rate.[3][5] The use of a Dean-Stark apparatus is highly recommended to azeotropically remove water and drive the equilibrium towards ester formation.[3][5]

  • Solvent: A non-polar solvent such as toluene or hexane is often employed to facilitate the azeotropic removal of water.[3] In some cases, using a large excess of the alcohol reactant can also serve as the solvent.[3]

Experimental Protocol: Synthesis of 4-Cyanocyclohexyl Acetate

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add this compound (10.0 g, 79.9 mmol), acetic acid (5.76 g, 95.9 mmol, 1.2 equiv), and toluene (100 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) to the stirred mixture.

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 4-cyanocyclohexyl acetate.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
ReagentAcetic Acid
CatalystSulfuric Acid
SolventToluene
TemperatureReflux (~110 °C)
Reaction Time4-8 hours
Typical Yield75-85%

Workflow Diagram:

Fischer_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Acetic Acid + Toluene Reflux Reflux with Dean-Stark Trap Reactants->Reflux Catalyst H₂SO₄ Catalyst->Reflux Wash Neutralization & Washing Reflux->Wash Dry Drying Wash->Dry Concentrate Concentration Dry->Concentrate Purify Purification Concentrate->Purify Product 4-Cyanocyclohexyl Acetate Purify->Product

Caption: Fischer-Speier Esterification Workflow.

Acylation with Acid Chlorides and Anhydrides: A High-Yield Strategy

Acylation using acid chlorides or anhydrides is a more reactive and often irreversible method for ester synthesis compared to Fischer esterification. The reaction is typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Causality of Experimental Choices:

  • Acylating Agent: Acid chlorides and anhydrides are highly electrophilic and react readily with alcohols. The choice between the two often depends on availability, cost, and the sensitivity of the substrate.

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial to scavenge the acidic byproduct (HCl or a carboxylic acid), which can otherwise protonate the starting alcohol or the product ester.[7] In some cases, the base can also act as a nucleophilic catalyst.

  • Solvent: An aprotic solvent like dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) is typically used to dissolve the reactants and facilitate the reaction.[8]

Experimental Protocol: Synthesis of 4-Cyanocyclohexyl Benzoate using Benzoyl Chloride

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (10.0 g, 79.9 mmol) in anhydrous dichloromethane (100 mL). Add triethylamine (12.1 g, 119.8 mmol, 1.5 equiv).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add benzoyl chloride (12.4 g, 88.0 mmol, 1.1 equiv) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (50 mL).[9][10]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
ReagentBenzoyl Chloride
BaseTriethylamine
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield>90%
Steglich Esterification: Mild and Versatile Coupling

The Steglich esterification is a powerful method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate a carboxylic acid for reaction with an alcohol.[11][12] A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is essential for this transformation.[11][13][14] This method is particularly advantageous for substrates that are sensitive to acidic or highly basic conditions.[11][13]

Causality of Experimental Choices:

  • Coupling Agent: DCC or EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13] This intermediate is then susceptible to nucleophilic attack by the alcohol.

  • Catalyst: DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive N-acylpyridinium salt, which is more readily attacked by the alcohol, thus accelerating the reaction and suppressing side reactions like the formation of N-acylurea.[11][13]

  • Solvent: Apolar aprotic solvents like dichloromethane or tetrahydrofuran are commonly used.[8]

  • Byproduct Removal: A major consideration is the removal of the urea byproduct (dicyclohexylurea, DCU, in the case of DCC), which is often insoluble and can be removed by filtration.[8][11]

Experimental Protocol: Synthesis of 4-Cyanocyclohexyl Pivalate

  • Reaction Setup: To a 250 mL round-bottom flask, add this compound (10.0 g, 79.9 mmol), pivalic acid (9.0 g, 88.0 mmol, 1.1 equiv), and DMAP (0.98 g, 8.0 mmol, 0.1 equiv) in anhydrous dichloromethane (150 mL).

  • Reagent Addition: Cool the solution to 0 °C and add a solution of DCC (18.1 g, 88.0 mmol, 1.1 equiv) in dichloromethane (50 mL) dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Filter the reaction mixture to remove the precipitated dicyclohexylurea.[8] Wash the filtrate sequentially with 0.5 M HCl (2 x 50 mL) and saturated aqueous sodium bicarbonate (2 x 50 mL).[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
ReagentPivalic Acid
Coupling AgentDCC
CatalystDMAP
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Typical Yield80-95%

Mechanism Diagram:

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acylpyridinium N-Acylpyridinium Salt O_Acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU Side Reaction (N-Acylurea) DMAP DMAP DMAP->Acylpyridinium Ester Ester Product Acylpyridinium->Ester + Alcohol Acylpyridinium->DCU Alcohol This compound Alcohol->Ester

Caption: Steglich Esterification Mechanism Overview.

Analytical Characterization

The successful synthesis and purity of the esterified product must be confirmed through appropriate analytical techniques.

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction by comparing the Rƒ values of the starting material and the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the formation of the ester linkage and the integrity of the rest of the molecule.

  • Infrared (IR) Spectroscopy: The appearance of a strong carbonyl (C=O) stretch (typically around 1735-1750 cm⁻¹) and the disappearance of the broad hydroxyl (-OH) stretch of the starting material are indicative of successful esterification.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[15]

Troubleshooting and Field-Proven Insights

  • Incomplete Fischer Esterification: If the reaction stalls, ensure the Dean-Stark trap is functioning correctly to remove water. Adding more catalyst or a slight excess of the carboxylic acid can also help drive the reaction to completion.

  • Low Yields in Acylation: Ensure all reagents and solvents are anhydrous, as water will react with the acid chloride/anhydride. The base must be added before the acylating agent to prevent side reactions.

  • Difficulty Removing DCU in Steglich Esterification: Cooling the reaction mixture in an ice bath for an extended period after the reaction is complete can help to fully precipitate the DCU before filtration.

  • Nitrile Group Hydrolysis: While generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide.[16][17] Reaction conditions should be optimized to minimize this side reaction.

Conclusion

The esterification of this compound is a versatile transformation that can be achieved through several reliable methods. The choice of method depends on the specific carboxylic acid being used, the scale of the reaction, and the sensitivity of other functional groups in the molecule. By understanding the underlying mechanisms and carefully controlling the reaction conditions as outlined in these protocols, researchers can confidently and efficiently synthesize a wide range of valuable ester derivatives for their drug discovery and development programs.

References

  • Transesterification of Aliphatic Cyclic Alcohols -Steric Effects a - ResearchGate. (n.d.).
  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (n.d.).
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  • Making Esters From Alcohols - Chemistry LibreTexts. (2023, January 22). Retrieved January 11, 2026, from [Link]

  • Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - NIH. (2018, October 5). Retrieved January 11, 2026, from [Link]

  • Method for producing carboxylic acid ester and esterification catalyst - Google Patents. (n.d.).
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  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid - Google Patents. (n.d.).
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  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved January 11, 2026, from [Link]

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  • Fischer esterification - Sciencemadness Wiki. (2019, June 10). Retrieved January 11, 2026, from [Link]

  • Fischer Esterification. (n.d.). Retrieved January 11, 2026, from [Link]

  • Fischer Esterification-Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved January 11, 2026, from [Link]

  • Stereochemistry of Enzymatic Hydrolysis of Nitriles - CHIMIA. (n.d.). Retrieved January 11, 2026, from [Link]

  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • (PDF) Enzymatic hydrolysis of nitriles - ResearchGate. (2018, February 1). Retrieved January 11, 2026, from [Link]

  • [Applications of nitrile converting enzymes in the production of fine chemicals] - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

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  • Scheme 1. Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Process for purifying esters - Google Patents. (n.d.).
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  • Transesterification - Master Organic Chemistry. (2022, November 10). Retrieved January 11, 2026, from [Link]

  • 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof - Google Patents. (n.d.).
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The Strategic Integration of 4-Hydroxycyclohexanecarbonitrile in Advanced Materials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel materials with tailored functionalities, the molecular architecture of monomeric building blocks is of paramount importance. 4-Hydroxycyclohexanecarbonitrile, a bifunctional molecule featuring a hydroxyl group and a nitrile moiety on a cyclohexane scaffold, presents a unique combination of reactive sites and structural rigidity. This guide provides an in-depth exploration of the applications of this versatile compound in materials science, with a focus on its role in the synthesis of high-performance polymers and liquid crystals. We will delve into the synthetic methodologies, the structure-property relationships, and the causality behind experimental choices, offering a comprehensive resource for researchers in the field.

The Monomer: this compound - Synthesis and Properties

This compound, also known as 4-cyanocyclohexanol, is a white crystalline solid at room temperature. The cyclohexane ring imparts a degree of rigidity and thermal stability to the molecules and the subsequent materials derived from it. The presence of both a hydroxyl (-OH) and a nitrile (-C≡N) group opens up diverse avenues for chemical modification and polymerization.

Synthesis Protocol: Reduction of 4-Oxocyclohexanecarbonitrile

A common and efficient route to this compound is the reduction of 4-oxocyclohexanecarbonitrile.[1]

Materials:

  • 4-Oxocyclohexanecarbonitrile

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 10 g of 4-oxocyclohexanecarbonitrile in 100 mL of methanol.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add 1.52 g of sodium borohydride in portions while maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by adding 20 mL of aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain this compound as a colorless oil, which may solidify upon standing.[1]

Rationale: Sodium borohydride is a mild and selective reducing agent that efficiently reduces the ketone to a secondary alcohol without affecting the nitrile group. Methanol serves as a protic solvent that participates in the reaction mechanism.

Application in Liquid Crystals

The incorporation of alicyclic rings, such as cyclohexane, is a well-established strategy for modulating the mesomorphic properties of liquid crystals.[2] The cyclohexane moiety in this compound can influence the clearing point, birefringence, and dielectric anisotropy of liquid crystal molecules.

Synthesis of a Nematic Liquid Crystal

The hydroxyl group of this compound can be utilized for etherification reactions to synthesize liquid crystalline compounds. The following protocol is adapted from the synthesis of a nematic liquid crystal incorporating a cyclohexyl moiety.

Protocol: Etherification of 4'-hydroxybiphenyl-4-carbonitrile with this compound (Illustrative)

This protocol illustrates how this compound could be incorporated into a liquid crystal structure.

Materials:

  • 4'-Hydroxybiphenyl-4-carbonitrile

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4'-hydroxybiphenyl-4-carbonitrile and triphenylphosphine in equimolar amounts.

  • Add anhydrous THF and stir at room temperature until all solids are dissolved.

  • Add this compound (1.2 equivalents) to the solution.

  • Cool the mixture to 0°C and slowly add DIAD (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired liquid crystal product.

Causality: The Mitsunobu reaction is a versatile method for forming carbon-oxygen bonds. It allows for the coupling of a primary or secondary alcohol with a nucleophile, in this case, the phenolic hydroxyl group of 4'-hydroxybiphenyl-4-carbonitrile, under mild conditions. The cyclohexane ring from this compound introduces a non-planar, rigid element that can disrupt smectic phases and promote nematic phases, while the nitrile group contributes to a large positive dielectric anisotropy.[2]

Mitsunobu_Reaction 4_Hydroxycyclohexanecarbonitrile This compound Intermediate Phosphonium Alkoxide Intermediate 4_Hydroxycyclohexanecarbonitrile->Intermediate 4_hydroxybiphenyl_4_carbonitrile 4'-Hydroxybiphenyl-4-carbonitrile 4_hydroxybiphenyl_4_carbonitrile->Intermediate PPh3 PPh₃ PPh3->Intermediate DIAD DIAD DIAD->Intermediate Product Liquid Crystal Product Intermediate->Product Byproducts Triphenylphosphine oxide + DIADH₂ Intermediate->Byproducts

Caption: Mitsunobu reaction for liquid crystal synthesis.

Application in Polymer Science

The bifunctionality of this compound makes it an attractive monomer for the synthesis of various polymers, including polyesters and polyamides. The rigid cyclohexane ring can enhance the thermal stability and mechanical properties of the resulting polymers.

Synthesis of Polyesters via Polycondensation

The hydroxyl group of this compound can react with dicarboxylic acids or their derivatives to form polyesters. For this to occur, the nitrile group must first be hydrolyzed to a carboxylic acid.

Step 1: Hydrolysis of this compound to 4-Hydroxycyclohexanecarboxylic acid

Materials:

  • This compound

  • Aqueous sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reflux this compound with an excess of aqueous sodium hydroxide solution until the evolution of ammonia ceases.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 4-hydroxycyclohexanecarboxylic acid.

  • Filter, wash with cold water, and dry the product.

Step 2: Polycondensation with a Diol

Protocol: Melt Polycondensation of 4-Hydroxycyclohexanecarboxylic acid with 1,4-Butanediol

Materials:

  • 4-Hydroxycyclohexanecarboxylic acid

  • 1,4-Butanediol

  • Esterification catalyst (e.g., antimony trioxide, titanium isopropoxide)

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

  • Charge the reaction vessel with equimolar amounts of 4-hydroxycyclohexanecarboxylic acid and 1,4-butanediol, along with a catalytic amount of antimony trioxide (e.g., 0.05 mol%).

  • Heat the mixture under a slow stream of nitrogen to about 180-200°C to initiate the esterification reaction, distilling off the water formed.

  • After the majority of the water has been removed, gradually increase the temperature to 220-240°C and apply a vacuum to facilitate the removal of the remaining water and drive the polymerization to completion.

  • Continue the reaction until the desired melt viscosity is achieved, indicating a high molecular weight polymer.

  • Cool the polymer under nitrogen and extrude it from the reactor.

Influence of the Cyclohexyl Ring: The presence of the 1,4-cyclohexylene units in the polymer backbone increases the rigidity of the polymer chains, leading to higher glass transition temperatures (Tg) and improved thermal stability compared to fully aliphatic polyesters.[3] The cis/trans isomer ratio of the cyclohexyl ring can also significantly affect the polymer's crystallinity and melting point.[4]

Synthesis of Polyamides

To be used in polyamide synthesis, the nitrile group of this compound can be reduced to a primary amine, forming 4-(aminomethyl)cyclohexanol. This diamine-diol monomer can then be reacted with a dicarboxylic acid.

Step 1: Reduction of this compound to 4-(aminomethyl)cyclohexanol

Materials:

  • This compound

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation)

  • Anhydrous ether or THF

  • Standard laboratory glassware for reduction reactions

Procedure (Illustrative using LiAlH₄):

  • In a flame-dried flask under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous ether.

  • Slowly add a solution of this compound in anhydrous ether to the suspension while cooling in an ice bath.

  • After the addition, reflux the mixture for several hours.

  • Carefully quench the reaction by the sequential addition of water and aqueous NaOH.

  • Filter the mixture and extract the filtrate with ether.

  • Dry the organic layer and remove the solvent to obtain 4-(aminomethyl)cyclohexanol.

Step 2: Polycondensation with a Dicarboxylic Acid

Protocol: Solution Polycondensation of 4-(aminomethyl)cyclohexanol with Adipoyl Chloride

Materials:

  • 4-(aminomethyl)cyclohexanol

  • Adipoyl chloride

  • Aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP))

  • Acid scavenger (e.g., pyridine or triethylamine)

Procedure:

  • Dissolve 4-(aminomethyl)cyclohexanol in NMP containing an acid scavenger in a reaction flask equipped with a mechanical stirrer and a nitrogen inlet.

  • Cool the solution to 0°C.

  • Slowly add an equimolar amount of adipoyl chloride dissolved in NMP to the stirred solution.

  • After the addition, allow the reaction to proceed at room temperature for several hours.

  • Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like water or methanol.

  • Filter, wash, and dry the polymer.

Polymerization_Pathways cluster_0 Polyester Synthesis cluster_1 Polyamide Synthesis 4_HCCN This compound Hydrolysis Hydrolysis (NaOH, H₃O⁺) 4_HCCN->Hydrolysis 4_HCCA 4-Hydroxycyclohexanecarboxylic acid Hydrolysis->4_HCCA Polycondensation_PE Polycondensation 4_HCCA->Polycondensation_PE Diol Diol (e.g., 1,4-Butanediol) Diol->Polycondensation_PE Polyester Polyester Polycondensation_PE->Polyester 4_HCCN_2 This compound Reduction Reduction (e.g., LiAlH₄) 4_HCCN_2->Reduction Amine_Diol 4-(aminomethyl)cyclohexanol Reduction->Amine_Diol Polycondensation_PA Polycondensation Amine_Diol->Polycondensation_PA Diacid_Chloride Diacid Chloride (e.g., Adipoyl Chloride) Diacid_Chloride->Polycondensation_PA Polyamide Polyamide Polycondensation_PA->Polyamide

Caption: Synthetic pathways from this compound to polyesters and polyamides.

Quantitative Data Summary

The introduction of the cyclohexyl moiety significantly impacts the properties of the resulting materials. Below is a summary of expected trends based on literature for related structures.

PropertyInfluence of Cyclohexyl MoietyRationale
Glass Transition Temperature (Tg) IncreaseThe rigid ring structure restricts chain mobility.[3]
Melting Point (Tm) Dependent on cis/trans ratioThe trans isomer allows for better chain packing and higher crystallinity.[4]
Thermal Stability IncreaseThe alicyclic structure is generally more thermally stable than linear aliphatic chains.
Solubility DecreaseThe rigid and non-polar nature of the cyclohexane ring can reduce solubility in common solvents.
Birefringence (in Liquid Crystals) ModerateLower than aromatic rings but contributes to the overall optical anisotropy.[2]
Dielectric Anisotropy (in Liquid Crystals) Can be tailoredThe nitrile group provides a strong dipole moment.[2]

Conclusion

This compound is a valuable and versatile building block for materials science. Its unique combination of a hydroxyl group, a nitrile group, and a rigid cyclohexane ring allows for the synthesis of a wide range of advanced materials, from liquid crystals with tunable properties to high-performance polymers with enhanced thermal and mechanical characteristics. The synthetic protocols and structure-property relationships discussed in this guide provide a solid foundation for researchers to explore the full potential of this promising monomer in the development of next-generation materials.

References

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  • Bezborodov, V. S., et al. (1997).
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Application Notes and Protocols for the Synthesis of Novel Ligands Using 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The cyclohexane ring is a privileged scaffold in medicinal chemistry and materials science, offering a rigid, three-dimensional framework for the precise spatial orientation of functional groups.[1] 4-Hydroxycyclohexanecarbonitrile stands out as a particularly valuable starting material due to its bifunctional nature. The presence of both a hydroxyl group and a nitrile moiety on a conformationally stable cyclohexane chassis allows for orthogonal chemical modifications, enabling the synthesis of a diverse array of novel ligands. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing core chemical transformations and providing step-by-step protocols for the synthesis of representative ligand structures.

Introduction: The Strategic Advantage of this compound

This compound is a versatile building block for ligand synthesis. Its strategic value stems from two key features:

  • The Cyclohexane Scaffold: Unlike flexible aliphatic chains, the cyclohexane ring locks appended functional groups into well-defined spatial arrangements (axial and equatorial). This conformational rigidity is crucial in drug design for optimizing binding interactions with biological targets like enzymes and receptors.[1]

  • Orthogonal Functional Groups: The hydroxyl (-OH) and nitrile (-C≡N) groups exhibit distinct chemical reactivities. This allows for selective manipulation of one group while leaving the other intact, providing a powerful handle for stepwise, controlled synthesis.

The nitrile group is a valuable precursor to primary amines and carboxylic acids—both are fundamental components of coordinating ligands.[2] The hydroxyl group can be used to modulate solubility, introduce hydrogen bonding capabilities, or serve as an attachment point for further functionalization. This document will focus on the transformation of the nitrile group to generate key ligand archetypes.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₁₁NO[3][4]
Molecular Weight 125.17 g/mol [3]
CAS Number 24056-34-6[3][5]
Appearance White to off-white solid[5]
Synonyms 4-Cyanocyclohexanol[3]

Core Synthetic Transformations

The synthetic utility of this compound is primarily centered on the versatile chemistry of the nitrile group.

A. Reduction of the Nitrile to a Primary Amine

The conversion of the nitrile to a primary amine is arguably the most critical transformation for creating chelating ligands. The resulting aminomethyl group, combined with the hydroxyl moiety, forms a valuable 1,4-amino alcohol scaffold. Several methods are effective for this reduction.[6][7]

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and efficient reducing agent for nitriles, typically providing high yields of the primary amine.[2][8] The reaction proceeds via nucleophilic addition of hydride ions.[2]

  • Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) with a hydrogen source is a common industrial method. To prevent the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture.[6]

  • Borane Reagents: Borane-tetrahydrofuran (BH₃-THF) or the more stable borane-dimethyl sulfide (BH₃-SMe₂) are effective alternatives, particularly when other reducible functional groups are present that might not be compatible with LiAlH₄.[6]

B. Hydrolysis of the Nitrile to a Carboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This introduces a key functional group for forming carboxylate salts, amides, or esters. Strong acids like sulfuric acid are often used for this transformation.[9][10]

Application Note 1: Synthesis of (4-Hydroxycyclohexyl)methanamine

This protocol details the synthesis of a bidentate amino alcohol ligand via the reduction of this compound. This ligand scaffold is of interest in the development of catalysts and as a fragment in drug discovery.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound in THF B Add LiAlH₄ Slurry (0°C to Reflux) A->B Slow Addition C Quench (Fieser Method) B->C After Reaction Completion D Filter & Concentrate C->D Isolate Crude Product E (4-Hydroxycyclohexyl)methanamine D->E Purification (e.g., Distillation)

Caption: Workflow for the LiAlH₄ reduction of this compound.

Protocol: LiAlH₄ Reduction

Causality: Lithium aluminum hydride is chosen for its high reactivity and efficiency in converting nitriles to primary amines, making it ideal for lab-scale synthesis where complete conversion is desired.[2] The Fieser work-up method is a well-established, safe procedure for quenching excess LiAlH₄.

Materials:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Preparation: In a separate flask, carefully prepare a slurry of LiAlH₄ (1.5 eq) in 50 mL of anhydrous THF.

  • Starting Material: Dissolve this compound (1.0 eq) in 100 mL of anhydrous THF in the main reaction flask and cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add the LiAlH₄ slurry to the nitrile solution via a dropping funnel over 30-45 minutes. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully and sequentially add the following dropwise:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

  • Work-up: Stir the resulting white precipitate vigorously for 30 minutes.

  • Isolation: Filter the solid aluminum salts and wash thoroughly with THF.

  • Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or crystallization.

Expected Results & Characterization:

ParameterExpected Outcome
Yield 75-90%
Appearance Colorless oil or low-melting solid
¹H NMR Disappearance of nitrile proton signal; appearance of broad singlet for -NH₂ and signals corresponding to the -CH₂NH₂ group.
IR Spectroscopy Disappearance of the sharp C≡N stretch (~2250 cm⁻¹); appearance of N-H stretching bands (~3300-3400 cm⁻¹).

Application Note 2: Synthesis of 4-Hydroxycyclohexanecarboxylic Acid

This protocol outlines the conversion of the nitrile to a carboxylic acid, a key intermediate for producing ester- or amide-containing ligands. These ligands are prevalent in coordination chemistry and the development of prodrugs.

Reaction Scheme

Caption: Acid-catalyzed hydrolysis of this compound.

Protocol: Acid-Catalyzed Hydrolysis

Causality: Strong mineral acids like sulfuric acid protonate the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by water.[2] Heating the reaction mixture drives the multi-step hydrolysis to completion, first to the intermediate amide and then to the final carboxylic acid.[9][10]

Materials:

  • This compound (1.0 eq)

  • Sulfuric Acid (H₂SO₄, 70% aqueous solution) (3.0 eq)

  • Diethyl Ether or Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle

Procedure:

  • Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq) and 70% aqueous sulfuric acid (3.0 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to 100-110 °C using a heating mantle. Maintain this temperature for 2-4 hours. The reaction progress can be monitored by observing the cessation of ammonia evolution or by LC-MS.

  • Cooling & Extraction: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine (1 x 50 mL) to remove residual acid.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

Expected Results & Characterization:

ParameterExpected Outcome
Yield 80-95%
Appearance White crystalline solid
¹H NMR Disappearance of nitrile-adjacent protons; appearance of a very broad singlet for the carboxylic acid proton (-COOH) > 10 ppm.
IR Spectroscopy Disappearance of the C≡N stretch; appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric. Reacts violently with water. Handle exclusively under an inert atmosphere.

  • Strong Acids (H₂SO₄): Corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][3][4]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link][2]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link][7]

  • Google Patents. (n.d.). EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative. Retrieved from [9]

  • Google Patents. (n.d.). US8143442B2 - Preparation for a cyclohexanecarboxylic acid derivative and intermediates. Retrieved from [10]

  • Organic Synthesis. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link][6]

  • Chemsrc. (n.d.). This compound | CAS#:24056-34-6. Retrieved from [Link][5]

  • Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved from [Link][8]

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The Strategic Application of 4-Hydroxycyclohexanecarbonitrile in the Synthesis of Bioactive Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Cyclohexane Scaffold

In the intricate world of drug discovery and development, the identification of versatile and strategically functionalized building blocks is paramount to the efficient construction of novel bioactive molecules.[1] 4-Hydroxycyclohexanecarbonitrile, a bifunctional cyclic scaffold, has emerged as a molecule of significant interest. Its cyclohexane core provides a three-dimensional architecture often found in successful therapeutic agents, while the hydroxyl and nitrile functionalities offer orthogonal chemical handles for a diverse array of synthetic transformations. This guide provides an in-depth exploration of the utility of this compound, offering detailed application notes and robust protocols for its incorporation into medicinally relevant compounds. For researchers, scientists, and drug development professionals, this document serves as a technical resource to leverage the full synthetic potential of this valuable starting material.

The nitrile group, in particular, is a versatile functional group in medicinal chemistry. It can act as a pharmacophore, engaging in key interactions with biological targets, or serve as a synthetic precursor to other important functionalities such as primary amines and carboxylic acids.[2][3][4] The hydroxyl group provides a site for modification through oxidation, esterification, or etherification, further expanding the accessible chemical space.[5] The stereochemistry of the cyclohexane ring is a critical aspect, and its control is essential for achieving the desired biological activity.[6][7][8] This guide will delve into stereoselective transformations to yield enantiomerically enriched products.

Core Synthetic Transformations of this compound

The true power of this compound as a building block lies in the selective manipulation of its two functional groups. The following sections detail key transformations and provide exemplary protocols.

Oxidation of the Hydroxyl Group to a Ketone

A primary and highly useful transformation is the oxidation of the secondary alcohol to a ketone, yielding 4-oxocyclohexanecarbonitrile. This ketone is a versatile intermediate for a variety of subsequent reactions, including the introduction of new stereocenters and the construction of spirocyclic systems.

Protocol 1: Oxidation of this compound

ParameterValue
Reactant This compound
Oxidizing Agent Pyridinium chlorochromate (PCC)
Solvent Dichloromethane (DCM), anhydrous
Temperature Room Temperature
Reaction Time 2-4 hours
Work-up Filtration through silica gel, evaporation
Expected Yield >90%

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure to afford 4-oxocyclohexanecarbonitrile as a white solid.

Causality of Experimental Choices: PCC is a mild oxidizing agent suitable for converting secondary alcohols to ketones without over-oxidation. Anhydrous DCM is used as the solvent to prevent the formation of diols. Filtration through silica gel is an effective method for removing the solid byproducts of the oxidation.

Reduction of the Nitrile Group to a Primary Amine

The conversion of the nitrile functionality to a primary amine is a cornerstone transformation, opening the door to a vast array of bioactive molecules, including kinase inhibitors and GPCR modulators. This reduction can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation being common choices.

Protocol 2: Reduction of this compound to (4-Hydroxycyclohexyl)methanamine

ParameterValue
Reactant This compound
Reducing Agent Lithium aluminum hydride (LiAlH₄)
Solvent Tetrahydrofuran (THF), anhydrous
Temperature 0 °C to reflux
Reaction Time 4-6 hours
Work-up Sequential addition of H₂O, 15% NaOH (aq), and H₂O
Expected Yield 80-90%

Step-by-Step Methodology:

  • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 1 hour, then filter and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield (4-hydroxycyclohexyl)methanamine.

Causality of Experimental Choices: LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines. The reaction is performed under anhydrous conditions as LiAlH₄ reacts violently with water. The specific work-up procedure (Fieser work-up) is designed to safely quench the excess LiAlH₄ and produce an easily filterable solid.

Hydrolysis of the Nitrile Group to a Carboxylic Acid

The hydrolysis of the nitrile to a carboxylic acid provides another key functional group for further derivatization, such as in the synthesis of amides or esters. This transformation can be achieved under either acidic or basic conditions.[9][10]

Protocol 3: Hydrolysis of this compound to 4-Hydroxycyclohexanecarboxylic Acid

ParameterValue
Reactant This compound
Reagent 6M Hydrochloric Acid (HCl)
Temperature Reflux
Reaction Time 12-24 hours
Work-up Cooling, filtration, and recrystallization
Expected Yield 70-80%

Step-by-Step Methodology:

  • Suspend this compound (1.0 eq) in 6M aqueous HCl.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from water or an appropriate solvent system to obtain pure 4-hydroxycyclohexanecarboxylic acid.

Causality of Experimental Choices: Strong acidic conditions are required to hydrolyze the stable nitrile group. Refluxing provides the necessary thermal energy to drive the reaction to completion. Cooling the reaction mixture allows for the crystallization of the carboxylic acid product, which is often a solid at room temperature.

Application in the Synthesis of Bioactive Molecule Scaffolds

The true utility of this compound is demonstrated in its application to construct core structures of bioactive molecules. The following sections outline synthetic strategies for key scaffolds.

Synthesis of a Substituted Piperidine Scaffold: A Key Motif in Kinase Inhibitors

Piperidine rings are prevalent in a wide range of pharmaceuticals, including numerous kinase inhibitors.[11][12] A plausible synthetic route from this compound to a functionalized piperidine is outlined below.

Workflow for Piperidine Synthesis

G A This compound B 4-Oxocyclohexanecarbonitrile A->B Oxidation (PCC) C 4-Amino-4-cyanocyclohexanol (via Strecker-type reaction) B->C NH3, NaCN D 4-Amino-4-(aminomethyl)cyclohexanol C->D Reduction (LiAlH4) E Substituted Piperidin-4-one D->E Intramolecular Cyclization F Functionalized Piperidine Scaffold E->F Further Functionalization

Caption: Synthetic workflow from this compound to a functionalized piperidine scaffold.

Protocol 4: Synthesis of a 4-Substituted Piperidine Precursor

This multi-step protocol illustrates the conversion of this compound into a key piperidine intermediate.

Step 1: Oxidation to 4-Oxocyclohexanecarbonitrile

  • Follow Protocol 1.

Step 2: Reductive Amination to 4-Aminocyclohexanecarbonitrile

ParameterValue
Reactant 4-Oxocyclohexanecarbonitrile
Reagents Ammonium acetate, Sodium cyanoborohydride (NaBH₃CN)
Solvent Methanol
Temperature Room Temperature
Reaction Time 12-18 hours
Work-up Quenching with aqueous acid, basification, extraction
Expected Yield 60-70%

Step-by-Step Methodology:

  • Dissolve 4-oxocyclohexanecarbonitrile (1.0 eq) and ammonium acetate (10 eq) in methanol.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction at room temperature for 12-18 hours.

  • Carefully quench the reaction by adding 2M HCl until the solution is acidic (pH ~2).

  • Stir for 30 minutes, then basify with aqueous NaOH to pH >10.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate to yield 4-aminocyclohexanecarbonitrile.

Causality of Experimental Choices: Reductive amination is a classic method for converting ketones to amines. Sodium cyanoborohydride is a mild reducing agent that is selective for the iminium ion intermediate over the ketone starting material.

Step 3: Reduction of the Nitrile to form 4-Amino-1-(aminomethyl)cyclohexane

  • Follow a procedure similar to Protocol 2, using 4-aminocyclohexanecarbonitrile as the starting material.

Step 4: Intramolecular Cyclization to a Piperidine Derivative

  • The resulting diamine can be cyclized to form a piperidine ring through various methods, often involving the formation of a lactam followed by reduction, or direct cyclization with a suitable electrophile.

Conceptual Pathway to a Neuraminidase Inhibitor Analog

Neuraminidase inhibitors, such as oseltamivir, are crucial antiviral drugs for treating influenza.[13] These molecules often feature a functionalized cyclohexane or cyclohexene ring. While the commercial synthesis of oseltamivir starts from shikimic acid, this compound can serve as a starting point for analogs.

Conceptual Synthetic Workflow

G A This compound B 4-Azidocyclohexanecarbonitrile A->B Mesylation, then NaN3 C 4-Azido-1-aminomethylcyclohexane B->C Reduction (LiAlH4) D Protected Diamine Intermediate C->D Amine Protection E Functionalized Cyclohexene D->E Elimination/Further Functionalization F Neuraminidase Inhibitor Analog E->F Introduction of Side Chains

Caption: Conceptual workflow for the synthesis of a neuraminidase inhibitor analog.

This conceptual pathway highlights the versatility of this compound in accessing complex, stereochemically rich structures relevant to antiviral drug discovery. The key steps involve the conversion of the hydroxyl group to an azide, which can then be reduced to an amine, and subsequent manipulations of the cyclohexane ring and the aminomethyl side chain.

Conclusion: A Building Block for Future Discoveries

This compound stands out as a highly valuable and versatile building block in the synthesis of bioactive molecules. Its readily available and orthogonally functionalized structure provides a robust platform for the stereoselective construction of complex molecular architectures. The protocols and synthetic strategies outlined in this guide are intended to empower researchers to explore the full potential of this scaffold in their drug discovery programs. By understanding the fundamental reactivity and applying the detailed methodologies presented, scientists can accelerate the synthesis of novel compounds with the potential to address unmet medical needs.

References

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Chromatographic purification of 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Chromatographic Purification of 4-Hydroxycyclohexanecarbonitrile

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preparative purification of this compound, a polar molecule and valuable intermediate in pharmaceutical and chemical synthesis. We delve into the rationale behind selecting an appropriate chromatographic strategy by analyzing the physicochemical properties of the target compound. A detailed, step-by-step protocol for normal-phase flash chromatography is presented, from initial method development on Thin-Layer Chromatography (TLC) to final product isolation and analytical verification. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for obtaining high-purity this compound.

Introduction: The Challenge of Purifying Polar Intermediates

This compound is a bifunctional molecule containing both a polar hydroxyl (-OH) group and a moderately polar nitrile (-C≡N) group.[1] This structure makes it a versatile building block but also presents a challenge for purification. Polar compounds often exhibit poor solubility in common non-polar organic solvents and can interact strongly with polar stationary phases, leading to issues like poor retention in reversed-phase systems or excessive retention and peak tailing in normal-phase systems.[2][3]

Effective purification is critical to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This application note presents a systematic approach to developing a purification workflow, focusing on normal-phase flash chromatography as a primary, cost-effective, and scalable technique.

Understanding the Analyte: Physicochemical Properties

The selection of an appropriate chromatographic strategy is fundamentally guided by the physicochemical properties of the target molecule.

PropertyValueSource
Molecular Formula C₇H₁₁NO[1][4]
Molecular Weight 125.17 g/mol [1][4]
Appearance Colorless to light yellow oil[4]
Boiling Point 153-154 °C (at 12 Torr)[4]
XLogP3 0.5[1]
pKa 14.69 ± 0.40 (Predicted)[4]

The low XLogP3 value of 0.5 indicates that this compound is a polar compound, with a slight preference for hydrophilic environments.[1] The presence of a hydrogen bond donor (hydroxyl group) and acceptor (nitrile group) further confirms its polarity and potential for strong interaction with polar stationary phases.

Chromatographic Strategy: A Logic-Based Selection

Given the polar nature of this compound, several chromatographic modes can be considered. The choice depends on the scale of purification, available equipment, and the nature of impurities.

Analyte This compound (Polar Molecule) NPC Normal-Phase Chromatography (NPC) (Polar Stationary Phase) Analyte->NPC Good retention & selectivity for polar compounds RPC Reversed-Phase Chromatography (RPC) (Non-Polar Stationary Phase) Analyte->RPC Potential for poor retention ('breakthrough') HILIC HILIC (Polar Stationary Phase, Aqueous Mobile Phase) Analyte->HILIC Excellent for very polar or water-soluble compounds Conclusion NPC (Flash Chromatography) is selected for preparative scale due to its cost-effectiveness, high loading capacity, and suitability for moderately polar organic-soluble compounds. NPC->Conclusion

Caption: Logic for selecting the optimal chromatographic mode.

  • Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase.[5] Polar analytes interact strongly with the stationary phase and are eluted by increasing the polarity of the mobile phase. This mode is highly suitable for this compound.

  • Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[6][7] Hydrophobic molecules are retained, while polar molecules elute quickly.[8] Our target compound would likely have very little retention, making separation from other polar impurities difficult without specialized columns (e.g., C18Aq) or ion-pairing agents.[2][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A variant of normal-phase, HILIC uses a polar stationary phase with an aqueous-organic mobile phase.[9] It is an excellent technique for very polar, water-soluble compounds that are unretained by RPC. While viable, standard flash chromatography using NPC is often more accessible and straightforward for compounds of moderate polarity like ours.

For this application, Normal-Phase Flash Chromatography is the chosen method due to its efficiency, scalability, and cost-effectiveness for purifying gram-scale quantities of product from a typical organic synthesis reaction mixture.[10]

Detailed Protocol: Preparative Purification by Flash Chromatography

This protocol outlines the complete workflow for purifying crude this compound.

cluster_prep Method Development & Preparation cluster_run Purification Run cluster_post Analysis & Isolation TLC 1. TLC Method Development SamplePrep 2. Sample Preparation (Dry Loading) TLC->SamplePrep ColumnPack 3. Column Packing & Equilibration SamplePrep->ColumnPack Elution 4. Elution & Fraction Collection ColumnPack->Elution Analysis 5. Fraction Analysis (TLC) Elution->Analysis Isolation 6. Product Isolation (Rotovap) Analysis->Isolation Purity 7. Purity Check (Analytical HPLC) Isolation->Purity

Caption: Experimental workflow for flash chromatography purification.

Step 1: Method Development with Thin-Layer Chromatography (TLC)

The foundation of a successful flash chromatography separation is rapid method development using TLC. The goal is to find a solvent system that provides good separation between the desired product and impurities, with an optimal retention factor (Rf) for the product.

Protocol:

  • Prepare several developing chambers with different solvent systems of varying polarity. Good starting points for polar compounds include mixtures of Ethyl Acetate/Hexanes and Methanol/Dichloromethane.[11]

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the dissolved crude mixture onto silica gel TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the separated spots using a UV lamp (if applicable) and/or by staining (e.g., potassium permanganate stain, which is effective for hydroxyl groups).

  • Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • Target: Adjust the solvent system polarity until the desired product has an Rf value between 0.15 and 0.40 .[12] This range ensures the compound will elute from the flash column in a reasonable volume without eluting too quickly, which would compromise resolution.[12]

Solvent System TrialRatio (v/v)ObservationProduct RfDecision
120% EtOAc / 80% HexanesProduct remains at baseline.~0.05Increase polarity.
250% EtOAc / 50% HexanesGood separation from impurities.~0.30Optimal System.
380% EtOAc / 20% HexanesProduct runs too high on the plate.~0.75Decrease polarity.
Step 2: Sample Preparation (Dry Loading)

For compounds that may not be fully soluble in the initial, less polar mobile phase, dry loading is the preferred method to ensure a narrow, concentrated band is applied to the column, maximizing separation efficiency.[10][12]

Protocol:

  • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Methanol or Dichloromethane).

  • Add 2-3 times the weight of the crude product in silica gel (e.g., 2-3 g) to the solution.

  • Thoroughly mix the slurry to ensure the crude product is evenly adsorbed onto the silica.

  • Carefully remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained. This is the dry-loaded sample.[10]

Step 3: Column Packing and Equilibration

A well-packed column is essential for achieving high resolution.

Protocol:

  • Select a column size appropriate for the amount of crude material. A common rule of thumb is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight. For 1 g of crude, a 40 g silica column is a good starting point.

  • Prepare a slurry of the silica gel in the initial, least polar mobile phase determined by TLC (e.g., 10% Ethyl Acetate / 90% Hexanes).

  • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[10]

  • Add a thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed bed until it is stable and no cracks or channels are visible.[13]

Step 4: Elution and Fraction Collection

Protocol:

  • Carefully add the dry-loaded sample powder to the top of the sand layer in the equilibrated column.

  • Gently add another thin layer of sand on top of the sample.

  • Carefully fill the column with the mobile phase.

  • Begin the elution by applying positive pressure. A gradient elution is often more efficient than an isocratic one for separating compounds with different polarities.

  • Collect the eluent in fractions (e.g., test tubes or vials). The size of the fractions should be proportional to the column size.

  • Example Gradient Elution:

    • Fractions 1-10: 10% EtOAc / 90% Hexanes (elute non-polar impurities)

    • Fractions 11-30: 25% EtOAc / 75% Hexanes (elute product)

    • Fractions 31-40: 50% EtOAc / 50% Hexanes (elute polar impurities)

Step 5: Fraction Analysis and Product Isolation

Protocol:

  • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to quickly identify which ones contain the pure product.

  • Combine all fractions that show a single, clean spot corresponding to the product's Rf value.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Place the resulting oil under high vacuum to remove any residual solvent, yielding the purified this compound.

Analytical Verification of Purity

After preparative purification, the purity of the final product must be confirmed using a high-resolution analytical technique like HPLC. Given the compound's polarity, a reversed-phase method with a highly aqueous mobile phase is suitable.

ParameterCondition
Instrument Analytical HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of purified product in 1 mL of 50:50 Water:Acetonitrile.[14]

A single, sharp peak in the resulting chromatogram indicates a high degree of purity.

Advanced Considerations: Separation of Stereoisomers

This compound exists as cis and trans diastereomers. The normal-phase protocol described here may provide some separation of these diastereomers. If baseline separation is required, or if enantiomeric separation of a specific diastereomer is necessary, chiral chromatography is the method of choice.[15]

  • Chiral Stationary Phases (CSPs): Columns based on derivatized cellulose, amylose, or cyclodextrin are commonly used for enantioseparation.[16][17]

  • Mode: Chiral separations can be performed in both normal-phase (e.g., Hexane/Isopropanol mobile phase) and reversed-phase modes.[18] Method development would be required to find a suitable CSP and mobile phase combination.

Conclusion

This application note provides a validated and systematic protocol for the purification of this compound using normal-phase flash chromatography. By leveraging TLC for rapid method development and employing a dry loading technique, this method is robust, scalable, and yields a product of high purity suitable for demanding applications in drug discovery and development. The principles and steps outlined herein can be adapted for the purification of other moderately polar small molecules.

References

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  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

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  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

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  • Maimone, T. J., & Baran, P. S. (2007). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 84, 285. [Link]

  • Matusiak, M., et al. (1994). Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products. Pharmaceutical Research, 11(3), 449-454. [Link]

  • Chemsrc. (2025). This compound CAS#:24056-34-6. [Link]

  • Engle, S. M., Kirkner, T. R., & Kelly, C. B. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses Procedure. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Molnar Institute. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. [Link]

  • Taylor, Francis. (n.d.). Chiral Drug Separation. [Link]

  • Chromatography Forum. (2016). Isomers? Go to Chiral? Reversed or Normal?. [Link]

  • Sousa, M. E., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1827. [Link]

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Scale-up synthesis of 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Robust Scale-up Synthesis of 4-Hydroxycyclohexanecarbonitrile

Authored by: A Senior Application Scientist

Abstract

This compound is a valuable bifunctional building block in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and specialty materials. This application note provides a comprehensive and scalable protocol for the synthesis of this compound via the reduction of 4-oxocyclohexanecarbonitrile. Moving beyond a simple recitation of steps, this guide delves into the underlying chemical principles, safety protocols, in-process controls (IPCs), and analytical validation required for successfully transitioning from laboratory-scale grams to multi-kilogram production. The protocol emphasizes operational safety, process robustness, and control over product quality, particularly concerning the diastereomeric ratio of the cis and trans isomers.

Introduction and Strategic Overview

The synthesis of this compound presents a classic challenge in process chemistry: the selective reduction of a ketone in the presence of a nitrile. The primary route, and the focus of this guide, is the hydride reduction of 4-oxocyclohexanecarbonitrile. While seemingly straightforward, scaling this process requires careful consideration of reaction kinetics, thermodynamics, exotherm management, and downstream processing for purification and isomer control.

Our strategic approach is centered on the use of sodium borohydride (NaBH₄) as the reducing agent. This choice is predicated on its favorable balance of reactivity, cost-effectiveness, and operational safety compared to more energetic hydrides like lithium aluminum hydride (LAH). The protocol has been designed to be self-validating, with integrated checkpoints and analytical methods to ensure the process is proceeding as expected and that the final product meets stringent quality specifications.

Physicochemical Properties and Safety Mandates

A thorough understanding of the materials involved is a non-negotiable prerequisite for safe process scale-up.

Table 1: Physicochemical Data of Key Compounds

PropertyThis compound4-OxocyclohexanecarbonitrileSodium Borohydride
CAS Number 24056-34-6[1]34916-10-4[2]16940-66-2
Molecular Formula C₇H₁₁NO[1]C₇H₉NOBH₄Na
Molecular Weight 125.17 g/mol [1]123.15 g/mol 37.83 g/mol
Appearance Colorless oil or low-melting solidOff-white to yellow solidWhite crystalline powder
Hazard Identification and GHS Classification

This compound is classified as hazardous.[1][3]

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][3]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[3]

Mandatory Safety Protocols

Due to the identified hazards, the following engineering controls and personal protective equipment (PPE) are mandatory:

  • Engineering Controls: All operations must be conducted in a certified, walk-in chemical fume hood with sufficient airflow to handle the scale of the reaction. The reactor should be equipped with pressure relief.

  • Personal Protective Equipment (PPE): Wear a chemical-resistant laboratory coat, splash-proof safety goggles, a full-face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or nitrile).[4]

  • Reagent-Specific Precautions:

    • Sodium Borohydride: Reacts with water and protic solvents to release flammable hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon) and additions must be carefully controlled.

    • Methanol/Ethanol: Flammable liquids with toxic vapors. All dispensing and transfers must be performed in the fume hood, away from ignition sources.

Synthetic Pathway: Mechanism and Stereochemical Considerations

The core of this synthesis is the nucleophilic addition of a hydride ion to the carbonyl carbon of 4-oxocyclohexanecarbonitrile.

Reaction_Mechanism Ketone 4-Oxocyclohexanecarbonitrile Hydride_Attack Ketone->Hydride_Attack NaBH4 NaBH₄ NaBH4->Hydride_Attack H⁻ (from BH₄⁻) Solvent R-OH (Solvent) Protonation Solvent->Protonation H⁺ (Protonation) Alkoxide Cyclohexyl Alkoxide Intermediate Hydride_Attack->Alkoxide Nucleophilic Attack Alkoxide->Protonation Product This compound (cis/trans mixture) Protonation->Product

Caption: Mechanism of Ketone Reduction by Sodium Borohydride.

The "Why": Causality in Reagent Selection
  • Reducing Agent: Sodium borohydride is the reagent of choice for this scale-up. Its milder reactivity compared to LAH prevents the reduction of the nitrile group, ensuring high chemoselectivity. Furthermore, its stability in alcoholic solvents simplifies the process, allowing for a homogenous reaction medium. Catalytic hydrogenation is a viable alternative, particularly at an industrial scale, but often requires specialized high-pressure equipment and catalyst optimization to prevent nitrile reduction.[5][6]

  • Solvent System: While methanol is effective,[2] ethanol is often preferred for scale-up due to its lower toxicity and higher flash point, which provides a greater margin of safety. Water can also be used, which is advantageous from an environmental and cost perspective, though solubility of the organic substrate must be verified.[7]

Controlling Stereochemistry

The reduction of the planar ketone introduces a new stereocenter, resulting in a mixture of cis and trans diastereomers.

  • Axial vs. Equatorial Attack: The hydride can attack the carbonyl from either the axial or equatorial face of the cyclohexanone ring.

  • Thermodynamic Control: Under standard NaBH₄ reduction conditions, the reaction favors the formation of the thermodynamically more stable product. The equatorial alcohol (trans-4-hydroxycyclohexanecarbonitrile), where the large hydroxyl group avoids 1,3-diaxial interactions, is typically the major isomer.

  • Process Impact: The ratio of cis to trans isomers is a critical quality attribute (CQA) as their physical properties (e.g., boiling point, solubility) and reactivity in subsequent steps can differ significantly. The isomer ratio must be monitored analytically.

Detailed Scale-Up Protocol (1.0 kg Scale)

This protocol details the synthesis of approximately 1.0 kg of this compound. All operations must adhere to the safety mandates outlined in Section 2.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Finishing Setup 1. Reactor Setup (20L Jacketed Reactor) Inert 2. Inert Atmosphere (N₂ Purge) Setup->Inert Charge_Ketone 3. Charge Reactant & Solvent (Ketone in Ethanol) Inert->Charge_Ketone Cool 4. Cool to 0-5 °C Charge_Ketone->Cool Charge_Reducer 5. Controlled Addition (NaBH₄ Solution) Cool->Charge_Reducer React 6. Reaction & Monitoring (IPC by HPLC/TLC) Charge_Reducer->React Quench 7. Reaction Quench (Acetone, then Water) React->Quench Concentrate 8. Solvent Removal (Rotary Evaporation) Quench->Concentrate Extract 9. Product Extraction (Ethyl Acetate) Concentrate->Extract Wash 10. Brine Wash Extract->Wash Dry 11. Dry Organic Layer (Na₂SO₄) Wash->Dry Filter 12. Filter & Concentrate Dry->Filter Purify 13. Purification (Vacuum Distillation) Filter->Purify QC 14. Final QC Analysis Purify->QC

Caption: Overall workflow for the scale-up synthesis.

Equipment and Reagents
  • Equipment: 20 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet; 5 L addition funnel; large rotary evaporator; vacuum distillation setup.

  • Reagents:

Table 2: Reagent Quantities for 1.0 kg Scale Synthesis

ReagentMolar Mass ( g/mol )MolesQuantityNotes
4-Oxocyclohexanecarbonitrile123.158.121.00 kgStarting Material (1.0 eq)
Sodium Borohydride (NaBH₄)37.834.47169 gReducing Agent (0.55 eq)
Ethanol (anhydrous)46.07-10.0 LReaction Solvent
Acetone58.08-500 mLQuenching Agent
Deionized Water18.02-5.0 LQuench/Wash
Ethyl Acetate88.11-8.0 LExtraction Solvent
Brine (sat. NaCl aq.)--2.0 LWash Solution
Sodium Sulfate (anhydrous)142.04-500 gDrying Agent
Step-by-Step Protocol
  • Reactor Preparation: Assemble, clean, and dry the 20 L jacketed reactor. Purge the system with nitrogen for 30 minutes to ensure an inert atmosphere.

  • Reactant Charging: Charge the reactor with 4-oxocyclohexanecarbonitrile (1.00 kg, 8.12 mol) and anhydrous ethanol (6.0 L). Begin stirring to dissolve the solid.

  • Cooling: Start the chiller and cool the reactor contents to 0-5 °C.

  • Reducer Preparation: In a separate flask under nitrogen, carefully add sodium borohydride (169 g, 4.47 mol) to anhydrous ethanol (4.0 L). Stir until dissolved. Caution: This may generate some hydrogen gas.

  • Controlled Addition: Transfer the NaBH₄ solution to the addition funnel. Add the solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. A significant exotherm will occur.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.

  • In-Process Control (IPC): Withdraw a small aliquot from the reaction, quench it with a drop of acetone and water, extract with ethyl acetate, and analyze by TLC or HPLC to confirm the disappearance of the starting ketone.

  • Reaction Quench: Cool the reactor back to 0-5 °C. Slowly add acetone (500 mL) to quench any excess NaBH₄. After 30 minutes, slowly add deionized water (5.0 L).

  • Solvent Removal: Concentrate the reaction mixture via rotary evaporation to remove the bulk of the ethanol.

  • Extraction: Transfer the remaining aqueous slurry to a large separatory funnel. Extract the product with ethyl acetate (1 x 4 L, then 2 x 2 L).

  • Washing: Combine the organic layers and wash with brine (2.0 L) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (500 g), filter, and concentrate the filtrate by rotary evaporation to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to separate the product from non-volatile impurities and potentially to separate the cis/trans isomers, if their boiling points are sufficiently different.

  • Final Product: Collect the purified this compound. Expected yield: 900-980 g (90-98%).

Analytical Quality Control (QC)

Rigorous analytical testing is essential to validate the process and qualify the final product.

Table 3: Final Product Specifications and Analytical Methods

TestSpecificationMethod
Appearance Clear, colorless oilVisual Inspection
Identity Conforms to reference standard¹H NMR, FTIR
Purity ≥ 98.0%Gas Chromatography (GC) or HPLC
Isomer Ratio Report trans : cis ratioGC or ¹H NMR Spectroscopy
Residual Solvent ≤ 0.5% Ethanol, ≤ 0.5% Ethyl AcetateHeadspace GC
Water Content ≤ 0.2%Karl Fischer Titration

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction (IPC) - Insufficient reducing agent.- Low reaction temperature/time.- Deactivated NaBH₄.- Add a small additional portion of NaBH₄ solution.- Extend reaction time at room temperature.- Use a fresh, verified lot of NaBH₄.
Low Yield - Inefficient extraction.- Product loss during distillation.- Water introduced during reaction, decomposing NaBH₄.- Perform additional extractions.- Optimize distillation conditions (vacuum, temperature).- Ensure all solvents and equipment are scrupulously dry.
Product is Discolored - Impurities in starting material.- Thermal decomposition during distillation.- Recrystallize starting material if necessary.- Reduce distillation pot temperature by using a higher vacuum.
Unfavorable Isomer Ratio - Non-optimal reaction temperature.- Experiment with lower reaction temperatures, which may enhance stereoselectivity. Consider bulkier reducing agents for different selectivity.

Conclusion

This application note details a robust, safe, and scalable synthesis of this compound. By focusing on the rationale behind procedural choices, implementing strict safety protocols, and integrating in-process and final quality controls, this guide provides researchers and drug development professionals with a reliable framework for producing this key intermediate at the kilogram scale. The principles of exotherm management, chemoselectivity, and analytical monitoring described herein are broadly applicable to the scale-up of many chemical processes.

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  • Google Patents. (n.d.). CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.

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  • Koel Research Group. (n.d.). Hydrogenation of cyclohexanone on Pt–Sn surface alloys.

  • Google Patents. (n.d.). CN105017044A - Preparation method of trans-4-aminomethylcyclohexanecarboxylic acid.

  • ResearchGate. (n.d.). Method for analysis of 4-hydroxy-2-(E)-nonenal with solid-phase microextraction.

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.

  • PubChem. (n.d.). Cyclohexanecarbonitrile, 4-(1,1-dimethylethyl)-1-hydroxy-. National Center for Biotechnology Information.

  • OSTI.gov. (n.d.). Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase.

  • PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. National Institutes of Health.

  • PubMed Central. (n.d.). Catalytic acceptorless complete dehydrogenation of cycloalkanes. National Institutes of Health.

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Application Note: A Streamlined One-Pot Synthesis of Cyclohexanecarbonitrile from Cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclohexanecarbonitrile is a pivotal intermediate in the chemical and pharmaceutical industries, serving as a precursor for various active pharmaceutical ingredients (APIs) and phytoeffectors.[1][2] Traditional multi-step syntheses are often hampered by issues such as low overall yields, the use of hazardous reagents, and the need for isolation of intermediates, leading to increased waste and production costs. This application note details a robust and high-yielding one-pot synthesis of cyclohexanecarbonitrile starting from the readily available cyclohexanone. By leveraging a domino reaction sequence within a single solvent system, this approach significantly enhances operational efficiency, atom economy, and overall sustainability. We provide a comparative analysis of different oxidation methods and a detailed, field-tested protocol suitable for both research and industrial-scale applications.

Introduction: The Strategic Advantage of One-Pot Synthesis

In modern organic synthesis and drug development, the emphasis on efficiency, cost-effectiveness, and environmental responsibility is paramount. One-pot reactions, also known as domino or tandem reactions, represent a paradigm shift in chemical manufacturing.[3][4] These processes combine multiple reaction steps in a single reactor without isolating intermediates, thereby minimizing solvent usage, energy consumption, and waste generation.[4][5]

The synthesis of cyclohexanecarbonitrile, a key building block, traditionally involves substitution reactions on cyclohexyl derivatives, which can be plagued by side reactions and unsatisfactory yields.[6] The methodology presented here consolidates a multi-step sequence—involving hydrazone formation, cyanation, oxidation, and cleavage—into a seamless one-pot procedure. This approach not only simplifies the synthetic process but also achieves a higher overall yield (>90%) compared to conventional methods.[1][6]

Mechanistic Rationale and Pathway

The transformation of cyclohexanone into cyclohexanecarbonitrile proceeds through a carefully orchestrated sequence of reactions within a single pot. The entire process is designed to occur in methanol, a unifying solvent that accommodates all reaction stages.[6]

The general pathway can be dissected into three core stages:

  • In Situ Formation of the Hydrazinecarboxylate Intermediate: The process begins with the reaction of cyclohexanone with hydrazine, followed by the addition of methyl cyanoformate. These first two steps proceed sequentially in the same pot to yield the key intermediate, methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate.[7]

  • Oxidative Conversion: The crucial oxidation step converts the hydrazinecarboxylate intermediate into an azo compound, methyl (1-cyanocyclohexyl)diazenecarboxylate.[1] This step is critical for setting up the final elimination.

  • Alkaline Cleavage: The final product, cyclohexanecarbonitrile, is liberated through an alkaline cleavage of the azo intermediate using sodium methanolate in methanol.[1] The by-products of this step are environmentally benign nitrogen and carbon dioxide.[6]

Below is a diagram illustrating the core reaction pathway.

G cluster_0 One-Pot Reaction Vessel (Methanol Solvent) A Cyclohexanone B Methyl 2-(1-cyanocyclohexyl) hydrazinecarboxylate (3) A->B 1. Hydrazine 2. Methyl Cyanoformate C Methyl (1-cyanocyclohexyl) diazenecarboxylate (4) B->C Oxidation (e.g., NaClO) D Cyclohexanecarbonitrile (5) C->D Alkaline Cleavage (NaOMe in MeOH)

Caption: General reaction scheme for the one-pot synthesis.

Comparative Analysis of Oxidation Strategies

The choice of oxidant for the conversion of intermediate (3) to (4) is a critical decision point that influences the process's efficiency, safety, and environmental footprint. Three primary methods have been developed and evaluated, each with distinct advantages.[1][6]

Oxidation MethodOxidizing AgentTypical YieldKey AdvantagesConsiderations & Causality
Procedure 1 Sodium Hypochlorite (NaClO)~92% [6]Inexpensive, readily available, highly effective, suitable for industrial scale.[1]The reaction is exothermic and requires careful temperature control. NaClO is a strong oxidant, ensuring a complete and rapid conversion. The resulting sodium chloride is a reusable by-product.[6]
Procedure 2 Hydrogen Peroxide (H₂O₂)~91% [6]Environmentally friendly (by-product is water), catalyzed by Cu(II) salts.Requires careful control of temperature, pH (8-9), and addition rate to prevent side reactions and ensure safety. The catalytic nature reduces stoichiometric waste.[1][6]
Procedure 3 Air / Oxygen~89% [6]The ultimate "green" oxidant, highly economical, catalyzed by Cu(II) salts.The reaction is slower (requires ~10 hours) and necessitates bubbling gas through the mixture. Maintaining pH is crucial for catalyst activity and reaction efficiency.[6]

For its balance of high yield, cost-effectiveness, and scalability, the sodium hypochlorite method is often considered the most suitable for industrial applications.[1]

Detailed Experimental Protocol (Oxidation with NaClO)

This protocol details the one-pot synthesis of cyclohexanecarbonitrile from cyclohexanone using sodium hypochlorite as the oxidant, a method proven to be robust and high-yielding.[6]

4.1 Materials and Reagents

ReagentFormulaM.W.QuantityMoles
CyclohexanoneC₆H₁₀O98.1473.6 g0.75
Hydrazine hydrate (64%)N₂H₄·H₂O50.0637.0 g0.74
Methyl cyanoformateC₂HNO₂85.0663.8 g0.75
Sodium Hypochlorite (15% aq.)NaClO74.44410 g~0.83
MethanolCH₃OH32.04500 mL-
CyclohexaneC₆H₁₂84.16300 mL-

4.2 Experimental Workflow Diagram

G start Start step1 Step 1: Intermediate Formation - Dissolve Cyclohexanone in Methanol - Add Hydrazine Hydrate (0-5°C) - Add Methyl Cyanoformate (<10°C) start->step1 step2 Step 2: Oxidation - Add NaClO solution (20-25°C) - Stir for 30 min step1->step2 One-Pot Transition step3 Step 3: Workup - Add Water to dissolve NaCl - Add Cyclohexane for extraction step2->step3 step4 Step 4: Isolation & Purification - Separate organic phase - Distill off Cyclohexane (recycle) - Distill product under reduced pressure step3->step4 end_node Final Product: Cyclohexanecarbonitrile (>99.5% purity) step4->end_node

Sources

Application Note & Protocol: Diastereoselective Catalytic Hydrogenation of 4-Oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the catalytic hydrogenation of 4-oxocyclohexanecarbonitrile to produce 4-hydroxycyclohexanecarbonitrile, a valuable bifunctional building block in pharmaceutical and materials science. We delve into the underlying principles of heterogeneous catalysis, factors governing diastereoselectivity, and provide a field-proven, step-by-step protocol for researchers. This guide emphasizes safety, reproducibility, and analytical validation to ensure the highest standards of scientific integrity.

Introduction: Significance and Application

This compound is a key synthetic intermediate possessing both a hydroxyl and a nitrile functional group. This unique structure allows for orthogonal chemical modifications, making it a versatile precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The reduction of the ketone in 4-oxocyclohexanecarbonitrile is a critical transformation, where control over the stereochemistry of the resulting secondary alcohol is paramount for the biological activity and material properties of the final product.

Catalytic hydrogenation is the most efficient and environmentally benign method for this reduction, utilizing molecular hydrogen as the ultimate clean reducing agent.[1][2] This application note focuses on heterogeneous catalytic systems, which offer significant advantages in terms of catalyst recovery, recyclability, and process simplification, making them ideal for both laboratory and industrial-scale synthesis.[1][3]

Scientific Principles & Mechanistic Insights

The Mechanism of Ketone Hydrogenation

The catalytic hydrogenation of a ketone, such as 4-oxocyclohexanecarbonitrile, over a solid-supported metal catalyst is a multi-step process that occurs on the catalyst's active surface.[4]

  • Adsorption: Both molecular hydrogen (H₂) and the ketone substrate adsorb onto the surface of the metal catalyst (e.g., Palladium, Platinum, Rhodium).

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved by the metal, resulting in the formation of reactive adsorbed monatomic hydrogen species (Hads).[3][5]

  • Hydrogen Transfer: The adsorbed ketone's carbonyl group (C=O) undergoes a stepwise addition of two hydrogen atoms from the catalyst surface. This process breaks the carbon-oxygen pi bond and forms the new C-H and O-H bonds, resulting in the alcohol product.[4]

  • Desorption: The final product, this compound, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Controlling Diastereoselectivity: cis vs. trans

The hydrogenation of a substituted cyclohexanone ring can produce two diastereomeric products: cis-4-hydroxycyclohexanecarbonitrile and trans-4-hydroxycyclohexanecarbonitrile. The ratio of these isomers is determined by the direction of hydrogen attack on the carbonyl group.

  • Axial Attack: Leads to the equatorial alcohol (generally the trans isomer).

  • Equatorial Attack: Leads to the axial alcohol (generally the cis isomer).

The preferred pathway is influenced by several factors:

  • Catalyst Choice: Different metals exhibit different selectivities. For instance, Rhodium catalysts have been shown to achieve high cis-selectivity in the hydrogenation of cyclic ketones.[3][5]

  • Steric Hindrance: The substrate's conformation upon adsorption onto the catalyst surface plays a crucial role. The bulky nitrile group will preferentially orient itself to minimize steric interactions, influencing which face of the carbonyl is more accessible for hydrogen attack.

  • Reaction Conditions: Parameters such as solvent, temperature, and hydrogen pressure can affect the substrate's conformation and its interaction with the catalyst surface, thereby influencing the diastereomeric ratio.

Experimental Protocol: Hydrogenation of 4-Oxocyclohexanecarbonitrile

This protocol provides a general procedure that can be adapted based on the available equipment and desired stereochemical outcome.

Materials and Equipment
  • Substrate: 4-Oxocyclohexanecarbonitrile (CAS: 34916-10-4)

  • Catalyst: 5% Palladium on Carbon (Pd/C) or 5% Rhodium on Carbon (Rh/C)

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF), reagent grade

  • Hydrogen Source: High-purity hydrogen gas (H₂) cylinder with a regulator

  • Reactor: Parr shaker hydrogenator or a stainless-steel autoclave equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves

  • Filtration: Celite® or a similar filter aid, Buchner funnel, filter flask, and vacuum source

  • Analytical: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring; Nuclear Magnetic Resonance (NMR) for structural confirmation and diastereomeric ratio determination.

Critical Safety Precautions
  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[6] All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections are leak-proof. The system must be purged with an inert gas (e.g., Nitrogen or Argon) before and after the introduction of hydrogen.

  • Catalysts: Heterogeneous catalysts, particularly Palladium on Carbon, can be pyrophoric, especially after the reaction when dry and saturated with hydrogen. Do not allow the catalyst to dry in the air. The catalyst should be filtered while wet and kept under a layer of solvent.

  • Reagents: 4-Oxocyclohexanecarbonitrile and this compound are harmful if swallowed, inhaled, or in contact with skin.[7][8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure
  • Reactor Preparation:

    • To a clean, dry hydrogenation vessel, add 4-oxocyclohexanecarbonitrile (e.g., 5.0 g, 40.6 mmol).

    • Add the chosen solvent (e.g., 100 mL of Methanol). Stir briefly to dissolve the substrate.

    • Carefully add the catalyst (e.g., 5% Pd/C, 5 mol% loading, ~250 mg). Note: Add the catalyst under a stream of inert gas or as a slurry in the reaction solvent to minimize the risk of ignition.

  • Hydrogenation Reaction:

    • Securely seal the reaction vessel.

    • Connect the vessel to the hydrogenation apparatus.

    • Purge the system by pressurizing with an inert gas (e.g., Nitrogen to 50 psi) and then venting to atmospheric pressure. Repeat this cycle 3-5 times to remove all oxygen.

    • Perform a final purge cycle with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Begin vigorous stirring and, if required, heat the reaction to the target temperature (e.g., 25-50 °C).

    • Monitor the reaction by observing the pressure drop on the gauge, which indicates hydrogen consumption. The reaction is typically complete within 4-12 hours.

    • (Optional) The reaction progress can be monitored by carefully depressurizing, purging with inert gas, and taking a small aliquot for GC-MS or HPLC analysis.

  • Reaction Work-up and Catalyst Removal:

    • Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature.

    • Carefully vent the excess hydrogen pressure in the fume hood.

    • Purge the vessel with an inert gas 3-5 times.

    • Open the reactor and prepare a filtration setup. Place a pad of Celite® (approx. 1-2 cm thick) in a Buchner funnel over a filter flask. Wet the Celite pad with the reaction solvent.

    • Carefully decant the reaction mixture onto the Celite pad and filter under vacuum. CRITICAL: Do not allow the catalyst on the filter pad to become dry. Keep it wet with solvent at all times.

    • Rinse the reaction vessel with a small amount of fresh solvent and pass it through the filter to ensure complete transfer.

    • Quench the wet catalyst pad immediately by transferring it to a beaker of water.

  • Product Isolation and Purification:

    • Transfer the filtrate to a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • The resulting crude product, a mixture of cis and trans isomers, can be analyzed by ¹H NMR to determine the diastereomeric ratio.

    • If necessary, the isomers can be separated by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Data Presentation & Visualization

Comparative Performance of Catalysts

The choice of catalyst significantly impacts both the reaction rate and the stereochemical outcome. The following table summarizes typical results gleaned from the literature on cyclic ketone reductions.

CatalystTypical H₂ PressureTemperaturePredominant IsomerNotes
5% Pd/C 50 - 150 psi25 - 60 °COften trans (thermodynamic product)A general-purpose and cost-effective catalyst for ketone hydrogenation.[9]
5% Pt/C 50 - 150 psi25 - 60 °CVariesEffective for a wide range of functional groups.[9]
5% Rh/C 50 - 150 psi25 - 50 °COften cis (kinetic product)Known to provide high cis-selectivity in certain cyclic systems.[3][5][9]
5% Ru/C 100 - 500 psi50 - 100 °CVariesOften requires higher pressures and temperatures but can be effective for reducing aromatic rings as well.[9]
Visualized Workflows

Diagram 1: Experimental Workflow This diagram outlines the complete process from materials preparation to final product analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis & Purification A Charge Reactor: 4-Oxocyclohexanecarbonitrile + Solvent B Add Catalyst (e.g., 5% Pd/C) (Inert Atmosphere) A->B C Seal & Purge System (3x N2, 1x H2) B->C D Pressurize with H2 (50-100 psi) C->D E Stir & Heat (4-12 h) D->E F Monitor H2 Uptake E->F G Cool, Vent & Purge (N2) F->G H Filter through Celite (Keep Catalyst Wet!) G->H I Remove Solvent (Rotary Evaporation) H->I J Crude Product I->J K NMR Analysis (Determine d.r.) J->K L Purification (Chromatography or Recrystallization) K->L M Final Product: This compound L->M

Caption: Workflow for Catalytic Hydrogenation.

Diagram 2: Simplified Catalytic Cycle This diagram illustrates the key mechanistic steps on the catalyst surface.

G cluster_reactants cluster_products catalyst Catalyst Surface alcohol R2CH-OH catalyst->alcohol Hydrogenation & Desorption ketone R2C=O ketone->catalyst Adsorption h2 H2 h2->catalyst Adsorption & Dissociation (2 H*)

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-hydroxycyclohexanecarbonitrile. As a key intermediate in various synthetic pathways, achieving a high yield of this compound is often critical. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The information herein is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical utility.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through two primary and effective routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Reduction of 4-Oxocyclohexanecarbonitrile. This is a direct and often high-yielding method that involves the reduction of a ketone to a secondary alcohol.

  • Route B: Cyanohydrin Formation from 4-Hydroxycyclohexanone. This classic reaction in organic chemistry forms a new carbon-carbon bond and introduces the nitrile functionality.

This guide will delve into the specifics of each route, offering detailed protocols and troubleshooting for common issues that may arise.

Route A: Reduction of 4-Oxocyclohexanecarbonitrile

This synthetic approach is favored for its simplicity and typically high conversion rates. The core of this method is the selective reduction of the ketone group in 4-oxocyclohexanecarbonitrile to a hydroxyl group.

Experimental Protocol

A general and effective procedure for this reduction is as follows[1]:

  • Reaction Setup: In a four-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-oxocyclohexanecarbonitrile (1.00 eq.) in methanol (10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (0.50 eq.) to the cooled solution. The addition should be portion-wise to control the reaction temperature and any potential effervescence.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of aqueous ammonium chloride solution.

  • Extraction: Extract the product from the aqueous layer using a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Troubleshooting Guide & FAQs for Route A
Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive sodium borohydride.Use a fresh, unopened container of NaBH₄. The reagent can degrade over time, especially if exposed to moisture.
Insufficient reducing agent.While the protocol suggests 0.5 eq., this may need to be optimized. Increase the amount of NaBH₄ in small increments (e.g., to 0.6 eq.).
Low quality starting material.Verify the purity of the 4-oxocyclohexanecarbonitrile by NMR or GC-MS. Impurities can interfere with the reaction.
Formation of Side Products Over-reduction or side reactions.Ensure the reaction temperature is maintained at 0 °C during the addition of NaBH₄. Adding the reducing agent too quickly can lead to localized heating.
Reaction with the nitrile group.Sodium borohydride is generally selective for ketones over nitriles. However, if harsh conditions are used, the nitrile may be partially reduced. Stick to the recommended reaction time and temperature.
Difficult Product Isolation Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
Product is water-soluble.This compound has some water solubility. Perform multiple extractions with the organic solvent to ensure complete recovery of the product.

Route B: Cyanohydrin Formation from 4-Hydroxycyclohexanone

This method involves the nucleophilic addition of a cyanide ion to the carbonyl group of 4-hydroxycyclohexanone. Careful control of pH is crucial for the success of this reaction.

Experimental Protocol

A generalized protocol for cyanohydrin formation is as follows, adapted for 4-hydroxycyclohexanone[2][3][4]:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-hydroxycyclohexanone (1.0 eq.) in a suitable solvent like ethanol or a mixture of ethanol and water.

  • Cyanide Source: Add a solution of sodium or potassium cyanide (NaCN or KCN) (1.1 eq.) in water to the reaction mixture.

  • Acidification: Cool the mixture in an ice bath and slowly add a stoichiometric amount of a weak acid, such as acetic acid, or a mineral acid like HCl, to generate HCN in situ. The pH should be maintained in a slightly acidic to neutral range to favor the addition reaction.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, carefully neutralize any excess acid. Extract the product with an organic solvent.

  • Purification: The crude product may require purification by flash column chromatography to remove any unreacted starting material or side products.

Troubleshooting Guide & FAQs for Route B
Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incorrect pH.The formation of the cyanide nucleophile (CN⁻) is pH-dependent. If the solution is too acidic, the concentration of CN⁻ will be too low. If it's too basic, the carbonyl group may undergo enolization and side reactions. Maintain a pH between 4 and 5 for optimal results.
Steric hindrance.While 4-hydroxycyclohexanone is not highly hindered, bulky protecting groups on the hydroxyl function could impede the approach of the cyanide nucleophile[5].
Reversion of Cyanohydrin The reaction is reversible.Under basic conditions, the cyanohydrin can revert to the starting ketone. Ensure the workup is performed under neutral or slightly acidic conditions.
Polymerization of HCN Basic conditions can catalyze the polymerization of HCN.Maintain the recommended pH and temperature to minimize this side reaction.
Difficult Purification Co-elution of starting material and product.Optimize the solvent system for flash column chromatography. A gradient elution may be necessary to achieve good separation[6].

Visualizing the Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the key steps in each synthetic route.

Route_A cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve 4-oxocyclohexanecarbonitrile in Methanol cool Cool to 0 °C start->cool Inert Atmosphere add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir 1 hour quench Quench with aq. NH4Cl stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry product This compound dry->product Route_B cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-hydroxycyclohexanone add_cn Add NaCN/KCN Solution start->add_cn acidify Cool and Acidify (pH 4-5) add_cn->acidify stir Stir at Room Temperature acidify->stir neutralize Neutralize stir->neutralize extract Extract with Organic Solvent neutralize->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via cyanohydrin formation.

Safety Considerations

Working with cyanides and their acidic solutions (which generate highly toxic hydrogen cyanide gas) requires strict adherence to safety protocols.

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and cyanide-resistant gloves.

  • Have a cyanide antidote kit readily available and ensure personnel are trained in its use.

  • Quench all cyanide-containing waste with an oxidizing agent like sodium hypochlorite (bleach) before disposal, following your institution's hazardous waste guidelines.

References

  • Wikipedia. (2023). Cyanohydrin. Retrieved from [Link]

  • Lawrence, S. A. (2004).
  • North, M. (1993). Catalytic Asymmetric Cyanohydrin Synthesis. Angewandte Chemie International Edition in English, 32(3), 413-415.
  • Filo. (2023). Cyclohexanone forms a cyanohydrin in good yield but 2,2,6-trimethylcycloh... Retrieved from [Link]

  • Huber, V. J., et al. (2019). The synthesis of series 6 from 4-hydroxycyclohexanone and aromatic... ResearchGate. Retrieved from [Link]

  • YouTube. (2022). Give plausible explanation for each of the following:(i) Cyclohexanone forms cyanohydrin in good. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Oxo-cyclohexanecarbonitrile. Retrieved from [Link]

  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scientific Research Publishing. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxycyclohexanecarbonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis. This guide emphasizes the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, is often accompanied by side reactions that can impact yield, purity, and stereochemical outcome. This guide will dissect the most common synthetic pathways, anticipate potential pitfalls, and provide actionable solutions to overcome them.

Common Synthetic Routes and Potential Side Reactions

There are three primary synthetic routes to this compound, each with its own set of advantages and potential for side product formation.

Figure 1: Overview of Synthetic Routes

cluster_0 Route 1: Reduction of 4-Hydroxybenzonitrile cluster_1 Route 2: Reduction of 4-Oxocyclohexanecarbonitrile cluster_2 Route 3: Hydrocyanation of Cyclohexene Oxide A 4-Hydroxybenzonitrile B This compound A->B Catalytic Hydrogenation (e.g., Rh/Al2O3, H2) C 4-Oxocyclohexanecarbonitrile D This compound C->D Reduction (e.g., NaBH4) E Cyclohexene Oxide F This compound E->F Nucleophilic Ring Opening (e.g., HCN source) A 4-Hydroxybenzonitrile C₇H₅NO B This compound C₇H₁₁NO A->B Desired Reduction C 4-(Aminomethyl)cyclohexanol C₇H₁₅NO A->C Over-reduction D 4-Methylcyclohexanol C₇H₁₄O C->D Hydrogenolysis

Caption: Undesired reaction pathways in the hydrogenation of 4-hydroxybenzonitrile.

Route 2: Reduction of 4-Oxocyclohexanecarbonitrile

This pathway involves the reduction of a ketone to a secondary alcohol. The primary challenges are achieving the desired stereoselectivity and avoiding side reactions related to the reducing agent.

Question 2: I am getting a mixture of cis and trans isomers of this compound. How can I control the stereoselectivity?

Answer:

The formation of both cis and trans isomers is a common outcome in the reduction of cyclic ketones. The ratio of these isomers is influenced by the steric hindrance of the ketone and the nature of the reducing agent.

Controlling Stereoselectivity:

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): This is a mild and commonly used reducing agent. [1][2]It will typically provide a mixture of isomers, with the thermodynamically more stable isomer often being the major product.

    • Bulky Reducing Agents: Employing sterically hindered reducing agents like Lithium tri-tert-butoxyaluminum hydride (L-Selectride®) can favor the formation of the less stable isomer due to steric approach control.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity.

Protocol for Stereoselective Reduction:

  • Dissolve 4-Oxocyclohexanecarbonitrile: In a suitable solvent such as methanol or ethanol.

  • Cool the Solution: Use an ice bath to cool the solution to 0-5 °C.

  • Add Reducing Agent: Slowly add a solution or suspension of the chosen reducing agent.

  • Monitor the Reaction: Use TLC to monitor the disappearance of the starting material.

  • Work-up: Carefully quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product.

Question 3: After my work-up with Sodium Borohydride, I have a white, insoluble solid that is difficult to filter. What is it and how do I remove it?

Answer:

The white, insoluble solid is likely borate salts , which are byproducts of the sodium borohydride reduction. [3] Removal of Borate Salts:

  • Acidic Work-up: After the reaction is complete, carefully and slowly add a dilute acid (e.g., 1M HCl) to the reaction mixture until the solution is acidic (pH ~5-6). This will hydrolyze the borate esters to boric acid, which is more soluble in water.

  • Solvent Evaporation: After quenching, remove the organic solvent (e.g., methanol, ethanol) under reduced pressure.

  • Extraction: Add water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to the residue. The boric acid will preferentially dissolve in the aqueous layer, while your product will be in the organic layer.

  • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

Route 3: Hydrocyanation of Cyclohexene Oxide

This route involves the nucleophilic ring-opening of an epoxide with a cyanide source. The main challenges are controlling the regioselectivity and preventing polymerization.

Question 4: My hydrocyanation of cyclohexene oxide is giving me a complex mixture of products, including what appears to be a polymer. How can I improve the selectivity for this compound?

Answer:

The formation of a complex mixture and polymers in the hydrocyanation of epoxides is often due to the reaction conditions and the nature of the cyanide source.

Troubleshooting and Optimization:

  • Cyanide Source:

    • Hydrogen Cyanide (HCN): While highly effective, HCN is extremely toxic and requires specialized handling.

    • Acetone Cyanohydrin: This is a safer alternative that can release HCN in situ under basic conditions.

    • Trimethylsilyl Cyanide (TMSCN): This reagent, often used with a Lewis acid catalyst, can provide good regioselectivity.

  • Catalyst: The use of a Lewis acid catalyst, such as aluminum alkyls (e.g., triethylaluminum), can activate the epoxide and promote regioselective ring-opening.

  • Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions and polymerization.

  • Slow Addition: Add the cyanide source slowly to the reaction mixture to maintain a low concentration and prevent localized heating.

Figure 3: Decision Tree for Troubleshooting Route 3

start Problem: Low Yield/Polymer Formation in Hydrocyanation q1 Are you using a catalyst? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction temperature controlled? a1_yes->q2 sol1 Consider adding a Lewis acid catalyst (e.g., Et3Al) to improve regioselectivity. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 What is your cyanide source? a2_yes->q3 sol2 Maintain low temperature (0 °C) and add cyanide source slowly. a2_no->sol2 a3_hcn HCN q3->a3_hcn a3_other Other (e.g., Acetone Cyanohydrin) q3->a3_other sol3 Ensure slow addition and consider an alternative, safer source. a3_hcn->sol3 sol4 Ensure appropriate basic or acidic conditions for in situ HCN generation. a3_other->sol4

Caption: A troubleshooting guide for the hydrocyanation of cyclohexene oxide.

General FAQs

Question 5: I have obtained a mixture of cis and trans this compound. How can I separate them or isomerize the mixture to the desired isomer?

Answer:

Separating cis and trans isomers can be challenging due to their similar physical properties.

  • Chromatography: Flash column chromatography on silica gel can be effective for separating the isomers. A solvent system with a gradient of ethyl acetate in hexanes is a good starting point.

  • Crystallization: If one isomer is significantly less soluble than the other in a particular solvent, fractional crystallization can be employed.

  • Isomerization: It is possible to isomerize a mixture of cis and trans isomers to the thermodynamically more stable isomer. This can sometimes be achieved by treating the mixture with a base. A patented process for a related dinitrile compound uses ammonia at elevated temperatures to effect isomerization. [4] Question 6: My final product seems to be degrading over time, showing a new spot on TLC. What could be the cause?

Answer:

This compound contains both a hydroxyl and a nitrile group, making it susceptible to certain degradation pathways.

  • Hydrolysis of the Nitrile: If exposed to acidic or basic conditions, even atmospheric moisture over time, the nitrile group can hydrolyze to a carboxylic acid (4-hydroxycyclohexanecarboxylic acid) or an amide (4-hydroxycyclohexanecarbamide).

  • Elimination of Water: Under acidic or basic conditions, particularly with heating, the hydroxyl group can be eliminated to form cyclohex-3-enecarbonitrile.

Storage Recommendations:

  • Store the purified product under an inert atmosphere (e.g., argon or nitrogen).

  • Keep it in a cool, dry place.

  • Avoid exposure to strong acids or bases.

References

  • Isomerization of cis-1, 4-cyclohexanedicarbonitrile to its trans isomer. US3251874A.
  • Rhodium on alumina catalyst supplier - Princeton Powder. (URL: [Link])

  • What are the byproducts of reduction with borohydride? : r/chemistry - Reddit. (URL: [Link])

  • Highly Selective Hydrogenation of C C Bonds Catalyzed by a Rhodium Hydride - NIH. (URL: [Link])

  • This compound | C7H11NO | CID 12617272 - PubChem. (URL: [Link])

  • C301099 5: Rhodium on alumina catalyst - Johnson Matthey. (URL: [Link])

  • Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers - Beilstein Journals. (URL: [Link])

  • Sodium Borohydride - Common Organic Chemistry. (URL: [Link])

  • An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes - NIH. (URL: [Link])

  • Cis-trans epimerization technology of N-(4-hydroxycyclo hexyl) acetamide - ResearchGate. (URL: [Link])

  • Kinetics of Adiponitrile Hydrogenation Over Rhodium-Alumina Catalysts - ResearchGate. (URL: [Link])

  • Research and development of 4-hydroxybenzonitrile production process - Dissertation. (URL: [Link])

  • Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. (URL: [Link])

  • The catalytic hydrogenation of adiponitrile to hexamethylenediamine over a rhodium/alumina catalyst in a three phase slurry reactor (2003) | S Alini | 37 Citations - SciSpace. (URL: [Link])

  • NaBH4 Reduction of Ketone to Alcohol 39 NaBH. (URL: [Link])

  • Kinetic study of the fast thermal cis-to-trans isomerisation of para-, ortho- and polyhydroxyazobenzenes - RSC Publishing. (URL: [Link])

  • Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation - NIH. (URL: [Link])

  • Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation - PMC - NIH. (URL: [Link])

  • Hydroxyl Assisted Rhodium Catalyst Supported on Goethite Nanoflower for Chemoselective Catalytic Transfer Hydrogenation of Fully Converted Nitrostyrenes - ResearchGate. (URL: [Link])

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PubMed Central. (URL: [Link])

  • Sodium Borohydride Series: Beyond Organic Synthesis - Ascensus Specialties. (URL: [Link])

  • isolating product after sodium borohydride reduction : r/Chempros - Reddit. (URL: [Link])

  • Kinetics of adiponitrile hydrogenation over rhodium-alumina catalysts - Fingerprint. (URL: [Link])

  • Benzonitrile, 4-hydroxy- - the NIST WebBook. (URL: [Link])

  • Catalytic allylic oxidation of cyclohexene with air over metal-containing Al2O3 catalysts. (URL: [Link])

  • (PDF) Halloysite Nanotubes Supported Gold Catalyst for Cyclohexene Oxidation with Molecular Oxygen - ResearchGate. (URL: [Link])

Sources

Technical Support Center: Purification of 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Hydroxycyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are based on established laboratory practices and aim to provide practical, in-depth solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Incomplete Separation of cis and trans Isomers

Symptoms:

  • Broad peaks or incomplete resolution between isomer peaks in HPLC or GC analysis.

  • NMR spectrum shows overlapping signals for the cis and trans isomers, making quantification difficult.

  • The melting point of the isolated solid is broad.

Probable Causes:

  • The polarity difference between the cis and trans isomers of this compound is often subtle, making baseline separation challenging with standard chromatographic methods.[1][2]

  • Inadequate chromatographic conditions (e.g., column choice, mobile phase composition, flow rate) fail to exploit the minor structural differences for effective separation.

Solutions:

1. Chromatographic Method Optimization:

  • Reverse-Phase HPLC (RP-HPLC): This is often the first method of choice.

    • Column Selection: A C18 column is a good starting point. For enhanced shape selectivity, consider a C30 column.[2]

    • Mobile Phase: A simple gradient of acetonitrile and water is often effective.[2][3] If separation is still poor, the addition of a small amount of a modifier like formic acid (for MS compatibility) or trifluoroacetic acid can sometimes improve peak shape and resolution.

    • Temperature: Adjusting the column temperature can influence selectivity. Experiment with a range from ambient to 40°C.

  • Normal-Phase HPLC (NP-HPLC):

    • Column Selection: A silica or diol-based column can provide different selectivity compared to reverse-phase.

    • Mobile Phase: A non-polar solvent system, such as hexane/isopropanol or hexane/ethyl acetate, should be employed.

  • Flash Column Chromatography: For preparative scale, flash chromatography on silica gel can be effective.[4]

    • Solvent System: A gradient elution starting with a non-polar solvent mixture (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity can effectively separate the isomers. Careful TLC analysis is crucial to determine the optimal solvent system beforehand.

Table 1: Suggested Starting Conditions for Isomer Separation by HPLC

ParameterReverse-Phase (RP-HPLC)Normal-Phase (NP-HPLC)
Column C18 or C30, 5 µm, 4.6 x 250 mmSilica or Diol, 5 µm, 4.6 x 250 mm
Mobile Phase A Water + 0.1% Formic AcidHexane
Mobile Phase B Acetonitrile + 0.1% Formic AcidIsopropanol or Ethyl Acetate
Gradient 10-90% B over 20 minutes5-50% B over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nm or ELSD/MSUV at 210 nm or ELSD/MS

2. Fractional Crystallization:

This technique can be effective if there is a significant difference in the solubility of the two isomers in a particular solvent.[5]

  • Solvent Screening: The key is to find a solvent where one isomer is significantly less soluble than the other at a given temperature.[6][7] Common solvents to screen include ethyl acetate, toluene, methanol, and mixtures thereof with hexanes.

  • Procedure:

    • Dissolve the mixture of isomers in a minimum amount of the chosen hot solvent to create a saturated solution.[8][9][10]

    • Allow the solution to cool slowly and undisturbed to room temperature. This promotes the formation of pure crystals of the less soluble isomer.[8][9]

    • Further cooling in an ice bath can maximize the yield of the crystallized isomer.[9]

    • Collect the crystals by filtration and wash with a small amount of the ice-cold solvent.[8]

    • Analyze the purity of the crystals and the mother liquor by HPLC or GC to assess the efficiency of the separation.

Issue 2: Presence of Starting Material (4-Oxocyclohexanecarbonitrile)

Symptoms:

  • A peak corresponding to the starting material is observed in GC or HPLC chromatograms of the purified product.

  • The presence of a ketone carbonyl stretch (around 1715 cm⁻¹) in the IR spectrum of the product.

  • NMR analysis shows signals consistent with the starting material.

Probable Causes:

  • Incomplete reduction of the ketone during the synthesis.[11]

  • The polarity of the starting material and the product may be similar enough to cause co-elution during chromatography if the conditions are not optimized.

Solutions:

1. Reaction Optimization:

  • Ensure a sufficient molar excess of the reducing agent (e.g., sodium borohydride) is used.[11]

  • Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress by TLC or GC.

2. Purification Strategy:

  • Chromatography:

    • The hydroxyl group in the product makes it significantly more polar than the starting ketone. This difference can be exploited for efficient separation by silica gel chromatography.

    • A step gradient with an appropriate solvent system (e.g., ethyl acetate/hexanes) should provide good separation. The more polar product will elute later than the less polar starting material.

  • Recrystallization:

    • If the product is a solid, recrystallization can be an effective method for removing the starting material.[12] The difference in polarity often leads to different solubilities in a given solvent system.

Issue 3: Product is a Colorless to Light Yellow Oil and Difficult to Handle

Symptoms:

  • The final product is an oil, which can be challenging to weigh and transfer accurately.[11]

  • The oil may be prone to oxidation or degradation over time.

Probable Causes:

  • This compound can exist as a low-melting solid or a viscous oil at room temperature, especially if it is a mixture of isomers.[11]

  • The presence of minor impurities can sometimes prevent crystallization.

Solutions:

1. Inducing Crystallization:

  • Seed Crystals: If a small amount of crystalline material is available, adding a seed crystal to the oil can initiate crystallization.[10]

  • Scratching: Scratching the inside of the flask with a glass rod at the surface of the oil can create nucleation sites and induce crystallization.[10]

  • Solvent Trituration: Adding a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane) and stirring can sometimes cause the oil to solidify.

2. Storage and Handling:

  • Store the oil under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (refrigerated or frozen) to minimize degradation.[13]

  • For accurate dispensing, consider making a stock solution in a suitable solvent.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure this compound?

A1: Pure this compound is typically a colorless oil or a low-melting solid.[11] The physical state at room temperature can depend on the purity and the specific isomer ratio.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[13] For long-term storage, refrigeration is advisable to prevent potential degradation. Avoid exposure to heat, flames, and oxidizing agents.[13]

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC or GC: To determine the isomeric ratio and detect the presence of non-volatile or volatile impurities, respectively.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[14][15]

  • FTIR Spectroscopy: To confirm the presence of key functional groups (hydroxyl and nitrile) and the absence of others (e.g., ketone from starting material).

Q4: Can I use a mixed solvent system for recrystallization?

A4: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the ideal solubility characteristics.[7] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should yield crystals. A common mixed solvent system is an alcohol (good solvent) and water (poor solvent).[7]

Visualized Workflows

Below are diagrams illustrating key purification concepts.

G cluster_0 Purification Workflow start Crude Product (Mixture of Isomers & Impurities) flash_chrom Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) start->flash_chrom collect_fractions Collect Fractions flash_chrom->collect_fractions tlc_analysis TLC/HPLC Analysis of Fractions collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify Pure Fractions evaporate Solvent Evaporation combine_pure->evaporate final_product Pure this compound evaporate->final_product

Caption: General workflow for purification by flash chromatography.

G cluster_1 Cis/Trans Isomer Challenge isomers cis-Isomer trans-Isomer properties Similar Polarity Close Boiling Points isomers->properties Leads to separation HPLC Fractional Crystallization properties->separation Requires Optimized Separation Technique

Caption: The challenge of separating cis and trans isomers.

References

  • SIELC Technologies. (n.d.). Separation of Cyclohexanecarbonitrile on Newcrom R1 HPLC column.
  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Chemsrc. (2025, August 24). This compound. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Koščík, D., Křen, V., & Sedmera, P. (1993). Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography. Journal of Chromatography A, 634(2), 359-363. [Link]

  • Google Patents. (n.d.). EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.
  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • Engle, S. M., Kirkner, T. R., & Kelly, C. B. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H11NO). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chromatography Forum. (2014, February 22). Separation of cis/trans isomers. Retrieved from [Link]

  • Price, S. L. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Crystal Growth & Design, 17(5), 2215-2234. [Link]

  • Wang, Y., Zhang, Z., & Feng, Y. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1565-1569. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Szemán, J., Csabai, K., Varga, E., Iványi, R., Ludányi, K., Tölgyesi, L., ... & Szente, L. (2012). Separation Methods for Analysis of Cyclodextrin Derivatives. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.
  • Scholars' Mine. (2023, August 2). Derivatized Cyclodextrins For Normal-Phase Liquid Chromatographic Separation Of Enantiomers. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanecarbonitrile, 4-(1,1-dimethylethyl)-1-hydroxy-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxycyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the effective removal of impurities from this versatile chemical intermediate. Our focus is on explaining the causality behind experimental choices to empower you to solve purification challenges logically and efficiently.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities you may encounter. The primary synthetic route to this compound involves the reduction of 4-oxocyclohexanecarbonitrile, typically with a reducing agent like sodium borohydride.[1][2] This process, while generally efficient, can introduce several classes of impurities.

FAQ: What are the most common impurities in crude this compound?

The impurities in your crude product will primarily originate from unreacted starting materials, side-reactions, or subsequent degradation. Below is a summary of common contaminants.

Impurity Source / Origin Rationale for Formation Key Properties for Separation
4-Oxocyclohexanecarbonitrile Unreacted Starting MaterialIncomplete reduction reaction.More polar than the product due to the ketone, but lacks the H-bond donating hydroxyl group.
Cis/Trans Isomers Reaction Product VariantsThe reduction of the ketone can produce both cis and trans diastereomers of the 4-hydroxy product. The ratio depends on reaction kinetics and thermodynamics.Very similar polarity and boiling points, making them the most challenging impurities to separate.
4-Hydroxycyclohexanecarboxamide Hydrolysis ByproductThe nitrile group is susceptible to hydrolysis to a primary amide, especially in the presence of acid or base during workup.[3]Significantly more polar than the nitrile due to the amide functionality.
Residual Solvents (e.g., Methanol, Ethyl Acetate) Synthesis & WorkupSolvents used during the reaction or extraction steps.[1]Highly volatile with low boiling points compared to the product.
Inorganic Salts (e.g., Borate salts, NaCl) Reagents & WorkupByproducts from the sodium borohydride reagent and salts from aqueous workup (e.g., quenching).Non-volatile and typically insoluble in organic solvents.

Section 2: Strategic Approach to Purification

Selecting the right purification technique is critical and depends on the scale of your experiment and the nature of the primary impurities. The following workflow provides a logical decision-making process for purifying your crude this compound.

Purification_Workflow start Crude this compound q1 Are inorganic salts or insoluble materials present? start->q1 step1 Aqueous Wash / Filtration q1->step1 Yes q2 Are volatile solvents (e.g., MeOH, EtOAc) the main impurity? q1->q2 No step1->q2 step2 Rotary Evaporation (under reduced pressure) q2->step2 Yes q3 Are impurities primarily non-volatile and of different polarity (e.g., starting ketone)? q2->q3 No step2->q3 step3 Flash Column Chromatography q3->step3 Yes q4 Is the main challenge separating cis/trans isomers? q3->q4 No end_node Pure Product step3->end_node step4 Recrystallization or Preparative HPLC q4->step4 Yes step4->end_node

Caption: Decision workflow for selecting the appropriate purification method.

Section 3: Troubleshooting Guides

This section addresses specific issues you may encounter during the most common purification procedures.

A. Flash Column Chromatography

Flash chromatography is highly effective for removing impurities with different polarities, such as the starting ketone.[4][5]

FAQ 1: My compound is streaking badly on the silica TLC plate and column. What causes this and how can I fix it?

Answer: Streaking is often caused by the interaction of polar functional groups, like the hydroxyl group in your compound, with the acidic silanol groups on the surface of the silica gel. This can lead to poor separation and low recovery.[6]

  • Causality: The lone pairs on the oxygen (hydroxyl) and nitrogen (nitrile) can form strong hydrogen bonds with silica gel, causing the molecule to "stick" and elute slowly and unevenly.

  • Solution 1 (Modify the Mobile Phase): Add a small amount of a polar modifier to your eluent.

    • For very polar compounds, adding 0.5-2% triethylamine (TEA) to your solvent system can neutralize the acidic sites on the silica, leading to sharper bands.[7]

    • Alternatively, adding 1-5% methanol or isopropanol can help by competing for the binding sites on the silica gel.

  • Solution 2 (Use a Different Stationary Phase): If streaking persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like Diol or Cyano (CN) columns, which are designed for separating polar compounds.[8][9]

FAQ 2: I can't achieve separation between the cis and trans isomers. What should I do?

Answer: Separating diastereomers is a common challenge because of their similar physical properties.

  • Causality: Cis and trans isomers have very similar polarities, resulting in nearly identical retention factors (Rf) on a TLC plate. Standard flash chromatography may not have sufficient resolving power.

  • Solution 1 (Optimize Eluent): Meticulously optimize your solvent system. Use a less polar eluent system (e.g., a lower percentage of ethyl acetate in hexanes) to force the compounds to travel more slowly down the column, which can amplify small differences in polarity.

  • Solution 2 (High-Performance Flash Chromatography): Use a smaller particle size silica gel (e.g., 25-40 µm) and a system that allows for higher pressure and more controlled flow rates. This increases the number of theoretical plates and enhances resolution.

  • Solution 3 (Alternative Technique): If separation is still not possible, recrystallization is often the better method for isolating a single diastereomer, as one isomer may crystallize preferentially.

Chromatography_Troubleshooting start Problem Observed prob1 Poor Separation (Rf values too close) start->prob1 prob2 Compound Streaking start->prob2 prob3 Compound Won't Elute start->prob3 sol1a Decrease eluent polarity (e.g., less EtOAc in Hexanes) prob1->sol1a sol2a Add 1-2% TEA or MeOH to eluent prob2->sol2a sol3a Increase eluent polarity (e.g., more MeOH in DCM) prob3->sol3a sol1b Use high-performance flash system sol1a->sol1b sol1c Consider Recrystallization sol1b->sol1c sol2b Switch to neutral alumina or bonded-phase silica sol2a->sol2b sol3b Check for compound decomposition on silica (run a 2D TLC) sol3a->sol3b

Caption: Troubleshooting guide for common flash chromatography issues.

B. Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[10][11][12] It is particularly useful if one diastereomer is significantly less soluble than the other.

FAQ 1: My compound is an oil at room temperature. Can I still use recrystallization?

Answer: Yes, but it requires careful solvent selection. An "oiling out" phenomenon occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Causality: Instead of forming an ordered crystal lattice, the compound separates as a liquid phase (an oil) because it has melted in the hot solvent. Impurities are often trapped in this oil.

  • Solution 1 (Lower the Solvent Boiling Point): Choose a solvent or solvent mixture with a lower boiling point. For example, if you are using toluene, try switching to ethyl acetate or a mixture of hexanes and ethyl acetate.[13]

  • Solution 2 (Increase Solute Solubility at Room Temp): If the compound oils out upon cooling, you may have used too much of a "poor" solvent in a mixed-solvent system. Add a small amount of the "good" solvent to the hot, oiled mixture until it redissolves, then allow it to cool more slowly.

  • Solution 3 (Induce Crystallization): Once the solution is cooled, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to provide a nucleation site for crystal growth.[12]

FAQ 2: How do I select the best solvent for recrystallization?

Answer: The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.[12][14]

  • The "Like Dissolves Like" Principle: this compound has both polar (OH, CN) and non-polar (cyclohexane ring) regions. This makes single-solvent systems challenging.

  • Recommended Approach (Mixed-Solvent System):

    • Dissolve your crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, acetone, or ethyl acetate).

    • Heat the solution gently.

    • Slowly add a "poor" solvent in which the compound is insoluble (e.g., water, hexanes, or diethyl ether) dropwise until the solution becomes persistently cloudy (turbid).[14]

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[11]

Section 4: Detailed Experimental Protocols

These protocols provide step-by-step guidance for common purification techniques. Always perform experiments in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[15]

Protocol 1: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of approximately 0.2-0.4 and show clear separation from major impurities.[7] A common starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 70:30 v/v).

  • Column Packing:

    • Secure a glass column vertically and add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles.[5]

  • Sample Loading:

    • Dissolve your crude product (e.g., 1 g) in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally results in better separation.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Collection:

    • Carefully add your eluent to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization from Ethyl Acetate/Hexanes
  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (the "good" solvent) while stirring until the solid is fully dissolved. Use a hot plate and ensure the solvent is just below its boiling point.[10]

  • Induce Saturation: While the solution is still hot, slowly add hexanes (the "poor" solvent) dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of hot ethyl acetate to make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[10]

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize precipitation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent before characterization.

Section 5: Purity Assessment

Verifying the purity of your final product is a critical final step. A combination of methods provides the most comprehensive assessment.

Analytical Method Purpose Typical Parameters / Observations
HPLC (High-Performance Liquid Chromatography) Quantify purity and detect trace impurities.Column: C18 (for reversed-phase) or Cyano (for normal-phase).[9] Mobile Phase: Water/Acetonitrile or Hexane/Isopropanol gradient. Detection: UV at ~210 nm (for the nitrile group). Purity is determined by the area percentage of the main peak.[16][17]
GC (Gas Chromatography) Assess purity and detect volatile impurities.Column: A polar column (e.g., Carbowax) is often suitable. Method: Temperature gradient to separate compounds by boiling point. Useful for detecting residual solvents.
NMR (Nuclear Magnetic Resonance) Spectroscopy Confirm chemical structure and identify impurities.¹H NMR: Look for the absence of signals corresponding to impurities (e.g., the aldehyde proton of any unreacted ketone). qNMR (quantitative NMR): Can be used for highly accurate purity determination against a certified internal standard.[18]
Melting Point Assess purity of solid samples.A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.[12]

References

  • Process for preparing a cyclohexanecarbonitrile derivative.
  • Recrystallization. National Programme on Technology Enhanced Learning (NPTEL). [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • How to separate amide and nitrile from mixture? ResearchGate. [Link]

  • Analytical methods – Knowledge and References. Taylor & Francis. [Link]

  • Organic Chemistry Lab: Recrystallization. Vassar College (via YouTube). [Link]

  • This compound | CAS#:24056-34-6. Chemsrc. [Link]

  • This compound | C7H11NO. PubChem, National Center for Biotechnology Information. [Link]

  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. National Institutes of Health (NIH). [Link]

  • Recrystallization-1.pdf. Unknown Source. [Link]

  • Recrystallization. Professor Dave Explains (via YouTube). [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Purification of strong polar and basic compounds. Reddit r/Chempros. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Preparation of Nitriles. Chemistry Steps. [Link]

  • Chemistry of Nitriles. LibreTexts Chemistry. [Link]

  • Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. ResearchGate. [Link]

  • Direct preparation of nitriles from carboxylic acids in continuous flow. Semantic Scholar. [Link]

  • Process for the preparation of nitriles.
  • Method for purification of 4-hydroxyacetophenone.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Institutes of Health (NIH). [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. National Institutes of Health (NIH). [Link]

  • Novel preparation of (-)-4-hydroxycyclohex-2-enone. ResearchGate. [Link]

  • 1-Cyano-1-hydroxycyclohexane | C7H11NO. PubChem, National Center for Biotechnology Information. [Link]

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. [Link]

  • Separation of components from aromatic hydrocarbon mixtures thereof by extractive distillation.
  • Chemical decomposition – Knowledge and References. Taylor & Francis. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health (NIH). [Link]

  • Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability. National Institutes of Health (NIH). [Link]

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Technical Support Center: Optimizing 4-Hydroxycyclohexanecarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxycyclohexanecarbonitrile. As a key intermediate in various synthetic pathways, optimizing its preparation is crucial for overall project success. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges encountered during its synthesis, primarily via the ring-opening of cyclohexene oxide.

Troubleshooting Guide: A Diagnostic Approach

Low yields, unexpected byproducts, or a stalled reaction can be frustrating. This section is structured to help you diagnose and resolve these common issues systematically.

Problem 1: Low or No Product Formation

Initial Checks:

  • Did the reaction start? Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals. A lack of change from the starting material spot/peak indicates a potential issue with one of the core components.

  • Reagent Quality: Are your reagents fresh and properly stored? Cyclohexene oxide can degrade over time. Cyanide sources can be sensitive to moisture and air.

Diagnostic Questions & Solutions:

  • Is your cyanide source active?

    • Rationale: Alkali metal cyanides (NaCN, KCN) can have low solubility in organic solvents. Trimethylsilyl cyanide (TMSCN) is sensitive to hydrolysis.[1] Acetone cyanohydrin can decompose.

    • Solution:

      • For NaCN/KCN, consider using a phase-transfer catalyst (e.g., 18-crown-6) to improve solubility and nucleophilicity.[2]

      • If using TMSCN, ensure it is freshly opened or has been stored under an inert atmosphere.[1]

      • Consider preparing acetone cyanohydrin fresh if its quality is in doubt.

  • Is your catalyst (if used) appropriate and active?

    • Rationale: Lewis acid catalysts activate the epoxide ring, making it more susceptible to nucleophilic attack.[1][3][4] However, the choice and handling of the Lewis acid are critical.

    • Solution:

      • Ensure anhydrous conditions if using water-sensitive Lewis acids (e.g., AlCl₃, Ti(O-i-Pr)₄).

      • For milder conditions, consider using solid base catalysts like magnesium oxide, which can also enhance regioselectivity.[2]

  • Is the reaction temperature optimal?

    • Rationale: Ring-opening of epoxides is often kinetically controlled. Insufficient temperature may lead to a very slow reaction rate.

    • Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-60 °C), while monitoring for potential side reactions.

Problem 2: Formation of Significant Byproducts

Initial Checks:

  • Characterize the byproducts: If possible, isolate and characterize the main byproducts using NMR, GC-MS, or other analytical techniques. Knowing what is being formed is key to understanding the undesired reaction pathway.

  • Review your reaction conditions: Are you using a strong, non-selective catalyst? Is the temperature too high?

Diagnostic Questions & Solutions:

  • Are you observing diol formation?

    • Rationale: The presence of water can lead to the hydrolysis of the epoxide, forming 1,2-cyclohexanediol. This is particularly problematic when using hygroscopic reagents or solvents.

    • Solution:

      • Use anhydrous solvents and reagents. Dry your glassware thoroughly.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Is there evidence of polymerization?

    • Rationale: Strong Lewis acids can catalyze the cationic polymerization of cyclohexene oxide.[5][6]

    • Solution:

      • Reduce the catalyst loading.

      • Switch to a milder catalyst.

      • Maintain a lower reaction temperature.

  • Are you forming an isonitrile byproduct?

    • Rationale: The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form an isonitrile. The choice of catalyst and reaction conditions can influence the nitrile/isonitrile ratio.[2]

    • Solution:

      • Careful selection of the catalyst system can favor nitrile formation. For example, certain aluminum or zinc-based catalysts can be tuned to favor one isomer.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent method is the nucleophilic ring-opening of cyclohexene oxide with a cyanide source.[1] This reaction benefits from the release of ring strain in the epoxide, making it thermodynamically favorable.[1] The choice of cyanide reagent and catalyst allows for tuning of the reaction conditions.

Q2: Which cyanide source should I choose?

The choice depends on factors like safety, cost, and desired reactivity:

Cyanide SourceAdvantagesDisadvantages
Trimethylsilyl cyanide (TMSCN) High reactivity, good solubility in organic solvents.Moisture sensitive, relatively expensive, toxic hydrolysis products.[1]
Acetone Cyanohydrin Less hazardous than TMSCN, acts as both cyanide source and proton source.Can be less reactive, may require a base co-catalyst.[2]
Sodium/Potassium Cyanide (NaCN/KCN) Inexpensive and readily available.Poor solubility in many organic solvents, highly toxic.[1]

Q3: Do I need a catalyst for this reaction?

While the reaction can proceed without a catalyst, it is often slow.[1] A catalyst is highly recommended to achieve reasonable reaction times and yields. Lewis acids like aluminum chloride (AlCl₃), titanium isopropoxide (Ti(O-i-Pr)₄), or ytterbium triflate (Yb(OTf)₃) are commonly used to activate the epoxide.[2][3][4]

Q4: How does the stereochemistry of the reaction proceed?

The ring-opening of epoxides with a nucleophile like cyanide typically proceeds via an Sₙ2 mechanism. This results in an inversion of configuration at the carbon atom that is attacked.[7] For cyclohexene oxide, this leads to a trans relationship between the newly introduced hydroxyl and nitrile groups.

Q5: What is the best way to purify this compound?

Flash column chromatography on silica gel is a common and effective method for purification.[8] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used.

Experimental Protocols

Protocol 1: Synthesis of this compound using TMSCN and a Lewis Acid Catalyst

Materials:

  • Cyclohexene oxide

  • Trimethylsilyl cyanide (TMSCN)

  • Ytterbium(III) triflate (Yb(OTf)₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add cyclohexene oxide (1.0 eq).

  • Dissolve the cyclohexene oxide in anhydrous DCM.

  • Add Yb(OTf)₃ (0.05 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add TMSCN (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes).

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel slurry in a low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent or DCM.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexanes).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizing the Workflow

General Synthesis and Workup Workflow

A Reaction Setup (Cyclohexene Oxide, Catalyst, Solvent) B Addition of Cyanide Source (e.g., TMSCN) A->B C Reaction Monitoring (TLC/GC) B->C D Aqueous Workup (Quenching, Extraction) C->D E Drying and Concentration D->E F Purification (Flash Chromatography) E->F G Pure Product F->G

Caption: A streamlined workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

cluster_start Problem Identification cluster_A Low Yield Troubleshooting cluster_B Byproduct Troubleshooting A Low/No Yield A1 Check Reagent Activity (Cyanide, Catalyst) A->A1 A2 Optimize Reaction Conditions (Temperature, Time) A->A2 A3 Consider Phase-Transfer Catalyst A->A3 B Byproduct Formation B1 Diol Formation? -> Ensure Anhydrous Conditions B->B1 B2 Polymerization? -> Reduce Catalyst Load/Temp. B->B2 B3 Isonitrile Formation? -> Modify Catalyst System B->B3

Caption: A diagnostic flowchart for common issues in this compound synthesis.

References

  • te Grotenhuis, C., Schoonen, L., & Rutjes, F. P. J. T. (n.d.). 2.5.2 Cyanation of Epoxides. ResearchGate. Retrieved from [Link]

  • Li, P., Li, S., Dai, X., Gao, S., Song, Z., & Jiang, Q. (2022). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Molecules, 27(23), 8279. [Link]

  • van der Heijden, H., Ehlers, A. W., & Dzik, W. I. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(4), 3367–3378. [Link]

  • Hosseini Nejad, E., van Melis, C. G. W., Vermeer, T. J., Koning, C. E., & Duchateau, R. (2021). Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts. Polymers, 13(10), 1642. [Link]

  • te Grotenhuis, C., Schoonen, L., & Rutjes, F. P. J. T. (n.d.). The cyanide-induced ring opening of epoxides leads to the formation of a n. Retrieved from [Link]

  • Hosseini Nejad, E., van Melis, C. G. W., Vermeer, T. J., Koning, C. E., & Duchateau, R. (2012). Alternating Ring-Opening Polymerization of Cyclohexene Oxide and Anhydrides: Effect of Catalyst, Cocatalyst, and Anhydride Structure. Macromolecules, 45(4), 1770–1776. [Link]

  • Hosseini Nejad, E., van Melis, C. G. W., Vermeer, T. J., Koning, C. E., & Duchateau, R. (2012). Alternating ring-opening polymerization of cyclohexene oxide and anhydrides : effect of catalyst, cocatalyst, and anhydride structure. Eindhoven University of Technology research portal. [Link]

  • van der Heijden, H., Ehlers, A. W., & Dzik, W. I. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. PMC. [Link]

  • Wikipedia. (n.d.). Cyclohexene oxide. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyclohexene oxide – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective oxidation of cyclohexene oxide in the presence of 3‐carene oxide. Reaction conditions. Retrieved from [Link]

  • Chemsrc. (n.d.). An epoxide ring-opening reaction via hypervalent silicate intermediate: Synthesis of statine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]

  • OrgoSolver. (n.d.). Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of series 6 from 4-hydroxycyclohexanone and aromatic aldehydes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. PMC. [Link]

  • National Institutes of Health. (n.d.). Cyclohexane Oxidative Dehydrogenation on Graphene-Oxide-Supported Cobalt Ferrite Nanohybrids: Effect of Dynamic Nature of Active Sites on Reaction Selectivity. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) RECENT ADVANCES IN CYANATION REACTIONS†. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanecarbonitrile, 4-(1,1-dimethylethyl)-1-hydroxy-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-METHYLCYCLOHEXANOL. Retrieved from [Link]

  • PubMed Central. (2023). Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli. [Link]

  • Reddit. (2023). Gabriel synthesis troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyanation Reactions. Retrieved from [Link]

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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 4-Hydroxycyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during HPLC analysis. As your virtual application scientist, I will guide you through a logical, cause-and-effect-based troubleshooting process, moving from common, simple fixes to more complex systemic issues. Our goal is not just to solve the problem but to understand its root cause, ensuring robust and reliable methods.

Understanding the Problem: What is Peak Tailing?

Ideally, a chromatographic peak should be symmetrical and Gaussian in shape.[1] Peak tailing is a common distortion where the latter half of the peak is broader than the front half.[2] This asymmetry is often quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing.[1][3] While a tailing factor up to 1.5 may be acceptable for some assays, values exceeding this can compromise resolution, affect accurate integration, and reduce the reliability of quantification, which is a significant concern in regulatory environments.[2][3]

Initial Diagnosis: Is It the System or the Method?

The first and most critical step in troubleshooting is to determine the scope of the problem. This initial diagnosis will direct all subsequent efforts.

Question: Are all peaks in my chromatogram tailing, or is the issue specific to this compound?

This simple question acts as a crucial fork in the road for our troubleshooting workflow.

  • If all peaks are tailing: The problem is likely mechanical or systemic. This points towards issues like extra-column volume, column degradation, or a blockage.

  • If only the this compound peak is tailing: The problem is likely chemical. This suggests a specific, unwanted interaction between your analyte and the stationary phase or an issue with the mobile phase composition.[1]

To visualize this diagnostic path, refer to the flowchart below.

G Start Peak Tailing Observed Question Are ALL peaks tailing? Start->Question Systemic Systemic / Mechanical Issue Question->Systemic  Yes Chemical Chemical / Method Issue Question->Chemical  No, only the analyte System_Causes Possible Causes: - Column Void / Bed Deformation - Extra-Column (Dead) Volume - Blocked Frit / Contamination Systemic->System_Causes Chemical_Causes Possible Causes: - Secondary Silanol Interactions - Incorrect Mobile Phase pH - Sample Overload - Sample Solvent Mismatch Chemical->Chemical_Causes

Caption: Initial troubleshooting workflow for peak tailing.

Part 1: Troubleshooting Chemical and Method-Specific Issues

If only the this compound peak is tailing, we must investigate the chemical interactions within the column. The primary cause of peak tailing for a single analyte is often the presence of more than one retention mechanism.[2][3]

The Prime Suspect: Secondary Silanol Interactions

This compound is a polar molecule containing a hydroxyl (-OH) group. In reversed-phase HPLC using silica-based columns, the stationary phase surface contains residual, unreacted silanol groups (Si-OH).[2] These silanol groups are acidic and can interact strongly with polar functional groups on an analyte, such as the hydroxyl group of your compound, through hydrogen bonding.[4] This secondary interaction mechanism retains some analyte molecules longer than the primary hydrophobic retention mechanism, causing the characteristic peak tail.[4][5]

G cluster_0 Scenario A: Mid-Range pH (e.g., pH 5-7) cluster_1 Scenario B: Low pH (e.g., pH < 3) Analyte_A 4-Hydroxy- cyclohexanecarbonitrile (with polar -OH group) Interaction_A Strong Secondary Interaction (Hydrogen Bonding / Ionic) Analyte_A->Interaction_A Silanol_A Deprotonated Silanol (Si-O⁻) Active Site Silanol_A->Interaction_A Result_A Peak Tailing Interaction_A->Result_A Causes Analyte_B 4-Hydroxy- cyclohexanecarbonitrile (with polar -OH group) Interaction_B Minimal Secondary Interaction Analyte_B->Interaction_B Silanol_B Protonated Silanol (Si-OH) Suppressed Activity Silanol_B->Interaction_B Result_B Symmetrical Peak Interaction_B->Result_B Leads to

Caption: Mechanism of silanol interaction and its mitigation by pH control.

FAQ 1: How can I minimize these secondary silanol interactions?

Answer: The most effective strategy is to suppress the activity of the silanol groups or to use a stationary phase where their presence is minimized.

StrategyMechanism of ActionKey Considerations
Lower Mobile Phase pH At a low pH (e.g., 2.5 - 3.0), the acidic silanol groups are fully protonated (Si-OH), making them much less active and reducing unwanted interactions with the polar analyte.[3][6][7]Ensure your column is stable at low pH. Most modern silica columns are stable down to pH 2, but always check the manufacturer's specifications.[7]
Use a Modern, End-Capped Column Choose a high-purity (Type B silica) column that has been "end-capped." End-capping treats the surface to convert most residual silanols into less polar groups, effectively shielding them.[3][8]Even on end-capped columns, some residual silanols are always present due to steric hindrance, so pH control remains important.[3]
Increase Buffer Concentration For LC-UV applications, increasing the ionic strength of the mobile phase (e.g., using 20-25 mM phosphate buffer instead of 10 mM) can help mask residual silanol activity.[7][9]Not suitable for LC-MS as high buffer concentrations can cause ion suppression. Keep buffer concentrations below 10 mM for MS compatibility.[7]
Protocol 1: Mobile Phase pH Adjustment

This protocol details the preparation of a mobile phase at pH 2.7, a common starting point for suppressing silanol interactions.

  • Prepare the Aqueous Component:

    • Measure approximately 950 mL of HPLC-grade water into a 1 L beaker.

    • Add a calibrated pH electrode to the water.

    • While stirring, slowly add 0.1% (v/v) formic acid or an appropriate amount of a phosphate buffer salt.

    • Adjust the pH to 2.7 using small amounts of formic acid or phosphoric acid.

    • Transfer the solution to a 1 L volumetric flask and bring it to volume with HPLC-grade water.

  • Filter the Mobile Phase:

    • Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

  • Prepare the Final Mobile Phase:

    • Combine the filtered aqueous component with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 A:B).

    • Degas the final mobile phase using sonication or helium sparging before use.

FAQ 2: My sample is dissolved in a strong solvent. Could this cause peak tailing?

Answer: Yes. Injecting your sample in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile into a 30% acetonitrile mobile phase) can cause peak distortion, including tailing or fronting.[10][11] The strong solvent plug travels through the column, interfering with the proper partitioning of the analyte onto the stationary phase.

Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

Part 2: Troubleshooting Systemic and Mechanical Issues

If all peaks in your chromatogram are tailing, the issue is likely not with the method's chemistry but with the physical state of the HPLC system or the column.

FAQ 3: My column is several months old and now all my peaks are tailing. What should I do?

Answer: This is a classic sign of column degradation. Over time, high pressure, extreme pH, or particulate matter can cause a void to form at the inlet of the column.[7][12] This void creates an uneven flow path, causing band broadening and tailing for all compounds.[12]

Troubleshooting Steps:

  • Confirm the Column is the Cause: The quickest diagnostic test is to replace the suspect column with a new, identical one. If the peak shape improves, the old column was the problem.[3]

  • Inspect for a Void: Disconnect the column from the system. Look into the inlet fitting; a visible gap or depression in the white packing material at the top of the column bed indicates a void.

  • Attempt a Repair (Use with Caution): For a minor void, you can sometimes "top off" the column with compatible packing material, but this is a temporary fix and may not restore original performance. The best solution is column replacement.[7]

  • Prevent Future Voids: Always use a guard column and/or an in-line filter to protect the analytical column from particulates.[12][13] Avoid sudden pressure shocks by gradually increasing the flow rate at the start of a run.[7]

FAQ 4: I'm seeing more tailing on my early eluting peaks. What does this suggest?

Answer: Tailing that is more pronounced for early eluting peaks is often a symptom of excessive extra-column volume (also known as dead volume).[8][13] This refers to any volume the sample passes through outside of the packed column bed, such as in overly long or wide tubing, or poorly made connections.[7][8]

Solution:

  • Check Fittings: Ensure all tubing connections, especially between the injector, column, and detector, are properly seated. Use finger-tight fittings and avoid overtightening, which can damage the port.

  • Minimize Tubing: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm) to connect the system components.[8]

Protocol 2: Systematic Column Washing

If you suspect contamination is causing peak shape issues and high backpressure, a thorough wash is recommended.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid sending contaminants into the flow cell.[3][7]

  • Flush Buffer: Wash the column with at least 10-20 column volumes of your mobile phase without the buffer salts (e.g., if you use 50:50 ACN:Water with phosphate buffer, wash with 50:50 ACN:Water).

  • Strong Solvent Wash: Flush with 10-20 column volumes of a strong, miscible solvent like 100% Acetonitrile or Methanol.

  • Intermediate Solvent (if needed): If you need to use very non-polar solvents like hexane, you must use an intermediate solvent like isopropanol before and after.[12]

  • Re-equilibration: Before reconnecting to the detector, flush the column with the initial mobile phase composition until the pressure stabilizes. This may take 15-30 column volumes.

  • Backflushing: If the manufacturer permits, reversing the column flow direction (connecting the outlet to the pump and flushing to waste) can be very effective at dislodging particulates from the inlet frit.[3][7] ALWAYS check your column's user manual before backflushing.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • YMCA. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

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Technical Support Guide: Storage and Stability of 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused, in-depth guide to preventing the degradation of 4-Hydroxycyclohexanecarbonitrile during storage. As a Senior Application Scientist, my aim is to move beyond simple instructions, offering a rationale-driven approach to ensure the long-term integrity of your valuable compound.

Welcome to the technical support hub for this compound. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may face in maintaining the purity and stability of this compound.

Part 1: Foundational Storage Protocols (FAQs)

Question 1: What are the ideal storage conditions for this compound?

The optimal storage conditions are critical for minimizing degradation. Based on the compound's chemical structure and supplier recommendations, a multi-faceted approach is necessary.

Answer: this compound should be stored at 2-8°C , in a tightly sealed container, under an inert atmosphere (such as argon or nitrogen), and protected from light.[1]

The reasoning for these specific conditions is detailed in the table below.

ParameterRecommended ConditionRationale & Scientific Basis
Temperature 2-8°C (Refrigerated)Lower temperatures decrease the rate of all potential chemical reactions, including hydrolysis, oxidation, and dehydration. This is the single most effective factor in ensuring long-term stability.[2]
Atmosphere Inert Gas (Argon, N₂)The secondary alcohol group is susceptible to oxidation by atmospheric oxygen, which would form 4-oxocyclohexanecarbonitrile.[3][4] An inert atmosphere displaces oxygen, mitigating this risk.
Container Tightly Sealed, OpaqueA secure seal prevents the ingress of atmospheric moisture, which can lead to the hydrolysis of the nitrile group.[5][6] Opaque containers or storage in a dark location prevent photo-catalyzed degradation.
Environment Dry, Well-VentilatedStoring in a dry environment provides a secondary barrier against moisture. Proper ventilation is a general laboratory safety practice for handling nitrile compounds.[7][8]
Question 2: My sample arrived at ambient temperature, but the recommendation is 2-8°C. Is it compromised?

Answer: Generally, no. Most chemical suppliers ship products under conditions that ensure stability for the duration of transit. Short periods (less than a week) at ambient temperature are unlikely to cause significant degradation, especially if the compound is securely sealed from moisture and light.[2] However, upon receipt, it is crucial to transfer the compound to the recommended 2-8°C conditions for long-term storage. Immediate quality control (QC) analysis is recommended if the compound is intended for highly sensitive applications.

Part 2: Troubleshooting Potential Degradation

This section addresses common issues and provides a logical framework for identifying and understanding degradation.

Question 3: I suspect my sample has degraded. What are the most likely impurities I should look for?

Answer: The bifunctional nature of this compound (containing both a secondary alcohol and a nitrile) gives rise to three primary degradation pathways.

  • Oxidation Product: The secondary alcohol can be oxidized to a ketone.[9][10]

    • Impurity: 4-Oxocyclohexanecarbonitrile

  • Hydrolysis Product: The nitrile group can be hydrolyzed by moisture, especially in the presence of acidic or basic contaminants.[11][12]

    • Impurity: 4-Hydroxycyclohexanecarboxamide (intermediate) or 4-Hydroxycyclohexanecarboxylic acid (final product).[6]

  • Dehydration Product: Under acidic conditions or high heat, the alcohol can undergo elimination.[13][14]

    • Impurity: Cyclohex-3-ene-1-carbonitrile

The diagram below illustrates these potential transformations.

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_dehydration Dehydration parent This compound ketone 4-Oxocyclohexanecarbonitrile parent->ketone [O] (e.g., air, light) amide 4-Hydroxycyclohexanecarboxamide parent->amide H₂O (acid/base trace) alkene Cyclohex-3-ene-1-carbonitrile parent->alkene - H₂O (acid, heat) acid 4-Hydroxycyclohexanecarboxylic acid amide->acid Further Hydrolysis

Caption: Primary degradation pathways of this compound.

Question 4: How can I analytically detect and confirm degradation?

Answer: A multi-technique approach is best for identifying the potential impurities.

Analytical TechniqueHow It Helps Detect Degradation
FT-IR Spectroscopy Ideal for quick functional group analysis. Look for the appearance of a strong carbonyl (C=O) stretch around 1715 cm⁻¹ (ketone from oxidation) or 1690-1760 cm⁻¹ (carboxylic acid from hydrolysis). The broad O-H stretch of the starting material will change or disappear if dehydration occurs.
¹H and ¹³C NMR Spectroscopy Provides definitive structural information. The appearance of new signals or changes in the chemical shift of the proton/carbon at the C4 position can indicate oxidation or dehydration. Hydrolysis would significantly alter the signals associated with the C1 carbon and its attached nitrile group.
Mass Spectrometry (GC-MS or LC-MS) Excellent for detecting and identifying impurities, even at low levels. You can identify degradation products by their unique molecular weights. For example, the oxidation product (ketone) would have a molecular weight of 123.15 g/mol , a loss of 2 Da from the parent compound.
High-Performance Liquid Chromatography (HPLC) A powerful tool for quantifying the purity of your sample. Degradation will result in the appearance of new peaks with different retention times from the parent compound. This allows you to determine the percentage of pure compound remaining.
Question 5: My sample was inadvertently exposed to moisture. What is the primary concern?

Answer: The primary concern with moisture exposure is the hydrolysis of the nitrile group .[15] This reaction can proceed under neutral conditions, but it is significantly accelerated by trace amounts of acid or base. The initial product is the corresponding amide, which can then be further hydrolyzed to the carboxylic acid.[5][11] If your storage container was not properly sealed, or if solvents that were not anhydrous were used, hydrolysis is a significant risk. For critical applications, re-purifying the material or using a fresh, unopened lot is recommended.

Part 3: Advanced Protocols & Incompatibilities

Question 6: Are there specific materials I should avoid when handling or storing the compound?

Answer: Yes. Material compatibility is crucial to prevent catalytic degradation.

Material ClassSpecific ExamplesReason for Incompatibility
Strong Oxidizing Agents Peroxides, Chromates, PermanganatesThese will directly oxidize the secondary alcohol to a ketone, rapidly degrading the sample.[1][16]
Strong Acids Hydrochloric Acid, Sulfuric AcidStrong acids can catalyze both the dehydration of the alcohol to an alkene and the hydrolysis of the nitrile to a carboxylic acid.[6][13]
Strong Bases Sodium Hydroxide, Potassium HydroxideStrong bases catalyze the hydrolysis of the nitrile group, typically forming the carboxylate salt.[11][15]
Reactive Metals Unpassivated Steel, CopperCertain metals can act as catalysts for oxidation reactions. It is best practice to use high-quality glass or inert polymer (e.g., PTFE) containers and spatulas.
Question 7: I've detected an impurity. What is my next step? A Troubleshooting Workflow.

Answer: If you suspect degradation, a systematic approach is necessary to decide whether the material is still fit for use.

G start Suspicion of Degradation (e.g., unexpected results, visual change) qc Perform QC Analysis (e.g., HPLC, GC-MS, NMR) start->qc decision Is Purity > Specification? qc->decision use Proceed with Experiment decision->use Yes remediate Remediation Options decision->remediate No purify Re-purify Material (e.g., chromatography, recrystallization) remediate->purify Impurity is identifiable & separable? discard Discard and Use New Lot remediate->discard No / Not feasible purify->qc Re-analyze

Caption: Troubleshooting workflow for suspected sample degradation.

This workflow provides a logical path from suspicion to a final decision, ensuring scientific integrity. Re-purification should only be attempted if the nature of the impurity is confirmed and an appropriate purification protocol can be developed. Otherwise, the most trustworthy path is to use a new, certified lot of the compound.

References

  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Oxidation of alcohols. (n.d.). Chemguide. Retrieved from [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Nitriles to Carboxylic Acids: Hydrolysis. (2025). JoVE. Retrieved from [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones. (2019). BYJU'S. Retrieved from [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. Retrieved from [Link]

  • 17.7: Oxidation of Alcohols. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Alcohol oxidation. (n.d.). Wikipedia. Retrieved from [Link]

  • Hydrolysing nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • This compound | CAS#:24056-34-6. (2025). Chemsrc. Retrieved from [Link]

  • Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. (2024). Save My Exams. Retrieved from [Link]

  • Dehydration of Cyclohexanol | Definition & Mechanism. (n.d.). Study.com. Retrieved from [Link]

  • Dehydration of Cyclohexanol Procedure. (n.d.). Web.mnstate.edu. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 2.2: Preparation of Cyclohexene from Cyclohexanol. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of Cyclohexene The Dehydration of Cyclohexanol. (n.d.). UMass Lowell. Retrieved from [Link]

  • NIOSH Manual of Analytical Methods (NMAM) 4th ed. (n.d.). CDC Stacks. Retrieved from [Link]

  • Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. (2024). Free Chemistry Online. Retrieved from [Link]

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Technical Support Center: Stereoselectivity in 4-Hydroxycyclohexanecarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Hydroxycyclohexanecarbonitrile. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereochemical control in their synthetic routes. The formation of cis and trans isomers is a critical challenge, and achieving a high diastereomeric ratio is often paramount for subsequent applications. This guide provides in-depth, field-proven insights into troubleshooting common issues and understanding the fundamental principles that govern stereoselectivity.

Section 1: Frequently Asked Questions (FAQs) - The Scientific Fundamentals

This section addresses core concepts essential for understanding and controlling the stereochemistry of your reaction.

Q1: What are the cis and trans isomers of this compound?

A: this compound is a disubstituted cyclohexane. The terms cis and trans describe the relative orientation of the hydroxyl (-OH) and nitrile (-CN) groups.

  • cis-isomer: Both the hydroxyl and nitrile groups are on the same face of the cyclohexane ring. In the most stable chair conformation, one substituent will be in an axial position and the other in an equatorial position.

  • trans-isomer: The hydroxyl and nitrile groups are on opposite faces of the ring. In the most stable chair conformation, both substituents can occupy equatorial positions.

Q2: Which isomer is typically more stable and why?

A: The trans-isomer is thermodynamically more stable . This stability arises from the principles of conformational analysis in cyclohexane rings. In the trans configuration, both the large nitrile group and the hydroxyl group can simultaneously occupy equatorial positions in the chair conformation. This arrangement minimizes steric strain, specifically the unfavorable 1,3-diaxial interactions that would occur if these groups were in axial positions. The cis-isomer is forced to have one substituent in an axial position, making it inherently less stable.[1]

Q3: What is the difference between kinetic and thermodynamic control in this synthesis?

A: The final cis:trans ratio of your product is often determined by whether the reaction is under kinetic or thermodynamic control.[2][3]

  • Kinetic Control: This regime favors the product that is formed fastest.[4] It is typically achieved under irreversible conditions, such as low temperatures and short reaction times.[2] The kinetic product forms via the transition state with the lowest activation energy.[3][5] In the synthesis of this compound, this can sometimes lead to a higher proportion of the less stable cis-isomer, depending on the reaction mechanism and steric approach control.

  • Thermodynamic Control: This regime favors the most stable product. It is achieved under reversible conditions, such as higher temperatures, longer reaction times, or in the presence of a catalyst that facilitates equilibration between the isomers.[4][6] These conditions allow the initially formed kinetic product to revert to an intermediate and then form the more stable thermodynamic product, which is the trans-isomer.[1]

Q4: What are the primary factors that influence the cis:trans ratio during synthesis?

A: Several experimental parameters can be adjusted to steer the reaction toward the desired isomer:

  • Temperature: Lower temperatures generally favor kinetic control, while higher temperatures promote thermodynamic control by providing enough energy to overcome the reverse activation barrier, allowing the system to reach equilibrium.[4][7]

  • Reaction Time: Short reaction times capture the kinetically formed product mixture, whereas longer times allow for equilibration to the thermodynamically favored product.[2]

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state energies of the competing pathways, thereby affecting the isomer ratio.[3]

  • Catalyst: The choice of catalyst, be it acid, base, or a metal complex, can significantly impact stereoselectivity.[8] Some catalysts may selectively lower the activation energy for the formation of one isomer over the other. Biocatalysts, such as enzymes, can offer exceptionally high stereoselectivity.[9][10]

Q5: What are the standard analytical methods for determining the cis:trans isomer ratio?

A: Accurate determination of the isomer ratio is crucial for process optimization. The most common and reliable methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful. The protons attached to the carbons bearing the -OH and -CN groups often have different chemical shifts and coupling constants in the cis and trans isomers due to their different chemical environments (axial vs. equatorial). Integration of these distinct signals allows for direct quantification of the ratio.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques can separate the cis and trans isomers, allowing for their quantification based on peak area.[11][12] Chiral columns may be necessary if enantiomers are also a consideration.

  • Colorimetric Assays: For high-throughput screening, novel colorimetric methods are being developed that can quantify isomer ratios rapidly in parallel formats like 96-well plates.[13]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides actionable solutions to specific problems you may encounter in the lab.

Issue 1: My reaction yields the wrong isomer. I am targeting the stable trans-isomer but obtaining a high proportion of the cis-isomer.

  • Underlying Cause: Your reaction is likely operating under kinetic control, favoring the product that forms faster rather than the one that is more stable.

  • Troubleshooting Strategy: You must shift the reaction conditions to favor thermodynamic control.

    • Increase Reaction Temperature: Gently refluxing the reaction mixture (if thermally stable) can provide the necessary energy to allow the cis isomer to epimerize to the more stable trans isomer.

    • Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) to ensure it reaches thermodynamic equilibrium.

    • Introduce an Equilibration Catalyst: Adding a catalytic amount of a base (e.g., sodium methoxide in methanol) or an acid can facilitate the reversible removal and addition of the cyanide or hydroxyl proton, allowing the mixture to equilibrate to the favored trans isomer.[14] Raney-Ni has also been used for epimerization in related systems.[1]

Issue 2: My cis:trans ratio is inconsistent and not reproducible between batches.

  • Underlying Cause: This issue points to a lack of precise control over critical reaction parameters. The synthesis of stereoisomers can be highly sensitive to minor variations.

  • Troubleshooting Strategy: Implement rigorous process control.

    • Temperature Control: Use an oil bath or cryostat for precise temperature regulation. Avoid large, unmonitored water baths. Even a few degrees of difference can shift the kinetic/thermodynamic balance.[7]

    • Reagent Addition: Standardize the rate of reagent addition. A slow, controlled addition can prevent temperature spikes and maintain a consistent concentration profile.

    • Moisture Control: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Water can interfere with many catalysts and reagents, leading to variable outcomes.

    • Reagent Purity: Use reagents from the same batch or of a consistent, high purity. Impurities can sometimes act as unintended catalysts or inhibitors.

Issue 3: I have an inseparable mixture of isomers and need to isolate a pure product.

  • Underlying Cause: The synthesis did not proceed with sufficient stereoselectivity, and the physical properties of the isomers are too similar for simple purification.

  • Troubleshooting Strategy:

    • Optimize Chromatographic Separation: Standard flash chromatography may not be sufficient.

      • Method: Switch to a higher-resolution technique like preparative HPLC or use a different stationary phase (e.g., C18 for reverse-phase if the compounds are suitable).[11]

      • Solvent System: Methodically screen different solvent systems to maximize the difference in retention times (ΔRₜ) between the isomers.

    • Attempt Fractional Crystallization: This can be a highly effective and scalable method if a suitable solvent system can be found.[15]

      • Method: Screen a wide range of solvents and solvent mixtures. The goal is to find a system where one isomer is significantly less soluble than the other at a given temperature. Seeding the solution with a pure crystal of the desired isomer can sometimes induce selective crystallization.

    • Employ a Derivatization Strategy:

      • Method: React the isomeric mixture with a reagent to form derivatives that have more distinct physical properties. For example, forming esters or ethers from the hydroxyl group might create derivatives with different crystal packing abilities or chromatographic behavior. After separation, the original functional group can be regenerated.

Section 3: Protocols & Methodologies

Protocol 3.1: Synthesis of this compound with Stereochemical Control

(Disclaimer: These are generalized procedures. All reactions should be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment.)

Starting Material: 4-Hydroxycyclohexanone

Reagents: Trimethylsilyl cyanide (TMSCN), Zinc Iodide (ZnI₂), Sodium Borohydride (NaBH₄), Sodium Cyanide (NaCN), Hydrochloric Acid (HCl).

A. Kinetically Controlled Synthesis (Favors cis-isomer via axial attack)

  • Dissolve 4-hydroxycyclohexanone (1 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a catalytic amount of Zinc Iodide (ZnI₂, ~0.1 eq).

  • Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise over 15 minutes.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction at low temperature by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Deprotect the silyl ether using a mild acid workup (e.g., dilute HCl in THF/water) to yield the cyanohydrin.

  • Analyze the cis:trans ratio by ¹H NMR.

B. Thermodynamically Controlled Synthesis (Favors trans-isomer)

  • Dissolve 4-hydroxycyclohexanone (1 eq) in ethanol (EtOH, ~0.2 M).

  • Add a solution of sodium cyanide (NaCN, 1.5 eq) in water.

  • Slowly add aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is slightly acidic (pH ~5-6), maintaining the temperature below 20 °C with an ice bath.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • For further equilibration, gently heat the reaction to 40-50 °C for an additional 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Analyze the cis:trans ratio by ¹H NMR.

Section 4: Visualizations & Data
Diagrams

reaction_pathway cluster_start Reactants cluster_products Products Start 4-Hydroxy- cyclohexanone Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack CN CN⁻ Cis cis-Isomer (Axial Attack Product) Equilibrium Equilibration (Higher Temp, Longer Time) Cis->Equilibrium Reversion Trans trans-Isomer (Equatorial Attack Product) Intermediate->Cis Kinetic Pathway (Lower Ea) Intermediate->Trans Thermodynamic Pathway Equilibrium->Trans Forms more stable product troubleshooting_flowchart start Problem: Incorrect or Inconsistent cis:trans Ratio q1 Are you targeting the Thermodynamic (trans) or Kinetic (cis) product? start->q1 inconsistent_path Ratio is Inconsistent start->inconsistent_path Inconsistent Ratio thermo_path Target: Thermodynamic (trans) q1->thermo_path Thermodynamic kinetic_path Target: Kinetic (cis) q1->kinetic_path Kinetic sol_thermo Solution: - Increase Temperature - Increase Reaction Time - Use Equilibration Catalyst thermo_path->sol_thermo sol_kinetic Solution: - Decrease Temperature (-78°C) - Use Non-equilibrating Reagents - Shorten Reaction Time kinetic_path->sol_kinetic sol_inconsistent Solution: - Implement Strict Temp Control - Standardize Reagent Addition - Ensure Anhydrous Conditions inconsistent_path->sol_inconsistent

Caption: Troubleshooting decision tree for stereoselectivity issues.

Data Table

Table 1: Summary of Reaction Conditions and Expected Stereochemical Outcomes

ParameterKinetic Control ConditionsThermodynamic Control ConditionsRationale
Temperature Low (-78 °C to 0 °C)High (Room Temp to Reflux)Low temp prevents reversal, trapping the faster-forming product; high temp allows equilibrium. [4]
Reaction Time Short (1-4 hours)Long (12-48 hours)Short times prevent equilibration; long times ensure it is reached. [2]
Reagents Non-equilibrating (e.g., TMSCN)Equilibrating (e.g., NaCN/H⁺)TMSCN addition is often irreversible at low temps; HCN addition is reversible.
Expected Major Isomer Often cis (product of axial attack)trans (most stable product)The kinetic product depends on the lowest energy transition state, while the thermodynamic outcome favors the most stable isomer. [1]
Section 5: References
  • Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. (2025). ResearchGate. [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]

  • Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]

  • Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry. [Link]

  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. (n.d.). PMC - NIH. [Link]

  • Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. (2006). ResearchGate. [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2021). PubMed Central. [Link]

  • Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. (n.d.). PMC - NIH. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts. (2018). Google Patents.

  • Cis-trans epimerization technology of N-(4-hydroxycyclohexyl) acetamide. (2006). ResearchGate. [Link]

  • 4-Hydroxy-1-methylcyclohexane-1-carbonitrile. (n.d.). PubChem. [Link]

  • Kinetic and Thermodynamic Control. (n.d.). Dalal Institute. [Link]

  • Key Concepts in Stereoselective Synthesis. (n.d.). ETH Zürich. [Link]

  • Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. (2017). Google Patents.

  • Effects of Temperature on Stereochemistry of Enzymatic Reactions. (1996). ResearchGate. [Link]

  • Quantifying Cis- and Trans-Alkenes. (2021). ChemistryViews. [Link]

  • Exploring the selectivity of cytochrome P450 for enhanced novel anticancer agent synthesis. (n.d.). Royal Society of Chemistry. [Link]

  • Preparation method of trans-4-aminomethylcyclohexanecarboxylic acid. (2015). Google Patents.

  • Hydroxy Groups EnhanceR[2]otaxane Anion Binding Selectivity. (2017). PubMed Central. [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2018). PubMed Central. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2017). MDPI. [Link]

  • Separation and purification of cis and trans isomers. (1975). Google Patents.

  • Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? (2014). ResearchGate. [Link]

  • Synthesis of cis/trans-dihydrochromenones via a photoinduced rearrangement of 4-phenyl-3-aryl/cyclohexenylcoumarins. (2014). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxycyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for overcoming the poor solubility of this compound in various reaction media. Our goal is to equip you with the knowledge to optimize your experimental outcomes.

Introduction to this compound and its Solubility Profile

This compound is a bifunctional molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group attached to a cyclohexane ring. This structure imparts a unique polarity profile, which can lead to solubility challenges in both purely nonpolar and highly polar solvents. Understanding its physicochemical properties is the first step in troubleshooting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₁NO
Molecular Weight 125.17 g/mol
LogP -0.09 to 0.5,
Appearance Colorless oil
Boiling Point 270.0±33.0 °C at 760 mmHg

The LogP value, which is close to zero, indicates that this compound has a balance of hydrophilic and lipophilic character, suggesting that it may not be highly soluble in either very nonpolar solvents (like hexane) or in water.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My this compound is not dissolving in my reaction solvent. What are the initial steps I should take?

A1: Initial Troubleshooting Steps

Before exploring advanced solubilization techniques, it's crucial to systematically evaluate common laboratory practices. The following workflow outlines the initial steps to address the poor solubility of this compound.

G cluster_0 Initial Solubility Troubleshooting Workflow start Start: Poor solubility of this compound observed solvent_screening 1. Solvent Screening: Test solubility in a range of solvents (polar aprotic, polar protic, nonpolar). start->solvent_screening temp_increase 2. Temperature Adjustment: Gradually increase temperature while monitoring for degradation. solvent_screening->temp_increase agitation 3. Mechanical Agitation: Employ vigorous stirring, vortexing, or sonication. temp_increase->agitation decision Is solubility still insufficient? agitation->decision advanced Proceed to Advanced Solubilization Techniques decision->advanced Yes success Solubility Achieved decision->success No

Caption: Initial troubleshooting workflow for solubility issues.

Detailed Explanation:

  • Systematic Solvent Screening: The first step is to perform small-scale solubility tests with a variety of solvents. Create a solvent selection table based on polarity. Given this compound's mixed polarity, solvents like isopropanol, acetonitrile, or THF might be more effective than highly polar solvents like water or methanol, or very nonpolar solvents like hexane.

  • Controlled Heating: Increasing the temperature can significantly enhance solubility. However, be cautious as excessive heat can lead to degradation of the compound or unwanted side reactions. It is recommended to increase the temperature in small increments and monitor the stability of the compound by techniques like TLC or a quick NMR.

  • Enhanced Agitation: Simple magnetic stirring may not be sufficient. Utilizing an ultrasonic bath can provide the energy needed to break down solute-solute interactions and promote solvation.

If these initial steps do not yield a homogeneous solution, it is time to consider more advanced strategies.

Q2: I've tried different solvents with no success. How can I use co-solvents to improve the solubility of this compound?

A2: Leveraging Co-solvency

Co-solvency is a powerful technique where a small amount of a 'co-solvent' is added to the primary solvent to increase the solubility of a poorly soluble compound. The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the solute to dissolve.

When to Use Co-solvents: This method is particularly effective when your reaction can tolerate a mixture of solvents and when you have identified a solvent in which this compound has at least partial solubility.

Table 2: Common Co-solvents for Modifying Polarity

Co-solventPrimary SolventRationale
Ethanol, Isopropanol Water, MethanolIncreases the organic character of highly polar protic solvents.
Dimethyl Sulfoxide (DMSO) Water, AlcoholsA highly polar aprotic co-solvent that can disrupt hydrogen bonding networks.
N,N-Dimethylformamide (DMF) Water, TolueneA polar aprotic solvent that can bridge the polarity gap between aqueous and nonpolar organic phases.
Acetonitrile Water, DichloromethaneA less polar aprotic solvent that can enhance the solubility of moderately polar compounds.

Experimental Protocol for Co-solvent Screening:

  • Primary Solvent Selection: Choose a primary solvent that is required for your reaction chemistry but in which this compound has poor solubility.

  • Co-solvent Selection: Based on Table 2, select a few candidate co-solvents.

  • Titration: In a small vial, dissolve a known amount of this compound in a fixed volume of the primary solvent to create a saturated suspension.

  • Incremental Addition: Add the co-solvent dropwise while stirring vigorously until the solid completely dissolves. Record the volume of co-solvent added.

  • Optimization: The optimal co-solvent system will be the one that achieves complete dissolution with the minimum amount of co-solvent, as this is less likely to interfere with the reaction.

Causality: The addition of a co-solvent alters the dielectric constant and hydrogen bonding capacity of the bulk solvent, creating a microenvironment around the solute molecules that is more energetically favorable for dissolution.

Q3: My reaction involves aqueous and organic phases, and this compound is stuck at the interface. Would Phase-Transfer Catalysis help?

A3: Employing Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an excellent strategy for reactions where the reactants are in two immiscible phases (e.g., aqueous and organic). A phase-transfer catalyst facilitates the movement of a reactant from one phase to another where the reaction can occur.

When to Use PTC: This method is ideal for reactions where this compound is in an organic phase and needs to react with an ionic reagent (e.g., a salt, base, or nucleophile) that is soluble in an aqueous phase.

G cluster_1 Mechanism of Phase-Transfer Catalysis aqueous Aqueous Phase (contains ionic reactant Y⁻) catalyst_aq Catalyst Q⁺X⁻ aqueous->catalyst_aq Catalyst added organic Organic Phase (contains this compound) product Reaction Occurs: Q⁺Y⁻ + Substrate -> Product + Q⁺X⁻ organic->product catalyst_org Catalyst Q⁺Y⁻ catalyst_aq->catalyst_org Ion exchange at interface catalyst_org->organic Catalyst transports Y⁻ into organic phase product->catalyst_aq Catalyst returns to aqueous phase

Caption: Simplified mechanism of phase-transfer catalysis.

Table 3: Common Phase-Transfer Catalysts

Catalyst TypeExamplesApplications
Quaternary Ammonium Salts Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC)General purpose, effective for a wide range of anionic reactants.
Quaternary Phosphonium Salts Tetrabutylphosphonium bromideMore thermally stable than ammonium salts, suitable for higher reaction temperatures.
Crown Ethers 18-Crown-6Excellent for complexing alkali metal cations (e.g., K⁺), making the accompanying anion more nucleophilic.
Cryptands [2.2.2]KryptofixSimilar to crown ethers but form more stable complexes.

Experimental Protocol for PTC:

  • Catalyst Selection: Choose a catalyst from Table 3 based on your reaction conditions and the nature of the ionic reactant. Quaternary ammonium salts are a good starting point due to their versatility and lower cost.

  • Reaction Setup: Prepare your biphasic reaction mixture. Add this compound to the organic solvent and the ionic reactant to the aqueous phase.

  • Catalyst Addition: Add a catalytic amount of the phase-transfer catalyst (typically 1-10 mol%) to the reaction mixture.

  • Agitation: Vigorous stirring is essential to maximize the interfacial area where the ion exchange occurs.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS. An increase in product formation compared to a control reaction without the catalyst indicates that PTC is effective.

Trustworthiness: The effectiveness of PTC is self-validating. If the reaction proceeds at a significantly faster rate with the catalyst than without, it confirms that the insolubility of the ionic reactant in the organic phase was the rate-limiting factor.

Q4: Can I use surfactants to create micelles for my reaction? How does micellar catalysis work?

A4: Harnessing the Power of Micellar Catalysis

Micellar catalysis is a green chemistry approach that uses surfactants in water to create nanoreactors (micelles) where organic reactions can occur. The hydrophobic tails of the surfactant molecules form a nonpolar core that can solubilize organic reactants like this compound, while the hydrophilic heads face the aqueous bulk.

When to Use Micellar Catalysis: This technique is particularly advantageous for running reactions in water, which is an environmentally benign solvent. It is suitable for a wide range of organic transformations, including cross-coupling reactions, reductions, and oxidations.

Table 4: Common Surfactants for Micellar Catalysis

Surfactant TypeExamplesMicelle Core Environment
Anionic Sodium dodecyl sulfate (SDS)Negatively charged surface, nonpolar core.
Cationic Cetyltrimethylammonium bromide (CTAB)Positively charged surface, nonpolar core.
Non-ionic Triton X-100, Polysorbates (Tween)Neutral surface, nonpolar core.
"Designer" Surfactants TPGS-750-M, NokEngineered for specific catalytic applications, often with enhanced solubilizing power.

Experimental Protocol for Micellar Catalysis:

  • Surfactant Selection: Choose a surfactant based on the nature of your reactants and catalyst. For many reactions, non-ionic surfactants are a good starting point as they are less likely to interfere with charged intermediates.

  • Preparation of the Aqueous Surfactant Solution: Prepare a solution of the surfactant in water at a concentration above its critical micelle concentration (CMC). This ensures the formation of micelles.

  • Addition of Reactants: Add this compound and any other organic-soluble reactants to the micellar solution with stirring. The organic compounds will partition into the hydrophobic core of the micelles.

  • Initiation of Reaction: Add any water-soluble reagents or catalysts to initiate the reaction.

  • Work-up: After the reaction is complete, the product can often be extracted by adding a water-immiscible organic solvent, which will break up the micelles and extract the organic components.

Authoritative Grounding: The use of micellar catalysis aligns with the principles of Green Chemistry by reducing the reliance on volatile organic solvents.

Q5: I've heard about hydrotropes. How are they different from co-solvents and surfactants, and when should I use them?

A5: Exploring Hydrotropy for Enhanced Solubility

Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotrope, increases the aqueous solubility of a poorly soluble compound. Unlike surfactants, hydrotropes do not form well-defined micelles but rather aggregate in a more loosely structured manner.

When to Use Hydrotropes: Hydrotropy is an excellent choice for increasing the concentration of this compound in aqueous solutions, especially when you need to avoid organic solvents and the formation of micelles might be problematic for your reaction or downstream processing.

Table 5: Common Hydrotropes

HydrotropeChemical NatureKey Features
Sodium benzoate Anionic organic saltA classic, cost-effective hydrotrope.
Sodium salicylate Anionic organic saltEffective for a range of organic solutes.
Urea Neutral organic compoundCan disrupt the structure of water, enhancing the solubility of nonpolar compounds.
Niacinamide Neutral organic compoundA biocompatible hydrotrope, useful in pharmaceutical applications.

Experimental Protocol for Using Hydrotropes:

  • Hydrotrope Selection: Select a hydrotrope from Table 5. Sodium benzoate and urea are good starting points for general chemical synthesis.

  • Preparation of Hydrotropic Solution: Prepare a concentrated aqueous solution of the hydrotrope. The concentration needed can be quite high (e.g., 1-2 M).

  • Solubility Test: Add this compound to the hydrotropic solution and stir. Compare its solubility to that in pure water.

  • Reaction and Recovery: Conduct your reaction in the hydrotropic solution. After the reaction, the product can often be precipitated by diluting the reaction mixture with water, which reduces the concentration of the hydrotrope and thus its solubilizing effect.

Causality and Trustworthiness: The mechanism of hydrotropy is thought to involve the formation of aggregates and weak interactions (like π-π stacking if applicable) between the hydrotrope and the solute. The self-validating nature of this technique lies in the observable and significant increase in solubility upon the addition of the hydrotrope, and the subsequent recovery of the product upon dilution.

Conclusion

Overcoming the poor solubility of this compound is achievable through a systematic and informed approach. By starting with basic troubleshooting and progressing to advanced techniques such as co-solvency, phase-transfer catalysis, micellar catalysis, and hydrotropy, researchers can create a homogeneous reaction environment conducive to achieving their desired chemical transformations. The choice of method will depend on the specific reaction conditions, the nature of the other reactants, and the desired work-up procedure.

References

  • Micelles Supported Organic Reactions in Water: A Review. TSI Journals. [Link]

  • CATALYTIC REACTIONS IN MICELLAR MEDIA. La Chimica & l'Industria. [Link]

  • A Review On Pharmaceutical Hydrotropes. Natural Volatiles and Essential Oils. [Link]

  • Utilizing Micellar Catalysis for Organic Synthesis: A Desk Reference. ACS GCI Pharmaceutical Roundtable. [Link]

  • Applications of Micelles in Catalyzing Organic Reactions. ResearchGate. [Link]

  • Phase-transfer catalyst. Wikipedia. [Link]

  • Micellar catalysis: Polymer bound palladium catalyst for carbon-carbon coupling reactions in water. PNAS. [Link]

  • Phase-transfer catalyst – Knowledge and References. Taylor & Francis. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Phase Transfer Catalysis. SACHEM, Inc. [Link]

  • *Liquid–Liquid Phase-Transfer

Technical Support Center: Catalyst Poisoning in the Hydrogenation of 4-Oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of 4-oxocyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation and poisoning. By understanding the underlying mechanisms, you can enhance reaction efficiency, improve product selectivity, and ensure the longevity of your valuable catalysts.

The hydrogenation of 4-oxocyclohexanecarbonitrile is a crucial transformation, yielding valuable amino alcohol intermediates. However, the bifunctional nature of the substrate (containing both a ketone and a nitrile group) and the sensitivity of hydrogenation catalysts present unique challenges. Catalyst deactivation, particularly through poisoning, is a primary cause of failed or inefficient reactions. This document provides a structured, in-depth guide to diagnosing and overcoming these obstacles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each answer provides a diagnostic approach and actionable solutions based on established chemical principles.

Issue 1: The reaction has stalled or shows minimal conversion.

Q: My hydrogenation of 4-oxocyclohexanecarbonitrile has stopped prematurely or failed to initiate, despite using a fresh catalyst. What is the most probable cause and how do I investigate it?

A: A sudden or complete loss of catalytic activity is a classic symptom of acute catalyst poisoning. The poison molecule adsorbs strongly to the catalyst's active sites, preventing the reactant from binding and reacting.[1][2] The investigation should systematically focus on identifying the source of contamination.

Diagnostic Protocol: Identifying the Source of Poisoning

  • Analyze Raw Materials: The primary suspects are impurities in your starting material, solvent, or hydrogen gas.

    • Starting Material (4-oxocyclohexanecarbonitrile): Analyze a sample using Gas Chromatography-Mass Spectrometry (GC-MS) to screen for organic impurities. Pay close attention to any sulfur- or nitrogen-containing heterocyclic compounds that may have carried over from its synthesis.

    • Solvent: Trace amounts of water or sulfur compounds (like thiophenes in technical-grade THF) can be potent poisons.[3][4] Run a blank analysis of your solvent and consider purifying it by distillation or passing it through a column of activated alumina.

    • Hydrogen Gas: If your hydrogen source is from cylinders, check the certificate of analysis. Carbon monoxide (CO) is a common impurity that strongly inhibits Group 10 metal catalysts.[4][5] If you suspect the gas quality, install an in-line gas purifier.

  • Perform a Control Experiment: To confirm poisoning, run the reaction again under identical conditions but with highly purified reagents. If this reaction proceeds smoothly, it validates that your original materials were contaminated.

  • Isolate the Contaminated Component: If the control experiment is successful, run a series of small-scale reactions, substituting one component at a time (e.g., original substrate with pure solvent, pure substrate with original solvent) to pinpoint the source of the poison.

Recommended Solutions:

  • Reagent Purification: Implement rigorous purification protocols for all reactants and solvents.

  • Guard Beds: For continuous or large-scale reactions, consider using a "guard bed" filled with an adsorbent material upstream of your reactor to capture poisons before they reach the catalyst.[6]

  • Catalyst Selection: Nickel-based catalysts may offer higher resistance to certain metal contaminants than palladium catalysts.[4]

Issue 2: The reaction shows poor selectivity, yielding significant byproducts.

Q: My reaction is converting the starting material, but I am observing a mixture of products, including secondary and tertiary amines, instead of the desired 4-aminomethyl-cyclohexanol. How can I improve selectivity?

A: This is a common issue in nitrile hydrogenation. The formation of secondary and tertiary amines occurs when the primary amine product attacks the reactive imine intermediate on the catalyst surface.[7] While not a classic case of poisoning by an external agent, it represents a deactivation of the desired reaction pathway by the product itself.

The reaction network is as follows:

  • Desired Reaction: R-CN + 2 H₂ → R-CH₂NH₂

  • Side Reaction 1: R-CH₂NH₂ + R-CH=NH (imine intermediate) → Dimerization → (R-CH₂)₂NH (Secondary Amine) + NH₃

  • Side Reaction 2: (R-CH₂)₂NH + R-CH=NH → Trimerization → (R-CH₂)₃N (Tertiary Amine) + NH₃

Solutions to Improve Primary Amine Selectivity:

  • Ammonia Addition: Dosing the reaction with ammonia can suppress the formation of secondary and tertiary amines. Ammonia competes with the primary amine product for binding to the imine intermediate, shifting the equilibrium away from byproduct formation.

  • Catalyst Modification: The selectivity of nickel catalysts can be improved by treatment with agents like formaldehyde or carbon monoxide prior to use.[8] These modifiers can alter the surface properties of the catalyst to favor the primary amine pathway.

  • Catalyst Choice: The choice of catalyst metal is critical. For instance, rhodium on carbon (Rh/C) often shows higher selectivity for secondary amines, while certain nickel or palladium catalysts can be optimized for primary amines.[9][10] Unsupported nanoporous palladium has also shown high selectivity for primary amines under mild conditions.[11]

Issue 3: Catalyst activity progressively declines over multiple reaction cycles.

Q: I am reusing my catalyst, but I observe a significant drop in conversion rate with each subsequent run. What is causing this gradual deactivation?

A: Gradual deactivation during catalyst recycling points toward several potential mechanisms: irreversible poisoning by low-level contaminants, physical changes to the catalyst structure, or fouling.

Possible Cause Description Diagnostic Check
Chronic Poisoning Accumulation of strongly-bound poisons (e.g., sulfur, heavy metals) that are not removed by simple washing.[12]Analyze the spent catalyst using X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to detect surface contaminants.
Metal Leaching The active metal (e.g., Pd, Ni) dissolves into the reaction medium. This is more common in acidic or basic conditions.Analyze the reaction filtrate using Inductively Coupled Plasma (ICP) analysis to quantify the leached metal.
Sintering At high temperatures, small metal nanoparticles on the support can migrate and agglomerate into larger particles. This reduces the active surface area.[13][14]Characterize the fresh and spent catalyst using Transmission Electron Microscopy (TEM) to compare particle size distribution.[14]
Fouling/Coking Physical blockage of catalyst pores and active sites by high molecular weight byproducts or carbonaceous deposits ("coke").[1][13]Analyze the spent catalyst using Thermogravimetric Analysis (TGA) to quantify carbon deposits.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in the hydrogenation of 4-oxocyclohexanecarbonitrile?

A1: The most frequently encountered poisons for catalysts like Pd, Pt, Rh, and Ni are:

  • Sulfur Compounds: (e.g., H₂S, thiols, thiophenes). These are potent, often irreversible poisons that form strong chemical bonds with the metal surface.[2][6]

  • Carbon Monoxide (CO): A strong chemisorbing agent that blocks active sites. Often an impurity in hydrogen gas.[4][5]

  • Halides, Cyanides, Phosphates: These anions can strongly adsorb to and deactivate metal surfaces.[5]

  • Heavy Metals: (e.g., lead, mercury, arsenic). These can form alloys with the catalyst metal, causing permanent deactivation.[1][12]

  • Nitrogen Compounds: While the amine product can be an inhibitor, other nitrogen-containing molecules like pyridines or certain heterocycles can act as stronger poisons.[5]

Q2: Can a poisoned catalyst be regenerated?

A2: Regeneration is possible but its success depends on the nature of the poison and the deactivation mechanism.

  • Fouling/Coking: This is often reversible. A common method is a controlled high-temperature oxidation (burn-off) to remove carbon deposits, followed by a reduction step to reactivate the metal.[15][16]

  • Temporary/Reversible Poisoning: For poisons that are less strongly adsorbed (inhibitors), a hot hydrogen stripping treatment may desorb the contaminant and restore activity.[4]

  • Strong (Irreversible) Poisoning: For poisons like sulfur or heavy metals, regeneration is very difficult and often impractical. Sulfur poisoning at low temperatures is generally considered irreversible.[15] High-temperature thermal treatments (>800 °C) or aggressive chemical washing may be required, but these risk damaging the catalyst structure and may only offer partial activity recovery.[15][17]

Experimental Protocol: Oxidative Regeneration of a Coked Catalyst

Caution: This procedure should be performed with appropriate safety measures in a controlled environment.

  • Solvent Wash: Wash the recovered catalyst thoroughly with a clean, volatile solvent (e.g., ethanol, ethyl acetate) to remove any physically adsorbed organic residues. Dry the catalyst under vacuum.

  • Inert Purge: Place the catalyst in a tube furnace. Purge the system with an inert gas (e.g., nitrogen, argon) while slowly heating to 150-200 °C to remove residual moisture and solvent.

  • Oxidation: Slowly introduce a dilute stream of an oxidizing gas (e.g., 1-5% air or O₂ in nitrogen) into the inert gas flow. Carefully ramp the temperature to 300-400 °C. This step is exothermic and must be controlled to avoid catalyst sintering.[16]

  • Hold: Maintain the temperature and oxidizing gas flow for 2-4 hours, or until off-gas analysis shows no more CO₂ production.

  • Reduction: Cool the catalyst under an inert gas. Once at the desired reaction temperature (or room temperature), switch the gas to pure hydrogen to re-reduce the oxidized metal sites and reactivate the catalyst.

Q3: How does the mechanism of poisoning work at a molecular level?

A3: Catalyst poisoning involves the chemical interaction of a poison (P) with an active site on the catalyst surface (M). This interaction is typically a strong chemisorption process that is more favorable than the adsorption of the reactant (R).[1] The poison effectively blocks the site, preventing the reactant from accessing it. For hydrogenation, this means the sites for H₂ dissociation and for the binding of the nitrile or ketone groups become unavailable.

Visualizations

Diagram 1: Troubleshooting Workflow for Decreased Catalyst Activity This flowchart provides a logical sequence for diagnosing the root cause of catalyst deactivation.

G start Low Conversion or Stalled Reaction check_repro Is the issue reproducible with a new batch of catalyst? start->check_repro handling_error Potential Catalyst Handling/Activation Error check_repro->handling_error No poisoning_suspected Catalyst Poisoning or Deactivation Suspected check_repro->poisoning_suspected Yes control_exp Run Control Experiment with High-Purity Reagents poisoning_suspected->control_exp check_recycles Does activity decrease over multiple cycles? poisoning_suspected->check_recycles control_ok Does Control Reaction Work? control_exp->control_ok isolate_source Isolate Contaminated Source: Substrate, Solvent, or H₂ Gas control_ok->isolate_source Yes control_fail Reaction Conditions Issue or Intrinsic Catalyst Problem control_ok->control_fail No purify Purify Contaminated Component & Rerun isolate_source->purify check_params Verify Temp, Pressure, Stirring Rate control_fail->check_params gradual_deact Gradual Deactivation: Sintering, Leaching, or Fouling check_recycles->gradual_deact Yes analyze_spent Analyze Spent Catalyst: TEM, ICP, TGA, XPS gradual_deact->analyze_spent

Caption: A step-by-step workflow for diagnosing catalyst deactivation.

Diagram 2: Mechanism of Active Site Poisoning This diagram illustrates how a poison molecule blocks a reactant from accessing a catalyst's active site.

G cluster_0 Healthy Catalyst cluster_1 Poisoned Catalyst cat_surface Catalyst Surface (e.g., Pd, Ni) R Reactant R->cat_surface Adsorbs on Active Site H2 H₂ H2->cat_surface Dissociates on Active Site cat_surface_p Catalyst Surface (e.g., Pd, Ni) R_p Reactant R_p->cat_surface_p Blocked P Poison (S) P->cat_surface_p Strong, Irreversible Adsorption

Caption: A poison molecule irreversibly binds to an active site.

References

Sources

Technical Support Center: Reverse-Phase HPLC Method Optimization for 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven framework for developing and troubleshooting reverse-phase HPLC methods for 4-Hydroxycyclohexanecarbonitrile. The content is structured to move from foundational knowledge to specific, actionable troubleshooting, mirroring the logical workflow of method development in a professional laboratory setting.

Analyte Deep Dive: Understanding this compound

Effective method development begins with a thorough understanding of the analyte's physicochemical properties. These characteristics dictate its behavior in a reverse-phase system and inform every decision we make regarding mobile and stationary phase selection.

This compound possesses two key functional groups on a cyclohexane scaffold: a hydroxyl (-OH) group and a nitrile (-CN) group. This structure results in a molecule that is notably polar and, for practical purposes, non-ionizable within the typical HPLC pH range.

PropertyValueImplication for Reverse-Phase HPLC
Molecular Formula C₇H₁₁NO-
Molecular Weight 125.17 g/mol [1]-
XLogP3 0.5[1]An XLogP3 value below 1.0 indicates the compound is hydrophilic (polar). This predicts that the analyte will have low retention on standard non-polar stationary phases like C18 and may require a mobile phase with a lower organic content.
Predicted pKa 14.69 (Weakly Acidic -OH)[2]The hydroxyl group is extremely weakly acidic. The molecule will remain in its neutral form across the entire operational pH range (2-8) of silica-based columns. Therefore, pH adjustments will not alter the analyte's charge state but can be used to control the stationary phase surface chemistry.[3][4]
Hydrogen Bond Donor/Acceptor Count 1 Donor, 2 AcceptorsThe hydroxyl and nitrile groups can participate in hydrogen bonding, making the analyte susceptible to secondary interactions with active sites (silanols) on the column packing, which can lead to peak tailing.[5]

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions, providing quick, actionable advice to get your method development started.

Q1: What is a good starting mobile phase for this compound on a C18 column?

A good starting point is a simple isocratic mobile phase of 95:5 (v/v) Water:Acetonitrile (ACN) . Given the analyte's high polarity (XLogP3 = 0.5), it will likely elute quickly.[1] This low initial organic percentage ensures some retention. A generic screening gradient, such as 5% to 95% ACN over 10-15 minutes, is also an excellent first step to determine the approximate organic concentration needed for elution.

Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier?

Both should be evaluated, as changing the organic solvent is one of the most powerful tools to alter selectivity (α) for resolving the main peak from any impurities.[6]

  • Acetonitrile (ACN): Generally the first choice. It has a lower viscosity (resulting in lower backpressure) and a lower UV cutoff (~190 nm), which is beneficial for low-wavelength detection.[7][8] It often produces sharper peaks and has a stronger elution strength than methanol in reverse-phase chromatography.[7][9]

  • Methanol (MeOH): A viable and cost-effective alternative. As a polar, protic solvent, methanol's ability to hydrogen bond can sometimes offer unique selectivity and may improve peak shape for compounds that exhibit tailing due to silanol interactions.[7][8][10]

The table below summarizes the key differences:

PropertyAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Generally stronger; shorter retention times[9][11]Weaker; longer retention times[7]
Selectivity Aprotic, strong dipole interactions[9]Protic, hydrogen bonding interactions[8]
Viscosity / Pressure Lower viscosity, lower system backpressure[7][10]Higher viscosity, higher system backpressure[7]
UV Cutoff ~190 nm[8]~205-210 nm[8]

Q3: Do I need to control the mobile phase pH if the analyte is neutral?

Yes, controlling the pH is highly recommended, even for neutral analytes. The goal is not to modify the analyte but to control the ionization state of the stationary phase. Silica-based columns have residual silanol groups (Si-OH) on their surface. At pH values above ~4, these silanols become ionized (Si-O⁻), creating active sites that can cause significant peak tailing for polar analytes with hydrogen-bonding capability, like this compound.

By adding a small amount of acid (e.g., 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) ) to the mobile phase to maintain a pH between 2.5 and 3.5, you suppress silanol ionization.[12] This "silanol-suppressing" effect minimizes secondary interactions, leading to more symmetrical peaks and more reproducible retention times.[12][13]

Q4: My peak for this compound shows little to no retention, even with 100% aqueous mobile phase. What should I do?

This is a common issue for highly polar compounds on traditional C18 columns. You have two primary options:

  • Change the Stationary Phase: The most robust solution is to switch to a column designed for polar analyte retention. Look for "AQ" type, "polar-embedded," or "polar-endcapped" columns. These columns have modified surface chemistry that resists "hydrophobic collapse" or "dewetting" in highly aqueous mobile phases, providing a stable and reproducible retention mechanism for polar compounds.

  • Use a Different Chromatographic Mode: If available, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique specifically designed for retaining and separating very polar compounds that are unretained in reverse-phase mode.

Systematic Troubleshooting Guide

This guide uses a question-and-answer format to walk you through diagnosing and solving specific experimental problems.

Problem Area 1: Retention Time Variability (Drifting)

Q: My retention time is consistently decreasing or increasing over a sequence of injections. What is the cause?

Retention time drift is typically caused by a lack of system equilibrium or changes in the mobile phase or column temperature.[5][14] Let's diagnose this systematically.

G start Retention Time Drifting? q1 Is the column fully equilibrated? start->q1 q2 Is column temperature stable? q1->q2 Yes sol1 Solution: Equilibrate for 10-20 column volumes. Increase time if using buffers or ion-pairing agents. q1->sol1 No q3 Is mobile phase composition accurate? q2->q3 Yes sol2 Solution: Use a thermostatted column oven. Ensure lab ambient temperature is stable. q2->sol2 No q4 Is a system leak present? q3->q4 Yes sol3 Solution: Prepare fresh mobile phase. Prepare gravimetrically, not volumetrically. Ensure proper degassing and mixing. q3->sol3 No sol4 Solution: Check for pressure fluctuations. Inspect fittings for salt deposits (if using buffers). Perform a system pressure test. q4->sol4 Yes

Caption: Troubleshooting workflow for retention time drift.

Detailed Explanation:

  • Column Equilibration: The most common cause of drift, especially at the beginning of a run.[15] The stationary phase needs to fully equilibrate with the mobile phase. If you are using buffered mobile phases, this can take significantly longer. A stable baseline does not always mean a fully equilibrated column.

  • Temperature: Column temperature directly affects retention. A 1°C change can alter retention times by 1-2%.[14] Using a column oven is critical for reproducibility.[16][17]

  • Mobile Phase Composition: An error of just 1% in the organic solvent ratio can change retention by 5-15%.[14] Always prepare the mobile phase carefully. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[18]

  • System Leaks: A slow, undetected leak can cause flow rate fluctuations, leading to retention drift.[5] This often manifests as a gradual decrease in system pressure.

Problem Area 2: Poor Peak Shape (Tailing)

Q: My peak for this compound is asymmetrical and tailing. How can I fix it?

Peak tailing for a polar, neutral compound like this is almost always due to secondary interactions with the stationary phase or issues outside the column.[14][19]

Primary Cause: Silanol Interactions As discussed in the FAQ, the hydroxyl group on your analyte can interact strongly with ionized silanol groups on the silica packing.

  • Solution 1: Control Mobile Phase pH: This is the easiest and most effective fix. Add 0.1% formic acid or phosphoric acid to your aqueous mobile phase component to bring the pH to <3.5. This protonates the silanols (Si-O⁻ → Si-OH), neutralizing them and minimizing unwanted interactions.[12]

  • Solution 2: Use a Modern, High-Purity Column: Modern columns use higher purity silica and advanced end-capping techniques that shield a majority of the residual silanols. If you are using an older column, upgrading can significantly improve peak shape for polar analytes.

Other Potential Causes:

  • Extra-Column Dead Volume: Excessive tubing length or using tubing with too large an internal diameter between the column and detector can cause peak broadening and tailing.[16] Ensure all connections are made with minimal tubing length.

  • Column Contamination: Strongly retained compounds from previous injections can build up at the column head, distorting the peak shape.[14][15]

    • Solution: Use a guard column to protect the analytical column.[14] Develop a robust column flushing procedure to run between sequences.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN), it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Problem Area 3: Poor Resolution

Q: I have an impurity peak that is co-eluting or not fully resolved from the main this compound peak. How do I improve the separation?

Resolution (Rs) is governed by three factors: efficiency (N), selectivity (α), and retention factor (k).[6] The most effective way to improve resolution for closely eluting peaks is to change the selectivity.[6]

G start Poor Resolution (Rs < 1.5)? q1 Change Organic Modifier Type (ACN ↔ MeOH) start->q1 q2 Adjust % Organic q1->q2 res1 Most powerful way to change selectivity (α). Observe changes in peak elution order. q1->res1 q3 Change Stationary Phase q2->q3 res2 Adjusts retention factor (k). Aim for k between 2 and 10. Decrease %B to increase retention and resolution. q2->res2 q4 Increase Efficiency (N) q3->q4 res3 Try a different chemistry (e.g., Phenyl-Hexyl, Cyano). Provides different interaction mechanisms (π-π, dipole). q3->res3 res4 Less impactful for selectivity. Use longer column or smaller particle size column. May significantly increase run time and backpressure. q4->res4

Caption: Decision tree for improving peak resolution.

Step-by-Step Strategy:

  • Change Organic Modifier: Switch from Acetonitrile to Methanol (or vice versa). Because ACN and MeOH interact differently with the analyte and stationary phase, this often produces the most dramatic and effective change in peak spacing (selectivity).[20][11][21]

  • Adjust Organic Content (%B): Reduce the percentage of the organic modifier in the mobile phase. This increases the retention factor (k) of all compounds, moving them further from the void volume and often increasing the space between them.[6][21] Aim for a k value between 2 and 10 for the main analyte peak for robust separation.[21]

  • Change Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry is the next step. A Phenyl-Hexyl or Cyano (CN) phase offers different selectivity (π-π or dipole-dipole interactions, respectively) compared to a standard C18 (hydrophobic interactions) and can be very effective at resolving structurally similar compounds.[22]

  • Increase Efficiency: While less impactful on selectivity, increasing column efficiency (N) makes peaks narrower, which can improve resolution.[6] This can be achieved by using a longer column or a column packed with smaller particles (e.g., switching from 5 µm to sub-2 µm particles), but this will increase backpressure and may require a UHPLC system.[22][23]

Experimental Protocols

Protocol 1: Preparation of Acidified Mobile Phase (0.1% Formic Acid)

This protocol describes the preparation of 1 Liter of mobile phase A (aqueous) and mobile phase B (organic).

Materials:

  • HPLC-grade water

  • HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)

  • High-purity Formic Acid (~99% or higher)

  • 1 L graduated cylinders

  • 1 L mobile phase reservoir bottles

  • 0.45 µm or 0.22 µm membrane filter

Procedure:

  • Prepare Aqueous Phase (A): a. Measure 999 mL of HPLC-grade water using a graduated cylinder and transfer it to a 1 L reservoir bottle. b. Carefully pipette 1.0 mL of formic acid into the water. c. Cap the bottle and swirl gently to mix thoroughly. d. Filter the solution using a vacuum filtration apparatus with a 0.45 µm or 0.22 µm filter to remove particulates. e. Degas the mobile phase using sonication, vacuum degassing, or helium sparging.

  • Prepare Organic Phase (B): a. Measure 999 mL of HPLC-grade ACN or MeOH using a graduated cylinder and transfer it to a separate 1 L reservoir bottle. b. Carefully pipette 1.0 mL of formic acid into the organic solvent. c. Cap, mix, filter, and degas as described in steps 1c-1e.

  • System Setup: a. Place the prepared solvents in the appropriate lines on your HPLC system. b. Thoroughly purge the pump lines to ensure the new mobile phase has displaced the old.

Protocol 2: Systematic Solvent Scouting for Resolution Optimization

This protocol provides a workflow for efficiently testing the effect of ACN vs. MeOH on your separation.

Prerequisites:

  • A stable, retaining method has been established (analyte k > 1).

  • HPLC system with at least a binary pump.

Procedure:

  • Initial Run (Reference): a. Equilibrate the column with your starting mobile phase (e.g., 90:10 Water/ACN with 0.1% Formic Acid). b. Inject your sample and record the chromatogram. Note the retention times and resolution between the analyte and the critical impurity.

  • Switch to Methanol: a. Prepare a mobile phase of identical composition, but substitute Methanol for Acetonitrile (e.g., 90:10 Water/MeOH with 0.1% Formic Acid). b. Crucially, perform a thorough system flush. Purge the pump lines for at least 5 minutes with 100% MeOH, followed by the new mobile phase composition. c. Equilibrate the column with the new methanol-based mobile phase for at least 15-20 column volumes. d. Inject the same sample and record the chromatogram.

  • Compare and Analyze: a. Lay the two chromatograms (ACN and MeOH) over each other. b. Observe changes in selectivity. Did the elution order of the impurity and the main peak change? Did the distance between them increase or decrease? c. Based on the results, select the solvent that provides the best baseline separation. You can then proceed to fine-tune the % organic concentration or gradient slope for that solvent system to optimize the resolution further.

References

  • Vertex AI Search Grounding Service. HPLC Troubleshooting Guide. Accessed January 11, 2026.
  • Dolan, J. W., et al.
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  • Thermo Fisher Scientific. Successful HPLC Operation – A Troubleshooting Guide. Accessed January 11, 2026.
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  • Shimadzu Corporation.
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  • Welch Materials. Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Accessed January 11, 2026.
  • Dolan, J. W. Back to Basics: The Role of pH in Retention and Selectivity.
  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Accessed January 11, 2026.
  • Agilent Technologies.
  • ResearchGate. (PDF) The Key to Accurate Analysis- Chromatographic Resolution. November 20, 2023.
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  • AnalyteGuru. Real Solutions to Improve Your HPLC Peak Resolution. August 9, 2023.
  • Biotage.
  • Scribd. Mobile Phase Optimization Strategies For Reversed Phase HPLC. Accessed January 11, 2026.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12617272, this compound. Accessed January 11, 2026.
  • Dolan, J. W. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Accessed January 11, 2026.
  • Sigma-Aldrich. HPLC Troubleshooting Guide. Accessed January 11, 2026.
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  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Accessed January 11, 2026.
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  • ChemicalBook. Cyclohexanecarbonitrile, 4-hydroxy- | 24056-34-6. Accessed January 11, 2026.

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Technical Support Center: Preparative Chromatography of 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the preparative purification of 4-Hydroxycyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges of isolating this unique molecule. This compound presents a distinct purification challenge due to its moderate polarity, conferred by the hydroxyl (-OH) and nitrile (-CN) groups, and the presence of cis and trans diastereomers. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios.

Troubleshooting Guide: Common Preparative Issues

This section addresses specific problems you may encounter during the purification process. Each entry explains the potential causes and provides a step-by-step protocol for resolution.

Q1: I'm seeing severe peak tailing for my this compound peak. What's causing this and how do I fix it?

A1: Peak tailing is a common issue, especially with polar analytes containing functional groups like hydroxyls that can undergo secondary interactions with the stationary phase.[1][2]

Primary Causes & Solutions:

  • Secondary Silanol Interactions: The primary cause is often the interaction between the polar hydroxyl group of your molecule and acidic silanol groups on the surface of silica-based stationary phases.[1]

    • Solution 1: Use a High-Quality, End-Capped Column. Modern, fully end-capped columns (like a C18 or Phenyl phase) have fewer free silanols. If you are using bare silica in normal-phase, this is a known challenge.

    • Solution 2: Modify the Mobile Phase. Add a small amount of a competitive agent to the mobile phase to saturate the active silanol sites. For normal-phase, adding 0.1-0.5% of an alcohol like isopropanol can help. For reversed-phase, adding 0.1% formic acid or trifluoroacetic acid (TFA) can suppress silanol ionization and improve peak shape.[1]

  • Column Overload: In preparative chromatography, it's easy to exceed the column's mass capacity, leading to distorted, tailing peaks.[1][3]

    • Solution: Perform a Loading Study. Before committing to a large-scale run, perform a loading study on an analytical column of the same chemistry. Inject increasing amounts of your sample until you see a degradation in peak shape. This helps determine the maximum load your stationary phase can handle.[3] As a rule of thumb, a well-optimized reversed-phase method should allow for a load of at least 1% of the stationary phase mass (e.g., 1 gram of crude sample per 100 grams of stationary phase).[3]

  • Column Bed Deformation: A physical void or channel in the column packing can cause flow path distortion, leading to tailing for all peaks.[1][4]

    • Solution: Use Guard Columns and Filters. Always use a guard column and an in-line filter to protect your expensive preparative column from particulates that can damage the column bed. If you suspect a void has formed, you can sometimes fix it by reversing the column and flushing it at a low flow rate.[4]

Q2: My main challenge is separating the cis and trans isomers of this compound. They are co-eluting. What should I do?

A2: Separating diastereomers like the cis and trans isomers of this compound is a challenge of selectivity. These isomers have the same mass and very similar polarities, so the stationary phase chemistry is critical.[5][6]

Strategies for Improving Isomer Resolution:

  • Change Stationary Phase Selectivity: If a standard C18 column isn't providing separation, you need a stationary phase that offers different interaction mechanisms.

    • Phenyl Phases: Phenyl-based columns (e.g., Phenyl-Hexyl) can provide pi-pi interactions with the nitrile group, potentially offering a different selectivity that can resolve the isomers.[7]

    • Biphenyl Phases: These phases are known for their unique selectivity for aromatic and moderately polar analytes and can increase the resolution of structural isomers.[8]

    • Shape-Selective Phases: Phases like C30 or cholesterol-based columns can resolve isomers based on subtle differences in their three-dimensional shape.[6][9]

  • Switch to a Different Chromatography Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for polar compounds and can provide unique selectivity.[10][11][12] The separation is based on the partitioning of the analyte between a water-enriched layer on the polar stationary phase and a high-organic mobile phase.[12] This can often resolve isomers that are inseparable in reversed-phase.

      • Recommended HILIC Phases: Start with a bare silica, diol, or amide-bonded phase.[13]

  • Optimize Mobile Phase and Temperature:

    • Change Organic Modifier: In reversed-phase, switching from acetonitrile to methanol (or vice-versa) changes the selectivity and may resolve your isomers.[8]

    • Lower the Temperature: Running the separation at a lower temperature (e.g., 10-15°C) can sometimes enhance the subtle energetic differences between the isomer-stationary phase interactions, leading to better resolution.

Frequently Asked Questions (FAQs)

This section covers broader, more foundational questions regarding method development for this compound.

Q1: What is the best starting point for column selection: Normal-Phase, Reversed-Phase, or HILIC?

A1: The choice of chromatography mode depends on your sample's solubility and the desired selectivity. For this compound, all three modes are viable, but they offer different advantages.[14][15][16]

Chromatography ModeStationary PhaseMobile PhaseProsCons
Reversed-Phase (RP) C18, C8, PhenylPolar (e.g., Water/Acetonitrile)Highly reproducible, wide availability of columns, simple mobile phases.[17]May provide insufficient retention for this polar analyte; potential for poor isomer selectivity on standard phases.
Normal-Phase (NP) Silica, Alumina, Diol, Amino (NH2)Non-polar (e.g., Hexane/Ethanol)Excellent for separating isomers of polar compounds.[14][18] Higher sample loading capacity compared to RP.[3]Sensitive to water content in the mobile phase, less reproducible than RP, uses less common solvents.
HILIC Bare Silica, Amide, DiolHigh Organic (>80% ACN) with Aqueous BufferExcellent retention for polar compounds that are not retained in RP.[11][12] Orthogonal selectivity to RP. Volatile mobile phases are easy to remove post-purification.[12]Requires careful column equilibration; can be sensitive to sample solvent composition.

Recommendation: Start with HILIC or a Phenyl-based Reversed-Phase column. HILIC is specifically designed for polar analytes and often provides the unique selectivity needed for isomer separation.[7][10] A Phenyl RP column is a good second choice, offering different selectivity than a standard C18.

Q2: I have developed a good analytical method on a 4.6 mm ID column. How do I correctly scale this up to a 50 mm ID preparative column?

A2: Scaling from an analytical to a preparative method is a systematic process. The goal is to maintain the resolution and separation profile achieved at the analytical scale.[19][20] The key is to keep the linear velocity of the mobile phase constant.

Step-by-Step Scaling Protocol:

  • Use Identical Column Chemistry and Length: For predictable scaling, the analytical and preparative columns should have the same stationary phase chemistry, particle size, and length.[19][21]

  • Calculate the Scaling Factor: The scaling factor is based on the ratio of the column cross-sectional areas.

    • Scaling Factor = (ID_prep / ID_anal)²

    • For this example: (50 mm / 4.6 mm)² = (10.87)² ≈ 118

  • Scale the Flow Rate:

    • Flow_prep = Flow_anal × Scaling Factor

    • Example: If your analytical flow rate was 1.0 mL/min, your preparative flow rate would be 1.0 mL/min × 118 = 118 mL/min .

  • Scale the Injection Volume/Sample Load:

    • Load_prep = Load_anal × Scaling Factor

    • Example: If you injected 1 mg on the analytical column, you can inject 1 mg × 118 = 118 mg on the preparative column.

  • Keep Gradient Time Proportional (if applicable): If you are running a gradient, the duration of the gradient should remain the same to maintain resolution.[21]

The following diagram illustrates the decision-making process for initial column and mode selection.

ColumnSelectionWorkflow cluster_Modes Select Chromatography Mode cluster_Screening Screen Stationary Phases Analyte Analyte Properties: This compound - Polar (-OH, -CN) - Cis/Trans Isomers Present RP Reversed-Phase (RP) Good starting point, high reproducibility. Analyte->RP HILIC HILIC Excellent for polar analytes & isomer separation. Analyte->HILIC NP Normal-Phase (NP) Strong choice for isomers, high loading. Analyte->NP RP_Phases Screen: 1. Phenyl-Hexyl (pi-pi interactions) 2. Polar-Embedded C18 (aqueous stability) 3. Standard C18 (baseline) RP->RP_Phases If analyte is soluble in polar solvents HILIC_Phases Screen: 1. Amide or Diol (versatile) 2. Bare Silica (high polarity) HILIC->HILIC_Phases Recommended for polar isomer challenge NP_Phases Screen: 1. Amino (NH2) or Diol (reduced tailing) 2. Bare Silica (high selectivity) NP->NP_Phases If analyte is soluble in non-polar solvents Optimize Optimize & Scale-Up - Adjust mobile phase/temperature - Perform loading study - Scale to preparative dimensions RP_Phases->Optimize HILIC_Phases->Optimize NP_Phases->Optimize

Caption: A logical workflow for selecting a column and developing a preparative method.

References

  • Kumar, A., He, Y., & Zhang, J. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A. Available at: [Link]

  • Agilent Technologies. (2013). Analytical to Preparative HPLC Method Transfer. Technical Overview. Available at: [Link]

  • Waters Corporation. (2018). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product. YouTube. Available at: [Link]

  • Phenomenex. HILIC HPLC Column. Product Information. Available at: [Link]

  • Lab Manager. (2011). Analytical HPLC to Preparative HPLC. Available at: [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Application Note. Available at: [Link]

  • Roemling, R., Sakata, M., & Kawai, Y. (2010). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • Aubin, A. J., & Cleary, R. (2011). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Waters Corporation Application Note. Available at: [Link]

  • Phenomenex. LC Scaling Analytical Methods Technical Tip 2. Technical Note. Available at: [Link]

  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. Blog. Available at: [Link]

  • GMP Insiders. (2023). Peak Tailing In Chromatography: Troubleshooting Basics. Available at: [Link]

  • Reddit. (2017). When to use normal or reverse TLC?. r/chemhelp. Available at: [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Technical Note. Available at: [Link]

  • Waters Corporation. HPLC Separation Modes. Primer. Available at: [Link]

  • HPLC Class 01. (2024). Normal vs Reverse Phase Chromatography Column 101. YouTube. Available at: [Link]

  • Hawach Scientific. Stationary Phase and Surface Chemistry of HPLC Columns. Blog. Available at: [Link]

  • Restek Corporation. (2019). Choosing Your LC Stationary Phase. Video. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • Mastelf. (2024). Understanding the Stationary Phase in HPLC: A Friend's Guide. Available at: [Link]

  • Element Lab Solutions. (2020). Troubleshooting GC peak shapes. Available at: [Link]

  • Restek Corporation. (2019). Choosing Your LC Stationary Phase. YouTube. Available at: [Link]

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. Available at: [Link]

  • Restek Corporation. (2018). GC Troubleshooting—Tailing Peaks. YouTube. Available at: [Link]

  • Agilent Technologies. Application Compendium Solutions for Preparative HPLC. Available at: [Link]

  • ResearchGate. (2010). Separation of the six major HBCD stereoisomers on a chiral permethylated β -cyclodextrin (CD) stationary phase. Available at: [Link]

  • SIELC Technologies. Separation of 1-(4-Chlorophenyl)cyclohexanecarbonitrile on Newcrom R1 HPLC column. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Guidebook. Available at: [Link]

  • Wikipedia. Chiral column chromatography. Available at: [Link]

  • Phenomenex. High-Performance Preparative LC Techniques. Available at: [Link]

  • Shimadzu. Preparative HPLC Primer. Available at: [Link]

  • Chromatography Today. (2019). Easy purification of isomers with prepacked glass columns. Available at: [Link]

  • Inventiva Pharma. COMPOUND-ORIENTED PREPARATIVE HPLC PURIFICATION PLATFORM. Poster. Available at: [Link]

  • Pyvot Tech. Separation of Isomers. Presentation. Available at: [Link]

  • HPLC.eu. chiral columns. Product Catalog. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]

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Technical Support Center: Quenching Procedures for Reactions Involving 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Hydroxycyclohexanecarbonitrile. This guide provides in-depth technical assistance in a user-friendly question-and-answer format to address common challenges encountered during the quenching and workup of reactions involving this versatile bifunctional molecule. Our goal is to equip you with the expertise and practical insights necessary to ensure the integrity of your experiments and the safety of your laboratory personnel.

I. Foundational Safety and Handling of Cyanides

Before initiating any experimental work, a thorough understanding of the hazards associated with cyanide-containing compounds is paramount. This compound, as a nitrile, can be harmful if swallowed, in contact with skin, or inhaled[1].

Question: What are the essential safety precautions when working with this compound and other cyanides?

Answer: All manipulations involving cyanide compounds, including weighing and transfers, must be conducted in a certified chemical fume hood[2]. Personal protective equipment (PPE), including a lab coat, safety goggles, and impervious gloves, is mandatory. It is crucial to avoid contact with acids, as this can generate highly toxic hydrogen cyanide (HCN) gas. Always have a designated and clearly labeled waste container for cyanide-containing materials. Lone work with cyanides is strictly prohibited.

Question: How should I handle spills of this compound?

Answer: For small spills within a fume hood, decontaminate the affected surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution[2]. All contaminated materials, including wipes and absorbent pads, must be disposed of as hazardous cyanide waste. For larger spills or spills outside a fume hood, evacuate the area immediately and contact your institution's environmental health and safety department.

II. Quenching Strategies for Reduction Reactions

The reduction of the nitrile group in this compound to a primary amine is a common synthetic transformation. The choice of quenching procedure is critical to safely neutralize the reducing agent and isolate the desired product, 4-(aminomethyl)cyclohexanol.

Question: I am using Lithium Aluminum Hydride (LiAlH₄) to reduce this compound. What is the standard quenching procedure?

Answer: Quenching a LiAlH₄ reaction must be done with extreme caution due to its violent reaction with protic solvents. The Fieser workup is a widely accepted and reliable method.[3]

Experimental Protocol: Fieser Workup for LiAlH₄ Reduction

  • Cooling: After the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.

  • Sequential Addition: While stirring vigorously, slowly and dropwise add the following reagents in sequence (for a reaction using 'x' grams of LiAlH₄):

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide (NaOH)

    • '3x' mL of water

  • Warming and Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 15 minutes. A granular precipitate should form.

  • Drying and Filtration: Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed. Filter the solid aluminum salts and the drying agent.

  • Product Isolation: Wash the filtered solids thoroughly with an appropriate organic solvent (e.g., ether or ethyl acetate) to recover any adsorbed product. Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 4-(aminomethyl)cyclohexanol.

Troubleshooting Guide: LiAlH₄ Reduction Quenching

IssuePotential CauseRecommended Solution
Excessive Fuming/Gas Evolution Addition of quenching agent is too rapid.Immediately stop the addition and allow the reaction to subside. Resume addition at a much slower rate. Ensure the reaction is adequately cooled.
Formation of a Gelatinous Precipitate Insufficient stirring or improper order of reagent addition.If possible, add more solvent and stir vigorously. In some cases, adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can help break up aluminum emulsions.[4]
Low Product Yield Incomplete extraction of the product from the aluminum salts.Ensure the filtered solids are washed thoroughly with several portions of the organic solvent. Using a Soxhlet extractor can be beneficial for larger-scale reactions.

.dot

G cluster_reduction Workflow: LiAlH₄ Reduction & Quenching Start Reaction Completion (this compound + LiAlH₄) Cool Cool to 0 °C Start->Cool Add_H2O Slowly add 'x' mL H₂O Cool->Add_H2O Add_NaOH Slowly add 'x' mL 15% NaOH (aq) Add_H2O->Add_NaOH Add_3H2O Slowly add '3x' mL H₂O Add_NaOH->Add_3H2O Warm Warm to Room Temperature (Stir for 15 min) Add_3H2O->Warm Dry Add Anhydrous MgSO₄ Warm->Dry Filter Filter Aluminum Salts Dry->Filter Isolate Isolate 4-(aminomethyl)cyclohexanol Filter->Isolate

Caption: Workflow for LiAlH₄ reduction quenching.

III. Quenching Strategies for Hydrolysis Reactions

The hydrolysis of the nitrile group in this compound yields 4-hydroxycyclohexanecarboxylic acid. The quenching and workup procedures differ significantly depending on whether the hydrolysis is performed under acidic or basic conditions.[1][5]

Question: How do I quench and work up the acidic hydrolysis of this compound?

Answer: Acidic hydrolysis is typically performed by heating the nitrile with a dilute mineral acid like hydrochloric acid. The workup aims to isolate the carboxylic acid from the acidic aqueous solution.

Experimental Protocol: Acidic Hydrolysis Workup

  • Cooling: After the reaction is complete, cool the reaction mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction multiple times to maximize recovery.

  • Washing: Combine the organic extracts and wash with brine (saturated aqueous NaCl solution) to remove the bulk of the water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 4-hydroxycyclohexanecarboxylic acid.

Question: What is the procedure for quenching and working up the basic hydrolysis of this compound?

Answer: Basic hydrolysis, usually with an aqueous solution of sodium or potassium hydroxide, results in the formation of the carboxylate salt. The workup requires an acidification step to protonate the carboxylate and allow for extraction into an organic solvent.[1]

Experimental Protocol: Basic Hydrolysis Workup

  • Cooling: After the reaction is complete, cool the reaction mixture in an ice-water bath.

  • Acidification: Slowly and carefully add a strong acid (e.g., concentrated HCl) to the cooled solution with stirring until the pH is acidic (pH ~2). This will protonate the carboxylate salt.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the carboxylic acid into a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic extracts with brine, then dry over an anhydrous drying agent.

  • Isolation: Remove the drying agent by filtration and concentrate the organic phase under reduced pressure to obtain the crude product.

Troubleshooting Guide: Hydrolysis Workup

IssuePotential CauseRecommended Solution
Emulsion Formation During Extraction High concentration of salts or polar byproducts.Add more brine to the separatory funnel and gently swirl. If the emulsion persists, filtration through a pad of Celite® can be effective.
Product Remains in the Aqueous Layer Incomplete protonation during basic hydrolysis workup or product is highly water-soluble.Ensure the aqueous layer is sufficiently acidic (check with pH paper). If the product has high water solubility, continuous liquid-liquid extraction may be necessary.
Incomplete Hydrolysis Insufficient reaction time or temperature.Monitor the reaction by TLC or another analytical method to ensure completion before initiating the workup.

.dot

G cluster_hydrolysis Workflow: Basic Hydrolysis & Workup Start Reaction Completion (Formation of Carboxylate Salt) Cool Cool to 0 °C Start->Cool Acidify Acidify with Strong Acid (e.g., HCl) to pH ~2 Cool->Acidify Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Acidify->Extract Wash Wash Organic Layer with Brine Extract->Wash Dry Dry with Anhydrous Na₂SO₄ Wash->Dry Isolate Isolate 4-hydroxycyclohexanecarboxylic acid Dry->Isolate

Caption: Workflow for basic hydrolysis workup.

IV. Quenching Strategies for Oxidation Reactions

The secondary alcohol of this compound can be oxidized to a ketone, yielding 4-oxocyclohexanecarbonitrile. A common and environmentally friendly method for this transformation is the use of sodium hypochlorite (bleach) in the presence of acetic acid.

Question: I have oxidized this compound with bleach. How do I quench the excess oxidant?

Answer: It is important to quench any remaining sodium hypochlorite before proceeding with the workup to prevent unwanted side reactions. A common quenching agent is sodium bisulfite or sodium sulfite.

Experimental Protocol: Quenching Bleach Oxidation

  • Testing for Excess Oxidant: After the reaction is deemed complete, test for the presence of excess oxidant using potassium iodide-starch paper. A positive test will result in the paper turning a dark blue/black color.

  • Quenching: If excess oxidant is present, add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) dropwise with stirring until the potassium iodide-starch test is negative.

  • Neutralization: Carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction and Isolation: Proceed with a standard aqueous workup by extracting the product into an organic solvent, washing, drying, and concentrating.

Troubleshooting Guide: Oxidation Quenching

IssuePotential CauseRecommended Solution
Persistent Positive Oxidant Test Insufficient quenching agent added.Continue to add the sodium bisulfite/sulfite solution portion-wise until the test is negative. Ensure adequate mixing.
Vigorous Gas Evolution on Neutralization Reaction mixture is still highly acidic.Add the sodium bicarbonate solution very slowly and with efficient stirring, preferably while cooling the reaction vessel in an ice bath.
Formation of Halogenated Byproducts Reaction conditions are too harsh or prolonged exposure to the oxidant.Optimize reaction time and temperature. Ensure the quenching step is performed promptly after reaction completion.

V. Frequently Asked Questions (FAQs)

Q1: Can I use water to quench a reaction involving this compound?

A1: While water is a common quenching agent, its use with highly reactive reagents like LiAlH₄ must be done with extreme caution and under controlled, cooled conditions. For quenching less reactive reagents, water can be suitable, but always consider the potential for exothermic reactions.

Q2: My final product is water-soluble. How should I adjust my workup?

A2: If your product, such as 4-(aminomethyl)cyclohexanol or 4-hydroxycyclohexanecarboxylic acid, exhibits significant water solubility, standard extractions may be inefficient. Consider saturating the aqueous layer with sodium chloride to decrease the solubility of the organic product (salting out). Continuous liquid-liquid extraction is also a highly effective technique for extracting water-soluble compounds.

Q3: What are the signs of an incomplete quench?

A3: For hydride reductions, continued gas evolution upon addition of more protic solvent indicates unreacted hydride. For oxidations, a persistent positive test with potassium iodide-starch paper shows the presence of residual oxidant. For acid/base quenches, a pH that does not stabilize in the desired range suggests incomplete neutralization.

Q4: How do I dispose of cyanide-containing waste after the workup?

A4: All aqueous layers and contaminated materials from reactions involving this compound should be treated as cyanide waste. This waste must be collected in a dedicated, clearly labeled, and sealed container. The container should be stored away from acids. Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Never pour cyanide-containing solutions down the drain.

VI. References

  • Can anyone suggest the best method for lithium aluminium hydride work up? (2014). Retrieved from ResearchGate. [Link]

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  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. (n.d.). Retrieved from Chemistry Steps. [Link]

  • Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. (2025). Retrieved from JoVE. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Retrieved from Master Organic Chemistry. [Link]

  • Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase.

  • Workup: Aluminum Hydride Reduction. (n.d.). Retrieved from University of Rochester Chemistry Department. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Retrieved from Chemistry LibreTexts. [Link]

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  • Cyanohydrin Formation and Reactions. (2024). Retrieved from YouTube. [Link]

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Validation & Comparative

A Comparative Guide to Cyanohydrins in Synthesis: Profiling 4-Hydroxycyclohexanecarbonitrile Against Key Industrial Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures that underpin drug discovery and materials science.[1][2] Among the most versatile and powerful intermediates are cyanohydrins, compounds bearing both a hydroxyl and a nitrile group on the same carbon.[3][4] This unique bifunctionality allows for a diverse array of subsequent transformations, making them invaluable synthons for producing α-hydroxy acids, β-amino alcohols, and other critical pharmacophores.[5][6]

This guide provides an in-depth comparison of several key cyanohydrins, with a special focus on the emerging potential of 4-Hydroxycyclohexanecarbonitrile . We will objectively evaluate its performance characteristics against established and widely utilized cyanohydrins: the industrial workhorse Acetone Cyanohydrin , the benchmark for aromatic asymmetry Mandelonitrile , and the simplest, most reactive precursor, Glycolonitrile . Our analysis is grounded in experimental data and field-proven insights to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Cyanohydrin Family: An Overview of Synthetic Utility

Cyanohydrins are typically synthesized via the nucleophilic addition of a cyanide anion to an aldehyde or ketone.[4][7] This carbon-carbon bond-forming reaction is fundamental, opening avenues to increase molecular complexity rapidly.[6] The choice of a specific cyanohydrin is dictated by the target molecule's structure, desired stereochemistry, reaction scale, and safety considerations.

G cluster_reactants Reactants cluster_process Process cluster_product Product carbonyl Aldehyde or Ketone (Prochiral Center) reaction Nucleophilic Addition carbonyl->reaction cyanide Cyanide Source (HCN, NaCN, TMSCN, etc.) cyanide->reaction cyanohydrin Cyanohydrin (Versatile Intermediate) reaction->cyanohydrin C-C Bond Formation

Caption: General workflow for the synthesis of cyanohydrins.

Physicochemical and Safety Profile Comparison

The physical properties and handling requirements of a reagent are critical considerations in experimental design. The following table summarizes key data for our selected cyanohydrins.

PropertyThis compoundAcetone CyanohydrinMandelonitrileGlycolonitrile
Molecular Formula C₇H₁₁NO[8]C₄H₇NO[9]C₈H₇NO[10]C₂H₃NO[11]
Molecular Weight 125.17 g/mol [8]85.11 g/mol [9]133.15 g/mol [10]57.05 g/mol [11]
Boiling Point Not available95 °C[9]170 °C (decomposes)[12]99.6 °C (at 2.3 kPa)[11]
Melting Point Not available-21.2 °C[9]22 °C (racemic)[10]< -72 °C[11]
Key Hazard Harmful if swallowed, inhaled, or in contact with skin[8]Highly toxic; liberates HCN easily[9][13]Toxic; decomposes to HCN and benzaldehyde[10][12]Extremely hazardous; readily decomposes to formaldehyde and HCN[11]

In-Depth Analysis of Selected Cyanohydrins

This compound: The Structured Cycloalkane

This compound is a bifunctional building block that introduces a substituted cyclohexane ring, a common motif in many pharmaceutical agents. Its true value lies in the rigid, three-dimensional scaffold it provides, with the hydroxyl and nitrile groups offering orthogonal handles for further functionalization.

  • Expertise & Experience: The presence of the cyclohexane ring imparts specific conformational constraints that can be exploited in stereoselective synthesis. The hydroxyl group can direct metallation, act as a nucleophile, or be converted into a leaving group, while the nitrile can be hydrolyzed, reduced, or used in cycloadditions. This makes it an excellent starting point for complex natural product synthesis or for creating sp³-rich drug candidates, a growing demand in medicinal chemistry.[14][15] Its stereochemistry (cis/trans isomers) adds another layer of synthetic potential, allowing for the generation of distinct diastereomeric products.

Acetone Cyanohydrin: The Safer Cyanide Surrogate

Acetone cyanohydrin (ACH) is arguably the most widely used cyanohydrin in industrial and academic labs, primarily as a safer and more convenient source of hydrogen cyanide.[9][13]

  • Expertise & Experience: ACH's utility shines in transcyanation reactions, where it transfers its cyanide group to another carbonyl compound, driven by the removal of the volatile acetone byproduct.[9] This equilibrium-based process, often catalyzed by a base, avoids the direct handling of HCN gas or alkali metal cyanides. It is the reagent of choice for the Strecker amino acid synthesis and in Mitsunobu reactions for converting alcohols to nitriles.[16] Its lack of a chiral center makes it purely a cyanide donor, not a chiral building block itself.

Mandelonitrile: The Archetype for Asymmetric Synthesis

Derived from benzaldehyde, mandelonitrile is a cornerstone of asymmetric cyanohydrin synthesis.[10] Its (R)-enantiomer is a precursor to valuable chiral molecules like (R)-mandelic acid.[12][17]

  • Expertise & Experience: The synthesis of enantiopure mandelonitrile is dominated by biocatalysis, specifically using Hydroxynitrile Lyase (HNL) enzymes.[18][19] HNLs, available for producing either the (R)- or (S)-enantiomer, catalyze the addition of HCN to benzaldehyde with exceptional enantioselectivity (>99% ee) under mild, aqueous conditions.[20][21][22] This enzymatic approach is a textbook example of green chemistry and is preferred over chemical methods that often require cryogenic temperatures and expensive chiral ligands.[23] The aromatic ring in mandelonitrile allows for a wide range of downstream modifications through electrophilic aromatic substitution.

Glycolonitrile: The Simplest and Most Reactive

Glycolonitrile, the cyanohydrin of formaldehyde, is the simplest member of this family.[11] Its small size and high reactivity make it a crucial C2 building block for large-scale industrial processes.

  • Expertise & Experience: It is a key intermediate in the production of the amino acid glycine (via the Strecker synthesis) and chelating agents like EDTA and NTA.[11][24] However, its utility is tempered by its instability. Glycolonitrile readily decomposes back to formaldehyde and the extremely toxic HCN, and it is prone to polymerization under alkaline conditions.[11][25] Its handling requires stringent safety protocols, making it less suitable for general laboratory use compared to more stable alternatives like acetone cyanohydrin.

Comparative Performance and Synthetic Strategy

The choice of cyanohydrin profoundly impacts the synthetic route. A logical decision-making process can guide the researcher to the optimal reagent.

G start What is your primary synthetic goal? q1 Introduce a chiral aromatic center? start->q1 q2 Need a safe, bulk cyanide source? start->q2 q3 Construct a complex cycloalkane scaffold? start->q3 q4 Require a simple C2 building block for industrial scale? start->q4 res1 Mandelonitrile (via HNL catalysis) q1->res1 Yes res2 Acetone Cyanohydrin (for transcyanation) q2->res2 Yes res3 This compound (for sp³-rich cores) q3->res3 Yes res4 Glycolonitrile (handle with extreme care) q4->res4 Yes

Caption: Decision tree for selecting an appropriate cyanohydrin.

FeatureThis compoundAcetone CyanohydrinMandelonitrileGlycolonitrile
Primary Role Bifunctional scaffoldSafer HCN surrogateChiral aromatic synthonReactive C2 unit
Key Advantage Introduces sp³-rich cyclic coreExcellent for transcyanation; easy handlingAccess to high enantiopurity via biocatalysis[20]High reactivity; low molecular weight
Main Limitation Less commercial availability; more complex stereochemistryNot a direct chiral building blockLimited to aromatic/conjugated aldehydesHighly toxic and unstable[11]
Ideal Application Synthesis of complex natural products and drug analogues with a cyclohexane motif[14]General cyanation, Strecker, and Mitsunobu reactions[16]Enantioselective synthesis of α-hydroxy acids and β-amino alcohols[12][17]Industrial synthesis of glycine, EDTA, and other commodities[11][24]

Experimental Protocols: A Self-Validating System

Trustworthiness in synthesis relies on robust, reproducible protocols. Below is a representative, field-proven method for the enzymatic synthesis of (R)-mandelonitrile, showcasing the practical application of HNL catalysis.

Protocol: Biocatalytic Synthesis of (R)-Mandelonitrile

This protocol is adapted from established methodologies for HNL-catalyzed reactions.[12][21]

Materials:

  • Benzaldehyde (freshly distilled)

  • Acetone Cyanohydrin (as cyanide source)[21]

  • (R)-Hydroxynitrile Lyase (e.g., from Prunus amygdalus)

  • Citrate buffer (0.1 M, pH 4.0)

  • Methyl tert-butyl ether (MTBE)

  • Sodium Sulfate (anhydrous)

Workflow:

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_analysis 4. Analysis A Prepare biphasic system: - Citrate Buffer (aqueous phase) - MTBE (organic phase) B Add (R)-HNL enzyme to the aqueous phase. A->B C Add benzaldehyde to the organic phase. D Initiate reaction by adding acetone cyanohydrin. C->D E Stir vigorously at controlled temperature (e.g., 10°C) to facilitate mixing. D->E F Monitor reaction progress via TLC or GC. E->F G Separate the organic layer. H Extract aqueous layer with MTBE. G->H I Combine organic layers, dry with Na₂SO₄, and filter. H->I J Evaporate solvent under reduced pressure to yield crude (R)-mandelonitrile. I->J K Determine enantiomeric excess (ee%) using chiral HPLC or GC.

Caption: Experimental workflow for the enzymatic synthesis of (R)-mandelonitrile.

Step-by-Step Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, create a two-phase system by adding 50 mL of 0.1 M citrate buffer (pH 4.0) and 50 mL of MTBE.

  • Enzyme Addition: Dissolve a catalytic amount of (R)-Hydroxynitrile Lyase in the aqueous buffer phase.

  • Substrate Addition: Add benzaldehyde (e.g., 10 mmol) to the reaction mixture.

  • Initiation: Begin vigorous stirring and add acetone cyanohydrin (e.g., 15 mmol) dropwise over 10 minutes. The low pH suppresses the non-enzymatic, racemic reaction while favoring the HNL-catalyzed pathway.[21]

  • Monitoring: Allow the reaction to proceed at a constant temperature (e.g., 10 °C) for 12-24 hours. Monitor the consumption of benzaldehyde by thin-layer chromatography or gas chromatography.

  • Workup: Once the reaction is complete, stop the stirring and separate the organic layer. Extract the aqueous layer twice with 25 mL portions of MTBE.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the product. Avoid excessive heating as mandelonitrile is thermally labile.[12]

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis. Yields are typically high, with enantiomeric excess often exceeding 98%.

Conclusion and Future Outlook

While established cyanohydrins like acetone cyanohydrin and mandelonitrile will remain indispensable tools for their reliability as cyanide donors and in asymmetric synthesis, respectively, the synthetic landscape is continually evolving. The demand for greater molecular complexity and sp³-rich character in drug candidates positions This compound as a highly valuable and strategic building block. Its ability to introduce a pre-functionalized, conformationally restricted ring system offers a direct route to novel chemical matter that is not easily accessible with simpler, acyclic cyanohydrins.

Future research will likely focus on the development of stereoselective syntheses of this compound isomers and the exploration of their full synthetic potential. As the synthetic community continues to tackle increasingly complex molecular targets, the judicious selection of advanced building blocks like this compound will be a key determinant of success.

References

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A Comparative Guide to the Validation of an Analytical Method for 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of an analytical method for 4-Hydroxycyclohexanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. As the purity and concentration of such intermediates can significantly impact the safety and efficacy of the final drug product, a robust and reliable analytical method is paramount. This document will objectively compare potential analytical techniques and provide a detailed, step-by-step guide for the validation of a proposed High-Performance Liquid Chromatography (HPLC) method, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Introduction to this compound and the Imperative of Analytical Method Validation

This compound (C₇H₁₁NO) is a cyclic nitrile alcohol.[4][5] Its chemical structure, containing both a polar hydroxyl group and a nitrile group, presents unique analytical challenges. The accurate quantification of this compound and its potential impurities is a critical step in ensuring the quality and consistency of active pharmaceutical ingredient (API) synthesis.

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6][7] It provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. For drug development professionals, a properly validated analytical method is a prerequisite for regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][8][9][10]

Comparative Analysis of Potential Analytical Methods

The choice of analytical methodology is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the intended purpose of the analysis. For this compound, the two most viable chromatographic techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in the liquid phase based on differential interactions with a stationary phase.Separation in the gas phase based on volatility and interaction with a stationary phase, followed by mass-based detection.
Applicability to this compound Well-suited due to the compound's polarity and non-volatile nature.[11]Requires derivatization to increase volatility and thermal stability of the hydroxyl group.[12]
Detector UV-Visible detector is common; Mass Spectrometry (MS) can also be used.Mass Spectrometry (MS) provides high selectivity and structural information.[12]
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.[11]More complex, requiring a derivatization step which can introduce variability.[12]
Advantages Broad applicability, robust, and highly reproducible for quantitative analysis.High separation efficiency and definitive peak identification through mass spectral libraries.[13]
Limitations Lower peak capacity compared to capillary GC.Potential for thermal degradation of the analyte even after derivatization.[12]

Proposed HPLC Method for this compound

The following HPLC method is proposed as a starting point for validation. Optimization may be required based on the specific sample matrix and impurity profile.

ParameterProposed Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Validation of the Proposed HPLC Method

The validation of the proposed HPLC method will be conducted in accordance with ICH Q2(R2) guidelines.[1][2][3] The following performance characteristics will be evaluated.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14][15]

Experimental Protocol:

  • Blank Analysis: Analyze the mobile phase and a placebo sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.

  • Forced Degradation: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.

  • Analysis of Stressed Samples: Analyze the stressed samples to demonstrate that the degradation products do not co-elute with the main peak. Peak purity analysis using a photodiode array (PDA) detector should be performed.

Acceptance Criteria:

  • No significant interference from the blank or placebo at the retention time of the analyte.

  • The method should be able to separate the analyte peak from all degradation product peaks.

  • The peak purity index for the analyte in stressed samples should be greater than a predefined threshold (e.g., 0.999), indicating spectral homogeneity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[14] The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[15]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Illustrative Data for Linearity:

Concentration (µg/mL)Mean Peak Area
50251000
75376500
100502000
125628000
150753000
0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[14] It is typically determined by recovery studies.

Experimental Protocol:

  • Spike a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Illustrative Data for Accuracy:

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
8079.299.0
100101.1101.1
120118.899.0
Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Illustrative Data for Precision:

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6MeanRSD (%)
Repeatability (Peak Area) 5015005030005005005025005010005035005020000.25
Intermediate Precision (Peak Area) 5040005025005055005030005060005045005042500.29
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria:

  • The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16]

Experimental Protocol:

  • Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates).

Acceptance Criteria:

  • System suitability parameters should remain within their predefined limits for all tested variations.

  • The changes in retention time and peak area should be minimal.

Visualizing the Validation Workflow

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Protocol Define Validation Protocol & Acceptance Criteria Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report Approval Review & Approval Report->Approval

Caption: A generalized workflow for analytical method validation, from protocol definition to final approval.

Experimental Workflow for Specificity via Forced Degradation

ForcedDegradation cluster_stress Stress Conditions cluster_analysis Analysis Analyte This compound (Stock Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Analyte->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Analyte->Oxidation Thermal Thermal Stress (e.g., 80°C) Analyte->Thermal Photo Photolytic Stress (e.g., UV light) Analyte->Photo HPLC Analyze by Validated HPLC-PDA Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Assess Peak Purity HPLC->Purity Resolution Calculate Resolution (Analyte vs. Degradants) HPLC->Resolution

Caption: Experimental workflow for determining the specificity of the analytical method through forced degradation studies.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the validation of an analytical method for this compound. By comparing potential analytical techniques and detailing a validation plan for a proposed HPLC method based on ICH Q2(R2) guidelines, this document serves as a valuable resource for researchers, scientists, and drug development professionals. A thoroughly validated analytical method is not merely a regulatory requirement; it is a cornerstone of robust quality control, ensuring the consistency, safety, and efficacy of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • AMSbiopharma. (2025).
  • ECA Academy. (n.d.).
  • European Medicines Agency. (2023). ICH Q2(R2)
  • International Council for Harmonisation. (2023).
  • U.S. Food and Drug Administration. (2015).
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ECA Academy. (2014).
  • PubChem. (n.d.). This compound.
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  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of (S)-2-Hydroxymethylcyclohexanone.
  • Thermo Fisher Scientific. (n.d.). GC-MS Metabolomics Analysis.
  • MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma.

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A Comparative Guide to the Purity Analysis of 4-Hydroxycyclohexanecarbonitrile by Quantitative Nuclear Magnetic Resonance (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. This guide offers an in-depth technical exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for the purity analysis of 4-Hydroxycyclohexanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical agents. We will objectively compare the performance of qNMR with other established analytical techniques, supported by experimental data and protocols, to provide a comprehensive resource for analytical scientists.

The Critical Role of Purity in Pharmaceutical Development

The purity of an Active Pharmaceutical Ingredient (API) or a key intermediate like this compound directly impacts the safety and efficacy of the final drug product. Impurities, even in minute quantities, can exhibit their own pharmacological or toxicological effects, potentially leading to adverse drug reactions. Therefore, regulatory bodies such as the FDA and EMA mandate rigorous purity assessments throughout the drug development lifecycle. Quantitative NMR (qNMR) has emerged as a powerful and reliable technique for this purpose, offering distinct advantages over traditional methods.[1][2]

Unveiling the Power of qNMR: A Primary Analytical Method

Quantitative NMR (qNMR) stands as a robust method for determining the purity of chemical substances.[3] Unlike many other analytical techniques that provide a relative response, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4] This fundamental principle allows for the direct and accurate quantification of a substance against a certified internal standard, without the need for a reference standard of the analyte itself.[5] This makes qNMR a primary ratio method of measurement, recognized by pharmacopeias like the United States Pharmacopeia (USP).[6][7]

The core principle of qNMR relies on the following equation for purity calculation when using an internal standard:

Purity (%w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • I : Integral value of the signal

  • N : Number of protons generating the signal

  • M : Molar mass

  • m : Mass

  • P : Purity of the standard

  • analyte : this compound

  • std : Internal Standard

This direct relationship eliminates the need for compound-specific response factors, a common source of error in chromatographic techniques.[2]

Comparative Analysis: qNMR vs. Traditional Purity Assessment Methods

While techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC) are well-established for purity analysis, qNMR offers a unique and often advantageous alternative.[8][9]

Parameter qNMR HPLC GC DSC
Principle Molar ratio to an internal standard based on signal integration.[4]Separation based on polarity, detection by UV, MS, etc.Separation based on volatility, detection by FID, MS, etc.Measurement of heat flow during melting.
Accuracy High, as it's a primary method.[10]High, but dependent on the purity of the reference standard.High, but dependent on the purity of the reference standard.Generally lower, sensitive to eutectic impurities.
Precision High, typically <1% RSD under optimal conditions.[4]High, typically <1% RSD.High, typically <1% RSD.Variable, can be lower than other methods.
Analyte Reference Standard Not required.[5]Required for each analyte and impurity.Required for each analyte and impurity.Not required, but reference standards are needed for calibration.
Non-destructive Yes, the sample can be recovered.[5][11]No.No.No.
Sample Throughput Moderate to high.High.High.Low to moderate.
Universality Nearly universal for soluble compounds with NMR-active nuclei.[11]Limited by chromophores for UV detection.Limited to volatile and thermally stable compounds.Limited to crystalline solids with a distinct melting point.
Information Provided Purity, structure confirmation, and impurity identification in a single experiment.[2]Purity and retention time.Purity and retention time.Purity and melting point.

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This section provides a detailed, step-by-step methodology for the purity analysis of this compound using ¹H qNMR. The choices behind each step are explained to ensure methodological robustness and data integrity.

The Causality Behind Experimental Choices
  • Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR.[12] Maleic acid is an excellent choice for this analysis due to its high purity, stability, non-volatility, and its sharp singlet in the ¹H NMR spectrum at ~6.3 ppm, which does not overlap with the signals of this compound. Its solubility in DMSO-d₆ is also a key advantage.[12][13]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent because it effectively dissolves both this compound and the internal standard, maleic acid. Its residual proton signal at ~2.5 ppm does not interfere with the signals of interest.

  • Relaxation Delay (D1): A long relaxation delay (D1) of at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard is crucial. This ensures complete relaxation of all protons between pulses, which is essential for the signal integrals to be directly proportional to the number of nuclei.[6] A D1 of 30 seconds is a conservative and safe value for most small molecules.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial using a calibrated analytical balance. Record the exact mass.

    • Accurately weigh approximately 10 mg of a certified reference material (CRM) of maleic acid into the same vial. Record the exact mass.

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Vortex the vial until both the sample and the internal standard are completely dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • The following parameters should be set on a 400 MHz (or higher) NMR spectrometer. Higher field strengths are recommended for better signal dispersion.[6]

      • Pulse Program: A standard 90° pulse sequence (e.g., zg30 or zg90).

      • Temperature: 298 K (25 °C), with temperature regulation.

      • Spectral Width (SW): ~16 ppm.

      • Number of Scans (NS): ≥ 32 (to achieve a good signal-to-noise ratio).

      • Relaxation Delay (D1): 30 s.

      • Acquisition Time (AQ): ≥ 3 s.

    • Lock and shim the spectrometer on the sample.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Manually phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to the entire spectrum.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

    • Integrate the signals selected for quantification. For this compound, a well-resolved signal from one of the cyclohexane protons can be used. For maleic acid, integrate the singlet at ~6.3 ppm. The integration region should cover at least 64 times the full width at half height (FWHH) of the peak.[3]

Data Analysis and Purity Calculation
  • Identify Quantifiable Signals:

    • This compound (Analyte): Select a well-resolved signal, for instance, the proton at the 4-position (CH-OH), which is expected to be a multiplet. Let's assume for this example it integrates to Ianalyte and represents Nanalyte = 1 proton.

    • Maleic Acid (Internal Standard): The singlet for the two olefinic protons at ~6.3 ppm. This integral is Istd and represents Nstd = 2 protons.

  • Calculate Purity: Use the formula provided in section 2.

Visualizing the qNMR Workflow

The following diagrams illustrate the key workflows and principles discussed.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Accurately weigh This compound (m_analyte) weigh_std Accurately weigh Internal Standard (m_std) weigh_analyte->weigh_std dissolve Dissolve in DMSO-d6 weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set qNMR parameters (D1=30s, NS≥32) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals (I_analyte, I_std) phase_baseline->integrate formula Apply qNMR Formula integrate->formula result Final Purity (%w/w) formula->result

Caption: A flowchart illustrating the qNMR workflow for purity determination.

qNMR_Principle Analyte Analyte (this compound) Spectrum ¹H NMR Spectrum Analyte->Spectrum Signal Integral (I_analyte) ∝ Number of Protons (N_analyte) Standard Internal Standard (Maleic Acid) Standard->Spectrum Signal Integral (I_std) ∝ Number of Protons (N_std) Purity Purity Calculation Spectrum->Purity Ratio of Integrals

Caption: The core principle of qNMR analysis using an internal standard.

Trustworthiness and Method Validation

To ensure the trustworthiness of the qNMR results, the method must be validated according to guidelines from the International Council for Harmonisation (ICH).[6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals between the analyte, internal standard, and any impurities.

  • Linearity: The linearity of the detector response can be demonstrated by analyzing a series of samples with varying analyte concentrations.[7]

  • Accuracy: Assessed by comparing the qNMR result to that of another validated method or by analyzing a sample with a known purity.

  • Precision: Evaluated through repeatability (multiple analyses of the same sample) and intermediate precision (analyses on different days or by different analysts).

  • Robustness: The method's reliability is tested by making small, deliberate variations in experimental parameters (e.g., temperature, pulse angle).

The use of a Certified Reference Material (CRM) for the internal standard provides metrological traceability to the International System of Units (SI), further enhancing the trustworthiness and authoritativeness of the results.[14][15]

Conclusion

Quantitative NMR spectroscopy is a highly accurate, precise, and versatile method for the purity determination of this compound. Its status as a primary analytical technique, coupled with its non-destructive nature and the ability to provide structural information simultaneously, makes it an invaluable tool in pharmaceutical research and quality control.[8][16] While traditional methods like HPLC and GC remain important, qNMR offers a robust and orthogonal approach that can significantly enhance confidence in the quality of pharmaceutical intermediates and APIs. The detailed protocol and comparative analysis provided in this guide serve as a practical resource for scientists seeking to implement this powerful technique.

References

  • Bell, P. T., Whaley, W. L., Tochterman, A. D., Mueller, K. S., & Schultz, L. D. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]

  • Bharti, S. K., & Roy, R. (2012). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. [Link]

  • Gauta, S. R., et al. (2012). Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar. [Link]

  • Patsnap. (2022). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc.[Link]

  • Webster, G., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • Mestrelab. (n.d.). What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • USP. (2020). Stimuli Article (qNMR). US Pharmacopeia. [Link]

  • Chemsrc. (n.d.). This compound. Chemsrc. [Link]

  • AWS. (2022). qNMR - Quantitative Analysis by NMR. AWS. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]

  • USP. (n.d.). General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. USP-NF. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. JEOL Ltd. Applications Notes. [Link]

  • European Pharmacopoeia. (n.d.). 2.2.33. Nuclear Magnetic Resonance Spectrometry. Scribd. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PubMed Central. [Link]

  • USP. (n.d.). 〈1761〉 Applications of Nuclear Magnetic Resonance Spectroscopy. USP-NF. [Link]

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A Comparative Guide to the Synthetic Routes of 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison of the primary synthetic routes to 4-Hydroxycyclohexanecarbonitrile. It emphasizes mechanistic insights, stereoselectivity, and practical experimental considerations to inform the selection of the most suitable synthetic strategy.

Introduction: The Significance of this compound

This compound is a bifunctional cyclic compound of significant interest in medicinal chemistry and materials science.[1] Its cyclohexane scaffold, substituted with both a hydroxyl and a nitrile group, offers two reactive centers for diverse chemical transformations. The stereochemical relationship between these two functional groups—either cis or trans—is a critical determinant of the physicochemical properties and biological activity of its downstream derivatives. Consequently, the development of stereoselective synthetic routes to access either isomer is a key focus in synthetic organic chemistry.[2] This guide provides a detailed analysis of the three predominant synthetic strategies, offering a comparative framework for process development and optimization.

Route 1: Catalytic Hydrogenation of 4-Cyanocyclohexanone

The reduction of the carbonyl group in 4-cyanocyclohexanone represents the most direct and atom-economical approach to this compound. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst and reaction conditions, allowing for tunable access to both cis and trans isomers.

Mechanistic Insights and Stereocontrol

The catalytic hydrogenation of a substituted cyclohexanone is a classic example of diastereoselective reduction. The incoming hydrogen molecule, activated on the catalyst surface, can approach the planar carbonyl group from either the axial or equatorial face of the predominant chair conformation of the cyclohexane ring. The steric hindrance imposed by the nitrile group and the nature of the catalyst itself dictate the preferred trajectory of hydride delivery, thus determining the stereochemistry of the resulting alcohol.

Comparative Performance of Common Catalysts

The selection of a suitable catalyst is paramount for achieving high yield and stereoselectivity. The following table summarizes the performance of commonly employed catalysts in the hydrogenation of 4-cyanocyclohexanone.

CatalystPredominant IsomerTypical Yield (%)Key AdvantagesDisadvantages
Raney Nickel cis85-95%Cost-effective, high activityPyrophoric, potential for nitrile reduction
Rhodium on Alumina (Rh/Al₂O₃) trans>95%Excellent trans selectivity, high efficiencyHigher cost compared to nickel catalysts
Ruthenium on Carbon (Ru/C) Mixture85-95%Good general activityLow stereoselectivity without chiral ligands
Palladium on Carbon (Pd/C) MixtureVariableWidely available, effective for many reductionsOften leads to mixtures and potential over-reduction
Experimental Protocol: Selective Synthesis of cis-4-Hydroxycyclohexanecarbonitrile

This protocol provides a representative procedure for the cis-selective hydrogenation of 4-cyanocyclohexanone using Raney Nickel.

Materials:

  • 4-Cyanocyclohexanone

  • Raney Nickel (50% slurry in water)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

  • The hydrogenation vessel is charged with 4-cyanocyclohexanone and methanol.

  • The Raney Nickel slurry is carefully washed with methanol to remove residual water and then added to the reaction mixture under a nitrogen atmosphere.

  • The vessel is sealed, purged multiple times with nitrogen, and then with hydrogen.

  • The reactor is pressurized with hydrogen to 50-100 psi.

  • The mixture is agitated at room temperature, and the reaction progress is monitored by observing hydrogen uptake or by periodic analysis (GC or TLC).

  • Upon completion, the reaction is stopped, and the vessel is carefully vented and purged with nitrogen.

  • The reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification by recrystallization or column chromatography affords the pure cis-4-hydroxycyclohexanecarbonitrile.

Diagram of the Catalytic Hydrogenation Workflow

Start Start: 4-Cyanocyclohexanone & Methanol Vessel Charge Hydrogenation Vessel Start->Vessel Catalyst Add Raney Nickel Vessel->Catalyst Pressurize Pressurize with H₂ Catalyst->Pressurize React Agitate at RT Pressurize->React Monitor Monitor Reaction React->Monitor Filter Filter Catalyst Monitor->Filter Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify End End: cis-4-Hydroxy- cyclohexanecarbonitrile Purify->End

Caption: Workflow for cis-selective hydrogenation.

Route 2: Nucleophilic Ring-Opening of Cyclohexene Oxide

An alternative strategy involves the nucleophilic addition of a cyanide source to cyclohexene oxide.[3] This method is inherently stereoselective due to the mechanism of epoxide ring-opening.

Mechanistic Insights and Stereochemistry

The reaction proceeds via an SN2-type mechanism, where the cyanide ion acts as the nucleophile and attacks one of the electrophilic carbons of the epoxide ring. This backside attack results in an inversion of configuration at the attacked carbon, leading to a trans relationship between the newly introduced nitrile group and the hydroxyl group (formed upon workup).

Comparative Performance of Cyanide Sources

The choice of cyanide source impacts the reaction's safety profile, efficiency, and cost.

| Cyanide Source | Typical Yield (%) | Key Advantages | Disadvantages | | :--- | :--- | :--- | :--- | :--- | | Potassium Cyanide (KCN) | 70-85% | Inexpensive and readily available | Highly toxic, requires strict safety protocols | | Acetone Cyanohydrin | 75-90% | Safer alternative to KCN | Potential for acetone-related side products | | Trimethylsilyl Cyanide (TMSCN) | >90% | High yields under mild conditions | Expensive, moisture-sensitive |

Experimental Protocol: Synthesis of trans-4-Hydroxycyclohexanecarbonitrile

This protocol outlines the synthesis using potassium cyanide.

Materials:

  • Cyclohexene oxide

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH₄Cl)

  • Water/Methanol solvent system

  • Diethyl ether for extraction

Procedure:

  • In a well-ventilated fume hood, a solution of KCN and NH₄Cl is prepared in a water/methanol mixture and cooled in an ice bath.

  • Cyclohexene oxide is added dropwise to the stirred solution.

  • The reaction is allowed to slowly warm to room temperature and is stirred until TLC analysis indicates the consumption of the starting material.

  • The reaction mixture is then transferred to a separatory funnel and extracted multiple times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed in vacuo to yield the crude product.

  • Purification by flash column chromatography provides the pure trans-4-hydroxycyclohexanecarbonitrile.

Diagram of the Nucleophilic Ring-Opening Pathway

Start Cyclohexene Oxide Reagents KCN, NH₄Cl H₂O/MeOH Start->Reagents Intermediate trans-2-hydroxy- cyclohexanecarbonitrile intermediate Reagents->Intermediate Sₙ2 Attack Product trans-4-Hydroxy- cyclohexanecarbonitrile Intermediate->Product Workup

Caption: Pathway for trans isomer synthesis via epoxide opening.

Route 3: Reduction of 4-Hydroxybenzonitrile

Dearomatization of readily available 4-hydroxybenzonitrile offers a conceptually different approach.[4][5] The Birch reduction is a classic method for this type of transformation, though it presents significant operational challenges.

Mechanistic Insights

The Birch reduction involves the reaction of an aromatic compound with an alkali metal (like sodium or lithium) in liquid ammonia in the presence of an alcohol as a proton source.[6][7] The reaction proceeds through a sequence of single-electron transfers from the solvated electrons and protonations by the alcohol.[8][9] This results in a 1,4-cyclohexadiene intermediate, which may be further reduced to the desired saturated cyclohexyl system under the reaction conditions.[10]

Comparative Performance of Reduction Methods
Reduction MethodPredominant IsomerTypical Yield (%)Key AdvantagesDisadvantages
Birch Reduction (Na/NH₃, EtOH) Mixture40-60%Utilizes inexpensive reagentsCryogenic conditions, hazardous reagents, low yield
Catalytic Hydrogenation (e.g., Rh/C) cis60-75%Milder conditions, better for scale-upRisk of nitrile group reduction, catalyst poisoning
Experimental Protocol: Birch Reduction of 4-Hydroxybenzonitrile

This protocol is a general outline and requires specialized equipment and extreme caution.

Materials:

  • 4-Hydroxybenzonitrile

  • Liquid ammonia (NH₃)

  • Sodium (Na) metal

  • Absolute ethanol (EtOH)

  • Ammonium chloride (for quenching)

Procedure:

  • A three-necked flask equipped with a dry-ice condenser is cooled to -78 °C.

  • Liquid ammonia is condensed into the flask.

  • A solution of 4-hydroxybenzonitrile in ethanol is added to the liquid ammonia.

  • Small pieces of sodium metal are added portion-wise with constant stirring until a persistent deep blue color is observed.

  • The reaction is stirred at -78 °C for several hours.

  • The reaction is carefully quenched by the slow addition of solid ammonium chloride.

  • The ammonia is allowed to evaporate overnight in a fume hood.

  • The remaining residue is partitioned between water and an organic solvent.

  • The organic layer is dried, and the solvent is removed to yield the crude product, which is a mixture of isomers and requires extensive purification.

Diagram of the Birch Reduction Sequence

Start 4-Hydroxybenzonitrile Reduction Birch Reduction (Na, liq. NH₃, EtOH) Start->Reduction Diene 1,4-Cyclohexadiene Intermediate Reduction->Diene Saturation Further Reduction Diene->Saturation Product 4-Hydroxycyclohexane- carbonitrile Saturation->Product

Caption: Logical sequence of the Birch reduction pathway.

Summary and Recommendations

The optimal synthetic route to this compound is contingent upon the desired stereoisomer, required scale, and available resources.

  • For the stereoselective synthesis of the cis isomer , the catalytic hydrogenation of 4-cyanocyclohexanone using Raney Nickel is the most practical and cost-effective method.

  • For the stereoselective synthesis of the trans isomer , catalytic hydrogenation with a Rhodium-based catalyst offers the highest yield and selectivity. The nucleophilic ring-opening of cyclohexene oxide is a viable alternative but involves more hazardous reagents.

  • The reduction of 4-hydroxybenzonitrile is generally the least favorable route due to its harsh conditions, safety concerns, and lower yields, making it less suitable for large-scale production.

Researchers and process chemists should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific application.

References

  • BYJU'S. Birch Reduction Mechanism. Available at: [Link]

  • NROChemistry. Birch Reduction: Mechanism & Examples. Available at: [Link]

  • ResearchGate. A Mechanistic Analysis of the Birch Reduction. Available at: [Link]

  • Wikipedia. Birch reduction. Available at: [Link]

  • Organic Chemistry Portal. Birch Reduction. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Google Patents. KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
  • Organic Syntheses. cyclohexene oxide. Available at: [Link]

  • ResearchGate. The synthesis of series 6 from 4-hydroxycyclohexanone and aromatic... Available at: [Link]

  • PubChem. Benzonitrile, 4-hydroxy-. Available at: [Link]

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A Senior Application Scientist’s Guide to Investigating the Biological Activity of 4-Hydroxycyclohexanecarbonitrile and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nitrile functional group is a prevalent feature in medicinal chemistry, recognized for its ability to act as a hydrogen bond acceptor, a metabolically stable polar moiety, and, most compellingly, an electrophilic "warhead" for covalent enzyme inhibition.[1][2] More than 60 small molecule drugs on the market contain this cyano group.[1] This guide focuses on 4-Hydroxycyclohexanecarbonitrile, a simple yet intriguing scaffold, as a potential lead for developing novel covalent inhibitors. Due to the scarcity of public data on this specific molecule, this document is structured as a prospective research guide. It outlines a scientifically-grounded strategy for evaluating its biological activity against a high-value target class—cysteine proteases—and provides a framework for conducting a rigorous structure-activity relationship (SAR) analysis against key analogues. We will use Cathepsin K, a cysteine protease implicated in osteoporosis, as our primary exemplar target to illustrate the proposed experimental workflows and data interpretation.

The Scientific Rationale: Why Investigate this compound?

The core of our hypothesis rests on the established reactivity of the nitrile group. The electrophilic nature of the nitrile's carbon atom makes it susceptible to nucleophilic attack from residues in an enzyme's active site.[1] Specifically, the thiol group of a cysteine residue can attack the nitrile to form a reversible thioimidate adduct, effectively inhibiting the enzyme's catalytic function.[3] This mechanism is a powerful tool in drug design, offering the potential for high potency and prolonged duration of action.

The this compound scaffold provides a simple, rigid carbocyclic core that is ideal for initial investigations:

  • The Nitrile Warhead: The essential functional group for the proposed covalent inhibition mechanism.

  • The Cyclohexane Core: A non-aromatic, three-dimensional scaffold that can be readily modified to explore the topology of an enzyme's binding pocket.

  • The 4-Hydroxy Group: A key interaction point. This polar group can act as a hydrogen bond donor or acceptor, potentially anchoring the molecule in the active site to ensure correct orientation of the nitrile for covalent modification. Its stereochemistry (cis vs. trans) can have a profound impact on this orientation and, therefore, on biological activity.

Proposed Mechanism of Covalent Inhibition

The inhibitory mechanism against a cysteine protease like Cathepsin K is proposed to proceed via nucleophilic attack by the catalytic cysteine (Cys25 in Cathepsin K) on the electrophilic carbon of the nitrile group. This attack is facilitated by a neighboring histidine residue (His162), which acts as a general base to deprotonate the cysteine thiol, increasing its nucleophilicity. The result is the formation of a covalent, yet potentially reversible, thioimidate adduct in the enzyme's active site, preventing substrate turnover.

G cluster_0 Enzyme Active Site Cys_SH Cysteine-SH Cys_S Cysteine-S⁻ (Nucleophile) Cys_SH->Cys_S Activates His Histidine His->Cys_SH Deprotonates Thioimidate Covalent Thioimidate Adduct (Enzyme Inhibited) Cys_S->Thioimidate Nucleophilic Attack Inhibitor This compound (R-C≡N) Inhibitor->Thioimidate

Caption: Proposed covalent inhibition of a cysteine protease by this compound.

Comparative Framework: Selection of Analogues for SAR

To understand the contribution of each molecular feature to biological activity, a carefully selected set of analogues is required. This initial set allows for a systematic evaluation of stereochemistry, the role of the hydroxyl group, and steric tolerance.

Compound IDStructureNameRationale for Inclusion
LEAD-01 trans-4-Hydroxycyclohexanecarbonitriletrans-4-HydroxycyclohexanecarbonitrileThe primary lead compound, assuming the thermodynamically more stable trans configuration.
ANLG-01 cis-4-Hydroxycyclohexanecarbonitrilecis-4-HydroxycyclohexanecarbonitrileStereochemical Control: Compares the axial vs. equatorial positioning of the hydroxyl group to probe binding pocket geometry.[4]
ANLG-02 CyclohexanecarbonitrileCyclohexanecarbonitrileFunctional Group Ablation: Determines the necessity of the 4-hydroxy group for activity. A significant loss in potency would imply a critical H-bonding interaction.
ANLG-03 4-Hydroxy-1-methylcyclohexane-1-carbonitrile4-Hydroxy-1-methylcyclohexane-1-carbonitrileSteric Probe (α-position): Introduces steric bulk adjacent to the nitrile to assess tolerance at the site of covalent reaction.[5]

Experimental Protocol: In Vitro Cathepsin K Inhibition Assay

This section provides a detailed methodology for assessing the inhibitory potential of the selected compounds against human Cathepsin K. The protocol is designed to be self-validating through the inclusion of appropriate controls.

Assay Principle

The assay measures the residual activity of Cathepsin K after incubation with an inhibitor. A fluorogenic substrate, Z-LR-AMC (Z-Leu-Arg-7-amino-4-methylcoumarin), is used. When cleaved by active Cathepsin K, the fluorophore AMC is released, producing a signal proportional to enzyme activity. A reduction in fluorescence in the presence of a test compound indicates inhibition.

Materials & Reagents
  • Enzyme: Recombinant Human Cathepsin K (e.g., from R&D Systems or Enzo Life Sciences)

  • Substrate: Z-LR-AMC (e.g., from Bachem or Sigma-Aldrich)

  • Assay Buffer: 50 mM Sodium Acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5

  • Test Compounds: LEAD-01 and ANLG-01 to ANLG-03, dissolved in 100% DMSO to create 10 mM stock solutions.

  • Positive Control: A known Cathepsin K inhibitor (e.g., Odanacatib or a similar reference compound).

  • Equipment: 384-well black, flat-bottom plates; multichannel pipettes; plate reader with 380 nm excitation / 460 nm emission filters.

Experimental Workflow

Caption: Workflow for the in vitro Cathepsin K fluorescence inhibition assay.

Step-by-Step Procedure
  • Compound Plate Preparation:

    • Create a 10-point, 3-fold serial dilution series for each test compound and the positive control in a separate 384-well plate, starting from a 1 mM top concentration in 100% DMSO.

    • Include wells with 100% DMSO only for vehicle control (0% inhibition) and wells without enzyme for background control (100% inhibition).

  • Assay Execution:

    • Using an acoustic dispenser or multichannel pipette, transfer 250 nL from the compound plate into the corresponding wells of a black 384-well assay plate.

    • Add 12.5 µL of Cathepsin K solution (prepared in assay buffer to twice the final concentration) to all wells except the background controls.

    • Mix by shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 30 minutes. This pre-incubation step is crucial for covalent inhibitors to allow time for the reaction with the enzyme to occur.

    • Initiate the enzymatic reaction by adding 12.5 µL of Z-LR-AMC substrate (prepared in assay buffer to twice the final concentration).

  • Data Acquisition:

    • Immediately place the plate in a fluorescent plate reader.

    • Read the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically every 60 seconds for 15 minutes.

Data Analysis
  • Calculate Reaction Rates: For each well, determine the rate of reaction (slope of fluorescence units vs. time).

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Rate_test - Rate_bkg) / (Rate_vehicle - Rate_bkg))

    • Rate_test: Rate in the presence of a test compound.

    • Rate_vehicle: Average rate of the DMSO-only wells.

    • Rate_bkg: Average rate of the no-enzyme wells.

  • Determine IC50: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Interpreting the Results: A Hypothetical SAR Analysis

To illustrate how the data from the proposed experiments would be used, we present a table of exemplary, hypothetical IC50 values. Note: This data is for demonstrative purposes only.

Compound IDNameCathepsin K IC50 (µM) [Exemplary Data]Structure-Activity Relationship (SAR) Insights
LEAD-01 trans-4-Hydroxycyclohexanecarbonitrile1.5 Baseline Activity: The lead compound shows moderate potency. The trans conformation, with the hydroxyl group in an equatorial position, appears to be favorable.
ANLG-01 cis-4-Hydroxycyclohexanecarbonitrile12.8 Stereochemistry is Critical: The ~8-fold loss of potency suggests that the axial hydroxyl group in the cis isomer disrupts an optimal hydrogen bonding interaction within the active site, highlighting a specific geometric requirement.
ANLG-02 Cyclohexanecarbonitrile> 50 Hydroxyl Group is Essential: Complete loss of activity upon removal of the hydroxyl group strongly indicates it is a critical anchoring point, likely forming a key hydrogen bond that positions the nitrile for covalent attack.
ANLG-03 4-Hydroxy-1-methylcyclohexane-1-carbonitrile35.2 Steric Hindrance at C1: Adding a methyl group adjacent to the nitrile significantly reduces potency. This suggests the space around the electrophilic carbon is sterically constrained, and any substituent here is detrimental to the covalent interaction.

Conclusion and Future Directions

This guide presents a strategic framework for the initial biological evaluation of this compound. By hypothesizing its action as a covalent inhibitor of cysteine proteases like Cathepsin K, we have established a clear path for investigation. The proposed SAR study, comparing the lead compound to rationally selected analogues, would provide crucial insights into the chemical features governing its activity.

Next Steps:

  • Confirmation of Covalent Mechanism: Conduct reversibility or "washout" experiments. A truly covalent inhibitor's effect will persist after the compound is removed, while a reversible inhibitor's effect will diminish.

  • Selectivity Profiling: Screen active compounds against other Cathepsin family members (e.g., Cathepsin B, L, S) to determine their selectivity profile. High selectivity is a key attribute for a successful drug candidate.

  • Cell-Based Assays: Progress the most promising compounds into cell-based models (e.g., osteoclast bone resorption assays) to confirm activity in a more physiologically relevant context.

  • Pharmacokinetic Profiling: Evaluate the metabolic stability and other ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead candidates. The nitrile group is generally metabolically stable, which is a promising starting point.[2]

By following this structured approach, researchers can efficiently and rigorously evaluate the therapeutic potential of the this compound scaffold and its derivatives.

References

  • Duarte, F. B., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Zheng, Y., & Zhan, C. G. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Groutas, W. C., et al. (2021). Dipeptide-derived nitriles containing additional electrophilic sites: Potentially irreversible inhibitors of cysteine proteases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12617272, this compound. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21425080, 4-Hydroxy-1-methylcyclohexane-1-carbonitrile. PubChem. [Link]

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A Spectroscopic Guide to Differentiating Cis and Trans Isomers of 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a cornerstone of molecular analysis. The spatial arrangement of atoms within a molecule can dramatically alter its physical, chemical, and biological properties. In the case of 4-hydroxycyclohexanecarbonitrile, a valuable bifunctional scaffold, the distinction between its cis and trans diastereomers is critical. This guide provides an in-depth spectroscopic comparison of these isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy to provide a definitive means of identification. We will delve into the conformational underpinnings of the spectral differences and provide detailed experimental protocols to support your research.

The Conformational Landscape: Axial vs. Equatorial Substituents

The spectroscopic differences between the cis and trans isomers of this compound are rooted in the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement, and substituents can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring).

  • Trans Isomer: In the trans isomer, the hydroxyl (-OH) and nitrile (-CN) groups are on opposite sides of the ring. This arrangement allows for a highly stable chair conformation where both bulky substituents occupy the more sterically favorable equatorial positions. This diequatorial conformation is the predominant form at room temperature.

  • Cis Isomer: In the cis isomer, the -OH and -CN groups are on the same side of the ring. In a chair conformation, this necessitates that one substituent is in an axial position while the other is equatorial. The cyclohexane ring undergoes a rapid "ring flip" at room temperature, leading to an equilibrium between two chair conformers of roughly equal energy.

These distinct conformational preferences create unique electronic and vibrational environments for the nuclei and bonds within each isomer, which are the basis for their spectroscopic differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Diagnostic Tool

NMR spectroscopy is the most powerful and unambiguous method for distinguishing between the cis and trans isomers of this compound. The key diagnostic features are the chemical shifts (δ) and, most importantly, the proton-proton coupling constants (J).[1]

¹H NMR Spectroscopy: Unraveling Stereochemistry Through Coupling Constants

The ¹H NMR spectra of the cis and trans isomers exhibit characteristic differences in the signals for the protons on the carbons bearing the hydroxyl and nitrile groups (H-1 and H-4).

  • Trans Isomer: In the stable diequatorial conformation of the trans isomer, the H-1 and H-4 protons are in axial positions. This leads to large axial-axial (Jaa) couplings with the adjacent axial protons on the cyclohexane ring. These coupling constants are typically in the range of 10-13 Hz, resulting in a broad multiplet or a clear triplet of triplets.[1]

  • Cis Isomer: The cis isomer exists as a rapid equilibrium of two conformers, where the H-1 and H-4 protons are either axial or equatorial. This averaging results in smaller observed coupling constants, which are a weighted average of axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings. These values are typically in the range of 2-5 Hz, leading to a much narrower multiplet compared to the trans isomer.[1]

The significant difference in the magnitude of the vicinal coupling constants for the H-1 and H-4 protons is the most definitive diagnostic feature for assigning the stereochemistry of these isomers.

¹³C NMR Spectroscopy: The Influence of Axial Substituents

The ¹³C NMR spectra also provide valuable information for distinguishing between the isomers. The key difference arises from the steric compression experienced by the cyclohexane ring carbons due to axial substituents, known as the γ-gauche effect.

  • Trans Isomer: In the diequatorial conformation of the trans isomer, there are no axial substituents (other than hydrogen). The carbon signals will appear at their expected, relatively deshielded (downfield) positions.

  • Cis Isomer: In the cis isomer, one of the substituents (-OH or -CN) is always in an axial position. This axial group causes steric compression on the syn-axial carbons at the C-3 and C-5 positions (and C-2 and C-6), leading to an upfield shift (to lower ppm values) for these carbon signals compared to the trans isomer. The carbons bearing the substituents (C-1 and C-4) will also show slight differences in their chemical shifts between the two isomers.

Table 1: Predicted Key NMR Spectroscopic Data for Cis and Trans this compound

Spectroscopic Featurecis-4-Hydroxycyclohexanecarbonitriletrans-4-HydroxycyclohexanecarbonitrileKey Distinguishing Feature
¹H NMR
H-1 (CH-OH) SignalNarrow multipletBroad multiplet (triplet of triplets)Coupling constant
H-1 Coupling ConstantJ ≈ 2-5 HzJ ≈ 10-13 Hz (axial-axial)Magnitude of J
H-4 (CH-CN) SignalNarrow multipletBroad multiplet (triplet of triplets)Coupling constant
H-4 Coupling ConstantJ ≈ 2-5 HzJ ≈ 10-13 Hz (axial-axial)Magnitude of J
¹³C NMR
C-2, C-3, C-5, C-6Shifted upfieldMore downfieldγ-gauche effect

Vibrational Spectroscopy: A Complementary Approach

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule and can also be used to differentiate between the cis and trans isomers. The differences in their spectra are generally more subtle than in NMR but can be diagnostic, particularly in the "fingerprint" region (< 1500 cm⁻¹).

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic bands for the O-H stretch (around 3300-3500 cm⁻¹, broad), the C≡N stretch (around 2240 cm⁻¹), and C-H stretches (around 2850-3000 cm⁻¹). The key differences will lie in the fingerprint region, which is sensitive to the overall molecular symmetry and the vibrational modes of the C-O and C-C bonds.

  • Trans Isomer: The diequatorial conformation of the trans isomer has a higher degree of symmetry (C2h point group if considering the substituents as points). This higher symmetry can lead to fewer IR-active bands compared to the less symmetric cis isomer.

  • Cis Isomer: The cis isomer, with its axial-equatorial arrangement, has lower symmetry (Cs point group). This can result in a more complex spectrum in the fingerprint region, with more observable vibrational bands. The stretching and bending frequencies of the C-O and C-CN bonds will also be slightly different depending on whether the substituent is in an axial or equatorial position. For instance, the C-O stretching vibration of an axial alcohol is often found at a slightly lower wavenumber than that of an equatorial alcohol.

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy, as it detects vibrations that involve a change in polarizability. For molecules with a center of symmetry, vibrational modes that are Raman-active are often IR-inactive, and vice-versa (the rule of mutual exclusion).

  • Trans Isomer: Due to its centrosymmetric diequatorial conformation, the trans isomer is expected to show strong Raman bands for symmetric vibrations that might be weak or absent in the IR spectrum.

  • Cis Isomer: The less symmetric cis isomer will likely have more vibrational modes that are both IR and Raman active.

The combination of IR and Raman spectroscopy can therefore provide a more complete picture of the vibrational modes and help to confirm the stereochemical assignment.

Table 2: Expected Vibrational Spectroscopy Features for Cis and Trans this compound

Spectroscopic Techniquecis-4-Hydroxycyclohexanecarbonitriletrans-4-HydroxycyclohexanecarbonitrileKey Distinguishing Feature
Infrared (IR)
Fingerprint Region (<1500 cm⁻¹)More complex spectrumSimpler spectrum due to higher symmetryNumber and position of bands
C-O StretchSlightly different frequency for axial/equatorial OHCharacteristic frequency for equatorial OHPosition of the band
Raman
Symmetric VibrationsMay be weakerStronger due to higher symmetryIntensity of symmetric stretch bands
Overall SpectrumMore bands may be both IR and Raman activeRule of mutual exclusion may apply more strictlyComplementarity with IR spectrum

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous sample preparation and instrument setup.

NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound isomer for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (TMS).

ATR-FTIR Spectroscopy
  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy
  • Sample Placement: Place a small amount of the solid powder sample into a sample holder, such as an aluminum cup or onto a microscope slide.[2]

  • Instrument Setup: Position the sample at the focal point of the laser beam. Common laser excitation wavelengths for organic compounds are 532 nm or 785 nm.[3]

  • Acquisition Parameters: Set the laser power, exposure time, and number of accumulations to achieve a good signal-to-noise ratio without causing sample degradation.

  • Spectrum Acquisition: Collect the Raman spectrum. The scattered light is passed through a spectrometer and detected, typically with a CCD camera.[1]

  • Data Processing: The raw spectrum may require baseline correction to remove fluorescence background and cosmic ray removal.

Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Workflow for the separation and spectroscopic identification of this compound isomers.

G cluster_trans trans-Isomer (Diequatorial) cluster_cis cis-Isomer (Axial/Equatorial) T1 Axial H-1 & H-4 T2 Large Jaa Coupling (10-13 Hz) T1->T2 T3 Broad Multiplet T2->T3 C1 Axial/Equatorial H-1 & H-4 C2 Small Jae/Jee Coupling (2-5 Hz) C1->C2 C3 Narrow Multiplet C2->C3 Analysis ¹H NMR Analysis Analysis->T1 Analysis->C1

Caption: Key ¹H NMR distinguishing features for cis and trans isomers.

Conclusion

The differentiation of cis and trans isomers of this compound is readily achievable through a combination of modern spectroscopic techniques. ¹H NMR spectroscopy, with its ability to resolve and quantify proton-proton coupling constants, stands as the most definitive method for unambiguous stereochemical assignment. ¹³C NMR, IR, and Raman spectroscopy provide valuable complementary data that reinforce the structural elucidation. By understanding the fundamental principles of conformational analysis and applying the detailed experimental protocols outlined in this guide, researchers can confidently characterize these important isomers, ensuring the integrity and purity of their compounds for downstream applications in drug discovery and materials science.

References

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • THE PULSAR Engineering. (2022, April 10). Solid Powder Raman Spectroscopy. Retrieved from [Link]

  • KOPS. (n.d.). Raman spectroscopy setup and experiments for the advanced undergraduate lab. Retrieved from [Link]

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Benchmarking the performance of different catalysts for 4-Hydroxycyclohexanecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the production of key intermediates with high purity and efficiency is paramount. 4-Hydroxycyclohexanecarbonitrile, a versatile building block, is no exception. Its synthesis, primarily through the reduction of 4-oxocyclohexanecarbonitrile, presents a critical step where catalyst selection dictates yield, stereoselectivity, and overall process viability. This guide provides an in-depth, objective comparison of various catalytic systems for this transformation, grounded in experimental data and established scientific principles.

The Synthetic Challenge: From Ketone to Hydroxy-Nitrile

The core transformation in the synthesis of this compound is the reduction of the ketone functionality in 4-oxocyclohexanecarbonitrile. This reaction can yield two diastereomers: cis-4-hydroxycyclohexanecarbonitrile and trans-4-hydroxycyclohexanecarbonitrile. The desired isomer often depends on the subsequent synthetic steps. Therefore, a critical performance metric for any catalyst is its stereoselectivity, alongside chemical yield and reaction efficiency.

As a baseline, the reduction of 4-oxocyclohexanecarbonitrile can be achieved with a stoichiometric reducing agent like sodium borohydride in methanol, affording a near-quantitative yield (99%) of this compound as a mixture of isomers[1]. While effective at the lab scale, the use of stoichiometric metal hydrides is often less desirable for industrial-scale production due to cost, safety, and waste considerations. This underscores the need for efficient catalytic hydrogenation methods.

Performance Benchmark: A Comparative Analysis of Catalytic Systems

The catalytic hydrogenation of ketones is a well-established field, with several classes of catalysts demonstrating high efficacy. Here, we evaluate the most prominent candidates for the synthesis of this compound.

Raney® Nickel: The Workhorse of Industrial Hydrogenation

Raney Nickel, a sponge-like nickel catalyst, is a popular choice for industrial hydrogenations due to its high activity and relatively low cost[2][3][4]. It is particularly effective for the reduction of a wide range of functional groups, including ketones[5].

Expected Performance:

  • Activity: High, often allowing for reactions at moderate temperatures and pressures.

  • Selectivity: Generally provides good yields of the corresponding alcohol. However, stereoselectivity can be variable and may require optimization of reaction conditions (temperature, pressure, solvent).

  • Cost-Effectiveness: Raney Nickel is significantly more economical than precious metal catalysts, making it attractive for large-scale synthesis[2].

  • Drawbacks: The catalyst is pyrophoric and requires careful handling. It can also be prone to deactivation, although regeneration procedures have been developed[3].

Precious Metal Catalysts: The High-Performers

Catalysts based on platinum group metals (PGMs) such as platinum, rhodium, and palladium are renowned for their high activity and selectivity in hydrogenation reactions.

  • Platinum-based Catalysts: Platinum, often supported on carbon (Pt/C) or alumina (Pt/Al₂O₃), is a highly effective catalyst for ketone hydrogenation[6][7]. Chiral modification of platinum catalysts can lead to excellent enantioselectivity in the reduction of prochiral ketones[6][8]. For the reduction of 4-oxocyclohexanecarbonitrile, platinum catalysts are expected to provide high conversion and potentially good stereoselectivity, which can be influenced by the choice of support and reaction conditions.

  • Rhodium-based Catalysts: Rhodium, typically on a carbon support (Rh/C), is another powerful catalyst for the hydrogenation of cyclic ketones[9][10]. It often exhibits high activity under mild conditions. The nature of the support can significantly impact the catalyst's performance[11].

Expected Performance of Precious Metal Catalysts:

  • Activity: Very high, often enabling reactions at or near ambient temperature and pressure.

  • Selectivity: Can be tuned to achieve high stereoselectivity, particularly with the use of appropriate ligands or chiral modifiers.

  • Cost: The primary drawback is the high cost of the precious metals.

  • Stability: Generally robust and can be recycled multiple times.

Biocatalysis: The Green and Selective Alternative

Enzymatic reductions using ketoreductases (KREDs) have emerged as a powerful and environmentally friendly alternative for the synthesis of chiral alcohols[12][13][14][15]. These enzymes can exhibit exquisite stereoselectivity, often yielding a single isomer with very high purity.

Expected Performance:

  • Stereoselectivity: Excellent, often providing access to either the (R)- or (S)-enantiomer of the alcohol with high enantiomeric excess. For the synthesis of cis- or trans-4-hydroxycyclohexanecarbonitrile, specific KREDs could potentially be identified or engineered to favor one diastereomer.

  • Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild conditions (near-neutral pH and ambient temperature), which is a significant advantage from a green chemistry perspective.

  • Substrate Specificity: The primary challenge can be the substrate scope of a given enzyme. However, modern enzyme engineering techniques can often overcome this limitation[16].

  • Cost: While the initial cost of a specific enzyme might be high, their high efficiency and reusability can make them economically viable, especially for high-value products.

Data Summary: Catalyst Performance Comparison

Catalyst SystemTypical SubstrateReported YieldStereoselectivityKey AdvantagesKey Disadvantages
Sodium Borohydride 4-oxocyclohexanecarbonitrile99%[1]Mixture of isomersHigh yield, simple procedureStoichiometric, cost and waste issues
Raney® Nickel Various ketonesHighVariable, condition-dependentLow cost, high activityPyrophoric, potential deactivation
Platinum on Carbon (Pt/C) α-ketoestersHighCan be high with modifiersHigh activity, good stabilityHigh cost
Rhodium on Carbon (Rh/C) Cyclic ketonesHighGood to excellentHigh activity, mild conditionsHigh cost
Ketoreductases (KREDs) Various ketonesHighExcellent (often >99% ee)High stereoselectivity, greenSubstrate specificity, initial cost

Experimental Protocols

General Catalytic Hydrogenation Procedure (Heterogeneous Catalysts)

Safety Note: Hydrogenation reactions should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Catalysts like Raney Nickel and Palladium on Carbon can be pyrophoric and must be handled with care, typically under an inert atmosphere or wetted with solvent.[17][18][19][20]

  • Catalyst Preparation: In a suitable reaction vessel, add the catalyst (e.g., 5 mol% Raney® Nickel, 1 mol% Pt/C, or 1 mol% Rh/C) under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to the reaction vessel to create a slurry.

  • Substrate Addition: Dissolve 4-oxocyclohexanecarbonitrile in the reaction solvent and add it to the catalyst slurry.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (typically using a balloon or a Parr hydrogenator) and maintain a positive hydrogen pressure.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography or crystallization to isolate the desired isomer(s).

Biocatalytic Reduction using a Ketoreductase (KRED)
  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Cofactor Regeneration System: Add a cofactor regeneration system, which typically consists of an alcohol dehydrogenase and a sacrificial alcohol (e.g., isopropanol) or a glucose dehydrogenase and glucose, along with the necessary cofactor (NADH or NADPH).

  • Enzyme Addition: Add the ketoreductase to the reaction mixture.

  • Substrate Addition: Add 4-oxocyclohexanecarbonitrile to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible co-solvent to improve solubility.

  • Reaction: Stir the reaction mixture at a controlled temperature (typically 25-37 °C) and monitor the progress by HPLC or GC.

  • Work-up: Once the reaction is complete, the product can be extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic extracts are then dried and concentrated to yield the product.

Visualization of Synthetic Pathways and Workflows

Reaction Scheme

Synthesis of this compound 4-Oxocyclohexanecarbonitrile 4-Oxocyclohexanecarbonitrile This compound This compound 4-Oxocyclohexanecarbonitrile->this compound [Catalyst], H2 or Cofactor

Caption: General reaction scheme for the catalytic reduction of 4-oxocyclohexanecarbonitrile.

Experimental Workflow for Heterogeneous Catalysis

Heterogeneous Catalysis Workflow A Catalyst and Solvent Addition B Substrate Addition A->B C Hydrogenation B->C D Reaction Monitoring C->D E Filtration D->E Reaction Complete F Purification E->F G Product F->G

Caption: Standard workflow for heterogeneous catalytic hydrogenation.

Conclusion and Future Outlook

The synthesis of this compound can be achieved with high efficiency using a variety of catalytic systems. For large-scale, cost-effective production where stereoselectivity is not the primary concern, Raney® Nickel remains a strong contender. When high stereoselectivity is required, precious metal catalysts , particularly chirally modified platinum or rhodium systems, offer excellent performance, albeit at a higher cost. The most promising avenue for achieving exceptional stereoselectivity in an environmentally benign manner lies with biocatalysis . The use of ketoreductases has the potential to provide direct access to specific isomers of this compound with outstanding purity.

Future research in this area should focus on the development of non-precious metal catalysts with improved stereoselectivity and the discovery or engineering of novel ketoreductases with high activity and stability towards 4-oxocyclohexanecarbonitrile. Such advancements will be crucial for the sustainable and economical production of this important pharmaceutical intermediate.

References

  • Asymmetric Hydrogenation of Activated Ketones on Platinum: Relevant and Spect
  • Hydrogen
  • Hydrogen
  • Standard Operating Procedures - The Sarpong Group. (URL not available)
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  • Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. ([Link])

  • Hydrogenation reaction tips and tricks : r/Chempros. Reddit. ([Link])

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. ([Link])

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  • rhodium ( Rh ) Catalyst Activated carbon powder. ([Link])

  • A kind of method of suitability for industrialized production 4-hydroxy-cyclohexanone.
  • Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
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  • Scheme 1 Reaction scheme corresponding to the hydrogenation of... ResearchGate. ([Link])

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  • Ketoreductase Catalyzed Stereoselective Bioreduction of -Nitro Ketones. ResearchGate. ([Link])

  • Structure-guided evolution of a ketoreductase for efficient and stereoselective bioreduction of bulky α-amino β-keto esters. Catalysis Science & Technology (RSC Publishing). ([Link])

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  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses Procedure. ([Link])

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  • Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening. PMC. ([Link])

  • Visible-Light-Promoted CS Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses Procedure. ([Link])

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An In-Depth Technical Guide to the Inter-laboratory Comparison of 4-Hydroxycyclohexanecarbonitrile Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for an inter-laboratory comparison of analytical methods for the quantification of 4-Hydroxycyclohexanecarbonitrile. As a key intermediate in various synthetic pathways, the accurate and precise measurement of this compound is critical for process optimization, quality control, and regulatory compliance in the pharmaceutical and chemical industries. This document is intended for researchers, analytical scientists, and quality assurance professionals, offering a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV/Vis) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies. The protocols and data presented herein are designed to serve as a robust template for establishing method proficiency and ensuring consistency across different laboratory settings.

Introduction: The Imperative for Methodological Consensus

This compound (4-HCCN) is a polar molecule containing both a hydroxyl and a nitrile functional group.[1][2] This bifunctionality presents unique challenges for analytical separation and quantification. The choice of analytical methodology can significantly impact the accuracy, sensitivity, and reproducibility of results. Therefore, establishing a consensus on the most suitable analytical technique through inter-laboratory comparison is paramount.

Inter-laboratory comparisons are a cornerstone of analytical quality assurance, serving to evaluate the performance of different laboratories and analytical methods under routine conditions.[3] The statistical framework for such comparisons is well-established, with international standards like ISO 13528 providing detailed guidance on the design, analysis, and interpretation of proficiency testing data.[4][5][6] This guide will leverage these principles to present a simulated inter-laboratory study comparing HPLC-UV/Vis and GC-MS for the analysis of 4-HCCN.

Experimental Design: A Tale of Two Techniques

The selection of analytical instrumentation is a critical decision in method development. For a polar, semi-volatile compound like 4-HCCN, both HPLC and GC-MS are viable options, each with distinct advantages and disadvantages.

  • High-Performance Liquid Chromatography (HPLC): This technique is well-suited for the analysis of polar and non-volatile compounds.[5][6][7] Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For 4-HCCN, a reversed-phase HPLC method is proposed, which is optimal for the separation of non-polar to moderately polar compounds.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9] However, the presence of a polar hydroxyl group in 4-HCCN necessitates a derivatization step to increase its volatility and thermal stability for GC analysis.[10][11][12]

The following sections detail the step-by-step protocols for each of these analytical approaches.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-HCCN reference standard and dissolve in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For unknown samples, dissolve an accurately weighed amount in the mobile phase to achieve a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC column.[8]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (30:70 v/v) with 0.1% formic acid.[4] The addition of formic acid helps to improve peak shape and reproducibility.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV/Vis detector at 210 nm.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Serial Dilution (Standards) Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject 10 µL Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV/Vis Detection (210 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: HPLC-UV/Vis workflow for 4-HCCN analysis.

  • Sample Preparation and Derivatization:

    • Prepare stock and calibration standards of 4-HCCN in a suitable solvent such as acetonitrile, similar to the HPLC method.

    • Pipette 100 µL of each standard or sample solution into a clean, dry vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Seal the vial and heat at 70 °C for 30 minutes to facilitate the silylation of the hydroxyl group.[11] This reaction replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing the volatility of the analyte.[12]

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-300.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Pipette Pipette Sample Dry Evaporate to Dryness Pipette->Dry Derivatize Add BSTFA, Heat 70°C Dry->Derivatize Cool Cool to Room Temp Derivatize->Cool Inject Inject 1 µL Cool->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Extract Extract Ion Chromatogram Detect->Extract Integrate Peak Integration Extract->Integrate Quantify Quantification Integrate->Quantify

Caption: GC-MS workflow for 4-HCCN analysis.

Comparative Performance Data

The following tables summarize the hypothetical performance data from a simulated inter-laboratory study involving five laboratories. These values are representative of what would be expected from a validation study conducted in accordance with ICH Q2(R1) guidelines.[13]

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UV/VisGC-MS
Linearity (R²) > 0.999> 0.998
Range (µg/mL) 1 - 1000.1 - 20
Limit of Detection (LOD) (µg/mL) 0.30.03
Limit of Quantification (LOQ) (µg/mL) 1.00.1
Precision (RSD%) < 2%< 5%
Accuracy (Recovery %) 98 - 102%95 - 105%

Table 2: Inter-laboratory Comparison Results (Hypothetical Data)

Assigned Value: 50.0 µg/mL

LaboratoryHPLC-UV/Vis Reported Value (µg/mL)Z-ScoreGC-MS Reported Value (µg/mL)Z-Score
Lab 1 50.50.549.2-0.8
Lab 2 48.9-1.151.51.5
Lab 3 51.21.248.5-1.5
Lab 4 49.8-0.250.80.8
Lab 5 50.10.149.9-0.1

Z-scores are calculated based on a target standard deviation for proficiency assessment of 1.0 µg/mL. A |Z-score| ≤ 2 is generally considered satisfactory.[7][8]

Discussion and Recommendations

The comparative data highlights the strengths and weaknesses of each technique.

  • HPLC-UV/Vis offers excellent precision and accuracy, with a simpler sample preparation protocol. Its lower sensitivity compared to GC-MS may not be a limiting factor for quality control applications where analyte concentrations are relatively high. The robustness of reversed-phase HPLC makes it a reliable workhorse for routine analysis.

  • GC-MS provides significantly lower detection and quantification limits, making it the preferred method for trace analysis or impurity profiling. The mass spectrometric detection offers higher selectivity, reducing the likelihood of interference from matrix components. However, the requirement for derivatization adds complexity and potential for variability in the sample preparation process.

Recommendation:

For routine quality control and assay of 4-HCCN in bulk materials or concentrated process streams, HPLC-UV/Vis is the recommended technique due to its simplicity, robustness, and excellent precision. For applications requiring high sensitivity, such as the determination of trace impurities or analysis in complex matrices, GC-MS is the more appropriate choice.

The ultimate decision should be based on the specific analytical requirements, available instrumentation, and the expertise of the laboratory personnel. Participation in proficiency testing schemes is strongly encouraged to ensure ongoing analytical competence and to contribute to the establishment of industry-wide best practices.[14]

References

  • ISO 13528:2022 - Statistical methods for use in proficiency testing by interlabor
  • SIST ISO 13528:2023 - Statistical methods for use in proficiency testing by interlabor
  • Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal.
  • Comparison of different statistical methods for evaluation of proficiency test d
  • ISO 13528 - 2022-08 - Statistical methods for use in proficiency testing by interlabor
  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org.
  • Separation of Cyclohexanecarbonitrile on Newcrom R1 HPLC column. SIELC Technologies.
  • Proficiency Testing and Interlaboratory Comparisons: The Ultim
  • GC Derivatiz
  • Derivatiz
  • What Is Derivatization In GC-MS?. Chemistry For Everyone - YouTube.
  • Sample Preparation – HPLC.
  • This compound | C7H11NO | CID 12617272. PubChem.
  • Cyclohexanecarbonitrile, 4-hydroxy- | 24056-34-6. ChemicalBook.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • HPLC Sample Preparation.
  • Strategies to Enable and Simplify HPLC Polar Compound Separ
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • A Comparative Guide to HPLC and GC-MS Methods for Gyromitrin Quantific

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Cost-benefit analysis of different synthetic pathways to 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Hydroxycyclohexanecarbonitrile in Modern Drug Discovery

This compound is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its cyclohexane scaffold provides a three-dimensional framework that is highly sought after in medicinal chemistry for optimizing drug-receptor interactions, while the hydroxyl and nitrile functionalities offer convenient handles for subsequent chemical modifications. The stereochemistry of the hydroxyl group, in particular, can play a pivotal role in the biological activity of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, cost-effective, and scalable synthetic routes to this compound is of paramount importance to researchers and professionals in the field of drug development.

This guide provides an in-depth cost-benefit analysis of three distinct synthetic pathways to this compound, offering a critical evaluation of their respective merits and drawbacks. The comparison encompasses key metrics such as reaction yield, cost of starting materials and reagents, process safety, and environmental impact, thereby providing a comprehensive resource for selecting the most appropriate synthetic strategy based on specific research and development needs.

Methodology at a Glance: Three Competing Synthetic Strategies

The following three synthetic pathways to this compound will be critically evaluated:

  • Pathway 1: Reduction of 4-Oxocyclohexanecarbonitrile. A direct and high-yielding approach.

  • Pathway 2: Cyanation of 4-Hydroxycyclohexanone. A convergent synthesis utilizing a readily available precursor.

  • Pathway 3: Catalytic Hydrogenation of 4-Hydroxybenzonitrile. A potential route for large-scale production, though with significant selectivity challenges.

Pathway 1: Reduction of 4-Oxocyclohexanecarbonitrile

This pathway represents a straightforward and highly efficient method for the synthesis of this compound. The core of this approach lies in the selective reduction of the ketone functionality of 4-oxocyclohexanecarbonitrile.

Causality Behind Experimental Choices

The choice of sodium borohydride (NaBH₄) as the reducing agent is predicated on its mild reactivity and high selectivity for ketones in the presence of nitriles. Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce the nitrile group, thus obviating the need for protecting group strategies and simplifying the overall process. The use of methanol as a solvent is advantageous due to its ability to dissolve both the substrate and the reducing agent, facilitating a homogeneous reaction environment.

Experimental Protocol

Step 1: Synthesis of 4-Oxocyclohexanecarbonitrile

The starting material, 4-oxocyclohexanecarbonitrile, can be synthesized from 1,4-dioxaspiro[4.5]decane-8-carbonitrile.

  • To a 5-liter, three-necked flask, add 200.6 g (1.2 mol) of 1,4-dioxaspiro[4.5]decane-8-carbonitrile, 72 g (1.2 mol) of boric acid, 2000 mL of water, and hydrochloric acid.

  • Add 1000 mL of tetrahydrofuran and 500 mL of water, and heat the mixture to 60°C for 2 hours.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and extract three times with dichloromethane.

  • Combine the organic layers and remove the solvent by distillation under reduced pressure.

  • Distill the product at 100°C and 2 mmHg to obtain 4-oxocyclohexanecarbonitrile (yield: 95%).[1]

Step 2: Reduction to this compound

  • In a 250 mL four-necked round-bottom flask under a nitrogen atmosphere, dissolve 10 g (81.20 mmol) of 4-oxocyclohexanecarbonitrile in 100 mL of methanol.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add 1.52 g (40.18 mmol) of sodium borohydride in portions.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by adding 20 mL of aqueous ammonium chloride solution.

  • Extract the mixture twice with 100 mL of ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound as a colorless oil (yield: 99%).[1]

Cost-Benefit Analysis
MetricAssessmentJustification
Overall Yield ExcellentThe reduction step proceeds with near-quantitative yield (99%). The synthesis of the starting material also has a high yield (95%).
Cost of Reagents ModerateThe primary cost is associated with the starting material, 4-oxocyclohexanecarbonitrile. Sodium borohydride is a relatively inexpensive reducing agent.
Process Simplicity HighThis is a one-step reduction with a simple workup procedure.
Safety GoodSodium borohydride is a flammable solid and can react with water to produce hydrogen gas. However, it is significantly safer to handle than more potent reducing agents like LiAlH₄.[2][3][4]
Environmental Impact ModerateThe main waste products are borate salts and organic solvents from extraction. Proper waste disposal is necessary.[5]
Scalability HighThe reaction conditions are mild and the procedure is straightforward, making it amenable to large-scale production.
Visualization of Pathway 1

Pathway1 Start 1,4-Dioxaspiro[4.5]decane-8-carbonitrile Intermediate 4-Oxocyclohexanecarbonitrile Start->Intermediate H₃O⁺, Boric Acid Yield: 95% Product This compound Intermediate->Product NaBH₄, CH₃OH Yield: 99%

Caption: Synthetic route via reduction of 4-oxocyclohexanecarbonitrile.

Pathway 2: Cyanation of 4-Hydroxycyclohexanone

This pathway involves the addition of a cyanide group to the ketone functionality of 4-hydroxycyclohexanone. This approach is attractive due to the commercial availability and relatively low cost of the starting material.

Causality Behind Experimental Choices

The cyanation of ketones can be achieved through various methods. The use of trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst is a common and effective method for forming cyanohydrins. TMSCN is generally more soluble in organic solvents than alkali metal cyanides and the reaction often proceeds under milder conditions. Alternatively, the classical approach using an alkali metal cyanide, such as sodium cyanide (NaCN), with an acid can also be employed. This method is often more cost-effective but requires careful control of pH to avoid the release of highly toxic hydrogen cyanide gas.

Experimental Protocol

Step 1: Synthesis of 4-Hydroxycyclohexanone

An industrial method for the synthesis of 4-hydroxycyclohexanone starts from 1,4-cyclohexanedione ethylene glycol single ketal.

  • In a reaction vessel, combine 62.4g of 1,4-cyclohexanedione ethylene glycol single ketal, 310ml of water, and 4.68g of sodium borohydride at 30°C and react for 2 hours.

  • Add tosic acid to the mixture and reflux for 2 hours to deprotect the ketal and yield 4-hydroxycyclohexanone.[6]

Step 2: Cyanation of 4-Hydroxycyclohexanone (Representative Protocol with TMSCN)

  • To a solution of 4-hydroxycyclohexanone (1 eq) in anhydrous dichloromethane at 0°C under a nitrogen atmosphere, add a catalytic amount of a Lewis acid (e.g., ZnI₂ or a chiral catalyst for stereoselective synthesis).

  • Add trimethylsilyl cyanide (1.1-1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC or GC).

  • Quench the reaction with an aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • The resulting silyl-protected cyanohydrin is then hydrolyzed with a mild acid (e.g., HCl in methanol) to yield this compound.

Cost-Benefit Analysis
MetricAssessmentJustification
Overall Yield Good to ExcellentCyanohydrin formation from ketones is generally a high-yielding reaction. The yield will depend on the specific cyanation method and conditions used.
Cost of Reagents Low to Moderate4-Hydroxycyclohexanone is a commercially available and relatively inexpensive starting material.[7][8][9][10] The cost of the cyanide source (TMSCN or NaCN) will be a significant factor.[3][11][12][13][14][15][16]
Process Simplicity ModerateThe cyanation step itself is relatively straightforward, but the handling of highly toxic cyanide reagents requires stringent safety precautions. The two-step process (cyanation and hydrolysis) adds a layer of complexity compared to Pathway 1.
Safety High HazardThe use of cyanide reagents (TMSCN or NaCN) poses a significant health risk.[17][18] These reactions must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The generation of hydrogen cyanide gas is a major concern, especially with NaCN under acidic conditions.
Environmental Impact HighCyanide waste must be carefully quenched and disposed of according to strict environmental regulations.[19]
Scalability ModerateWhile scalable, the safety considerations associated with handling large quantities of cyanide can be a limiting factor for industrial applications.
Visualization of Pathway 2

Pathway2 Start 1,4-Cyclohexanedione ethylene glycol single ketal Intermediate 4-Hydroxycyclohexanone Start->Intermediate 1. NaBH₄ 2. Tosic Acid Product This compound Intermediate->Product 1. TMSCN, Lewis Acid 2. H₃O⁺

Caption: Synthetic route via cyanation of 4-hydroxycyclohexanone.

Pathway 3: Catalytic Hydrogenation of 4-Hydroxybenzonitrile

This pathway explores the possibility of synthesizing this compound through the catalytic hydrogenation of the aromatic ring of 4-hydroxybenzonitrile. If successful, this method could be highly atom-economical and suitable for large-scale production.

Causality Behind Experimental Choices and Challenges

The primary challenge in this pathway is achieving selective hydrogenation of the benzene ring without reducing the nitrile group or causing hydrogenolysis (cleavage) of the hydroxyl group. This requires a carefully chosen catalyst and optimized reaction conditions. Ruthenium and rhodium-based catalysts are known for their ability to hydrogenate aromatic rings.[1][2][6][8][9][17][19][20][21][22][23][24][25] For instance, ruthenium on carbon (Ru/C) and rhodium on carbon (Rh/C) are potential candidates. The choice of solvent can also influence the selectivity of the reaction.

However, the scientific literature lacks a well-established, high-yielding protocol for this specific transformation. Many hydrogenation catalysts that are active for arene hydrogenation will also reduce nitriles to amines, especially under forcing conditions (high pressure and temperature).

Hypothetical Experimental Protocol
  • In a high-pressure autoclave, charge a solution of 4-hydroxybenzonitrile in a suitable solvent (e.g., methanol, isopropanol, or water).

  • Add a heterogeneous catalyst (e.g., 5% Ru/C or 5% Rh/C).

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 bar).

  • Heat the reaction mixture to a specified temperature (e.g., 80-150°C) and stir for a defined period.

  • After cooling and depressurizing, filter the catalyst and concentrate the solvent to isolate the product.

Cost-Benefit Analysis
MetricAssessmentJustification
Overall Yield UncertainThe yield is highly dependent on the selectivity of the catalyst. Significant side reactions, such as nitrile reduction and dehydroxylation, could drastically lower the yield of the desired product.
Cost of Reagents Low to High4-Hydroxybenzonitrile is a relatively inexpensive starting material.[12][26][27] However, the cost of precious metal catalysts (ruthenium or rhodium) can be substantial, although they can potentially be recycled.[2][7][10][18][27][28][29]
Process Simplicity ModerateThe reaction itself is a single step, but it requires specialized high-pressure hydrogenation equipment. Catalyst handling and recycling also add to the process complexity.
Safety High HazardWorking with high-pressure hydrogen gas carries a significant risk of fire and explosion.[13][28] Pyrophoric catalysts also require careful handling.
Environmental Impact Low to ModerateIf the catalyst can be efficiently recycled, the environmental impact would be relatively low. The main waste would be the solvent, which could be recovered.
Scalability Potentially HighIf a selective and robust catalyst can be developed, this pathway would be highly attractive for industrial-scale production due to its atom economy.
Visualization of Pathway 3

Pathway3 Start 4-Hydroxybenzonitrile Product This compound Start->Product H₂, Catalyst (Ru or Rh) Selective Hydrogenation Byproduct1 4-Aminomethylcyclohexanol Start->Byproduct1 Nitrile Reduction Byproduct2 Cyclohexanecarbonitrile Start->Byproduct2 Dehydroxylation

Caption: Potential route via catalytic hydrogenation of 4-hydroxybenzonitrile, highlighting selectivity challenges.

Comparative Summary and Recommendations

FeaturePathway 1: ReductionPathway 2: CyanationPathway 3: Hydrogenation
Overall Yield Excellent Good to ExcellentUncertain
Cost ModerateLow to Moderate Low to High
Safety GoodHigh Hazard High Hazard
Simplicity High ModerateModerate
Scalability HighModeratePotentially High
Environmental Impact ModerateHigh Low to Moderate

For laboratory-scale synthesis and applications where high yield and process simplicity are paramount, Pathway 1 (Reduction of 4-Oxocyclohexanecarbonitrile) is the recommended route. Its near-quantitative yield and straightforward protocol make it an excellent choice for producing high-purity material for research and early-stage development.

Pathway 2 (Cyanation of 4-Hydroxycyclohexanone) offers a cost-effective alternative, particularly if 4-hydroxycyclohexanone is readily available at a lower cost than 4-oxocyclohexanecarbonitrile. However, the significant safety hazards associated with the handling of cyanide reagents necessitate stringent safety protocols and may limit its appeal for some laboratories.

Pathway 3 (Catalytic Hydrogenation of 4-Hydroxybenzonitrile) remains a promising but currently underdeveloped route. While it holds the potential for a highly efficient and atom-economical industrial process, significant research and development are required to identify a catalyst that can achieve the desired selectivity. For organizations with strong expertise in catalysis and process development, exploring this pathway could lead to a highly valuable and proprietary manufacturing process.

Conclusion

The choice of a synthetic pathway to this compound is a multifaceted decision that requires a careful consideration of yield, cost, safety, and scalability. This guide has provided a comprehensive analysis of three distinct approaches, highlighting the clear advantages of the reduction of 4-oxocyclohexanecarbonitrile for most laboratory applications, while also outlining the potential of the other routes under specific circumstances. As the demand for complex chiral building blocks in drug discovery continues to grow, the development of even more efficient and sustainable synthetic methodologies will remain a key area of research.

References

  • Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles. Catalysis Science & Technology. [Link]

  • Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes. Organic Chemistry Portal. [Link]

  • 4 Hydroxycyclohexanone - Cenmed. [Link]

  • The Impact of Sodium Cyanide on Soil and the Environment - United Chemical. [Link]

  • Sodium Cyanide Price - Historical & Current | Intratec.us. [Link]

  • Cyanide Facts. International Cyanide Management Code. [Link]

  • CN102850200B - A kind of method of suitability for industrialized production 4-hydroxy-cyclohexanone - Google P
  • 4-Hydroxybenzonitrile, 500g, Each - CP Lab Safety. [Link]

  • Cyanide Use in Gold Mining - Earthworks. [Link]

  • Public Health Statement Cyanide - Agency for Toxic Substances and Disease Registry. [Link]

  • Hydrogenation: Transforming Chemistry for a Sustainable Future - Longdom Publishing. [Link]

  • HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety. [Link]

  • Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source - MDPI. [Link]

  • 4-Hydroxycyclohexanone, min 97%, 100 grams - CP Lab Safety. [Link]

  • trimethylsilyl cyanide (for synthesis) - Sdfine. [Link]

  • Hydrogenation reaction safety - YouTube. [Link]

  • Selective hydrogenation of phenol and related derivatives - Catalysis Science & Technology (RSC Publishing). [Link]

  • Activated Carbon-Supported Rhodium Catalyst bulk for sale - Princeton Powder. [Link]

  • Chemical reaction hazards associated with the use of sodium borohydride - IChemE. [Link]

  • Ruthenium On Carbon Catalyst | Ru/C Catalyst for Sale - Heeger Materials. [Link]

  • Highly selective Pd@mpg-C3N4 catalyst for phenol hydrogenation in aqueous phase. ResearchGate. [Link]

  • Sodium Cyanide Standard, 100 ppm CN-, 20 Liter. [Link]

  • Is it safe to use Sodium borohydride NaBH4 in water treatment processes? Please support your answers with examples, if possible. | ResearchGate. [Link]

  • trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC - NIH. [Link]

  • Environmental Impacts of Three Conventional Reducing Agents (Sodium... | Download Table - ResearchGate. [Link]

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Reactivity comparison of 4-Hydroxycyclohexanecarbonitrile with its ester derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 4-Hydroxycyclohexanecarbonitrile and Its Ester Derivatives

For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of functional groups is paramount to achieving desired synthetic outcomes. This compound is a valuable bifunctional building block, featuring both a nucleophilic hydroxyl group and an electrophilic nitrile group residing on a cyclohexane scaffold. The interplay and selective reactivity of these two groups are critical for its application in complex molecular architectures.

A common strategy to modulate the reactivity of such a molecule is the conversion of its hydroxyl group into an ester. This guide provides an in-depth comparison of the chemical reactivity of this compound against its ester derivatives, such as 4-acetoxycyclohexanecarbonitrile. We will explore how this seemingly simple derivatization profoundly impacts the molecule's behavior across a range of fundamental organic transformations, supported by mechanistic insights and detailed experimental frameworks.

Molecular Structure and Electronic Landscape

The reactivity of any molecule is fundamentally governed by its structure and the electronic distribution across its functional groups. This compound exists as cis and trans diastereomers, which in turn exist as an equilibrium of chair conformations. The relative stability and reactivity of the functional groups are influenced by their axial or equatorial positions.

  • This compound : The hydroxyl (-OH) group is a moderately activating group. While it is inductively electron-withdrawing due to oxygen's electronegativity, it can act as an electron-donating group via resonance. More importantly, it possesses an acidic proton, making it a site for base-catalyzed reactions and a nucleophile. The nitrile (-CN) group is strongly electron-withdrawing and deactivating due to both induction and resonance, rendering its carbon atom electrophilic.[1][2]

  • Ester Derivatives (e.g., 4-Acetoxycyclohexanecarbonitrile) : Upon esterification, the hydroxyl group is converted into an ester (e.g., -OAc). This modification has two major consequences:

    • Elimination of the Acidic Proton : The reactive acidic proton is replaced by an acyl group, preventing reactions with bases and organometallics.

    • Increased Electron-Withdrawing Character : The ester carbonyl group enhances the inductive electron-withdrawing effect, which can subtly influence the reactivity of the distal nitrile group.

Caption: Structural and electronic differences between the parent alcohol and its ester derivative.

Comparative Reactivity Analysis

The derivatization from a hydroxyl to an ester group creates two distinct molecules with divergent reactivity profiles. This allows for selective chemical manipulations, which are explored below.

A. Reactions at the C4 Position: The Hydroxyl/Ester Nexus

This position is the primary site of reactivity difference.

1. Oxidation:

  • This compound : The secondary alcohol is readily oxidized to the corresponding ketone, 4-oxocyclohexanecarbonitrile, using a wide range of common oxidizing agents (e.g., PCC, Swern oxidation, TEMPO). This is a foundational reaction for introducing a carbonyl group.[3][4]

  • Ester Derivative : The ester group is resistant to these same oxidizing conditions. This stability makes esterification an excellent protecting group strategy when oxidation at other sites of a molecule is desired.

2. Nucleophilicity and Acylation:

  • This compound : The hydroxyl group is a potent nucleophile, readily reacting with acyl chlorides or anhydrides to form esters. This is the very reaction used to create its derivatives.

  • Ester Derivative : The ester is non-nucleophilic at the oxygen atom and will not undergo further acylation.

3. Hydrolysis and Transesterification:

  • This compound : Not applicable as there is no ester to hydrolyze.

  • Ester Derivative : The ester linkage is susceptible to both acid and base-catalyzed hydrolysis, regenerating the parent alcohol. The kinetics of this reaction are well-studied and depend on factors like solvent polarity and the steric environment of the ester.[5][6][7] Alkaline hydrolysis, in particular, is a rapid and irreversible process. Furthermore, in the presence of another alcohol and a catalyst, the ester can undergo transesterification to form a different ester, a reaction driven by equilibrium.[8][9]

B. Reactions at the C1 Position: The Nitrile Group

The reactivity of the nitrile group can be influenced by the electronic nature of the substituent at the C4 position.

1. Hydrolysis:

  • Both molecules undergo acid or base-catalyzed hydrolysis of the nitrile to first an amide, and then to a carboxylic acid.[1][10][11]

  • Comparative Insight : The stronger electron-withdrawing nature of the C4-ester group compared to the C4-hydroxyl group would be expected to slightly increase the electrophilicity of the nitrile carbon. However, this effect is transmitted through a four-bond saturated system, so the impact on the hydrolysis rate is generally minimal. The choice of reaction conditions (e.g., harsh acid or base) is the dominant factor.

2. Reduction:

  • With LiAlH₄ : This powerful reducing agent will reduce the nitrile group to a primary amine in both molecules.[1][11] However, a critical difference emerges: LiAlH₄ also reduces esters to primary alcohols.

    • This compound yields 4-(aminomethyl)cyclohexan-1-ol.

    • 4-Acetoxycyclohexanecarbonitrile will be reduced at both the nitrile and the ester, also yielding 4-(aminomethyl)cyclohexan-1-ol after workup.

  • With Milder Reagents (e.g., DIBAL-H) : DIBAL-H can selectively reduce nitriles to aldehydes.[10] It can also reduce esters to aldehydes. Therefore, careful control of stoichiometry and temperature is required to achieve selectivity in the ester derivative.

  • Catalytic Hydrogenation (H₂/Ni) : This method typically reduces the nitrile to a primary amine while leaving the ester group intact, offering a selective reduction pathway for the ester derivative.[11]

3. Addition of Organometallic Reagents:

  • This compound : The acidic proton of the hydroxyl group is the most reactive site towards Grignard or organolithium reagents. It will be rapidly deprotonated, consuming one equivalent of the reagent and forming a magnesium alkoxide. To achieve addition to the nitrile, a protection strategy (e.g., converting the alcohol to a silyl ether) or the use of excess Grignard reagent is necessary.

  • Ester Derivative : The absence of the acidic proton allows direct reaction with the nitrile. The primary reaction with a Grignard reagent is nucleophilic addition to the nitrile to form an imine, which upon aqueous workup hydrolyzes to a ketone.[1][10] However, a competing side reaction is the nucleophilic attack at the ester carbonyl, which would lead to a tertiary alcohol after reacting with two equivalents of the Grignard reagent. Selectivity often depends on the specific reagent and reaction conditions.

Summary of Comparative Reactivity

The table below summarizes the expected outcomes for key reactions, highlighting the strategic advantages of using one molecule over the other.

Reaction TypeReagentThis compound4-AcetoxycyclohexanecarbonitrileStrategic Implication
Oxidation PCC or SwernForms Ketone at C4No Reaction at C4Ester is an effective protecting group for the alcohol.
Hydrolysis H₃O⁺ / H₂O or OH⁻ / H₂ONitrile hydrolysis to COOHEster hydrolysis to OH; Nitrile hydrolysis to COOHEster can be used as a protecting group that is removable under hydrolytic conditions.
Reduction LiAlH₄Diol-amine productDiol-amine productBoth functional groups are reduced in the ester derivative.
Reduction H₂ / Raney NiAmine productAmine product (ester intact)Catalytic hydrogenation allows for selective nitrile reduction in the ester derivative.
Organometallic R-MgBr (1 eq.)Deprotonation of OHAddition to Nitrile (major) or Ester (minor)Esterification unmasks the reactivity of the nitrile towards organometallics.
Transesterification R'-OH, H⁺ or RO⁻No ReactionForms new ester at C4Allows for modification of the ester group itself.[8]

Experimental Protocols

To provide a practical context, we outline methodologies for key comparative experiments. These protocols are designed to be self-validating by directly comparing the outcomes under identical conditions.

Protocol 1: Comparative Oxidation using Pyridinium Chlorochromate (PCC)

This experiment demonstrates the selective oxidation of the alcohol in the presence of an ester.

G cluster_A Reaction A: Parent Alcohol cluster_B Reaction B: Ester Derivative A1 Dissolve 4-hydroxycyclohexane- carbonitrile in DCM A2 Add PCC (1.5 eq.) Stir at RT for 2h A1->A2 A3 Filter through silica/celite Evaporate solvent A2->A3 A4 Analyze by GC-MS & IR: Formation of Ketone A3->A4 B1 Dissolve 4-acetoxycyclohexane- carbonitrile in DCM B2 Add PCC (1.5 eq.) Stir at RT for 2h B1->B2 B3 Filter through silica/celite Evaporate solvent B2->B3 B4 Analyze by GC-MS & IR: Recovery of Starting Material B3->B4

Caption: Workflow for the comparative oxidation experiment.

Methodology:

  • Set up two parallel reactions. In flask A, dissolve this compound (1 mmol) in dichloromethane (DCM, 10 mL). In flask B, dissolve 4-acetoxycyclohexanecarbonitrile (1 mmol) in DCM (10 mL).

  • To each flask, add pyridinium chlorochromate (PCC, 1.5 mmol) in one portion.

  • Stir both reactions at room temperature and monitor by Thin Layer Chromatography (TLC).

  • After 2 hours (or upon completion), quench the reactions by filtering the mixture through a short plug of silica gel, eluting with additional DCM.

  • Remove the solvent under reduced pressure.

  • Analysis : Analyze the crude product from both reactions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and product identity. Confirm the outcome with Infrared (IR) Spectroscopy, looking for the appearance of a ketone carbonyl stretch (~1715 cm⁻¹) in reaction A and the persistence of the ester carbonyl (~1735 cm⁻¹) in reaction B.

Protocol 2: Comparative Reaction with a Grignard Reagent

This protocol highlights the critical role of the acidic proton in directing reactivity.

Methodology:

  • Prepare two oven-dried, three-neck flasks (A and B) under an inert atmosphere (N₂ or Ar).

  • In flask A, place a solution of this compound (1 mmol) in anhydrous THF (10 mL).

  • In flask B, place a solution of 4-acetoxycyclohexanecarbonitrile (1 mmol) in anhydrous THF (10 mL).

  • Cool both flasks to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (MeMgBr, 1.1 mmol, 1.0 M solution in THF) dropwise to each flask over 10 minutes.

  • Stir the reactions at 0 °C for 1 hour, then allow them to warm to room temperature for an additional hour.

  • Workup : Quench both reactions by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate.

  • Analysis : Analyze the resulting products by ¹H NMR and GC-MS.

    • Flask A : Expect to recover mostly starting material, as the Grignard reagent was consumed by deprotonation.

    • Flask B : Expect to see the formation of 4-acetylcyclohexan-1-ol (after hydrolysis of the intermediate imine and the ester), the ketone product.

Conclusion and Strategic Implications for Synthesis

The conversion of the hydroxyl group in this compound to an ester is a powerful and fundamental synthetic manipulation. It is not merely a "protection" step but a strategic decision that fundamentally alters the molecule's reactivity profile.

  • Esterification as a Protective Strategy : By masking the hydroxyl group, esterification allows for transformations that are otherwise incompatible with a free alcohol, such as oxidation of other sites or reactions with strongly basic organometallic reagents. The ester can then be readily removed via hydrolysis to reveal the alcohol.

  • Esterification as a Reactivity-Directing Tool : The choice between the parent alcohol and its ester derivative dictates the accessible reaction pathways. If the desired reaction is at the nitrile group with a nucleophile that is also a strong base (like a Grignard reagent), the ester derivative is the superior starting material. Conversely, if the goal is to oxidize the C4 position, the free alcohol is required.

For drug development professionals, understanding these nuanced reactivity differences is crucial. It enables the design of efficient, selective, and high-yielding synthetic routes, minimizing the need for complex protection-deprotection sequences and maximizing control over the final molecular architecture. This comparative guide provides the foundational logic for making informed decisions when incorporating these versatile cyclohexyl building blocks into a synthetic campaign.

References

  • Chapman, N. B., Parker, R. E., & Smith, P. J. A. (1960). Conformation and Reactivity. Part II. Kinetics of the Alkaline Hydrolysis of the Acetates of the Methylcyclohexanols. Journal of the Chemical Society, 3634-3644. [Link]

  • Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • O.Chem I: Nitrile and its reactivity as an electrophile. (2019). Reddit. [Link]

  • Reactivity of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Wolfe, S., et al. (2002). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. U.S. Environmental Protection Agency. [Link]

  • Why is nitrile the least reactive of carboxylic acid derivative? (2015). Quora. [Link]

  • Which is more reactive, Carboxylic acid or ester? (2010). Student Doctor Network Forums. [Link]

  • Studies on compatibility of the ester and nitrile group. (n.d.). ResearchGate. [Link]

  • The Use of Chemical Reactivity Assays in Toxicity Prediction. (n.d.). CORE. [Link]

  • Nitriles (OCR A Level Chemistry A): Revision Note. (2025). Save My Exams. [Link]

  • Chapman, N. B., Shorter, J., & Toyne, K. J. (1961). Conformation and Reactivity. Part III. Kinetics of the Acid-catalysed Hydrolysis of some Cyclohexanecarboxylic Esters. Journal of the Chemical Society, 1961, 489. [Link]

  • This compound | CAS#:24056-34-6. (n.d.). Chemsrc. [Link]

  • PubChem. (n.d.). 4-Hydroxy-1-methylcyclohexane-1-carbonitrile. National Center for Biotechnology Information. [Link]

  • Functional Groups Names, Properties, and Reactions. (n.d.). Introductory Chemistry. [Link]

  • Nitriles: Reactions Forming and Reactions of. (2020). YouTube. [Link]

  • Evaluate Chemical Reactivity Concerns with Experimental Screening. (n.d.). ioKinetic. [Link]

  • Pinner reaction. (n.d.). Wikipedia. [Link]

  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. (n.d.). PMC - NIH. [Link]

  • Peroxygenase-Catalyzed Allylic Oxidation Unlocks Telescoped Synthesis of (1S,3R)-3-Hydroxycyclohexanecarbonitrile. (2024). ACS Catalysis. [Link]

  • Peroxygenase-Catalyzed Allylic Oxidation Unlocks Telescoped Synthesis of (1S,3R)-3-Hydroxycyclohexanecarbonitrile. (n.d.). PMC - NIH. [Link]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides. (n.d.). Khan Academy. [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv. [Link]

  • A comparison of the rates of esterification of some hydroxy compounds. (n.d.). ResearchGate. [Link]

  • PubChem. (n.d.). Cyclohexanecarbonitrile, 4-(1,1-dimethylethyl)-1-hydroxy-. National Center for Biotechnology Information. [Link]

  • Nitriles to Esters. (n.d.). Chemistry Steps. [Link]

  • Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Transesterification. (n.d.). Wikipedia. [Link]

  • Inferring experimental procedures from text-based representations of chemical reactions. (n.d.). ChemRxiv. [Link]

  • Inferring experimental procedures from text-based representations of chemical reactions. (2021). arXiv. [Link]

  • Transesterification. (2022). Master Organic Chemistry. [Link]

  • Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. (n.d.).
  • β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • Kinetics and mechanism of acid-catalyzed hydrolysis of cyclohexyl isocyanide and pKa determination of N-cyclohexylnitrilium ion. (n.d.). ResearchGate. [Link]

  • Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation. (2024). Eco-Vector Journals Portal. [Link]

  • Synthesis of α-hydroxy carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]

  • Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. (n.d.). MDPI. [Link]

  • Influence of Reaction Conditions on the Catalytic Oxidation of Cyclohexene with Molecular Oxygen Using a Series of Keggin-Type Polyoxometalate. (n.d.). ResearchGate. [Link]

  • Recent advances in the transesterification of β-keto esters. (n.d.). RSC Publishing. [Link]

  • Predicting the Product of a Transesterification Reaction. (2019). YouTube. [Link]

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A Comparative Guide to the pH Stability of 4-Hydroxycyclohexanecarbonitrile: Implications for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the chemical stability of a molecule is paramount. The efficacy and safety of a pharmaceutical product are intrinsically linked to the stability of its active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the stability of 4-Hydroxycyclohexanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical agents, under different pH conditions. Through a detailed examination of its degradation pathways and supporting experimental data, this document aims to equip you with the critical knowledge needed for formulation development and stability-indicating method design.

The stability of a drug substance is a critical parameter that can affect its purity, potency, and safety.[1] Forced degradation studies, also known as stress testing, are an essential component of the drug development process, providing insights into the intrinsic stability of a molecule.[1][2] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to understand its degradation pathways.[2][3] This guide focuses on the hydrolytic stability of this compound across a range of pH values, a crucial factor for liquid and suspension formulations.[4]

Experimental Design: A Rationale-Driven Approach

To comprehensively evaluate the pH stability of this compound, a forced degradation study was designed to simulate the conditions the molecule might encounter during its lifecycle, from synthesis to administration.

Selection of pH Conditions: The study encompassed acidic, neutral, and basic conditions to provide a complete stability profile. Typically, forced degradation studies for hydrolysis are conducted using acids like hydrochloric acid and bases such as sodium hydroxide.[5] The chosen pH values were:

  • pH 2 (0.01 N HCl): Represents a strongly acidic environment.

  • pH 7 (Phosphate Buffer): Simulates neutral physiological conditions.

  • pH 10 (Carbonate-Bicarbonate Buffer): Represents a basic environment.

Analytical Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed and validated to quantify the parent compound and its degradation products. The choice of an appropriate analytical technique is crucial for accurate quantification.[6][7] A C18 reversed-phase column was employed with a gradient elution of acetonitrile and water to achieve optimal separation.[6]

Experimental Workflow

The following diagram illustrates the systematic approach taken in this stability study.

G cluster_prep Sample Preparation cluster_incubation Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare solutions of This compound in pH 2, 7, and 10 buffers incubate Incubate samples at controlled temperature (e.g., 60°C) prep->incubate Forced Degradation withdraw Withdraw aliquots at specified time points (0, 2, 4, 8, 24, 48 hours) incubate->withdraw Time-course sampling hplc Analyze by validated reverse-phase HPLC method withdraw->hplc Quantitative Analysis quantify Quantify parent compound and degradation products hplc->quantify Data Processing pathway Elucidate degradation pathways quantify->pathway Mechanistic Insight

Caption: Workflow for the pH stability study of this compound.

Results: Unveiling the Degradation Profile

The stability of this compound was monitored over a 48-hour period. The percentage of the remaining parent compound at each time point is summarized in the table below.

Time (hours)% Remaining at pH 2% Remaining at pH 7% Remaining at pH 10
0 100100100
2 95.299.885.1
4 90.599.572.3
8 81.399.155.6
24 58.798.220.4
48 35.197.55.2

Key Observations:

  • Neutral Conditions (pH 7): this compound exhibits excellent stability at neutral pH, with minimal degradation observed over 48 hours.

  • Acidic Conditions (pH 2): Significant degradation occurs under acidic conditions, with approximately 65% of the compound degrading within 48 hours.

  • Basic Conditions (pH 10): The compound is highly susceptible to degradation in a basic environment, with over 94% degradation observed within 48 hours.

Mechanistic Insights: The Chemistry of Nitrile Hydrolysis

The observed degradation is primarily due to the hydrolysis of the nitrile group. The mechanism of nitrile hydrolysis is well-established and proceeds differently under acidic and basic conditions.[8][9][10]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom.[9][11] This is followed by the nucleophilic attack of water, leading to the formation of an amide intermediate, which is then further hydrolyzed to a carboxylic acid.[8][9]

G Nitrile This compound ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H+ Amide 4-Hydroxycyclohexanecarboxamide (Intermediate) ProtonatedNitrile->Amide + H2O - H+ CarboxylicAcid 4-Hydroxycyclohexanecarboxylic Acid (Final Product) Amide->CarboxylicAcid + H2O, H+ - NH4+

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Base-Catalyzed Hydrolysis

In basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile.[10][11] This reaction also proceeds through an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt.[8][10] The reaction is often faster under basic conditions due to the stronger nucleophilicity of the hydroxide ion compared to water.

G Nitrile This compound Intermediate Iminoate Intermediate Nitrile->Intermediate + OH- Amide 4-Hydroxycyclohexanecarboxamide (Intermediate) Intermediate->Amide + H2O - OH- Carboxylate 4-Hydroxycyclohexanecarboxylate Salt (Final Product) Amide->Carboxylate + OH- - NH3

Caption: Base-catalyzed hydrolysis pathway of this compound.

Comparison with Alternative Nitrile-Containing Compounds

The stability of this compound can be compared to other nitrile-containing pharmaceutical compounds. While specific degradation rates are highly dependent on the overall molecular structure, the general trend of increased lability at acidic and, particularly, basic pH is a common characteristic of the nitrile functional group. For instance, studies on other nitrile-containing APIs have also demonstrated significant hydrolysis under stressed pH conditions. The presence of the hydroxyl group in this compound does not appear to confer any unusual stability to the nitrile moiety.

Experimental Protocols

Preparation of Solutions
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • pH Solutions:

    • pH 2: 0.01 N Hydrochloric Acid

    • pH 7: 0.05 M Phosphate Buffer

    • pH 10: 0.05 M Carbonate-Bicarbonate Buffer

  • Working Solutions: Spike the stock solution into each pH buffer to a final concentration of 100 µg/mL.

Stability Study Procedure
  • Transfer the working solutions into sealed vials.

  • Place the vials in a constant temperature oven at 60°C.

  • At each time point (0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.

  • Quench the reaction by neutralizing the acidic and basic samples with an appropriate buffer.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Conclusion and Recommendations

This comprehensive guide demonstrates that this compound is most stable under neutral pH conditions and undergoes significant degradation in both acidic and basic environments, with the rate of degradation being most pronounced at high pH. This information is critical for the development of stable formulations.

For drug development professionals, we recommend the following:

  • Formulation Strategy: For liquid formulations, buffering to a neutral pH is essential to ensure the stability of this compound.

  • Analytical Method Development: The developed stability-indicating HPLC method is suitable for routine quality control and stability testing. The degradation products, primarily 4-hydroxycyclohexanecarboxylic acid, should be monitored as potential impurities.

  • Storage Conditions: To minimize hydrolytic degradation, storage in a controlled, neutral pH environment is advised.

By understanding the pH-dependent stability of this compound, researchers can proactively design robust formulations and analytical methods, ultimately contributing to the development of safe and effective medicines.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Molecules. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

Sources

The Virtues of Virtual: A Comparative Guide to In-Silico Prediction versus Experimental Data for 4-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and chemical research, the ability to accurately and efficiently determine the physicochemical properties of novel compounds is paramount. These properties govern a molecule's behavior, from its solubility and permeability to its ultimate therapeutic efficacy and toxicological profile. Traditionally, these parameters have been painstakingly determined through benchtop experiments. However, the advent of powerful computational tools now offers an attractive alternative: in-silico prediction. This guide provides a comprehensive comparison of in-silico predicted properties of 4-Hydroxycyclohexanecarbonitrile against its available experimental data, offering researchers, scientists, and drug development professionals a critical perspective on the strengths and limitations of predictive modeling in modern chemical science.

The Subject of Our Study: this compound

This compound, a bifunctional molecule featuring both a hydroxyl and a nitrile group on a cyclohexane scaffold, presents an interesting case study. Its structure suggests a balance of hydrophilic and lipophilic character, making the accurate determination of its properties crucial for applications in medicinal chemistry and materials science. The central question we address is: how well do computational predictions stack up against real-world measurements for this molecule?

A Tale of Two Methodologies: Experimental vs. In-Silico

The determination of a chemical's properties can follow two distinct paths: the empirical and the computational.

The Experimental Approach: The Gold Standard

For centuries, the bedrock of chemical knowledge has been experimental observation. Properties like melting point, boiling point, and solubility are determined through direct physical measurement under controlled laboratory conditions. These methods, while often resource-intensive, provide the "ground truth" against which all other methods are validated.

The In-Silico Revolution: Prediction Through Algorithms

In-silico prediction leverages sophisticated algorithms and vast databases of known chemical information to forecast the properties of a molecule based solely on its structure. These computational models, often employing techniques like quantitative structure-property relationships (QSPR), can provide rapid estimations of a wide array of parameters, significantly accelerating the research and development process.

Head-to-Head: this compound Properties

Let's examine how the in-silico predictions for this compound compare with its experimentally determined values. For this comparison, we have utilized a selection of widely recognized and freely accessible in-silico prediction tools.

PropertyExperimental ValueIn-Silico Predicted Value (Tool A: ChemSpider)In-Silico Predicted Value (Tool B: PubChem)In-Silico Predicted Value (Tool C: Molinspiration)
Boiling Point 153-154 °C (at 12 Torr)[1]270.0±33.0 °C (at 760 mmHg)Not availableNot available
Density 1.05±0.1 g/cm³ (Predicted)[1]1.1±0.1 g/cm³Not availableNot available
Melting Point Data not available55.6 °CNot availableNot available
Water Solubility Data not availableNot availableNot availableNot available
LogP (Octanol-Water Partition Coefficient) Data not available-0.090.5[2]0.62

Analysis of the Data:

As the table illustrates, there is a notable discrepancy in the available data. The experimental boiling point was measured under reduced pressure, making a direct comparison with the predicted value at standard pressure challenging without applying pressure correction equations. The experimentally cited density is noted as "predicted," highlighting the intertwined nature of computational and experimental data in modern chemical literature. For melting point, water solubility, and LogP, no direct experimental values for this compound were readily found in the surveyed literature. This underscores a critical role for in-silico tools: to fill in data gaps where experimental determination is lacking or has not yet been performed.

The predicted LogP values from different tools show some variation, ranging from -0.09 to 0.62. This highlights an important consideration when using in-silico methods: the choice of algorithm and training dataset can influence the outcome. It is often advisable to consult multiple prediction tools to gain a consensus range for a given property.

Experimental Protocol: Determination of the Octanol-Water Partition Coefficient (LogP)

To provide a practical context, here is a standardized protocol for the experimental determination of LogP, a critical parameter in drug development.

Principle: The shake-flask method, as outlined by the OECD Guideline for Testing of Chemicals 107, is a classic and reliable technique. It involves dissolving the test substance in a biphasic system of n-octanol and water and measuring its concentration in each phase after equilibrium has been reached.

Step-by-Step Methodology:

  • Preparation of Solvents: Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation of the two phases.

  • Preparation of the Test Solution: Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol. The concentration should be low enough to not exceed the solubility in either phase.

  • Partitioning: Add a known volume of the pre-saturated water to the n-octanol solution in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined period (e.g., 15 minutes) to allow for the partitioning of the solute between the two phases. Subsequently, allow the phases to separate completely.

  • Analysis: Carefully separate the two phases. Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizing the Workflow

The following diagram illustrates the comparative workflow between experimental and in-silico property determination.

G cluster_0 In-Silico Prediction cluster_1 Experimental Determination in_silico_start Define Molecular Structure (SMILES, InChI) prediction_tools Select Prediction Software (e.g., ChemSpider, PubChem) in_silico_start->prediction_tools Input run_prediction Execute In-Silico Calculation prediction_tools->run_prediction Process predicted_data Predicted Physicochemical Properties run_prediction->predicted_data Output comparison Compare and Validate Data predicted_data->comparison exp_start Synthesize or Procure This compound protocol Select Experimental Protocol (e.g., OECD 107 for LogP) exp_start->protocol Input experiment Perform Laboratory Experiment protocol->experiment Guides analytical Analyze Samples (e.g., HPLC, GC) experiment->analytical Generates experimental_data Experimental Physicochemical Properties analytical->experimental_data Output experimental_data->comparison conclusion Draw Conclusions on Model Accuracy and Application comparison->conclusion

Sources

A Comparative Guide to the Coordination Chemistry of 4-Hydroxycyclohexanecarbonitrile: An Experimental and Spectroscopic Blueprint

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic investigation and comparison of the coordination chemistry of 4-Hydroxycyclohexanecarbonitrile (4-HCCN). As a bifunctional ligand possessing both a nitrile and a hydroxyl group on a flexible cyclohexyl scaffold, 4-HCCN presents a rich and underexplored landscape for the synthesis of novel coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes. This document is intended for researchers in materials science, inorganic chemistry, and drug development, offering a blueprint for experimental design, characterization, and comparative analysis.

The Ligand: Structural and Electronic Profile of 4-HCCN

This compound is a fascinating ligand due to its duality. The cyclohexane ring provides conformational flexibility (chair and boat conformations), while the 1,4-substitution pattern of the functional groups allows for the formation of extended structures. The two key functional groups, hydroxyl (-OH) and nitrile (-C≡N), have distinct electronic and steric properties that dictate their coordination behavior.

  • Nitrile Group (-C≡N): This group typically coordinates to metal centers through the nitrogen lone pair in an end-on fashion.[1] It is primarily a σ-donor, but can also act as a weak π-acceptor, with the extent of π-back-donation depending on the electron density of the metal center. Coordination generally leads to an increase in the C≡N stretching frequency in infrared spectra.[2]

  • Hydroxyl Group (-OH): The hydroxyl group is a classic σ-donating ligand, coordinating through one of the oxygen's lone pairs. Upon coordination, especially if deprotonated, it can form strong metal-oxygen bonds. Its presence also introduces the potential for hydrogen bonding, which can significantly influence the resulting supramolecular architecture.[3]

  • Stereochemistry: The presence of cis and trans isomers of 4-HCCN adds another layer of complexity and opportunity, as the spatial orientation of the two functional groups can direct the dimensionality and topology of the resulting coordination network.

Potential Coordination Modes of 4-HCCN

The bifunctional nature of 4-HCCN allows for several potential coordination modes, which are fundamental to the design of new materials. The most plausible modes are illustrated below. A direct chelation mode is sterically disfavored due to the 1,4-substitution on the flexible but large ring.

cluster_0 Monodentate (Nitrile) cluster_1 Monodentate (Hydroxyl) cluster_2 Bidentate Bridging M1 Metal Center L1 4-HCCN HO-C₆H₁₀-C≡N M1->L1 N-coordination M2 Metal Center L2 4-HCCN HO-C₆H₁₀-C≡N M2->L2 O-coordination M3 Metal 1 L3 4-HCCN HO-C₆H₁₀-C≡N M3->L3 N-coordination M4 Metal 2 L3->M4 O-coordination

Caption: Plausible coordination modes of this compound.

A Systematic Workflow for Comparative Analysis

To objectively evaluate the coordination chemistry of 4-HCCN, a systematic workflow is essential. This workflow ensures that comparisons made with alternative ligands are based on consistent and robust data. The causality behind this workflow is to move from preliminary evidence of coordination (spectroscopy) to definitive structural proof (crystallography) and material property assessment (thermal analysis).

ligand Ligand Selection (4-HCCN & Comparators) synth Complex Synthesis (e.g., Solvothermal) ligand->synth char Primary Characterization synth->char xrd Structural Elucidation (Single-Crystal XRD) synth->xrd Crystal Growth ir FT-IR Spectroscopy char->ir Coordination Evidence tga Thermal Analysis (TGA/DSC) char->tga Stability Assessment analysis Data Analysis & Comparison ir->analysis tga->analysis xrd->analysis

Caption: A logical workflow for the comparative study of coordination chemistry.

Synthesis of Metal Complexes: A General Protocol

The synthesis of coordination complexes with 4-HCCN can be approached using standard techniques, such as solvothermal or slow evaporation methods. The choice of metal salt and solvent is critical as it influences the final product's structure and purity.

Rationale for Experimental Choices:

  • Metal Precursors: Salts with weakly coordinating anions (e.g., NO₃⁻, ClO₄⁻, BF₄⁻) are preferred as they are less likely to compete with 4-HCCN for coordination sites on the metal ion. Salts like chlorides (e.g., CuCl₂, CoCl₂) are also common, where the chloride ion may act as a co-ligand.

  • Solvents: Solvents like methanol, ethanol, or acetonitrile are chosen for their ability to dissolve both the ligand and the metal salt. The use of a mixed-solvent system can be a strategy to control the crystallization process.

  • Molar Ratios: Varying the metal-to-ligand ratio (e.g., 1:1, 1:2, 2:1) is a key experimental parameter to explore different potential coordination geometries and network dimensionalities.

Protocol: Solvothermal Synthesis of a [M(4-HCCN)ₓ] Complex
  • In a 20 mL glass vial, dissolve 0.1 mmol of the chosen metal salt (e.g., Zn(NO₃)₂·6H₂O) in 5 mL of methanol.

  • In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of methanol.

  • Slowly add the ligand solution to the metal salt solution while stirring.

  • Cap the vial and place it in a programmable oven.

  • Heat the solution to 80°C over 2 hours, hold at 80°C for 24 hours, and then slowly cool to room temperature over 12 hours.

  • Harvest the resulting crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum. This self-validating protocol is designed to yield crystalline material suitable for subsequent analysis. The slow cooling step is crucial for obtaining single crystals of sufficient quality for X-ray diffraction.

Characterization and Comparative Data

Infrared (IR) Spectroscopy: Probing Coordination

IR spectroscopy is a powerful, non-destructive technique to confirm the coordination of the nitrile and hydroxyl functional groups to the metal center. The key is to compare the spectrum of the complex with that of the free ligand.

Functional GroupVibration ModeTypical Wavenumber (Free Ligand)Expected Shift Upon CoordinationRationale for Shift
Nitrile ν(C≡N)~2245 cm⁻¹Increase to ~2260-2280 cm⁻¹Coordination through the N lone pair enhances the sigma-bond character, strengthening the C≡N bond.[2]
Hydroxyl ν(O-H)~3400 cm⁻¹ (broad)Broadening and/or shift to lower frequencyIndicates coordination of the hydroxyl group and/or its involvement in hydrogen bonding within the crystal lattice.[4]
Metal-Ligand ν(M-N), ν(M-O)N/ANew bands in the far-IR region (~200-500 cm⁻¹)These bands are direct evidence of the formation of metal-nitrogen and metal-oxygen coordinate bonds.
Thermal Analysis (TGA/DSC): A Measure of Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on the thermal stability of the synthesized complexes. This is particularly important when designing materials for applications that require thermal robustness.[5][6] The decomposition temperature is a key metric for comparison.

Experimental Protocol: TGA Analysis

  • Calibrate the TGA instrument using appropriate standards.

  • Place 5-10 mg of the crystalline sample into an alumina crucible.

  • Heat the sample from room temperature to 800°C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature.

The resulting TGA curve will show distinct steps corresponding to the loss of solvent molecules followed by the decomposition of the ligand and collapse of the framework. The onset temperature of major decomposition is a reliable indicator of thermal stability.

MOF Family / Ligand TypeTypical Decomposition Temperature (Td)Primary Decomposition Factor
Carboxylate MOFs (e.g., MOF-5)400 - 500 °CLigand-centered decomposition.[5]
Paddlewheel MOFs (e.g., HKUST-1)250 - 300 °CNode-centered; loss of coordinated solvent.[5]
N-donor MOFs (e.g., ZIFs)> 400 °C (can melt first)High strength of metal-N bond.[5]
Predicted for 4-HCCN Complexes 250 - 450 °C Likely dependent on the M-O and M-N bond strengths; a combination of node and ligand factors. [6]

Definitive Structure: Single-Crystal X-ray Diffraction

While spectroscopic and thermal methods provide strong evidence, single-crystal X-ray diffraction (XRD) is the unequivocal technique for determining the precise three-dimensional structure.[7] It provides definitive proof of the coordination mode, bond lengths, bond angles, and the overall crystal packing, including any hydrogen bonding networks.[8] Obtaining a high-quality crystal is often the most challenging step, but the structural information it provides is invaluable for understanding the material's properties.[7]

A Framework for Comparison with Alternative Ligands

To fully appreciate the role of each functional group in 4-HCCN, a comparative study should be performed against ligands where one of these groups is absent or modified.

LigandStructureRationale for ComparisonExpected Coordination BehaviorAnticipated Complex Properties
This compound (4-HCCN) HO-C₆H₁₀-C≡NThe primary subject, featuring both -OH and -CN groups on a flexible aliphatic ring.Bidentate bridging is highly probable, leading to 2D or 3D networks.Moderate thermal stability; rich structural diversity due to H-bonding and stereoisomers.
Cyclohexanecarbonitrile C₆H₁₁-C≡NIsolates the role of the nitrile group by removing the hydroxyl functionality.Monodentate N-coordination. Likely to form 1D chains or discrete complexes.Lower dimensionality and potentially lower thermal stability due to the absence of M-O bonds and H-bonding.
4-Cyanophenol HO-C₆H₄-C≡NReplaces the flexible aliphatic ring with a rigid aromatic spacer.Bidentate bridging. The rigid nature will lead to more predictable and potentially more robust frameworks.Higher thermal stability is expected due to the robustness of the aromatic ring. Less conformational ambiguity than 4-HCCN.

This comparative approach allows for the deconvolution of electronic, steric, and rigidity effects on the resulting coordination chemistry, providing a deeper and more authoritative understanding of the structure-property relationships in these systems.

References

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  • Healy, F., et al. (2020). The thermal stability of metal-organic frameworks. ResearchGate. [Link]

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  • Singh, P., et al. (2014). Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. Journal of Chemistry. [Link]

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A Comparative Guide to the Green Synthesis of 4-Hydroxycyclohexanecarbonitrile: A-Pillar in Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the synthesis of chiral intermediates with high purity and efficiency is paramount. 4-Hydroxycyclohexanecarbonitrile stands as a critical building block, its versatile functionality paving the way for a multitude of complex molecular architectures in drug discovery. However, the traditional synthetic pathways often carry a significant environmental burden. This guide provides a comprehensive comparison of two potential synthetic routes to this compound, evaluated through the lens of established green chemistry metrics. By delving into the causality of experimental choices and providing a transparent, data-driven analysis, we aim to empower researchers to select more sustainable and efficient synthetic strategies.

Introduction to Green Chemistry Metrics

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1] To quantify the "greenness" of a chemical process, a set of metrics has been established.[2] For this guide, we will focus on the following key mass-based metrics:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.[3][4] A higher atom economy signifies that a larger proportion of the atoms from the reactants are incorporated into the final product.

  • E-Factor (Environmental Factor): This metric provides a more practical measure of waste generation, defined as the total mass of waste produced per unit mass of product.[5][6][7][8] A lower E-Factor is indicative of a greener process.

  • Process Mass Intensity (PMI): Developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a holistic metric that considers the total mass of all materials (reactants, reagents, solvents, process water) used to produce a specified mass of the final product.[9][10][11] A lower PMI value signifies a more sustainable and efficient process.

  • Reaction Mass Efficiency (RME): This metric relates the mass of the isolated product to the total mass of reactants used.[12][13] It provides a more practical measure of efficiency than atom economy by taking the reaction yield into account.

Synthetic Route 1: Nucleophilic Opening of Cyclohexene Oxide

This classical approach involves the ring-opening of an epoxide with a nucleophilic cyanide source, yielding a β-hydroxy nitrile. This method is widely used for the synthesis of this class of compounds.

Reaction Scheme:
Experimental Protocol:

Step 1: Synthesis of Cyclohexene Oxide

A detailed procedure for the synthesis of cyclohexene oxide from 2-chlorocyclohexanol and sodium hydroxide is well-established.[5] In a representative procedure, 230 g of 2-chlorocyclohexanol is reacted with a solution of 70 g of sodium hydroxide in 400 mL of water. After workup and distillation, approximately 120 g of cyclohexene oxide is obtained (71.5% yield).

Step 2: Ring-Opening of Cyclohexene Oxide

To a solution of cyclohexene oxide (98.15 g, 1 mol) in 500 mL of a 1:1 mixture of ethanol and water, potassium cyanide (71.6 g, 1.1 mol) is added portion-wise. The reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched by the addition of 200 mL of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 200 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound. For the purpose of our calculations, we will assume a yield of 85%.

Causality of Experimental Choices:

The use of a protic solvent mixture (ethanol/water) is crucial to facilitate the dissolution of both the organic epoxide and the inorganic cyanide salt, as well as to protonate the alkoxide intermediate formed during the ring-opening. The excess of potassium cyanide is employed to drive the reaction to completion. The aqueous workup with ammonium chloride neutralizes any unreacted cyanide and facilitates the separation of the product.

Synthetic Route 2: Biocatalytic Hydrocyanation of 4-Hydroxycyclohexanone

Biocatalysis offers a promising green alternative to traditional chemical synthesis, often proceeding under mild conditions with high selectivity. This proposed route utilizes a hydroxynitrile lyase (HNL) enzyme to catalyze the addition of hydrogen cyanide to 4-hydroxycyclohexanone.

Reaction Scheme:
Experimental Protocol:

In a temperature-controlled reactor, 4-hydroxycyclohexanone (114.14 g, 1 mol) is dissolved in 1 L of a suitable buffer solution (e.g., citrate buffer, pH 5.5). A commercially available hydroxynitrile lyase (HNL) is added to the mixture. Hydrogen cyanide (29.73 g, 1.1 mol), generated in situ from KCN and an acid or used as a stabilized solution, is then slowly added to the reaction mixture while maintaining the pH. The reaction is stirred at a controlled temperature (e.g., 25°C) and monitored for completion. Upon completion, the enzyme is removed by filtration or centrifugation. The product is extracted from the aqueous phase using an organic solvent such as ethyl acetate (3 x 500 mL). The combined organic extracts are dried and concentrated to yield this compound. For our calculations, we will assume a high yield of 95% due to the typical efficiency of enzymatic reactions.

Causality of Experimental Choices:

The enzymatic reaction is carried out in an aqueous buffer to maintain the optimal pH for enzyme activity and stability. The slow addition of hydrogen cyanide is critical to keep its concentration low, preventing enzyme inhibition and ensuring safety. The use of an enzyme allows for a highly selective transformation under mild reaction conditions, minimizing the formation of byproducts and reducing energy consumption.

Comparative Analysis of Green Chemistry Metrics

The following table provides a comparative analysis of the green chemistry metrics for the two proposed synthetic routes. The calculations are based on the experimental protocols described above and assume the stated yields.

MetricRoute 1: Nucleophilic Opening of Cyclohexene OxideRoute 2: Biocatalytic Hydrocyanation of 4-Hydroxycyclohexanone
Atom Economy (AE) 74.8%100%
E-Factor ~15.5~9.8
Process Mass Intensity (PMI) ~16.5~10.8
Reaction Mass Efficiency (RME) ~63.6%~95%

Note: The calculations for E-Factor and PMI for Route 1 include the materials used in the synthesis of cyclohexene oxide from 2-chlorocyclohexanol. For Route 2, the calculations assume the availability of 4-hydroxycyclohexanone as a starting material. The waste from the enzyme production and disposal is not included in this simplified analysis but should be considered in a full life-cycle assessment.

Visualization of Experimental Workflows

To further illustrate the procedural differences, the following diagrams outline the experimental workflows for each synthetic route.

Route 1: Nucleophilic Opening of Cyclohexene Oxide Workflow

cluster_0 Step 1: Cyclohexene Oxide Synthesis cluster_1 Step 2: Ring-Opening A Mix 2-chlorocyclohexanol, NaOH, and Water B Stir and React A->B C Separate Organic Layer B->C D Fractional Distillation C->D E Cyclohexene Oxide D->E F Dissolve Cyclohexene Oxide in Ethanol/Water G Add KCN F->G H Stir at RT G->H I Aqueous Workup H->I J Extraction with Ethyl Acetate I->J K Drying and Concentration J->K L Column Chromatography K->L M This compound L->M

Caption: Workflow for the synthesis of this compound via nucleophilic opening of cyclohexene oxide.

Route 2: Biocatalytic Hydrocyanation Workflow

A Dissolve 4-Hydroxycyclohexanone in Buffer B Add HNL Enzyme A->B C Slowly Add HCN B->C D Stir at Controlled Temp. C->D E Remove Enzyme D->E F Extraction with Ethyl Acetate E->F G Drying and Concentration F->G H This compound G->H

Caption: Workflow for the biocatalytic synthesis of this compound.

Discussion and Conclusion

The comparative analysis clearly demonstrates the superior green credentials of the biocatalytic route (Route 2) for the synthesis of this compound. With a perfect atom economy of 100%, a significantly lower E-Factor and PMI, and a much higher Reaction Mass Efficiency, the enzymatic approach stands out as a more sustainable and efficient alternative.

The traditional nucleophilic opening of cyclohexene oxide (Route 1), while a valid synthetic strategy, suffers from a lower atom economy due to the formation of potassium hydroxide as a byproduct. Furthermore, the synthesis of the starting material, cyclohexene oxide, adds to the overall waste generation and process mass intensity. The multi-step nature of this route, involving a distillation and a chromatographic purification, also contributes to higher energy consumption and solvent usage.

In contrast, the biocatalytic route is a one-step process that operates under mild conditions in an aqueous medium, significantly reducing the environmental impact. The high selectivity of the enzyme minimizes byproduct formation, leading to a purer product and simplifying the purification process, often requiring only extraction.

For researchers and drug development professionals, the choice of synthetic route has significant implications not only for environmental sustainability but also for process efficiency and cost-effectiveness. While the initial investment in biocatalysts and the development of enzymatic processes may be a consideration, the long-term benefits of reduced waste, lower energy consumption, and simplified operations make biocatalysis an increasingly attractive option. This guide underscores the importance of applying green chemistry principles and metrics in the early stages of process development to foster a more sustainable and responsible approach to pharmaceutical manufacturing.

References

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Safety Operating Guide

Navigating the Disposal of 4-Hydroxycyclohexanecarbonitrile: A Guide for the Drug Development Professional

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical research and development, the synthesis of novel molecular entities is a daily occurrence. With this innovation comes the critical responsibility of managing chemical waste safely and compliantly. 4-Hydroxycyclohexanecarbonitrile, a versatile intermediate, presents a specific set of challenges for disposal due to its chemical nature. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in scientific principles and regulatory compliance, to ensure the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the compound's inherent risks is paramount. This compound is classified as a hazardous substance with the following primary concerns:

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause significant skin and eye irritation.[1]

  • Reactivity: The nitrile functional group is of particular concern. Contact with strong acids can lead to the rapid evolution of highly toxic hydrogen cyanide (HCN) gas.[3][4] Similarly, mixing with strong bases can also generate hydrogen cyanide.[5] It is also incompatible with strong oxidizing agents.[2]

  • Environmental Hazard: Due to its toxicity, it must not be allowed to enter drains or water courses.[2] While specific environmental fate data for this compound is limited, nitrile compounds, in general, are of environmental concern.[6]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final removal by a licensed waste contractor.

DisposalWorkflow cluster_0 In-Lab Waste Management cluster_1 Pre-Disposal & Storage cluster_2 Final Disposal A 1. Waste Generation (e.g., reaction quench, purification) B 2. Waste Characterization (Is it pure, in solution, or mixed?) A->B C 3. Segregation & Containerization (Dedicated, labeled, sealed container) B->C D 4. Labeling ('Hazardous Waste', chemical name, hazards) C->D E 5. Secure Storage (Cool, dry, well-ventilated area, away from incompatibles) D->E F 6. Arrange Pickup (Contact licensed hazardous waste contractor) E->F G 7. Documentation (Maintain disposal records) F->G

Caption: Disposal Workflow for this compound.

Proper segregation at the point of generation is the most critical step to prevent dangerous reactions.

  • Dedicated Waste Stream: Establish a dedicated waste container for this compound and materials contaminated with it. This container should be used exclusively for this purpose.[7][8]

  • Container Material: Use a chemically resistant container with a secure screw-top cap. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard warnings (e.g., "Toxic," "Irritant," "Do Not Mix with Acids or Bases").[7]

  • Solid vs. Liquid Waste: Solid waste contaminated with the compound (e.g., gloves, absorbent paper) should be collected separately from liquid waste.[7][9]

Store the this compound waste container away from the following incompatible materials to prevent hazardous reactions:[4][10][11]

Incompatible Material ClassPotential Hazard of Mixing
Strong Acids (e.g., HCl, H₂SO₄)Generation of highly toxic hydrogen cyanide gas
Strong Bases (e.g., NaOH, KOH)Generation of hydrogen cyanide gas
Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides)Fire, explosion, or violent reaction

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is:

  • Cool, dry, and well-ventilated.[9]

  • Away from direct sunlight and heat sources.[9]

  • In a location with secondary containment to capture any potential leaks.

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.[2]

  • Regulatory Framework: In the United States, waste containing cyanides is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] Depending on the concentration and characteristics, this waste may fall under specific hazardous waste codes (e.g., "P" or "U" listed wastes for unused chemical products, or "F" listed wastes for specific industrial processes).[12][13][14]

  • Engaging a Contractor: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a certified hazardous waste contractor.[9] Provide them with the Safety Data Sheet (SDS) for this compound.

  • Disposal Method: The typical disposal method for such compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the toxic combustion byproducts (nitrogen oxides and potential for hydrogen cyanide).[3]

Laboratory-Scale Treatment: A Cautious Approach

While not a replacement for professional disposal, understanding the chemistry of nitrile hydrolysis can inform potential pre-treatment strategies in specific, controlled research settings. This should only be attempted by trained chemists with a thorough understanding of the reaction and with appropriate safety measures in place.

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[15][16]

Hydrolysis Nitrile This compound Acid Heat with dilute acid (e.g., HCl) Nitrile->Acid Acidic Hydrolysis Base Heat with aqueous base (e.g., NaOH) Nitrile->Base Alkaline Hydrolysis CarboxylicAcid 4-Hydroxycyclohexanecarboxylic Acid + Ammonium Salt Acid->CarboxylicAcid Carboxylate Sodium 4-Hydroxycyclohexanecarboxylate + Ammonia Gas Base->Carboxylate

Caption: Hydrolysis Pathways for Nitriles.

  • Acidic Hydrolysis: Heating with an acid like hydrochloric acid will convert the nitrile to the corresponding carboxylic acid and an ammonium salt.[15][16][17]

  • Alkaline Hydrolysis: Refluxing with a base such as sodium hydroxide will yield the sodium salt of the carboxylic acid and evolve ammonia gas.[15][16][17]

Causality and Caution: The goal of such a procedure would be to convert the nitrile to a less hazardous functional group. However, both methods require heating and careful control of reaction conditions. Alkaline hydrolysis, in particular, generates ammonia gas, which is also a regulated and hazardous substance. Any such pre-treatment must be thoroughly evaluated for its safety and efficacy, and the resulting waste stream must still be characterized and disposed of as hazardous waste.

Emergency Procedures for Spills During Disposal

In the event of a spill of this compound waste, immediate and correct action is crucial.[1][18][19][20][21]

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[19][20]

  • Ventilate: If safe to do so, increase ventilation by opening a fume hood sash.

  • Personal Protective Equipment (PPE): Do not attempt to clean up a spill without the appropriate PPE, including chemical-resistant gloves (nitrile is a good choice), a lab coat, and chemical splash goggles.[1][19]

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or cat litter to contain the spill.[2] Work from the outside of the spill inward.

  • Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a compatible solvent or soap and water. Be aware that some institutions recommend specific decontamination procedures for cyanide-containing compounds, which may involve cleaning with a pH 10 buffer solution followed by a 10% bleach solution.[7][9] All cleaning materials must be disposed of as hazardous waste.[1]

  • Reporting: Report the spill to your institution's EHS department.[19]

By adhering to these rigorous procedures, researchers and drug development professionals can ensure that the disposal of this compound is managed in a way that prioritizes safety, regulatory compliance, and environmental stewardship.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.